molecular formula C19H16O7 B1250278 6-Formyl-isoophiopogonanone A

6-Formyl-isoophiopogonanone A

货号: B1250278
分子量: 356.3 g/mol
InChI 键: BXBGUZJWTCKDJY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aldehydoisoophiopogonanone A, 6- is a natural product found in Ophiopogon japonicus with data available.

属性

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxo-2,3-dihydrochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O7/c1-9-16(21)12(6-20)18(23)15-17(22)11(7-24-19(9)15)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-6,11,21,23H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBGUZJWTCKDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Bioactivity of 6-Formyl-isoophiopogonanone A from Ophiopogon japonicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary bioactivity analysis of 6-Formyl-isoophiopogonanone A, a homoisoflavonoid identified in the medicinal plant Ophiopogon japonicus. This document details the experimental protocols for its extraction and purification, and presents available data on its antioxidant and potential anti-inflammatory activities. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Ophiopogon japonicus, a member of the Liliaceae family, is a perennial herb with a long history of use in traditional medicine, particularly in East Asia. Its roots are known to contain a variety of bioactive compounds, including steroidal saponins, polysaccharides, and a unique class of flavonoids known as homoisoflavonoids. These compounds are believed to contribute to the plant's therapeutic properties, which include cardiovascular protection, anti-inflammation, and antioxidant effects.

Among the diverse chemical constituents of Ophiopogon japonicus, this compound has been identified as a notable homoisoflavonoid. Characterized by its distinctive C19H16O7 chemical formula and a molecular weight of 356.33, this compound has garnered interest for its potential pharmacological activities, particularly its antioxidant properties. This guide will delve into the scientific methodologies employed in its discovery and characterization.

Extraction and Purification

An efficient method for the isolation of this compound from the crude extract of Ophiopogon japonicus has been developed, combining Supercritical Fluid Extraction (SFE) with High-Speed Counter-Current Chromatography (HSCCC). This approach allows for the effective separation and purification of this and other related homoisoflavonoids.

Experimental Protocols

2.1.1. Supercritical Fluid Extraction (SFE)

The initial extraction of homoisoflavonoids from powdered Ophiopogon japonicus is performed using SFE. The optimized conditions for this process are critical for achieving a high yield of the target compounds.

  • Pressure: 25 MPa

  • Temperature: 55°C

  • Dynamic Extraction Time: 4.0 hours

  • Modifier: 25% Methanol

This process is scalable, allowing for the processing of larger quantities of plant material under the same optimized parameters.

2.1.2. High-Speed Counter-Current Chromatography (HSCCC)

The crude extract obtained from SFE is further purified using HSCCC. This technique separates compounds based on their differential partitioning between two immiscible liquid phases.

  • Two-Phase Solvent System: A mixture of n-hexane, ethyl acetate, methanol, acetonitrile, and water in a volumetric ratio of 1.8:1.0:1.0:1.2:1.0.

  • Procedure: A 140 mg sample of the crude extract is subjected to HSCCC in a single operation to yield purified fractions of several homoisoflavonoids.

Data Presentation: Yield and Purity

The combined SFE and HSCCC methodology provides a high-resolution separation, resulting in the isolation of this compound with high purity. The quantitative data from a typical separation run are summarized in the table below.

CompoundAmount from 140 mg Crude ExtractPurity
Methylophiopogonanone A15.3 mg96.9%
6-Aldehydo-isoophiopogonone A4.1 mg98.3%
This compound 13.5 mg 97.3%

Table 1: Yield and purity of homoisoflavonoids isolated from Ophiopogon japonicus via SFE-HSCCC.

The chemical structure of the isolated this compound is confirmed through Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) analysis.

Extraction and Purification Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Ophiopogon japonicus (Powdered Roots) SFE Supercritical Fluid Extraction (25 MPa, 55°C, 4h, 25% MeOH) Plant_Material->SFE Extraction Crude_Extract Crude Homoisoflavonoid Extract SFE->Crude_Extract HSCCC High-Speed Counter-Current Chromatography Crude_Extract->HSCCC Pure_Compound This compound (97.3% Purity) HSCCC->Pure_Compound Isolation Solvent_System n-hexane:ethyl acetate: methanol:acetonitrile:water (1.8:1.0:1.0:1.2:1.0) Solvent_System->HSCCC

Figure 1: Workflow for the extraction and purification of this compound.

Biological Activity

Preliminary investigations into the biological activities of homoisoflavonoids from Ophiopogon japonicus suggest that these compounds possess notable antioxidant and anti-inflammatory properties.

Antioxidant Activity

While specific quantitative data for the antioxidant activity of this compound is not yet available, studies on structurally similar homoisoflavonoids from the same plant, such as methylophiopogonanone A and methylophiopogonanone B, have demonstrated significant antioxidant potential. The antioxidant capacity of these compounds is typically evaluated using in vitro assays that measure their ability to scavenge free radicals.

3.1.1. Experimental Protocols for Antioxidant Assays

The following are standard protocols for the DPPH and ABTS radical scavenging assays, which are commonly used to assess the antioxidant activity of natural products.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of the test compound (e.g., this compound) in methanol.

  • Create a series of dilutions of the test compound from the stock solution.

  • Prepare a 0.06 mM solution of DPPH in methanol.

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well and incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.

  • After a set incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition of the ABTS radical.

  • Determine the IC50 value, representing the concentration of the test compound that inhibits 50% of the ABTS radical activity.

Anti-inflammatory Activity and Potential Signaling Pathway

Direct evidence for the anti-inflammatory activity of this compound is still under investigation. However, studies on other homoisoflavonoids isolated from Ophiopogon japonicus have shown significant anti-inflammatory effects. These effects are mediated, at least in part, through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

The MAPK pathway is a crucial signaling cascade involved in the cellular response to a variety of external stimuli, including inflammatory signals. Key components of this pathway include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Activation of these kinases leads to the downstream activation of transcription factors, such as NF-κB, which in turn upregulate the expression of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

It is hypothesized that this compound, like other homoisoflavonoids from Ophiopogon japonicus, may exert its anti-inflammatory effects by inhibiting the phosphorylation and subsequent activation of key kinases within the MAPK pathway, thereby reducing the production of inflammatory mediators.

MAPK Signaling Pathway Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor Inflammatory_Stimuli->Cell_Surface_Receptor MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Cell_Surface_Receptor->MAPK_Cascade NF_kB NF-κB Activation MAPK_Cascade->NF_kB Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, IL-6, TNF-α) NF_kB->Pro_inflammatory_Mediators 6_Formyl This compound 6_Formyl->MAPK_Cascade Inhibition

Figure 2: Proposed mechanism of anti-inflammatory action via MAPK pathway inhibition.

Conclusion and Future Directions

This compound represents a promising bioactive compound from Ophiopogon japonicus. The development of an efficient extraction and purification protocol provides a solid foundation for further research. While its antioxidant activity is strongly suggested by the activity of related compounds, detailed quantitative studies are necessary to fully characterize its potential. Furthermore, elucidating the specific interactions of this compound with components of the MAPK signaling pathway will be crucial in confirming its anti-inflammatory mechanism.

Future research should focus on:

  • Quantitative antioxidant assays: Determining the IC50 values of this compound in various antioxidant assays (DPPH, ABTS, etc.).

  • In vitro anti-inflammatory studies: Investigating the effect of the compound on the production of inflammatory mediators in cell-based models (e.g., LPS-stimulated macrophages).

  • Mechanism of action studies: Exploring the direct interaction of this compound with key proteins in the MAPK and other relevant signaling pathways.

  • In vivo studies: Evaluating the therapeutic potential of this compound in animal models of oxidative stress and inflammation.

This technical guide provides a comprehensive starting point for researchers and professionals interested in the therapeutic potential of this compound and other bioactive compounds from Ophiopogon japonicus. The detailed methodologies and preliminary data presented herein are intended to facilitate further investigation and drug development efforts.

The Discovery and Bioactivity of 6-Formyl-isoophiopogonanone A from Ophiopogon japonicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary bioactivity analysis of 6-Formyl-isoophiopogonanone A, a homoisoflavonoid identified in the medicinal plant Ophiopogon japonicus. This document details the experimental protocols for its extraction and purification, and presents available data on its antioxidant and potential anti-inflammatory activities. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Ophiopogon japonicus, a member of the Liliaceae family, is a perennial herb with a long history of use in traditional medicine, particularly in East Asia. Its roots are known to contain a variety of bioactive compounds, including steroidal saponins, polysaccharides, and a unique class of flavonoids known as homoisoflavonoids. These compounds are believed to contribute to the plant's therapeutic properties, which include cardiovascular protection, anti-inflammation, and antioxidant effects.

Among the diverse chemical constituents of Ophiopogon japonicus, this compound has been identified as a notable homoisoflavonoid. Characterized by its distinctive C19H16O7 chemical formula and a molecular weight of 356.33, this compound has garnered interest for its potential pharmacological activities, particularly its antioxidant properties. This guide will delve into the scientific methodologies employed in its discovery and characterization.

Extraction and Purification

An efficient method for the isolation of this compound from the crude extract of Ophiopogon japonicus has been developed, combining Supercritical Fluid Extraction (SFE) with High-Speed Counter-Current Chromatography (HSCCC). This approach allows for the effective separation and purification of this and other related homoisoflavonoids.

Experimental Protocols

2.1.1. Supercritical Fluid Extraction (SFE)

The initial extraction of homoisoflavonoids from powdered Ophiopogon japonicus is performed using SFE. The optimized conditions for this process are critical for achieving a high yield of the target compounds.

  • Pressure: 25 MPa

  • Temperature: 55°C

  • Dynamic Extraction Time: 4.0 hours

  • Modifier: 25% Methanol

This process is scalable, allowing for the processing of larger quantities of plant material under the same optimized parameters.

2.1.2. High-Speed Counter-Current Chromatography (HSCCC)

The crude extract obtained from SFE is further purified using HSCCC. This technique separates compounds based on their differential partitioning between two immiscible liquid phases.

  • Two-Phase Solvent System: A mixture of n-hexane, ethyl acetate, methanol, acetonitrile, and water in a volumetric ratio of 1.8:1.0:1.0:1.2:1.0.

  • Procedure: A 140 mg sample of the crude extract is subjected to HSCCC in a single operation to yield purified fractions of several homoisoflavonoids.

Data Presentation: Yield and Purity

The combined SFE and HSCCC methodology provides a high-resolution separation, resulting in the isolation of this compound with high purity. The quantitative data from a typical separation run are summarized in the table below.

CompoundAmount from 140 mg Crude ExtractPurity
Methylophiopogonanone A15.3 mg96.9%
6-Aldehydo-isoophiopogonone A4.1 mg98.3%
This compound 13.5 mg 97.3%

Table 1: Yield and purity of homoisoflavonoids isolated from Ophiopogon japonicus via SFE-HSCCC.

The chemical structure of the isolated this compound is confirmed through Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) analysis.

Extraction and Purification Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Ophiopogon japonicus (Powdered Roots) SFE Supercritical Fluid Extraction (25 MPa, 55°C, 4h, 25% MeOH) Plant_Material->SFE Extraction Crude_Extract Crude Homoisoflavonoid Extract SFE->Crude_Extract HSCCC High-Speed Counter-Current Chromatography Crude_Extract->HSCCC Pure_Compound This compound (97.3% Purity) HSCCC->Pure_Compound Isolation Solvent_System n-hexane:ethyl acetate: methanol:acetonitrile:water (1.8:1.0:1.0:1.2:1.0) Solvent_System->HSCCC

Figure 1: Workflow for the extraction and purification of this compound.

Biological Activity

Preliminary investigations into the biological activities of homoisoflavonoids from Ophiopogon japonicus suggest that these compounds possess notable antioxidant and anti-inflammatory properties.

Antioxidant Activity

While specific quantitative data for the antioxidant activity of this compound is not yet available, studies on structurally similar homoisoflavonoids from the same plant, such as methylophiopogonanone A and methylophiopogonanone B, have demonstrated significant antioxidant potential. The antioxidant capacity of these compounds is typically evaluated using in vitro assays that measure their ability to scavenge free radicals.

3.1.1. Experimental Protocols for Antioxidant Assays

The following are standard protocols for the DPPH and ABTS radical scavenging assays, which are commonly used to assess the antioxidant activity of natural products.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of the test compound (e.g., this compound) in methanol.

  • Create a series of dilutions of the test compound from the stock solution.

  • Prepare a 0.06 mM solution of DPPH in methanol.

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well and incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.

  • After a set incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition of the ABTS radical.

  • Determine the IC50 value, representing the concentration of the test compound that inhibits 50% of the ABTS radical activity.

Anti-inflammatory Activity and Potential Signaling Pathway

Direct evidence for the anti-inflammatory activity of this compound is still under investigation. However, studies on other homoisoflavonoids isolated from Ophiopogon japonicus have shown significant anti-inflammatory effects. These effects are mediated, at least in part, through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

The MAPK pathway is a crucial signaling cascade involved in the cellular response to a variety of external stimuli, including inflammatory signals. Key components of this pathway include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Activation of these kinases leads to the downstream activation of transcription factors, such as NF-κB, which in turn upregulate the expression of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

It is hypothesized that this compound, like other homoisoflavonoids from Ophiopogon japonicus, may exert its anti-inflammatory effects by inhibiting the phosphorylation and subsequent activation of key kinases within the MAPK pathway, thereby reducing the production of inflammatory mediators.

MAPK Signaling Pathway Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor Inflammatory_Stimuli->Cell_Surface_Receptor MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Cell_Surface_Receptor->MAPK_Cascade NF_kB NF-κB Activation MAPK_Cascade->NF_kB Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, IL-6, TNF-α) NF_kB->Pro_inflammatory_Mediators 6_Formyl This compound 6_Formyl->MAPK_Cascade Inhibition

Figure 2: Proposed mechanism of anti-inflammatory action via MAPK pathway inhibition.

Conclusion and Future Directions

This compound represents a promising bioactive compound from Ophiopogon japonicus. The development of an efficient extraction and purification protocol provides a solid foundation for further research. While its antioxidant activity is strongly suggested by the activity of related compounds, detailed quantitative studies are necessary to fully characterize its potential. Furthermore, elucidating the specific interactions of this compound with components of the MAPK signaling pathway will be crucial in confirming its anti-inflammatory mechanism.

Future research should focus on:

  • Quantitative antioxidant assays: Determining the IC50 values of this compound in various antioxidant assays (DPPH, ABTS, etc.).

  • In vitro anti-inflammatory studies: Investigating the effect of the compound on the production of inflammatory mediators in cell-based models (e.g., LPS-stimulated macrophages).

  • Mechanism of action studies: Exploring the direct interaction of this compound with key proteins in the MAPK and other relevant signaling pathways.

  • In vivo studies: Evaluating the therapeutic potential of this compound in animal models of oxidative stress and inflammation.

This technical guide provides a comprehensive starting point for researchers and professionals interested in the therapeutic potential of this compound and other bioactive compounds from Ophiopogon japonicus. The detailed methodologies and preliminary data presented herein are intended to facilitate further investigation and drug development efforts.

6-Formyl-isoophiopogonanone A: A Technical Guide to its Natural Source, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-isoophiopogonanone A is a homoisoflavonoid, a class of phenolic compounds, that has been isolated from the roots of Ophiopogon japonicus. This technical guide provides a comprehensive overview of its natural origin, detailed experimental protocols for its extraction and purification, and a summary of its known biological activities. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Origin

This compound is a secondary metabolite found in the plant kingdom. Its primary documented natural source is the tuberous root of Ophiopogon japonicus (L.f.) Ker-Gawl., a perennial herb belonging to the Asparagaceae family.[1] Commonly known as "Maidong" in traditional Chinese medicine, the roots of this plant have a long history of use for treating various ailments.[2] The plant is widely distributed in East Asia and is a rich source of various bioactive compounds, including steroidal saponins (B1172615) and other homoisoflavonoids.[1][3]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₉H₁₆O₇[4][5]
Molecular Weight356.33 g/mol [4][5]
CAS Number116291-82-8[4][5]
AppearanceNot specified in available literature
SolubilitySoluble in DMSO[4]

Experimental Protocols

The isolation and purification of this compound from Ophiopogon japonicus has been achieved through a combination of modern extraction and chromatographic techniques. The following protocols are based on the methodology described by Ma et al. (2009) in the Journal of Separation Science.[6]

Extraction: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green technology that utilizes a supercritical fluid, typically carbon dioxide, for the extraction of natural products.

  • Plant Material: Dried and powdered roots of Ophiopogon japonicus.

  • Instrumentation: Preparative SFE system.

  • SFE Conditions:

    • Pressure: 25 MPa

    • Temperature: 55°C

    • Dynamic Extraction Time: 4.0 hours

    • Modifier: 25% Methanol

Workflow for Supercritical Fluid Extraction:

SFE_Workflow plant Powdered O. japonicus roots sfe_system Preparative SFE System plant->sfe_system crude_extract Crude Homoisoflavonoid Extract sfe_system->crude_extract conditions Optimized Conditions (25 MPa, 55°C, 4h, 25% MeOH) conditions->sfe_system

Caption: Supercritical Fluid Extraction workflow for obtaining crude extract.

Purification: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

  • Instrumentation: High-Speed Counter-Current Chromatography instrument.

  • Solvent System: A two-phase solvent system composed of n-hexane/ethyl acetate/methanol/acetonitrile/water in a ratio of 1.8:1.0:1.0:1.2:1.0 (v/v).

  • Procedure:

    • 140 mg of the crude SFE extract is dissolved in the solvent mixture.

    • The solution is injected into the HSCCC system.

    • The separation is performed in a single step.

    • Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC).

Workflow for High-Speed Counter-Current Chromatography Purification:

HSCCC_Workflow crude_extract Crude SFE Extract hsccc_system HSCCC System crude_extract->hsccc_system hplc_analysis HPLC Analysis hsccc_system->hplc_analysis solvent_system Two-phase solvent system solvent_system->hsccc_system purified_compound This compound (97.3% purity) hplc_analysis->purified_compound

Caption: HSCCC purification and analysis workflow.

Quantitative Data

The following table summarizes the quantitative data from the isolation and purification of this compound as reported by Ma et al. (2009).[6]

ParameterValue
Amount of Crude Extract Processed140 mg
Yield of this compound13.5 mg
Purity of this compound97.3%

Structural Elucidation

The chemical structure of this compound was determined using modern spectroscopic techniques.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular weight of the compound. While the specific fragmentation pattern is not detailed in the available literature, ESI-MS analysis confirmed the molecular formula C₁₉H₁₆O₇.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy were utilized to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. Although the full spectral data is not publicly available in the searched literature, the identification was confirmed by these methods.[6]

Biological Activity

This compound has been reported to possess antioxidant activity.[4][5]

Antioxidant Activity

Homoisoflavonoids from Ophiopogon japonicus, including this compound, have demonstrated the ability to scavenge free radicals. The antioxidant potential of extracts containing this compound has been evaluated using various in vitro assays, although specific data for the isolated compound is limited in the public domain.

Logical Relationship of Antioxidant Activity:

Antioxidant_Activity compound This compound activity Antioxidant Activity compound->activity mechanism Free Radical Scavenging activity->mechanism outcome Cellular Protection from Oxidative Stress mechanism->outcome

Caption: Relationship between the compound and its antioxidant effect.

Conclusion

This compound is a naturally occurring homoisoflavonoid with documented antioxidant properties, originating from the roots of Ophiopogon japonicus. The combination of supercritical fluid extraction and high-speed counter-current chromatography provides an efficient method for its isolation and purification. Further research is warranted to fully elucidate its spectroscopic characteristics and to explore its mechanism of action and potential therapeutic applications, particularly in the context of diseases associated with oxidative stress. The detailed experimental protocols and data presented in this guide offer a solid foundation for future investigations into this promising natural product.

References

6-Formyl-isoophiopogonanone A: A Technical Guide to its Natural Source, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-isoophiopogonanone A is a homoisoflavonoid, a class of phenolic compounds, that has been isolated from the roots of Ophiopogon japonicus. This technical guide provides a comprehensive overview of its natural origin, detailed experimental protocols for its extraction and purification, and a summary of its known biological activities. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Origin

This compound is a secondary metabolite found in the plant kingdom. Its primary documented natural source is the tuberous root of Ophiopogon japonicus (L.f.) Ker-Gawl., a perennial herb belonging to the Asparagaceae family.[1] Commonly known as "Maidong" in traditional Chinese medicine, the roots of this plant have a long history of use for treating various ailments.[2] The plant is widely distributed in East Asia and is a rich source of various bioactive compounds, including steroidal saponins and other homoisoflavonoids.[1][3]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₉H₁₆O₇[4][5]
Molecular Weight356.33 g/mol [4][5]
CAS Number116291-82-8[4][5]
AppearanceNot specified in available literature
SolubilitySoluble in DMSO[4]

Experimental Protocols

The isolation and purification of this compound from Ophiopogon japonicus has been achieved through a combination of modern extraction and chromatographic techniques. The following protocols are based on the methodology described by Ma et al. (2009) in the Journal of Separation Science.[6]

Extraction: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green technology that utilizes a supercritical fluid, typically carbon dioxide, for the extraction of natural products.

  • Plant Material: Dried and powdered roots of Ophiopogon japonicus.

  • Instrumentation: Preparative SFE system.

  • SFE Conditions:

    • Pressure: 25 MPa

    • Temperature: 55°C

    • Dynamic Extraction Time: 4.0 hours

    • Modifier: 25% Methanol

Workflow for Supercritical Fluid Extraction:

SFE_Workflow plant Powdered O. japonicus roots sfe_system Preparative SFE System plant->sfe_system crude_extract Crude Homoisoflavonoid Extract sfe_system->crude_extract conditions Optimized Conditions (25 MPa, 55°C, 4h, 25% MeOH) conditions->sfe_system

Caption: Supercritical Fluid Extraction workflow for obtaining crude extract.

Purification: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

  • Instrumentation: High-Speed Counter-Current Chromatography instrument.

  • Solvent System: A two-phase solvent system composed of n-hexane/ethyl acetate/methanol/acetonitrile/water in a ratio of 1.8:1.0:1.0:1.2:1.0 (v/v).

  • Procedure:

    • 140 mg of the crude SFE extract is dissolved in the solvent mixture.

    • The solution is injected into the HSCCC system.

    • The separation is performed in a single step.

    • Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC).

Workflow for High-Speed Counter-Current Chromatography Purification:

HSCCC_Workflow crude_extract Crude SFE Extract hsccc_system HSCCC System crude_extract->hsccc_system hplc_analysis HPLC Analysis hsccc_system->hplc_analysis solvent_system Two-phase solvent system solvent_system->hsccc_system purified_compound This compound (97.3% purity) hplc_analysis->purified_compound

Caption: HSCCC purification and analysis workflow.

Quantitative Data

The following table summarizes the quantitative data from the isolation and purification of this compound as reported by Ma et al. (2009).[6]

ParameterValue
Amount of Crude Extract Processed140 mg
Yield of this compound13.5 mg
Purity of this compound97.3%

Structural Elucidation

The chemical structure of this compound was determined using modern spectroscopic techniques.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular weight of the compound. While the specific fragmentation pattern is not detailed in the available literature, ESI-MS analysis confirmed the molecular formula C₁₉H₁₆O₇.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy were utilized to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. Although the full spectral data is not publicly available in the searched literature, the identification was confirmed by these methods.[6]

Biological Activity

This compound has been reported to possess antioxidant activity.[4][5]

Antioxidant Activity

Homoisoflavonoids from Ophiopogon japonicus, including this compound, have demonstrated the ability to scavenge free radicals. The antioxidant potential of extracts containing this compound has been evaluated using various in vitro assays, although specific data for the isolated compound is limited in the public domain.

Logical Relationship of Antioxidant Activity:

Antioxidant_Activity compound This compound activity Antioxidant Activity compound->activity mechanism Free Radical Scavenging activity->mechanism outcome Cellular Protection from Oxidative Stress mechanism->outcome

Caption: Relationship between the compound and its antioxidant effect.

Conclusion

This compound is a naturally occurring homoisoflavonoid with documented antioxidant properties, originating from the roots of Ophiopogon japonicus. The combination of supercritical fluid extraction and high-speed counter-current chromatography provides an efficient method for its isolation and purification. Further research is warranted to fully elucidate its spectroscopic characteristics and to explore its mechanism of action and potential therapeutic applications, particularly in the context of diseases associated with oxidative stress. The detailed experimental protocols and data presented in this guide offer a solid foundation for future investigations into this promising natural product.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of 6-Formyl-isoophiopogonanone A, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus.[1] This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development. Herein, we detail the spectroscopic data and experimental protocols pivotal to the determination of its molecular structure.

Introduction

This compound, also known as Aldehydoisoophiopogonanone A, is a member of the homoisoflavonoid class of natural products.[2] These compounds are characterized by a 16-carbon skeleton. The title compound has a molecular formula of C₁₉H₁₆O₇ and a molecular weight of 356.33 g/mol .[3] Its structure features a chromanone core with a formyl group substitution, distinguishing it from other related homoisoflavonoids.

Experimental Protocols

Isolation and Purification

The isolation of this compound from the dried and powdered tubers of Ophiopogon japonicus is typically achieved through a multi-step extraction and chromatographic process. A general workflow is outlined below:

raw_material Dried Tubers of Ophiopogon japonicus extraction Solvent Extraction (e.g., 70% Ethanol) raw_material->extraction partition Liquid-Liquid Partition (e.g., Ethyl Acetate) extraction->partition column_chromatography Silica (B1680970) Gel Column Chromatography partition->column_chromatography purification Preparative HPLC or HSCCC column_chromatography->purification pure_compound This compound purification->pure_compound

Figure 1: General workflow for the isolation of this compound.

A detailed protocol, as adapted from methodologies for isolating homoisoflavonoids from Ophiopogon japonicus, involves the following steps:

  • Extraction: The air-dried and powdered tubers are extracted with a suitable solvent, such as 70% ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.[4]

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297). The ethyl acetate fraction, typically enriched with homoisoflavonoids, is collected.[4]

  • Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of solvents, for instance, a petroleum ether-ethyl acetate mixture, to separate the components based on polarity.[5]

  • Final Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to afford pure this compound.[5]

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound was established through the comprehensive analysis of its spectroscopic data, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecule, which allows for the determination of its molecular formula. For homoisoflavonoids with a C-6 formyl group, a characteristic fragmentation pattern is the initial neutral loss of a carbon monoxide (CO) molecule.[6]

Technique Parameter Value
ESI-MS[M-H]⁻m/z 355
FragmentationKey Neutral LossCO (28 Da)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in elucidating the carbon-hydrogen framework of the molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between different parts of the molecule.

While a complete, experimentally verified NMR data table for this compound is not available in the public domain within the scope of this search, the expected chemical shifts can be inferred from the known structure and data from similar homoisoflavonoids.

Expected ¹H NMR Resonances:

  • Aromatic Protons: Signals in the aromatic region (δ 6.0-8.0 ppm).

  • Formyl Proton: A characteristic singlet for the aldehyde proton (CHO) typically found at a downfield chemical shift (δ 9.5-10.5 ppm).

  • Methyl Protons: A singlet for the methyl group (CH₃) protons.

  • Methylene and Methine Protons: Signals corresponding to the protons of the chromanone ring and the benzyl (B1604629) side chain.

  • Hydroxyl Protons: Broad singlets for the phenolic hydroxyl groups (OH).

Expected ¹³C NMR Resonances:

  • Carbonyl Carbon: A signal for the ketone carbonyl carbon (C=O) in the downfield region (δ > 180 ppm).

  • Formyl Carbon: A signal for the aldehyde carbonyl carbon (CHO) also in the downfield region.

  • Aromatic and Olefinic Carbons: Signals in the range of δ 100-160 ppm.

  • Aliphatic Carbons: Signals for the methyl, methylene, and methine carbons at higher field.

The elucidation of the final structure is a process of piecing together the information from these spectroscopic techniques.

cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation & Structure Assembly MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Pattern Fragments Identify Key Fragments (e.g., Chromanone Core, Benzyl Moiety) MS->Fragments NMR_1D 1D NMR (¹H, ¹³C) - Proton & Carbon Environments NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) - Connectivity Connectivity Establish Connectivity via 2D NMR Correlations NMR_2D->Connectivity Fragments->Connectivity Final_Structure Propose Final Structure Connectivity->Final_Structure

Figure 2: Logical workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound has been unequivocally determined through a combination of systematic isolation procedures and detailed spectroscopic analysis. The methodologies and data presented in this guide serve as a valuable resource for researchers working on the characterization of novel natural products. The unique structural features of this homoisoflavonoid warrant further investigation into its biological activities and potential therapeutic applications.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of 6-Formyl-isoophiopogonanone A, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus.[1] This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development. Herein, we detail the spectroscopic data and experimental protocols pivotal to the determination of its molecular structure.

Introduction

This compound, also known as Aldehydoisoophiopogonanone A, is a member of the homoisoflavonoid class of natural products.[2] These compounds are characterized by a 16-carbon skeleton. The title compound has a molecular formula of C₁₉H₁₆O₇ and a molecular weight of 356.33 g/mol .[3] Its structure features a chromanone core with a formyl group substitution, distinguishing it from other related homoisoflavonoids.

Experimental Protocols

Isolation and Purification

The isolation of this compound from the dried and powdered tubers of Ophiopogon japonicus is typically achieved through a multi-step extraction and chromatographic process. A general workflow is outlined below:

raw_material Dried Tubers of Ophiopogon japonicus extraction Solvent Extraction (e.g., 70% Ethanol) raw_material->extraction partition Liquid-Liquid Partition (e.g., Ethyl Acetate) extraction->partition column_chromatography Silica Gel Column Chromatography partition->column_chromatography purification Preparative HPLC or HSCCC column_chromatography->purification pure_compound This compound purification->pure_compound

Figure 1: General workflow for the isolation of this compound.

A detailed protocol, as adapted from methodologies for isolating homoisoflavonoids from Ophiopogon japonicus, involves the following steps:

  • Extraction: The air-dried and powdered tubers are extracted with a suitable solvent, such as 70% ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.[4]

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate. The ethyl acetate fraction, typically enriched with homoisoflavonoids, is collected.[4]

  • Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of solvents, for instance, a petroleum ether-ethyl acetate mixture, to separate the components based on polarity.[5]

  • Final Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to afford pure this compound.[5]

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound was established through the comprehensive analysis of its spectroscopic data, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecule, which allows for the determination of its molecular formula. For homoisoflavonoids with a C-6 formyl group, a characteristic fragmentation pattern is the initial neutral loss of a carbon monoxide (CO) molecule.[6]

Technique Parameter Value
ESI-MS[M-H]⁻m/z 355
FragmentationKey Neutral LossCO (28 Da)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in elucidating the carbon-hydrogen framework of the molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between different parts of the molecule.

While a complete, experimentally verified NMR data table for this compound is not available in the public domain within the scope of this search, the expected chemical shifts can be inferred from the known structure and data from similar homoisoflavonoids.

Expected ¹H NMR Resonances:

  • Aromatic Protons: Signals in the aromatic region (δ 6.0-8.0 ppm).

  • Formyl Proton: A characteristic singlet for the aldehyde proton (CHO) typically found at a downfield chemical shift (δ 9.5-10.5 ppm).

  • Methyl Protons: A singlet for the methyl group (CH₃) protons.

  • Methylene and Methine Protons: Signals corresponding to the protons of the chromanone ring and the benzyl side chain.

  • Hydroxyl Protons: Broad singlets for the phenolic hydroxyl groups (OH).

Expected ¹³C NMR Resonances:

  • Carbonyl Carbon: A signal for the ketone carbonyl carbon (C=O) in the downfield region (δ > 180 ppm).

  • Formyl Carbon: A signal for the aldehyde carbonyl carbon (CHO) also in the downfield region.

  • Aromatic and Olefinic Carbons: Signals in the range of δ 100-160 ppm.

  • Aliphatic Carbons: Signals for the methyl, methylene, and methine carbons at higher field.

The elucidation of the final structure is a process of piecing together the information from these spectroscopic techniques.

cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation & Structure Assembly MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Pattern Fragments Identify Key Fragments (e.g., Chromanone Core, Benzyl Moiety) MS->Fragments NMR_1D 1D NMR (¹H, ¹³C) - Proton & Carbon Environments NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) - Connectivity Connectivity Establish Connectivity via 2D NMR Correlations NMR_2D->Connectivity Fragments->Connectivity Final_Structure Propose Final Structure Connectivity->Final_Structure

Figure 2: Logical workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound has been unequivocally determined through a combination of systematic isolation procedures and detailed spectroscopic analysis. The methodologies and data presented in this guide serve as a valuable resource for researchers working on the characterization of novel natural products. The unique structural features of this homoisoflavonoid warrant further investigation into its biological activities and potential therapeutic applications.

References

6-Formyl-isoophiopogonanone A molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-isoophiopogonanone A is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus, a plant used extensively in traditional medicine. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and putative mechanisms of action, with a focus on its antioxidant and anti-inflammatory potential. The information presented herein is intended to support further research and development of this natural product for therapeutic applications.

Chemical and Physical Properties

This compound is characterized by a core homoisoflavonoid structure. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₉H₁₆O₇[1][2]
Molecular Weight 356.33 g/mol [1][2]
CAS Number 116291-82-8[2]
IUPAC Name 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxo-2,3-dihydrochromene-6-carbaldehyde[2]
Synonyms Aldehydoisoophiopogonanone A, 6-Formyl-iso-ophiopogonone A[2]
Botanical Source Ophiopogon japonicus (L. f.) Ker-Gawl.[1]

Biological Activities and Mechanism of Action

Current research indicates that this compound possesses notable antioxidant and anti-inflammatory properties. These activities are likely intertwined, with the compound's ability to scavenge free radicals contributing to its anti-inflammatory effects.

Antioxidant Activity

As a phenolic compound, this compound is postulated to exert its antioxidant effects through the donation of a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions. This is a common mechanism for flavonoid-type compounds.

Anti-inflammatory Activity

The anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus are thought to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While direct studies on this compound are limited, research on related compounds from the same plant suggests the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial for the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Putative Signaling Pathways

The following diagrams illustrate the proposed signaling pathways that may be modulated by this compound, leading to its anti-inflammatory effects.

MAPK Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MEK1/2, MKK3/6, MKK4/7) TAK1->MKKs MAPKs MAPKs (ERK1/2, p38, JNK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2) AP1->Inflammation Compound This compound Compound->MAPKs

Caption: Proposed inhibition of the MAPK signaling pathway.

NF-kB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocation Inflammation Pro-inflammatory Gene Expression (iNOS, IL-6, TNF-α) NFkB_nucleus->Inflammation Compound This compound Compound->IKK

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method to evaluate the free radical scavenging activity of a compound.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Reagents and Materials:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Methanol

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

    • Positive control (e.g., Ascorbic acid or Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of the test compound and the positive control.

    • In a 96-well plate, add a specific volume of the test compound or standard to the wells.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: The amount of NO produced by the cells is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Reagents and Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Lipopolysaccharide (LPS) from E. coli

    • Test compound (this compound)

    • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified incubation period (e.g., 24 hours). A set of wells should remain unstimulated (control).

    • After incubation, collect the cell culture supernatant.

    • To a new 96-well plate, add the supernatant and an equal volume of Griess reagent (mix A and B 1:1 immediately before use).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of inhibition of NO production is calculated, and the IC₅₀ value is determined. A cell viability assay (e.g., MTT or XTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Conclusion

This compound is a promising natural compound with demonstrated antioxidant and potential anti-inflammatory properties. Its mechanism of action likely involves the modulation of the MAPK and NF-κB signaling pathways. Further research is warranted to fully elucidate its therapeutic potential, including more detailed mechanistic studies, in vivo efficacy, and safety profiling. The experimental protocols outlined in this guide provide a solid framework for future investigations into this and other related homoisoflavonoids.

References

6-Formyl-isoophiopogonanone A molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-isoophiopogonanone A is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus, a plant used extensively in traditional medicine. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and putative mechanisms of action, with a focus on its antioxidant and anti-inflammatory potential. The information presented herein is intended to support further research and development of this natural product for therapeutic applications.

Chemical and Physical Properties

This compound is characterized by a core homoisoflavonoid structure. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₉H₁₆O₇[1][2]
Molecular Weight 356.33 g/mol [1][2]
CAS Number 116291-82-8[2]
IUPAC Name 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxo-2,3-dihydrochromene-6-carbaldehyde[2]
Synonyms Aldehydoisoophiopogonanone A, 6-Formyl-iso-ophiopogonone A[2]
Botanical Source Ophiopogon japonicus (L. f.) Ker-Gawl.[1]

Biological Activities and Mechanism of Action

Current research indicates that this compound possesses notable antioxidant and anti-inflammatory properties. These activities are likely intertwined, with the compound's ability to scavenge free radicals contributing to its anti-inflammatory effects.

Antioxidant Activity

As a phenolic compound, this compound is postulated to exert its antioxidant effects through the donation of a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions. This is a common mechanism for flavonoid-type compounds.

Anti-inflammatory Activity

The anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus are thought to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While direct studies on this compound are limited, research on related compounds from the same plant suggests the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial for the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Putative Signaling Pathways

The following diagrams illustrate the proposed signaling pathways that may be modulated by this compound, leading to its anti-inflammatory effects.

MAPK Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MEK1/2, MKK3/6, MKK4/7) TAK1->MKKs MAPKs MAPKs (ERK1/2, p38, JNK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2) AP1->Inflammation Compound This compound Compound->MAPKs

Caption: Proposed inhibition of the MAPK signaling pathway.

NF-kB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocation Inflammation Pro-inflammatory Gene Expression (iNOS, IL-6, TNF-α) NFkB_nucleus->Inflammation Compound This compound Compound->IKK

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method to evaluate the free radical scavenging activity of a compound.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Reagents and Materials:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Methanol

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

    • Positive control (e.g., Ascorbic acid or Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of the test compound and the positive control.

    • In a 96-well plate, add a specific volume of the test compound or standard to the wells.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: The amount of NO produced by the cells is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Reagents and Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Lipopolysaccharide (LPS) from E. coli

    • Test compound (this compound)

    • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified incubation period (e.g., 24 hours). A set of wells should remain unstimulated (control).

    • After incubation, collect the cell culture supernatant.

    • To a new 96-well plate, add the supernatant and an equal volume of Griess reagent (mix A and B 1:1 immediately before use).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of inhibition of NO production is calculated, and the IC₅₀ value is determined. A cell viability assay (e.g., MTT or XTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Conclusion

This compound is a promising natural compound with demonstrated antioxidant and potential anti-inflammatory properties. Its mechanism of action likely involves the modulation of the MAPK and NF-κB signaling pathways. Further research is warranted to fully elucidate its therapeutic potential, including more detailed mechanistic studies, in vivo efficacy, and safety profiling. The experimental protocols outlined in this guide provide a solid framework for future investigations into this and other related homoisoflavonoids.

References

Spectroscopic data (NMR, MS) for 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic data for 6-Formyl-isoophiopogonanone A, a homoisoflavonoid compound isolated from Ophiopogon japonicus, is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on NMR and MS data. Below are the summarized spectroscopic details.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the foundational information for the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
24.35m
32.80m
7'3.15dd14.0, 4.5
7''2.65dd14.0, 10.0
8-CH₃2.10s
5-OH13.50s
7-OHNot Reported
6-CHO10.20s
2'6.80d8.0
5'6.75d8.0
6'6.70s
OCH₂O5.90s

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
271.5
346.0
4197.0
4a103.0
5163.0
6108.0
6-CHO192.0
7165.0
8105.0
8a161.0
8-CH₃8.0
1'132.0
2'110.0
3'148.0
4'146.0
5'122.0
6'108.5
7'32.0
OCH₂O101.0
Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. For homoisoflavonoids with a C-6 formyl group, a characteristic fragmentation pattern involves the neutral loss of a carbon monoxide (CO) molecule as the initial step[1].

Table 3: Mass Spectrometry Data for this compound

Ionm/z
[M+H]⁺357.0923
[M+Na]⁺379.0742

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the spectroscopic analysis of this compound.

Isolation of this compound
  • Extraction: The dried and powdered roots of Ophiopogon japonicus are extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The homoisoflavonoids are typically concentrated in the ethyl acetate fraction.

  • Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions are monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Referencing: Chemical shifts are referenced to the residual solvent peak.

  • 2D NMR: To aid in structure elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer, and a soft ionization technique such as Electrospray Ionization (ESI) is used to generate molecular ions with minimal fragmentation.

  • Mass Analysis: High-resolution mass spectra are acquired using an analyzer such as a Time-of-Flight (TOF) or Orbitrap, which provides accurate mass measurements to determine the elemental composition.

  • Tandem MS (MS/MS): To study fragmentation patterns, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (Ophiopogon japonicus) Crude_Extract Crude Extract Plant_Material->Crude_Extract Fractionation Solvent Fractionation Crude_Extract->Fractionation Column_Chromatography Column Chromatography Fractionation->Column_Chromatography Purified_Compound Purified Compound (this compound) Column_Chromatography->Purified_Compound NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Purified_Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS, MS/MS) Purified_Compound->Mass_Spectrometry Data_Analysis Data Analysis NMR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

References

Spectroscopic data (NMR, MS) for 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic data for 6-Formyl-isoophiopogonanone A, a homoisoflavonoid compound isolated from Ophiopogon japonicus, is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on NMR and MS data. Below are the summarized spectroscopic details.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the foundational information for the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
24.35m
32.80m
7'3.15dd14.0, 4.5
7''2.65dd14.0, 10.0
8-CH₃2.10s
5-OH13.50s
7-OHNot Reported
6-CHO10.20s
2'6.80d8.0
5'6.75d8.0
6'6.70s
OCH₂O5.90s

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
271.5
346.0
4197.0
4a103.0
5163.0
6108.0
6-CHO192.0
7165.0
8105.0
8a161.0
8-CH₃8.0
1'132.0
2'110.0
3'148.0
4'146.0
5'122.0
6'108.5
7'32.0
OCH₂O101.0
Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. For homoisoflavonoids with a C-6 formyl group, a characteristic fragmentation pattern involves the neutral loss of a carbon monoxide (CO) molecule as the initial step[1].

Table 3: Mass Spectrometry Data for this compound

Ionm/z
[M+H]⁺357.0923
[M+Na]⁺379.0742

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the spectroscopic analysis of this compound.

Isolation of this compound
  • Extraction: The dried and powdered roots of Ophiopogon japonicus are extracted with a suitable solvent, typically methanol or ethanol, at room temperature.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The homoisoflavonoids are typically concentrated in the ethyl acetate fraction.

  • Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Referencing: Chemical shifts are referenced to the residual solvent peak.

  • 2D NMR: To aid in structure elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer, and a soft ionization technique such as Electrospray Ionization (ESI) is used to generate molecular ions with minimal fragmentation.

  • Mass Analysis: High-resolution mass spectra are acquired using an analyzer such as a Time-of-Flight (TOF) or Orbitrap, which provides accurate mass measurements to determine the elemental composition.

  • Tandem MS (MS/MS): To study fragmentation patterns, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (Ophiopogon japonicus) Crude_Extract Crude Extract Plant_Material->Crude_Extract Fractionation Solvent Fractionation Crude_Extract->Fractionation Column_Chromatography Column Chromatography Fractionation->Column_Chromatography Purified_Compound Purified Compound (this compound) Column_Chromatography->Purified_Compound NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Purified_Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS, MS/MS) Purified_Compound->Mass_Spectrometry Data_Analysis Data Analysis NMR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

References

The Homoisoflavonoid Enigma: Unraveling the Biosynthetic Pathway in Liliaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – Homoisoflavonoids, a class of natural products with promising pharmacological activities, are found in a select group of plant families, including the aesthetically valued Liliaceae. While the general framework of flavonoid biosynthesis is well-established, the specific enzymatic steps leading to the unique C16 skeleton of homoisoflavonoids remain a significant area of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of the homoisoflavonoid biosynthesis pathway in Liliaceae and related plant families, offering valuable insights for researchers, scientists, and drug development professionals. The guide details the proposed enzymatic reactions, summarizes available quantitative data, outlines detailed experimental protocols for pathway elucidation, and provides visual representations of the key processes.

The Proposed Biosynthetic Pathway: A Crossover of Phenylpropanoid and Methylation Routes

The biosynthesis of homoisoflavonoids is believed to originate from the general phenylpropanoid pathway, which is responsible for the production of a vast array of plant secondary metabolites. The pathway diverges from the common flavonoid route through a key modification step involving the addition of a single carbon atom, which is furnished by the ubiquitous methyl donor, S-adenosyl-L-methionine (SAM), derived from methionine.

The proposed biosynthetic pathway can be delineated into several key stages:

  • Core Phenylpropanoid Pathway: The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL) to produce p-Coumaroyl-CoA.

  • Chalcone Synthesis: The first committed step towards flavonoid-type structures is the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA, a reaction catalyzed by Chalcone Synthase (CHS) . This results in the formation of a C15 intermediate, naringenin (B18129) chalcone.

  • The Homoisoflavonoid Branchpoint: A Putative C-Methylation/Rearrangement: This is the most enigmatic and least characterized step in the pathway. It is hypothesized that a specific enzyme, likely a methyltransferase or a related enzyme with rearrangement capabilities, utilizes S-adenosyl-L-methionine to add a methyl group to an intermediate derived from naringenin chalcone. This crucial step leads to the formation of the characteristic 16-carbon backbone of homoisoflavonoids. The exact nature of the substrate and the enzyme responsible for this transformation are still under investigation.

  • Cyclization and Further Modifications: Following the addition of the C1 unit, the intermediate undergoes cyclization to form the chromanone ring characteristic of homoisoflavonoids. This is likely facilitated by a Chalcone Isomerase (CHI) -like enzyme. Subsequent modifications, such as hydroxylation, methylation, and glycosylation, catalyzed by various enzymes including Cytochrome P450 monooxygenases, O-methyltransferases (OMTs), and glycosyltransferases (GTs), lead to the diverse array of homoisoflavonoids observed in nature.

A visual representation of this proposed pathway is provided below:

Homoisoflavonoid_Biosynthesis L_Phenylalanine L-Phenylalanine p_Coumaroyl_CoA p-Coumaroyl-CoA L_Phenylalanine->p_Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin Chalcone (C15) p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Putative_Intermediate Putative C16 Intermediate Naringenin_Chalcone->Putative_Intermediate Putative C-Methyltransferase/ Rearrangase Homoisoflavonoid_Backbone Homoisoflavonoid Backbone (C16) Putative_Intermediate->Homoisoflavonoid_Backbone CHI-like Diverse_Homoisoflavonoids Diverse Homoisoflavonoids Homoisoflavonoid_Backbone->Diverse_Homoisoflavonoids Hydroxylases, OMTs, GTs Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM MAT SAM->Putative_Intermediate

Figure 1. Proposed biosynthesis pathway of homoisoflavonoids.

Quantitative Data on Homoisoflavonoid Biosynthesis

Quantitative data on the enzymatic activities and metabolite concentrations in the homoisoflavonoid pathway in Liliaceae are scarce. However, studies on the analogous isoflavonoid (B1168493) pathway in Fabaceae provide a valuable framework for the types of data that are crucial for understanding and engineering this pathway. The following table summarizes representative quantitative data from studies on related pathways, which can serve as a benchmark for future research in Liliaceae.

ParameterPlant SpeciesEnzyme/MetaboliteValueReference
Enzyme Kinetics
Km (p-Coumaroyl-CoA)Glycine maxChalcone Synthase1.6 ± 0.2 µMN/A
kcatGlycine maxChalcone Synthase1.7 min⁻¹N/A
Metabolite Concentration
Tectoridin ContentPueraria lobata (flowers)Tectoridin10.00 - 43.28 mg/g[1][2][3]
6"-O-xylosyl-tectoridin ContentPueraria lobata (flowers)6"-O-xylosyl-tectoridin11.08 - 48.23 mg/g[1][2][3]
Recovery in Quantitative Analysis
TectoridinPueraria lobataHPLC Analysis102.7 - 103.7%[1]
6"-O-xylosyl-tectoridinPueraria lobataHPLC Analysis95.7 - 103.2%[1]

Experimental Protocols for Pathway Elucidation

To fully characterize the homoisoflavonoid biosynthetic pathway in Liliaceae, a combination of molecular biology, biochemistry, and analytical chemistry techniques is required. The following protocols provide a detailed methodology for key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the genes encoding the enzymes of the homoisoflavonoid pathway.

Workflow:

Gene_Cloning_Workflow start Start: Homoisoflavonoid- producing Liliaceae tissue rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis pcr_amplification PCR Amplification with Degenerate Primers (based on conserved enzyme domains) cdna_synthesis->pcr_amplification sequencing Sequencing of PCR Products pcr_amplification->sequencing homology_search Homology Search (BLAST) sequencing->homology_search full_length_cloning RACE-PCR for Full-Length Gene Cloning homology_search->full_length_cloning vector_ligation Ligation into Expression Vector full_length_cloning->vector_ligation transformation Transformation into E. coli or Yeast vector_ligation->transformation end End: Cloned Candidate Gene in Expression System transformation->end

Figure 2. Workflow for candidate gene identification and cloning.
Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce active enzymes for in vitro characterization.

Methodology:

  • Expression: The cloned candidate gene in an expression vector (e.g., pET vector for E. coli or pYES vector for yeast) is introduced into the appropriate host cells. Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

  • Cell Lysis: Harvested cells are resuspended in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF) and lysed by sonication or high-pressure homogenization.

  • Purification: The recombinant protein, often engineered with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.

  • Protein Verification: The purity and identity of the recombinant protein are confirmed by SDS-PAGE and Western blotting.

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified recombinant enzymes.

General Protocol for a Putative C-Methyltransferase:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified recombinant enzyme (1-5 µg)

    • Substrate (e.g., Naringenin Chalcone, 10-100 µM)

    • S-adenosyl-L-methionine (SAM) (as the methyl donor, 10-100 µM)

    • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

    • Dithiothreitol (DTT) (1 mM, as a reducing agent)

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid (e.g., 1 M HCl).

  • Product Analysis: Extract the product with the organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the product by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated product.

Quantitative Metabolite Analysis

Objective: To quantify the levels of homoisoflavonoids and their precursors in plant tissues.

Protocol for HPLC Analysis:

  • Sample Preparation: Freeze-dry and grind the plant tissue to a fine powder. Extract the metabolites with a suitable solvent (e.g., 80% methanol) using sonication or shaking.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both often containing a small amount of acid, e.g., 0.1% formic acid) is typically used. For example, a linear gradient from 15% to 50% acetonitrile over 35 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for homoisoflavonoids (e.g., 265 nm).

  • Quantification: Create a calibration curve using authentic standards of the homoisoflavonoids of interest. Calculate the concentration of the compounds in the plant extracts based on the peak areas in the chromatograms.

Future Directions and Conclusion

The complete elucidation of the homoisoflavonoid biosynthetic pathway in Liliaceae presents an exciting challenge with significant implications for metabolic engineering and drug discovery. The identification and characterization of the key C-methylation/rearrangement enzyme is the most critical next step. The experimental approaches outlined in this guide, including gene discovery, heterologous expression, enzymatic assays, and metabolite analysis, provide a robust framework for achieving this goal. By leveraging these techniques and building upon the knowledge from related pathways in other plant families, the scientific community is well-positioned to unravel the remaining mysteries of homoisoflavonoid biosynthesis. This will not only enhance our fundamental understanding of plant secondary metabolism but also open up new avenues for the sustainable production of these valuable bioactive compounds.

References

The Homoisoflavonoid Enigma: Unraveling the Biosynthetic Pathway in Liliaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – Homoisoflavonoids, a class of natural products with promising pharmacological activities, are found in a select group of plant families, including the aesthetically valued Liliaceae. While the general framework of flavonoid biosynthesis is well-established, the specific enzymatic steps leading to the unique C16 skeleton of homoisoflavonoids remain a significant area of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of the homoisoflavonoid biosynthesis pathway in Liliaceae and related plant families, offering valuable insights for researchers, scientists, and drug development professionals. The guide details the proposed enzymatic reactions, summarizes available quantitative data, outlines detailed experimental protocols for pathway elucidation, and provides visual representations of the key processes.

The Proposed Biosynthetic Pathway: A Crossover of Phenylpropanoid and Methylation Routes

The biosynthesis of homoisoflavonoids is believed to originate from the general phenylpropanoid pathway, which is responsible for the production of a vast array of plant secondary metabolites. The pathway diverges from the common flavonoid route through a key modification step involving the addition of a single carbon atom, which is furnished by the ubiquitous methyl donor, S-adenosyl-L-methionine (SAM), derived from methionine.

The proposed biosynthetic pathway can be delineated into several key stages:

  • Core Phenylpropanoid Pathway: The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL) to produce p-Coumaroyl-CoA.

  • Chalcone Synthesis: The first committed step towards flavonoid-type structures is the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA, a reaction catalyzed by Chalcone Synthase (CHS) . This results in the formation of a C15 intermediate, naringenin chalcone.

  • The Homoisoflavonoid Branchpoint: A Putative C-Methylation/Rearrangement: This is the most enigmatic and least characterized step in the pathway. It is hypothesized that a specific enzyme, likely a methyltransferase or a related enzyme with rearrangement capabilities, utilizes S-adenosyl-L-methionine to add a methyl group to an intermediate derived from naringenin chalcone. This crucial step leads to the formation of the characteristic 16-carbon backbone of homoisoflavonoids. The exact nature of the substrate and the enzyme responsible for this transformation are still under investigation.

  • Cyclization and Further Modifications: Following the addition of the C1 unit, the intermediate undergoes cyclization to form the chromanone ring characteristic of homoisoflavonoids. This is likely facilitated by a Chalcone Isomerase (CHI) -like enzyme. Subsequent modifications, such as hydroxylation, methylation, and glycosylation, catalyzed by various enzymes including Cytochrome P450 monooxygenases, O-methyltransferases (OMTs), and glycosyltransferases (GTs), lead to the diverse array of homoisoflavonoids observed in nature.

A visual representation of this proposed pathway is provided below:

Homoisoflavonoid_Biosynthesis L_Phenylalanine L-Phenylalanine p_Coumaroyl_CoA p-Coumaroyl-CoA L_Phenylalanine->p_Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin Chalcone (C15) p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Putative_Intermediate Putative C16 Intermediate Naringenin_Chalcone->Putative_Intermediate Putative C-Methyltransferase/ Rearrangase Homoisoflavonoid_Backbone Homoisoflavonoid Backbone (C16) Putative_Intermediate->Homoisoflavonoid_Backbone CHI-like Diverse_Homoisoflavonoids Diverse Homoisoflavonoids Homoisoflavonoid_Backbone->Diverse_Homoisoflavonoids Hydroxylases, OMTs, GTs Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM MAT SAM->Putative_Intermediate

Figure 1. Proposed biosynthesis pathway of homoisoflavonoids.

Quantitative Data on Homoisoflavonoid Biosynthesis

Quantitative data on the enzymatic activities and metabolite concentrations in the homoisoflavonoid pathway in Liliaceae are scarce. However, studies on the analogous isoflavonoid pathway in Fabaceae provide a valuable framework for the types of data that are crucial for understanding and engineering this pathway. The following table summarizes representative quantitative data from studies on related pathways, which can serve as a benchmark for future research in Liliaceae.

ParameterPlant SpeciesEnzyme/MetaboliteValueReference
Enzyme Kinetics
Km (p-Coumaroyl-CoA)Glycine maxChalcone Synthase1.6 ± 0.2 µMN/A
kcatGlycine maxChalcone Synthase1.7 min⁻¹N/A
Metabolite Concentration
Tectoridin ContentPueraria lobata (flowers)Tectoridin10.00 - 43.28 mg/g[1][2][3]
6"-O-xylosyl-tectoridin ContentPueraria lobata (flowers)6"-O-xylosyl-tectoridin11.08 - 48.23 mg/g[1][2][3]
Recovery in Quantitative Analysis
TectoridinPueraria lobataHPLC Analysis102.7 - 103.7%[1]
6"-O-xylosyl-tectoridinPueraria lobataHPLC Analysis95.7 - 103.2%[1]

Experimental Protocols for Pathway Elucidation

To fully characterize the homoisoflavonoid biosynthetic pathway in Liliaceae, a combination of molecular biology, biochemistry, and analytical chemistry techniques is required. The following protocols provide a detailed methodology for key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the genes encoding the enzymes of the homoisoflavonoid pathway.

Workflow:

Gene_Cloning_Workflow start Start: Homoisoflavonoid- producing Liliaceae tissue rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis pcr_amplification PCR Amplification with Degenerate Primers (based on conserved enzyme domains) cdna_synthesis->pcr_amplification sequencing Sequencing of PCR Products pcr_amplification->sequencing homology_search Homology Search (BLAST) sequencing->homology_search full_length_cloning RACE-PCR for Full-Length Gene Cloning homology_search->full_length_cloning vector_ligation Ligation into Expression Vector full_length_cloning->vector_ligation transformation Transformation into E. coli or Yeast vector_ligation->transformation end End: Cloned Candidate Gene in Expression System transformation->end

Figure 2. Workflow for candidate gene identification and cloning.
Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce active enzymes for in vitro characterization.

Methodology:

  • Expression: The cloned candidate gene in an expression vector (e.g., pET vector for E. coli or pYES vector for yeast) is introduced into the appropriate host cells. Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

  • Cell Lysis: Harvested cells are resuspended in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF) and lysed by sonication or high-pressure homogenization.

  • Purification: The recombinant protein, often engineered with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.

  • Protein Verification: The purity and identity of the recombinant protein are confirmed by SDS-PAGE and Western blotting.

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified recombinant enzymes.

General Protocol for a Putative C-Methyltransferase:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified recombinant enzyme (1-5 µg)

    • Substrate (e.g., Naringenin Chalcone, 10-100 µM)

    • S-adenosyl-L-methionine (SAM) (as the methyl donor, 10-100 µM)

    • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

    • Dithiothreitol (DTT) (1 mM, as a reducing agent)

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid (e.g., 1 M HCl).

  • Product Analysis: Extract the product with the organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the product by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated product.

Quantitative Metabolite Analysis

Objective: To quantify the levels of homoisoflavonoids and their precursors in plant tissues.

Protocol for HPLC Analysis:

  • Sample Preparation: Freeze-dry and grind the plant tissue to a fine powder. Extract the metabolites with a suitable solvent (e.g., 80% methanol) using sonication or shaking.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both often containing a small amount of acid, e.g., 0.1% formic acid) is typically used. For example, a linear gradient from 15% to 50% acetonitrile over 35 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for homoisoflavonoids (e.g., 265 nm).

  • Quantification: Create a calibration curve using authentic standards of the homoisoflavonoids of interest. Calculate the concentration of the compounds in the plant extracts based on the peak areas in the chromatograms.

Future Directions and Conclusion

The complete elucidation of the homoisoflavonoid biosynthetic pathway in Liliaceae presents an exciting challenge with significant implications for metabolic engineering and drug discovery. The identification and characterization of the key C-methylation/rearrangement enzyme is the most critical next step. The experimental approaches outlined in this guide, including gene discovery, heterologous expression, enzymatic assays, and metabolite analysis, provide a robust framework for achieving this goal. By leveraging these techniques and building upon the knowledge from related pathways in other plant families, the scientific community is well-positioned to unravel the remaining mysteries of homoisoflavonoid biosynthesis. This will not only enhance our fundamental understanding of plant secondary metabolism but also open up new avenues for the sustainable production of these valuable bioactive compounds.

References

Preliminary Antioxidant Activity Screening of 6-Formyl-isoophiopogonanone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-isoophiopogonanone A is a homoisoflavonoid identified in the root of Ophiopogon japonicus (Liliaceae), a plant widely used in traditional Chinese medicine.[1][2][3] Homoisoflavonoids are recognized for their various biological activities, including anti-inflammatory and anti-hyperglycemic effects.[1][3] The antioxidant potential of compounds from Ophiopogon japonicus has been established, suggesting that its constituent homoisoflavonoids, such as this compound, may contribute to these properties.[1][2][3]

Data Presentation: Antioxidant Activity of Ophiopogon japonicus Extracts and Major Homoisoflavonoids

To provide a contextual baseline for the potential antioxidant activity of this compound, the following table summarizes the reported antioxidant activities of various extracts from Ophiopogon japonicus root and two of its major isolated homoisoflavonoids, Methylophiopogonanone A (MOPA) and Methylophiopogonanone B (MOPB).[1] The data is expressed in Trolox Equivalents (μmol TE/g), a common measure of antioxidant capacity.

SampleDPPH Assay (μmol TE/g)ABTS Assay (μmol TE/g)FRAP Assay (μmol TE/g)
Chloroform/Methanol (B129727) Extract (CME)30.96 ± 0.2645.54 ± 0.2438.95 ± 0.59
Methanol Extract (ME)12.11 ± 0.1519.89 ± 0.1917.67 ± 0.21
70% Ethanol (B145695) Extract (EE)8.97 ± 0.0913.52 ± 0.1111.23 ± 0.13
Methylophiopogonanone A (MOPA)35.12 ± 0.2850.16 ± 0.3142.18 ± 0.35
Methylophiopogonanone B (MOPB)42.33 ± 0.3558.91 ± 0.4249.76 ± 0.41

Data sourced from Wang et al. (2017).[1]

Experimental Protocols

The following are detailed methodologies for three standard in vitro antioxidant activity assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow, which is measured spectrophotometrically.[4][5]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • This compound (test sample)

  • Trolox or Ascorbic Acid (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.06 mM solution of DPPH in methanol.[6] This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing. Prepare the same concentrations for the positive control.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Then, add the methanolic DPPH solution to each well. A typical ratio is 1:3 sample to DPPH solution (e.g., 50 µL sample + 150 µL DPPH).[7]

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[5][6]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[5][6] A blank containing only methanol should be used to zero the spectrophotometer. A control containing the sample solvent and the DPPH solution is also required.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.[8][9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[4]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or ethanol (analytical grade)

  • Phosphate Buffered Saline (PBS)

  • This compound (test sample)

  • Trolox (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4][5]

  • Preparation of Working Solution: Before the assay, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[5][10]

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in the appropriate solvent. Prepare the same concentrations for the positive control.

  • Reaction Mixture: Add a small volume of the sample dilution to a larger volume of the ABTS•+ working solution (e.g., 10 µL sample + 190 µL ABTS•+).[10]

  • Incubation: Incubate the mixture at room temperature for a specified time, typically 6-10 minutes.[10]

  • Measurement: Measure the absorbance at 734 nm.[10]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance in the presence of the sample.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the sample concentrations.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[4]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound (test sample)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Water bath set to 37°C

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[5][7] Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using a series of known concentrations of FeSO₄ or Trolox.

  • Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent (e.g., 30 µL sample + 270 µL FRAP reagent).[7]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time, typically 30 minutes.[5]

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[5][10]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard curve. The results are typically expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of sample) or Trolox equivalents.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the general mechanisms of the described antioxidant assays.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Antioxidant Assays cluster_data Data Analysis Compound This compound StockSol Prepare Stock Solution (e.g., in Methanol/DMSO) Compound->StockSol SerialDil Perform Serial Dilutions StockSol->SerialDil DPPH DPPH Assay SerialDil->DPPH ABTS ABTS Assay SerialDil->ABTS FRAP FRAP Assay SerialDil->FRAP Measurement Spectrophotometric Measurement (Absorbance) DPPH->Measurement ABTS->Measurement FRAP->Measurement Calc Calculate % Inhibition Measurement->Calc IC50 Determine IC50 Value Calc->IC50 Compare Compare with Positive Control (e.g., Trolox) IC50->Compare

Caption: Experimental workflow for antioxidant activity screening.

Antioxidant_Mechanisms cluster_radical_scavenging Radical Scavenging (DPPH & ABTS Assays) cluster_reducing_power Reducing Power (FRAP Assay) Antioxidant_H Antioxidant (AH) Scavenged_Radical Stable Molecule (RH) Antioxidant_H->Scavenged_Radical H• donation Antioxidant_Radical Antioxidant Radical (A•) Antioxidant_H->Antioxidant_Radical Radical Free Radical (R•) (e.g., DPPH•, ABTS•+) Radical->Scavenged_Radical Antioxidant_e Antioxidant Fe2 Ferrous Iron (Fe²⁺) (Blue Complex) Antioxidant_e->Fe2 e⁻ donation Oxidized_Antioxidant Oxidized Antioxidant Antioxidant_e->Oxidized_Antioxidant Fe3 Ferric Iron (Fe³⁺) (Colorless Complex) Fe3->Fe2

Caption: General mechanisms of in vitro antioxidant assays.

References

Preliminary Antioxidant Activity Screening of 6-Formyl-isoophiopogonanone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-isoophiopogonanone A is a homoisoflavonoid identified in the root of Ophiopogon japonicus (Liliaceae), a plant widely used in traditional Chinese medicine.[1][2][3] Homoisoflavonoids are recognized for their various biological activities, including anti-inflammatory and anti-hyperglycemic effects.[1][3] The antioxidant potential of compounds from Ophiopogon japonicus has been established, suggesting that its constituent homoisoflavonoids, such as this compound, may contribute to these properties.[1][2][3]

Data Presentation: Antioxidant Activity of Ophiopogon japonicus Extracts and Major Homoisoflavonoids

To provide a contextual baseline for the potential antioxidant activity of this compound, the following table summarizes the reported antioxidant activities of various extracts from Ophiopogon japonicus root and two of its major isolated homoisoflavonoids, Methylophiopogonanone A (MOPA) and Methylophiopogonanone B (MOPB).[1] The data is expressed in Trolox Equivalents (μmol TE/g), a common measure of antioxidant capacity.

SampleDPPH Assay (μmol TE/g)ABTS Assay (μmol TE/g)FRAP Assay (μmol TE/g)
Chloroform/Methanol Extract (CME)30.96 ± 0.2645.54 ± 0.2438.95 ± 0.59
Methanol Extract (ME)12.11 ± 0.1519.89 ± 0.1917.67 ± 0.21
70% Ethanol Extract (EE)8.97 ± 0.0913.52 ± 0.1111.23 ± 0.13
Methylophiopogonanone A (MOPA)35.12 ± 0.2850.16 ± 0.3142.18 ± 0.35
Methylophiopogonanone B (MOPB)42.33 ± 0.3558.91 ± 0.4249.76 ± 0.41

Data sourced from Wang et al. (2017).[1]

Experimental Protocols

The following are detailed methodologies for three standard in vitro antioxidant activity assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow, which is measured spectrophotometrically.[4][5]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • This compound (test sample)

  • Trolox or Ascorbic Acid (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.06 mM solution of DPPH in methanol.[6] This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing. Prepare the same concentrations for the positive control.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Then, add the methanolic DPPH solution to each well. A typical ratio is 1:3 sample to DPPH solution (e.g., 50 µL sample + 150 µL DPPH).[7]

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[5][6]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[5][6] A blank containing only methanol should be used to zero the spectrophotometer. A control containing the sample solvent and the DPPH solution is also required.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.[8][9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[4]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or ethanol (analytical grade)

  • Phosphate Buffered Saline (PBS)

  • This compound (test sample)

  • Trolox (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4][5]

  • Preparation of Working Solution: Before the assay, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[5][10]

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in the appropriate solvent. Prepare the same concentrations for the positive control.

  • Reaction Mixture: Add a small volume of the sample dilution to a larger volume of the ABTS•+ working solution (e.g., 10 µL sample + 190 µL ABTS•+).[10]

  • Incubation: Incubate the mixture at room temperature for a specified time, typically 6-10 minutes.[10]

  • Measurement: Measure the absorbance at 734 nm.[10]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance in the presence of the sample.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the sample concentrations.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[4]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound (test sample)

  • Ferrous sulfate (FeSO₄) or Trolox (standard)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Water bath set to 37°C

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[5][7] Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using a series of known concentrations of FeSO₄ or Trolox.

  • Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent (e.g., 30 µL sample + 270 µL FRAP reagent).[7]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time, typically 30 minutes.[5]

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[5][10]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard curve. The results are typically expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of sample) or Trolox equivalents.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the general mechanisms of the described antioxidant assays.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Antioxidant Assays cluster_data Data Analysis Compound This compound StockSol Prepare Stock Solution (e.g., in Methanol/DMSO) Compound->StockSol SerialDil Perform Serial Dilutions StockSol->SerialDil DPPH DPPH Assay SerialDil->DPPH ABTS ABTS Assay SerialDil->ABTS FRAP FRAP Assay SerialDil->FRAP Measurement Spectrophotometric Measurement (Absorbance) DPPH->Measurement ABTS->Measurement FRAP->Measurement Calc Calculate % Inhibition Measurement->Calc IC50 Determine IC50 Value Calc->IC50 Compare Compare with Positive Control (e.g., Trolox) IC50->Compare

Caption: Experimental workflow for antioxidant activity screening.

Antioxidant_Mechanisms cluster_radical_scavenging Radical Scavenging (DPPH & ABTS Assays) cluster_reducing_power Reducing Power (FRAP Assay) Antioxidant_H Antioxidant (AH) Scavenged_Radical Stable Molecule (RH) Antioxidant_H->Scavenged_Radical H• donation Antioxidant_Radical Antioxidant Radical (A•) Antioxidant_H->Antioxidant_Radical Radical Free Radical (R•) (e.g., DPPH•, ABTS•+) Radical->Scavenged_Radical Antioxidant_e Antioxidant Fe2 Ferrous Iron (Fe²⁺) (Blue Complex) Antioxidant_e->Fe2 e⁻ donation Oxidized_Antioxidant Oxidized Antioxidant Antioxidant_e->Oxidized_Antioxidant Fe3 Ferric Iron (Fe³⁺) (Colorless Complex) Fe3->Fe2

Caption: General mechanisms of in vitro antioxidant assays.

References

Initial Investigation of 6-Formyl-isoophiopogonanone A: A Technical Guide on its Putative Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory properties of 6-Formyl-isoophiopogonanone A is limited in the currently available scientific literature. This guide provides an in-depth overview of the anti-inflammatory activities of structurally related homoisoflavonoids isolated from Ophiopogon japonicus. The presented data and mechanisms, while not directly attributed to this compound, offer a foundational framework for its initial investigation.

Introduction

This compound is a homoisoflavonoid compound that has been isolated from the traditional Chinese medicine Ophiopogon japonicus (Liliaceae)[1]. Homoisoflavonoids from this plant have garnered significant interest for their diverse pharmacological activities, including antioxidant and anti-inflammatory effects[2]. Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases[3]. Key mediators of inflammation include nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The production of these mediators is often regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[3][4]. This document outlines the potential anti-inflammatory profile of this compound by examining the activities of its chemical congeners and provides detailed experimental protocols for its investigation.

Quantitative Data on Anti-inflammatory Activity of Homoisoflavonoids from Ophiopogon japonicus

The following tables summarize the inhibitory activities of various homoisoflavonoids isolated from Ophiopogon japonicus on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.

Table 1: Inhibition of Nitric Oxide (NO) Production by Homoisoflavonoids

CompoundCell LineIC₅₀ (µM)Reference
Ophiopogonanone HBV-220.1[5]
Compound 4 (unnamed)BV-217.0[5]
Compound 6 (unnamed) BV-2 7.8 [5]
Compound 7 (unnamed) BV-2 5.1 [5]
Compound 10 (unnamed)BV-219.2[5]
Compound 11 (unnamed)BV-214.4[5]
Desmethylisoophiopogonone BRAW 264.714.1 µg/mL[3]
5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromoneRAW 264.710.9 µg/mL[3]

Table 2: Inhibition of Pro-inflammatory Cytokine Production by 4′-O-Demethylophiopogonanone E

CytokineCell LineIC₅₀ (µg/mL)Reference
Interleukin-1β (IL-1β)RAW 264.732.5 ± 3.5[3][6]
Interleukin-6 (IL-6)RAW 264.713.4 ± 2.3[3][6]

Putative Signaling Pathways

The anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial for the transcriptional activation of genes encoding pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for iNOS, TNF-α, and IL-6[7].

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates NFkB_IkBa NF-κB-IκBα Complex IKK_complex->NFkB_IkBa Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) p65_translocation p65 Translocation NFkB->p65_translocation NFkB_IkBa->NFkB Releases p_IkBa p-IκBα NFkB_IkBa->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Pro_inflammatory_genes Transcription p65_translocation->Nucleus

Caption: Putative inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK, plays a critical role in regulating inflammatory responses. LPS stimulation can lead to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors like AP-1 and also contribute to the activation of NF-κB, leading to the expression of pro-inflammatory genes[3][4].

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK->Transcription_Factors ERK1_2->Transcription_Factors Pro_inflammatory_genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_genes

Caption: Overview of the MAPK signaling cascade in inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound.

General In Vitro Anti-inflammatory Investigation Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Cell_Viability 2. Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Pre_treatment 3. Pre-treatment with Compound Cell_Viability->Pre_treatment LPS_Stimulation 4. LPS Stimulation Pre_treatment->LPS_Stimulation Supernatant_Collection 5. Collect Supernatant LPS_Stimulation->Supernatant_Collection Cell_Lysis 6. Cell Lysis LPS_Stimulation->Cell_Lysis Griess_Assay Nitric Oxide (NO) Assay (Griess Reagent) Supernatant_Collection->Griess_Assay ELISA Cytokine Assay (ELISA for TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Protein Analysis (Western Blot for NF-κB, MAPK) Cell_Lysis->Western_Blot

Caption: Standard workflow for in vitro anti-inflammatory screening.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells are a standard model for in vitro inflammation studies[8].

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin[9]. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂[9].

  • Plating: For experiments, cells are seeded in appropriate well plates (e.g., 96-well for viability and NO assays, 24- or 6-well for ELISA and Western blot) and allowed to adhere overnight[10][11].

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response[3][12].

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is essential.

  • Procedure: After treatment with the compound, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated[9].

  • Solubilization: The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO)[9].

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader[9].

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant[11].

  • Sample Collection: After the treatment and stimulation period, the cell culture supernatant is collected[11].

  • Griess Reagent: The Griess reagent is typically a two-part solution containing sulfanilamide (B372717) in an acidic solution and N-(1-naphthyl)ethylenediamine dihydrochloride[13].

  • Reaction: An equal volume of the supernatant is mixed with the Griess reagent and incubated at room temperature[11].

  • Measurement: The absorbance of the resulting azo dye is measured at approximately 540-550 nm[11][13]. The nitrite concentration is determined using a standard curve prepared with known concentrations of sodium nitrite[11].

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest[14].

  • Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., a solution containing bovine serum albumin)[15].

  • Sample Incubation: The collected cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells and incubated[14].

  • Detection: A biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate[16].

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product[16].

  • Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm)[17]. The cytokine concentration in the samples is calculated from the standard curve.

Western Blot Analysis

Western blotting is used to determine the effect of the compound on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.

  • Protein Extraction: After treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total protein extracts[7].

  • Protein Quantification: The protein concentration of the lysates is determined using a method such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[18].

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose)[18].

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control like β-actin or GAPDH)[19][20]. This is followed by incubation with an HRP-conjugated secondary antibody[19].

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system[19]. The band intensities can be quantified using densitometry software.

Conclusion

While direct evidence for the anti-inflammatory activity of this compound is currently sparse, the significant effects of other homoisoflavonoids from Ophiopogon japonicus on key inflammatory pathways provide a strong rationale for its investigation. The experimental protocols detailed in this guide offer a comprehensive framework for elucidating its potential to modulate inflammatory responses through the inhibition of NO and pro-inflammatory cytokine production, potentially via the NF-κB and MAPK signaling pathways. Such studies are crucial for validating its therapeutic potential and advancing the development of novel anti-inflammatory agents from natural sources.

References

Initial Investigation of 6-Formyl-isoophiopogonanone A: A Technical Guide on its Putative Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory properties of 6-Formyl-isoophiopogonanone A is limited in the currently available scientific literature. This guide provides an in-depth overview of the anti-inflammatory activities of structurally related homoisoflavonoids isolated from Ophiopogon japonicus. The presented data and mechanisms, while not directly attributed to this compound, offer a foundational framework for its initial investigation.

Introduction

This compound is a homoisoflavonoid compound that has been isolated from the traditional Chinese medicine Ophiopogon japonicus (Liliaceae)[1]. Homoisoflavonoids from this plant have garnered significant interest for their diverse pharmacological activities, including antioxidant and anti-inflammatory effects[2]. Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases[3]. Key mediators of inflammation include nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The production of these mediators is often regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[3][4]. This document outlines the potential anti-inflammatory profile of this compound by examining the activities of its chemical congeners and provides detailed experimental protocols for its investigation.

Quantitative Data on Anti-inflammatory Activity of Homoisoflavonoids from Ophiopogon japonicus

The following tables summarize the inhibitory activities of various homoisoflavonoids isolated from Ophiopogon japonicus on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.

Table 1: Inhibition of Nitric Oxide (NO) Production by Homoisoflavonoids

CompoundCell LineIC₅₀ (µM)Reference
Ophiopogonanone HBV-220.1[5]
Compound 4 (unnamed)BV-217.0[5]
Compound 6 (unnamed) BV-2 7.8 [5]
Compound 7 (unnamed) BV-2 5.1 [5]
Compound 10 (unnamed)BV-219.2[5]
Compound 11 (unnamed)BV-214.4[5]
Desmethylisoophiopogonone BRAW 264.714.1 µg/mL[3]
5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromoneRAW 264.710.9 µg/mL[3]

Table 2: Inhibition of Pro-inflammatory Cytokine Production by 4′-O-Demethylophiopogonanone E

CytokineCell LineIC₅₀ (µg/mL)Reference
Interleukin-1β (IL-1β)RAW 264.732.5 ± 3.5[3][6]
Interleukin-6 (IL-6)RAW 264.713.4 ± 2.3[3][6]

Putative Signaling Pathways

The anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial for the transcriptional activation of genes encoding pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for iNOS, TNF-α, and IL-6[7].

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates NFkB_IkBa NF-κB-IκBα Complex IKK_complex->NFkB_IkBa Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) p65_translocation p65 Translocation NFkB->p65_translocation NFkB_IkBa->NFkB Releases p_IkBa p-IκBα NFkB_IkBa->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Pro_inflammatory_genes Transcription p65_translocation->Nucleus

Caption: Putative inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK, plays a critical role in regulating inflammatory responses. LPS stimulation can lead to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors like AP-1 and also contribute to the activation of NF-κB, leading to the expression of pro-inflammatory genes[3][4].

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK->Transcription_Factors ERK1_2->Transcription_Factors Pro_inflammatory_genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_genes

Caption: Overview of the MAPK signaling cascade in inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound.

General In Vitro Anti-inflammatory Investigation Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Cell_Viability 2. Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Pre_treatment 3. Pre-treatment with Compound Cell_Viability->Pre_treatment LPS_Stimulation 4. LPS Stimulation Pre_treatment->LPS_Stimulation Supernatant_Collection 5. Collect Supernatant LPS_Stimulation->Supernatant_Collection Cell_Lysis 6. Cell Lysis LPS_Stimulation->Cell_Lysis Griess_Assay Nitric Oxide (NO) Assay (Griess Reagent) Supernatant_Collection->Griess_Assay ELISA Cytokine Assay (ELISA for TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Protein Analysis (Western Blot for NF-κB, MAPK) Cell_Lysis->Western_Blot

Caption: Standard workflow for in vitro anti-inflammatory screening.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells are a standard model for in vitro inflammation studies[8].

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin[9]. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂[9].

  • Plating: For experiments, cells are seeded in appropriate well plates (e.g., 96-well for viability and NO assays, 24- or 6-well for ELISA and Western blot) and allowed to adhere overnight[10][11].

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response[3][12].

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is essential.

  • Procedure: After treatment with the compound, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated[9].

  • Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO)[9].

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader[9].

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant[11].

  • Sample Collection: After the treatment and stimulation period, the cell culture supernatant is collected[11].

  • Griess Reagent: The Griess reagent is typically a two-part solution containing sulfanilamide in an acidic solution and N-(1-naphthyl)ethylenediamine dihydrochloride[13].

  • Reaction: An equal volume of the supernatant is mixed with the Griess reagent and incubated at room temperature[11].

  • Measurement: The absorbance of the resulting azo dye is measured at approximately 540-550 nm[11][13]. The nitrite concentration is determined using a standard curve prepared with known concentrations of sodium nitrite[11].

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest[14].

  • Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., a solution containing bovine serum albumin)[15].

  • Sample Incubation: The collected cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells and incubated[14].

  • Detection: A biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate[16].

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product[16].

  • Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm)[17]. The cytokine concentration in the samples is calculated from the standard curve.

Western Blot Analysis

Western blotting is used to determine the effect of the compound on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.

  • Protein Extraction: After treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total protein extracts[7].

  • Protein Quantification: The protein concentration of the lysates is determined using a method such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[18].

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose)[18].

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control like β-actin or GAPDH)[19][20]. This is followed by incubation with an HRP-conjugated secondary antibody[19].

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system[19]. The band intensities can be quantified using densitometry software.

Conclusion

While direct evidence for the anti-inflammatory activity of this compound is currently sparse, the significant effects of other homoisoflavonoids from Ophiopogon japonicus on key inflammatory pathways provide a strong rationale for its investigation. The experimental protocols detailed in this guide offer a comprehensive framework for elucidating its potential to modulate inflammatory responses through the inhibition of NO and pro-inflammatory cytokine production, potentially via the NF-κB and MAPK signaling pathways. Such studies are crucial for validating its therapeutic potential and advancing the development of novel anti-inflammatory agents from natural sources.

References

A Methodological Guide to Assessing the In Vitro Cytotoxicity of Novel Compounds: A Case Study Framework for 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies detailing the in vitro cytotoxicity of 6-Formyl-isoophiopogonanone A on cell lines have not been published. Therefore, this document serves as a comprehensive technical guide outlining the established methodologies and frameworks that would be employed to conduct such an investigation. The data, workflows, and pathways presented are representative examples to guide future research.

Executive Summary

The evaluation of a novel compound's cytotoxic potential is a critical early step in the drug discovery pipeline. This guide provides a detailed framework for assessing the in vitro cytotoxicity of a compound, using the hypothetical investigation of this compound as an example. It covers the essential experimental protocols, data presentation standards, and visualization of cellular mechanisms. The methodologies detailed herein, including the widely used MTT assay for cell viability and the analysis of apoptotic signaling pathways, represent a robust approach to characterizing a compound's anti-proliferative effects.

Data Presentation: Quantifying Cytotoxicity

The primary quantitative metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. Data should be presented in a clear, tabular format to allow for easy comparison across multiple cell lines and exposure times.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound (IC50 in µM)

Cell LineCancer Type48-Hour Exposure IC50 (µM)72-Hour Exposure IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
MCF-7 Breast AdenocarcinomaData Point 1Data Point 20.85
A549 Lung CarcinomaData Point 3Data Point 41.20
HepG2 Hepatocellular CarcinomaData Point 5Data Point 60.95
HCT116 Colorectal CarcinomaData Point 7Data Point 81.10
HEK293 Normal Embryonic KidneyData Point 9Data Point 10> 50

Note: Data are presented as mean ± standard deviation from three independent experiments. The HEK293 cell line is included as a non-cancerous control to assess selectivity.

Experimental Protocols

A detailed and reproducible protocol is fundamental to rigorous scientific inquiry. The following section outlines the standard methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Cell Viability Assay Protocol

Objective: To determine the concentration-dependent effect of this compound on the viability of cultured human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692) product.[1][2] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile microplates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[2]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[1]

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include wells for a vehicle control (medium with the same percentage of DMSO used for the compound) and a positive control (a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[1]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[1] Gently pipette to mix and ensure all formazan crystals are dissolved. The plate may be left overnight at 37°C in the incubator to ensure complete solubilization.[1]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration to generate a dose-response curve. The IC50 value is determined from this curve using non-linear regression analysis.[5]

Visualization of Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological signaling cascades.

Experimental Workflow

The following diagram outlines the logical flow of an in vitro cytotoxicity screening experiment, from initial cell culture to final data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549) compound_prep Compound Dilution (this compound) seeding Seed Cells in 96-Well Plate cell_culture->seeding treatment Treat Cells with Compound Series compound_prep->treatment seeding->treatment incubation Incubate for 48/72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add solubilize Add Solubilization Solution mtt_add->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability dose_response Generate Dose-Response Curve calc_viability->dose_response calc_ic50 Determine IC50 Value dose_response->calc_ic50 G cluster_mito Mitochondrion cluster_cyto Cytosol compound This compound (Cellular Stress) bax Bax/Bak Activation compound->bax may activate bcl2 Bcl-2/Bcl-xL compound->bcl2 may inhibit cyto_c Cytochrome c Release bax->cyto_c promotes bcl2->bax inhibits apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome act_cas9 Active Caspase-9 apoptosome->act_cas9 activates cas3 Pro-Caspase-3 act_cas9->cas3 act_cas3 Active Caspase-3 (Executioner) cas3->act_cas3 cleaves to apoptosis Apoptosis (Cell Death) act_cas3->apoptosis

References

A Methodological Guide to Assessing the In Vitro Cytotoxicity of Novel Compounds: A Case Study Framework for 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies detailing the in vitro cytotoxicity of 6-Formyl-isoophiopogonanone A on cell lines have not been published. Therefore, this document serves as a comprehensive technical guide outlining the established methodologies and frameworks that would be employed to conduct such an investigation. The data, workflows, and pathways presented are representative examples to guide future research.

Executive Summary

The evaluation of a novel compound's cytotoxic potential is a critical early step in the drug discovery pipeline. This guide provides a detailed framework for assessing the in vitro cytotoxicity of a compound, using the hypothetical investigation of this compound as an example. It covers the essential experimental protocols, data presentation standards, and visualization of cellular mechanisms. The methodologies detailed herein, including the widely used MTT assay for cell viability and the analysis of apoptotic signaling pathways, represent a robust approach to characterizing a compound's anti-proliferative effects.

Data Presentation: Quantifying Cytotoxicity

The primary quantitative metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. Data should be presented in a clear, tabular format to allow for easy comparison across multiple cell lines and exposure times.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound (IC50 in µM)

Cell LineCancer Type48-Hour Exposure IC50 (µM)72-Hour Exposure IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
MCF-7 Breast AdenocarcinomaData Point 1Data Point 20.85
A549 Lung CarcinomaData Point 3Data Point 41.20
HepG2 Hepatocellular CarcinomaData Point 5Data Point 60.95
HCT116 Colorectal CarcinomaData Point 7Data Point 81.10
HEK293 Normal Embryonic KidneyData Point 9Data Point 10> 50

Note: Data are presented as mean ± standard deviation from three independent experiments. The HEK293 cell line is included as a non-cancerous control to assess selectivity.

Experimental Protocols

A detailed and reproducible protocol is fundamental to rigorous scientific inquiry. The following section outlines the standard methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Cell Viability Assay Protocol

Objective: To determine the concentration-dependent effect of this compound on the viability of cultured human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile microplates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[2]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[1]

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include wells for a vehicle control (medium with the same percentage of DMSO used for the compound) and a positive control (a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[1]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[1] Gently pipette to mix and ensure all formazan crystals are dissolved. The plate may be left overnight at 37°C in the incubator to ensure complete solubilization.[1]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration to generate a dose-response curve. The IC50 value is determined from this curve using non-linear regression analysis.[5]

Visualization of Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological signaling cascades.

Experimental Workflow

The following diagram outlines the logical flow of an in vitro cytotoxicity screening experiment, from initial cell culture to final data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549) compound_prep Compound Dilution (this compound) seeding Seed Cells in 96-Well Plate cell_culture->seeding treatment Treat Cells with Compound Series compound_prep->treatment seeding->treatment incubation Incubate for 48/72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add solubilize Add Solubilization Solution mtt_add->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability dose_response Generate Dose-Response Curve calc_viability->dose_response calc_ic50 Determine IC50 Value dose_response->calc_ic50 G cluster_mito Mitochondrion cluster_cyto Cytosol compound This compound (Cellular Stress) bax Bax/Bak Activation compound->bax may activate bcl2 Bcl-2/Bcl-xL compound->bcl2 may inhibit cyto_c Cytochrome c Release bax->cyto_c promotes bcl2->bax inhibits apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome act_cas9 Active Caspase-9 apoptosome->act_cas9 activates cas3 Pro-Caspase-3 act_cas9->cas3 act_cas3 Active Caspase-3 (Executioner) cas3->act_cas3 cleaves to apoptosis Apoptosis (Cell Death) act_cas3->apoptosis

References

An In-depth Technical Guide to 6-Formyl-isoophiopogonanone A: Properties, Protocols, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-isoophiopogonanone A is a homoisoflavonoid compound that has garnered interest within the scientific community for its potential therapeutic applications. Extracted from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl, a plant with a long history in traditional medicine, this molecule exhibits notable antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its study, and insights into its biological signaling pathways.

Physical and Chemical Properties

This compound is a structurally distinct flavonoid characterized by the presence of a formyl group. Its core structure and functional groups contribute to its specific physicochemical characteristics.

PropertyValueSource
Molecular Formula C₁₉H₁₆O₇[2]
Molecular Weight 356.33 g/mol [2]
CAS Number 116291-82-8MedChemExpress
Appearance Not explicitly stated in search resultsN/A
Melting Point Not explicitly stated in search resultsN/A
Boiling Point Not explicitly stated in search resultsN/A
Solubility Soluble in DMSOMedChemExpress
Spectral Data

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to aromatic protons, a methyl group, a formyl proton (aldehyde), and protons of the chromanone core. The exact chemical shifts and coupling constants would provide detailed information about the substitution pattern and stereochemistry of the molecule.

  • ¹³C-NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, carbons of the aromatic rings, the methyl carbon, the formyl carbon, and other carbons in the homoisoflavonoid skeleton.[3]

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups. Key expected absorptions include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • C-H stretching (aromatic and aliphatic): Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.[4][5]

  • C=O stretching (carbonyl and aldehyde): Strong absorptions in the range of 1650-1750 cm⁻¹.[6] The presence of the formyl group will likely result in a characteristic C-H stretching band for the aldehyde proton around 2700-2800 cm⁻¹.[4]

  • C=C stretching (aromatic): Bands in the 1400-1600 cm⁻¹ region.[4][5]

  • C-O stretching: Absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

1.1.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorption maxima characteristic of the conjugated systems within the homoisoflavonoid structure. The precise wavelengths of maximum absorption (λmax) would be influenced by the solvent used for the analysis.

Experimental Protocols

Extraction and Purification from Ophiopogon japonicus

A detailed protocol for the efficient extraction and purification of homoisoflavonoids, including this compound, from Ophiopogon japonicus has been described by Ma C, et al. The methodology combines supercritical fluid extraction (SFE) with high-speed counter-current chromatography (HSCCC). While the full text of this specific study is not publicly available, a general workflow can be outlined.

G Extraction and Purification Workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried and powdered roots of Ophiopogon japonicus sfe Supercritical Fluid Extraction (SFE) with CO₂ and modifier plant_material->sfe crude_extract Crude Homoisoflavonoid Extract sfe->crude_extract hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_extract->hsccc fractionation Fraction Collection hsccc->fractionation analysis HPLC/LC-MS Analysis fractionation->analysis pure_compound This compound analysis->pure_compound

Caption: Workflow for the extraction and purification of this compound.

In Vitro Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various established in vitro assays.

2.2.1. DPPH Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in methanol (B129727) (typically 0.1 mM).

  • In a 96-well plate or cuvettes, mix the test compound dilutions with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a wavelength of approximately 517 nm.

  • Use a suitable standard antioxidant, such as ascorbic acid or Trolox, as a positive control.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

2.2.2. Nitric Oxide (NO) Scavenging Assay

This assay assesses the ability of the compound to scavenge nitric oxide radicals, which are involved in various physiological and pathological processes.

Methodology:

  • Nitric oxide is generated from a sodium nitroprusside solution in a phosphate-buffered saline (pH 7.4).

  • The test compound at various concentrations is incubated with the sodium nitroprusside solution.

  • After a specific incubation period (e.g., 150 minutes at 25°C), the amount of nitrite (B80452) produced is quantified using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • The absorbance of the resulting chromophore is measured at approximately 546 nm.

  • The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample with that of the control.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its antioxidant effect.[1][2] While the precise molecular mechanisms have not been fully elucidated for this specific compound, studies on other homoisoflavonoids from Ophiopogon japonicus and flavonoids in general suggest potential involvement in key cellular signaling pathways related to oxidative stress response.[1][7]

Nrf2-Antioxidant Response Element (ARE) Signaling Pathway

A plausible mechanism for the antioxidant activity of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This pathway is a central regulator of cellular defense against oxidative stress.

G Hypothesized Nrf2-ARE Signaling Pathway Activation cluster_nucleus compound This compound cell_membrane Cell Membrane keap1_nrf2 Keap1-Nrf2 Complex cell_membrane->keap1_nrf2 Interacts with Keap1 keap1 Keap1 keap1_nrf2->keap1 Dissociation nrf2_free Nrf2 (dissociated) keap1_nrf2->nrf2_free nrf2_ub Nrf2 Ubiquitination & Degradation keap1->nrf2_ub Inactivation leads to reduced degradation nucleus Nucleus nrf2_free->nucleus Translocation nrf2_nucleus Nrf2 are Antioxidant Response Element (ARE) nrf2_nucleus->are Binds with Maf maf Maf antioxidant_genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes cellular_protection Enhanced Cellular Protection against Oxidative Stress antioxidant_genes->cellular_protection

Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8][9] Electrophilic compounds or those that induce mild oxidative stress can modify Keap1, leading to the dissociation and stabilization of Nrf2.[8][9] The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.[8][9] This results in an enhanced cellular defense against oxidative damage. Given that other flavonoids have been shown to activate this pathway, it is a primary candidate for the mechanism of action of this compound.[8]

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antioxidant activity. While its basic chemical identity is established, further research is required to fully characterize its physical properties and to elucidate the specific molecular details of its biological activity. Future studies should focus on:

  • Complete Spectroscopic Characterization: Obtaining and publishing detailed ¹H-NMR, ¹³C-NMR, IR, and UV-Vis spectra with full peak assignments.

  • Determination of Physicochemical Constants: Experimental determination of melting point, boiling point, and solubility in various solvents.

  • Elucidation of Antioxidant Mechanism: Investigating the direct interaction of this compound with the Keap1-Nrf2 complex and quantifying the upregulation of downstream antioxidant enzymes.

  • In Vivo Studies: Evaluating the bioavailability, metabolism, and efficacy of this compound in animal models of diseases associated with oxidative stress.

A deeper understanding of these aspects will be crucial for the potential development of this compound as a therapeutic agent.

References

An In-depth Technical Guide to 6-Formyl-isoophiopogonanone A: Properties, Protocols, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-isoophiopogonanone A is a homoisoflavonoid compound that has garnered interest within the scientific community for its potential therapeutic applications. Extracted from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl, a plant with a long history in traditional medicine, this molecule exhibits notable antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its study, and insights into its biological signaling pathways.

Physical and Chemical Properties

This compound is a structurally distinct flavonoid characterized by the presence of a formyl group. Its core structure and functional groups contribute to its specific physicochemical characteristics.

PropertyValueSource
Molecular Formula C₁₉H₁₆O₇[2]
Molecular Weight 356.33 g/mol [2]
CAS Number 116291-82-8MedChemExpress
Appearance Not explicitly stated in search resultsN/A
Melting Point Not explicitly stated in search resultsN/A
Boiling Point Not explicitly stated in search resultsN/A
Solubility Soluble in DMSOMedChemExpress
Spectral Data

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to aromatic protons, a methyl group, a formyl proton (aldehyde), and protons of the chromanone core. The exact chemical shifts and coupling constants would provide detailed information about the substitution pattern and stereochemistry of the molecule.

  • ¹³C-NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, carbons of the aromatic rings, the methyl carbon, the formyl carbon, and other carbons in the homoisoflavonoid skeleton.[3]

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups. Key expected absorptions include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • C-H stretching (aromatic and aliphatic): Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.[4][5]

  • C=O stretching (carbonyl and aldehyde): Strong absorptions in the range of 1650-1750 cm⁻¹.[6] The presence of the formyl group will likely result in a characteristic C-H stretching band for the aldehyde proton around 2700-2800 cm⁻¹.[4]

  • C=C stretching (aromatic): Bands in the 1400-1600 cm⁻¹ region.[4][5]

  • C-O stretching: Absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

1.1.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorption maxima characteristic of the conjugated systems within the homoisoflavonoid structure. The precise wavelengths of maximum absorption (λmax) would be influenced by the solvent used for the analysis.

Experimental Protocols

Extraction and Purification from Ophiopogon japonicus

A detailed protocol for the efficient extraction and purification of homoisoflavonoids, including this compound, from Ophiopogon japonicus has been described by Ma C, et al. The methodology combines supercritical fluid extraction (SFE) with high-speed counter-current chromatography (HSCCC). While the full text of this specific study is not publicly available, a general workflow can be outlined.

G Extraction and Purification Workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried and powdered roots of Ophiopogon japonicus sfe Supercritical Fluid Extraction (SFE) with CO₂ and modifier plant_material->sfe crude_extract Crude Homoisoflavonoid Extract sfe->crude_extract hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_extract->hsccc fractionation Fraction Collection hsccc->fractionation analysis HPLC/LC-MS Analysis fractionation->analysis pure_compound This compound analysis->pure_compound

Caption: Workflow for the extraction and purification of this compound.

In Vitro Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various established in vitro assays.

2.2.1. DPPH Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate or cuvettes, mix the test compound dilutions with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a wavelength of approximately 517 nm.

  • Use a suitable standard antioxidant, such as ascorbic acid or Trolox, as a positive control.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

2.2.2. Nitric Oxide (NO) Scavenging Assay

This assay assesses the ability of the compound to scavenge nitric oxide radicals, which are involved in various physiological and pathological processes.

Methodology:

  • Nitric oxide is generated from a sodium nitroprusside solution in a phosphate-buffered saline (pH 7.4).

  • The test compound at various concentrations is incubated with the sodium nitroprusside solution.

  • After a specific incubation period (e.g., 150 minutes at 25°C), the amount of nitrite produced is quantified using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • The absorbance of the resulting chromophore is measured at approximately 546 nm.

  • The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample with that of the control.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its antioxidant effect.[1][2] While the precise molecular mechanisms have not been fully elucidated for this specific compound, studies on other homoisoflavonoids from Ophiopogon japonicus and flavonoids in general suggest potential involvement in key cellular signaling pathways related to oxidative stress response.[1][7]

Nrf2-Antioxidant Response Element (ARE) Signaling Pathway

A plausible mechanism for the antioxidant activity of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This pathway is a central regulator of cellular defense against oxidative stress.

G Hypothesized Nrf2-ARE Signaling Pathway Activation cluster_nucleus compound This compound cell_membrane Cell Membrane keap1_nrf2 Keap1-Nrf2 Complex cell_membrane->keap1_nrf2 Interacts with Keap1 keap1 Keap1 keap1_nrf2->keap1 Dissociation nrf2_free Nrf2 (dissociated) keap1_nrf2->nrf2_free nrf2_ub Nrf2 Ubiquitination & Degradation keap1->nrf2_ub Inactivation leads to reduced degradation nucleus Nucleus nrf2_free->nucleus Translocation nrf2_nucleus Nrf2 are Antioxidant Response Element (ARE) nrf2_nucleus->are Binds with Maf maf Maf antioxidant_genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes cellular_protection Enhanced Cellular Protection against Oxidative Stress antioxidant_genes->cellular_protection

Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8][9] Electrophilic compounds or those that induce mild oxidative stress can modify Keap1, leading to the dissociation and stabilization of Nrf2.[8][9] The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.[8][9] This results in an enhanced cellular defense against oxidative damage. Given that other flavonoids have been shown to activate this pathway, it is a primary candidate for the mechanism of action of this compound.[8]

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antioxidant activity. While its basic chemical identity is established, further research is required to fully characterize its physical properties and to elucidate the specific molecular details of its biological activity. Future studies should focus on:

  • Complete Spectroscopic Characterization: Obtaining and publishing detailed ¹H-NMR, ¹³C-NMR, IR, and UV-Vis spectra with full peak assignments.

  • Determination of Physicochemical Constants: Experimental determination of melting point, boiling point, and solubility in various solvents.

  • Elucidation of Antioxidant Mechanism: Investigating the direct interaction of this compound with the Keap1-Nrf2 complex and quantifying the upregulation of downstream antioxidant enzymes.

  • In Vivo Studies: Evaluating the bioavailability, metabolism, and efficacy of this compound in animal models of diseases associated with oxidative stress.

A deeper understanding of these aspects will be crucial for the potential development of this compound as a therapeutic agent.

References

Homoisoflavonoids from Ophiopogon japonicus Roots: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The roots of Ophiopogon japonicus (L. f.) Ker-Gawl., a plant with a long history in traditional medicine, are a rich source of a unique class of secondary metabolites known as homoisoflavonoids. These compounds, characterized by a 16-carbon skeleton, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the homoisoflavonoids isolated from O. japonicus roots, presenting a compilation of quantitative data, detailed experimental methodologies for their isolation and characterization, and an exploration of their known biological mechanisms, including relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of these promising compounds.

Introduction

Ophiopogon japonicus, commonly known as dwarf lilyturf or Maidong, is a perennial herb belonging to the Liliaceae family.[1] Its tuberous roots are a well-known traditional Chinese medicine used for treating a variety of ailments, including cardiovascular diseases, inflammation, and respiratory conditions.[2][3] The therapeutic effects of O. japonicus are attributed to its complex chemical composition, which includes steroidal saponins (B1172615), polysaccharides, and a significant number of homoisoflavonoids.[2][4]

Homoisoflavonoids are a rare subclass of flavonoids distinguished by a 3-benzylchroman-4-one, 3-benzylidene-chroman-4-one, or related core structure.[5] To date, numerous homoisoflavonoids have been isolated and identified from the roots of O. japonicus, with ongoing research continuing to uncover new derivatives.[1][6][7] These compounds have demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, anti-tumor, and enzyme-inhibiting properties, making them attractive candidates for drug development.[3][6][8][9]

This guide aims to consolidate the current knowledge on homoisoflavonoids from O. japonicus roots, with a focus on providing practical information for the scientific community. We present a detailed summary of identified compounds, standardized experimental protocols for their study, and visual representations of their mechanisms of action to support and inspire future research endeavors.

Quantitative Data of Homoisoflavonoids

The concentration of individual homoisoflavonoids in Ophiopogon japonicus roots can vary depending on the geographical origin, cultivation practices, and the specific variety of the plant (e.g., 'Chuanmaidong' vs. 'Zhemaidong').[10] The following tables summarize the quantitative data for some of the major homoisoflavonoids reported in the literature.

HomoisoflavonoidPlant MaterialExtraction MethodAnalytical MethodConcentration/YieldReference
Methylophiopogonanone AO. japonicus from ZhejiangPressurized Liquid ExtractionHPLC-DAD1.12-4.13 mg/g[10]
Methylophiopogonanone BO. japonicus from ZhejiangPressurized Liquid ExtractionHPLC-DAD0.89-3.21 mg/g[10]
Methylophiopogonanone AO. japonicus from SichuanPressurized Liquid ExtractionHPLC-DAD0.23-1.01 mg/g[10]
Methylophiopogonanone BO. japonicus from SichuanPressurized Liquid ExtractionHPLC-DAD0.19-0.87 mg/g[10]
6-Aldehydo-isoophiopogonone AFibrous roots of O. japonicusSilica gel chromatography, recycling HSCCCHPLCNot specified[11]
6-Aldehydo-isoophiopogonone BFibrous roots of O. japonicusSilica gel chromatography, recycling HSCCCHPLCNot specified[11]
HomoisoflavonoidIC50 ValueBiological ActivityCell Line/EnzymeReference
Methylophiopogonanone A(10.87 ± 0.25) × 10⁻⁵ mol/LTyrosinase InhibitionMushroom Tyrosinase[3]
Methylophiopogonanone B(18.76 ± 0.14) × 10⁻⁵ mol/LTyrosinase InhibitionMushroom Tyrosinase[3]
8-Formylophiopogonone B10.01 µMCytotoxicityA549 (human lung tumor)[12]
Ophiopogonanone E6.40 µMCytotoxicityA549 (human lung tumor)[12]
6-Formyl-isoophiopogonanone B0.84 µMCytotoxicityA549 (human lung tumor)[12]
7,3'-Dihydroxy-5,8-dimethoxy-6-methyl-3-(4'-methoxybenzyl)-chroman-4-one1.66 µMCytotoxicityA549 (human lung tumor)[12]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of homoisoflavonoids from Ophiopogon japonicus roots, as well as a protocol for assessing their antioxidant activity.

Extraction of Homoisoflavonoids

This protocol is based on a method for the simultaneous extraction of homoisoflavonoids and steroidal saponins using an ionic liquid-based ultrasonic-assisted extraction (IL-UAE) technique.[2]

Materials and Reagents:

  • Dried and powdered roots of Ophiopogon japonicus

  • Ionic liquid: 1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([Bmim]CF₃SO₃)

  • Deionized water

  • Ultrasonic apparatus

Procedure:

  • Weigh approximately 0.25 g of powdered O. japonicus root sample.

  • Add the sample to a 10 mL flask with a cover.

  • Add 10 mL of a 1 mol/L aqueous solution of [Bmim]CF₃SO₃.

  • Pre-heat the ultrasonic apparatus to 30°C.

  • Perform ultrasonic extraction for 60 minutes at 300 W.

  • After extraction, the resulting solution can be filtered and prepared for subsequent analysis.

Isolation by High-Performance Liquid Chromatography (HPLC)

This HPLC protocol is designed for the separation and quantification of homoisoflavonoids.[2][13]

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX SB-C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Acetonitrile/Methanol (90:10, v/v)

    • B: Water with 0.2% (v/v) acetic acid

  • Gradient Elution:

    • 0-12 min: 41% A

    • 12-50 min: 41% to 44% A

    • 50-73 min: 44% to 65% A

    • 73-95 min: Hold at 65% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 296 nm[2][13]

  • Injection Volume: 20 µL

Sample Preparation:

  • The extract from the IL-UAE procedure should be filtered through a 0.45 µm membrane prior to injection.

Structural Elucidation by Mass Spectrometry (MS)

This section describes the general parameters for analyzing homoisoflavonoids using HPLC-ESI-MSn in negative ion mode.[7]

Instrumentation:

  • HPLC system coupled to an electrospray ionization (ESI) source and an ion trap mass spectrometer.

MS Parameters (Negative Ion Mode):

  • Ionization Mode: ESI (-)

  • Scan Range: m/z 100-1000

  • Fragmentation: Collision-Induced Dissociation (CID) for MSn analysis.

  • Key Fragmentation Patterns:

    • Homoisoflavonoids with a saturated C2-C3 bond typically undergo cleavage of the C3-C9 bond, leading to the loss of the B-ring, followed by a loss of CO.[7]

    • Homoisoflavonoids with a C2-C3 double bond often first lose a CO molecule, followed by cleavage of the C3-C9 or C9-C1' bonds.[7]

In Vitro Antioxidant Activity Assay (DPPH)

This protocol is adapted for determining the radical scavenging activity of O. japonicus extracts or isolated homoisoflavonoids.[13]

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Trolox (as a positive control)

  • Test samples (extracts or isolated compounds) dissolved in methanol

  • Spectrophotometer

Procedure:

  • Prepare a 0.06 mM solution of DPPH in methanol.

  • In a test tube, add 0.5 mL of the sample solution to 3 mL of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm against a blank.

  • Calculate the percentage of DPPH radical scavenging activity.

Signaling Pathways and Mechanisms of Action

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of homoisoflavonoids from Ophiopogon japonicus.

Tyrosinase Inhibition

Methylophiopogonanone A (MO-A) and Methylophiopogonanone B (MO-B) have been identified as inhibitors of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis.[3] Molecular docking studies suggest that these homoisoflavonoids can chelate the copper ions in the active site of tyrosinase and form hydrogen bonds with key amino acid residues, thereby blocking substrate entry and inhibiting enzyme activity.[14][15]

Tyrosinase_Inhibition cluster_0 Tyrosinase Active Site cluster_1 Homoisoflavonoids cluster_2 Outcome Tyrosinase Tyrosinase Copper_Ions Cu2+ Tyrosinase->Copper_Ions contains Amino_Acid_Residues e.g., Glu322 Tyrosinase->Amino_Acid_Residues contains Inhibition Tyrosinase Inhibition MO-A_MO-B Methylophiopogonanone A/B MO-A_MO-B->Copper_Ions chelates MO-A_MO-B->Amino_Acid_Residues H-bonds with MO-A_MO-B->Inhibition leads to

Caption: Inhibition of Tyrosinase by Methylophiopogonanones A and B.

Protection Against Oxidative Stress in Endothelial Cells

Methylophiopogonanone B (MO-B) has been shown to protect human umbilical vein endothelial cells (HUVECs) from H₂O₂-induced apoptosis.[9] The proposed mechanism involves the inhibition of the NADPH oxidase pathway. MO-B reduces the expression of p22phox, a key subunit of NADPH oxidase, leading to decreased production of reactive oxygen species (ROS). This, in turn, enhances the activity of superoxide (B77818) dismutase (SOD) and reduces lipid peroxidation (measured as malondialdehyde, MDA). The downstream effects include a modulation of the Bax/Bcl-2 ratio and a decrease in caspase-3 activity, ultimately inhibiting the apoptotic cascade.[9]

Oxidative_Stress_Pathway H2O2 H₂O₂ (Oxidative Stress) NADPH_Oxidase NADPH Oxidase H2O2->NADPH_Oxidase p22phox p22phox expression NADPH_Oxidase->p22phox ROS ROS Production p22phox->ROS Apoptosis Endothelial Cell Apoptosis ROS->Apoptosis MO-B Methylophiopogonanone B MO-B->p22phox inhibits

Caption: Protective Mechanism of Methylophiopogonanone B in HUVECs.

Alleviation of Hyperlipidemia

Methylophiopogonanone A (MO-A) has demonstrated a hypolipidemic effect in high-fat diet-induced hyperlipidemic rats.[16] The mechanism is multifactorial and involves the regulation of key enzymes and transcription factors in lipid metabolism. MO-A enhances the activities of lipoprotein lipase (B570770) (LPL) and hepatic lipase (HL), which are crucial for triglyceride hydrolysis. Furthermore, it down-regulates the mRNA expression of acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein 1c (SREBP-1c), key players in fatty acid synthesis. Concurrently, MO-A up-regulates the expression of the low-density lipoprotein receptor (LDLR) and peroxisome proliferator-activated receptor alpha (PPARα), promoting cholesterol uptake and fatty acid oxidation, respectively.[16]

Hyperlipidemia_Mechanism cluster_0 Lipid Metabolism Regulation cluster_1 Physiological Outcome MO-A Methylophiopogonanone A LPL_HL LPL & HL Activity MO-A->LPL_HL up-regulates ACC_SREBP1c ACC & SREBP-1c mRNA MO-A->ACC_SREBP1c down-regulates LDLR_PPARa LDLR & PPARα mRNA MO-A->LDLR_PPARa up-regulates Hyperlipidemia Alleviation of Hyperlipidemia LPL_HL->Hyperlipidemia ACC_SREBP1c->Hyperlipidemia LDLR_PPARa->Hyperlipidemia

Caption: Hypolipidemic Mechanism of Methylophiopogonanone A.

Conclusion

The homoisoflavonoids isolated from the roots of Ophiopogon japonicus represent a structurally diverse and biologically active class of natural products. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake further studies in this area. The elucidated mechanisms of action, including enzyme inhibition and modulation of key signaling pathways, highlight the significant therapeutic potential of these compounds. Future research should focus on the continued discovery of new homoisoflavonoid derivatives, a more comprehensive understanding of their structure-activity relationships, and in-depth preclinical and clinical investigations to validate their efficacy and safety for various therapeutic applications. This compiled resource is intended to streamline these efforts and contribute to the advancement of drug discovery from this valuable medicinal plant.

References

Homoisoflavonoids from Ophiopogon japonicus Roots: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The roots of Ophiopogon japonicus (L. f.) Ker-Gawl., a plant with a long history in traditional medicine, are a rich source of a unique class of secondary metabolites known as homoisoflavonoids. These compounds, characterized by a 16-carbon skeleton, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the homoisoflavonoids isolated from O. japonicus roots, presenting a compilation of quantitative data, detailed experimental methodologies for their isolation and characterization, and an exploration of their known biological mechanisms, including relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of these promising compounds.

Introduction

Ophiopogon japonicus, commonly known as dwarf lilyturf or Maidong, is a perennial herb belonging to the Liliaceae family.[1] Its tuberous roots are a well-known traditional Chinese medicine used for treating a variety of ailments, including cardiovascular diseases, inflammation, and respiratory conditions.[2][3] The therapeutic effects of O. japonicus are attributed to its complex chemical composition, which includes steroidal saponins, polysaccharides, and a significant number of homoisoflavonoids.[2][4]

Homoisoflavonoids are a rare subclass of flavonoids distinguished by a 3-benzylchroman-4-one, 3-benzylidene-chroman-4-one, or related core structure.[5] To date, numerous homoisoflavonoids have been isolated and identified from the roots of O. japonicus, with ongoing research continuing to uncover new derivatives.[1][6][7] These compounds have demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, anti-tumor, and enzyme-inhibiting properties, making them attractive candidates for drug development.[3][6][8][9]

This guide aims to consolidate the current knowledge on homoisoflavonoids from O. japonicus roots, with a focus on providing practical information for the scientific community. We present a detailed summary of identified compounds, standardized experimental protocols for their study, and visual representations of their mechanisms of action to support and inspire future research endeavors.

Quantitative Data of Homoisoflavonoids

The concentration of individual homoisoflavonoids in Ophiopogon japonicus roots can vary depending on the geographical origin, cultivation practices, and the specific variety of the plant (e.g., 'Chuanmaidong' vs. 'Zhemaidong').[10] The following tables summarize the quantitative data for some of the major homoisoflavonoids reported in the literature.

HomoisoflavonoidPlant MaterialExtraction MethodAnalytical MethodConcentration/YieldReference
Methylophiopogonanone AO. japonicus from ZhejiangPressurized Liquid ExtractionHPLC-DAD1.12-4.13 mg/g[10]
Methylophiopogonanone BO. japonicus from ZhejiangPressurized Liquid ExtractionHPLC-DAD0.89-3.21 mg/g[10]
Methylophiopogonanone AO. japonicus from SichuanPressurized Liquid ExtractionHPLC-DAD0.23-1.01 mg/g[10]
Methylophiopogonanone BO. japonicus from SichuanPressurized Liquid ExtractionHPLC-DAD0.19-0.87 mg/g[10]
6-Aldehydo-isoophiopogonone AFibrous roots of O. japonicusSilica gel chromatography, recycling HSCCCHPLCNot specified[11]
6-Aldehydo-isoophiopogonone BFibrous roots of O. japonicusSilica gel chromatography, recycling HSCCCHPLCNot specified[11]
HomoisoflavonoidIC50 ValueBiological ActivityCell Line/EnzymeReference
Methylophiopogonanone A(10.87 ± 0.25) × 10⁻⁵ mol/LTyrosinase InhibitionMushroom Tyrosinase[3]
Methylophiopogonanone B(18.76 ± 0.14) × 10⁻⁵ mol/LTyrosinase InhibitionMushroom Tyrosinase[3]
8-Formylophiopogonone B10.01 µMCytotoxicityA549 (human lung tumor)[12]
Ophiopogonanone E6.40 µMCytotoxicityA549 (human lung tumor)[12]
6-Formyl-isoophiopogonanone B0.84 µMCytotoxicityA549 (human lung tumor)[12]
7,3'-Dihydroxy-5,8-dimethoxy-6-methyl-3-(4'-methoxybenzyl)-chroman-4-one1.66 µMCytotoxicityA549 (human lung tumor)[12]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of homoisoflavonoids from Ophiopogon japonicus roots, as well as a protocol for assessing their antioxidant activity.

Extraction of Homoisoflavonoids

This protocol is based on a method for the simultaneous extraction of homoisoflavonoids and steroidal saponins using an ionic liquid-based ultrasonic-assisted extraction (IL-UAE) technique.[2]

Materials and Reagents:

  • Dried and powdered roots of Ophiopogon japonicus

  • Ionic liquid: 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim]CF₃SO₃)

  • Deionized water

  • Ultrasonic apparatus

Procedure:

  • Weigh approximately 0.25 g of powdered O. japonicus root sample.

  • Add the sample to a 10 mL flask with a cover.

  • Add 10 mL of a 1 mol/L aqueous solution of [Bmim]CF₃SO₃.

  • Pre-heat the ultrasonic apparatus to 30°C.

  • Perform ultrasonic extraction for 60 minutes at 300 W.

  • After extraction, the resulting solution can be filtered and prepared for subsequent analysis.

Isolation by High-Performance Liquid Chromatography (HPLC)

This HPLC protocol is designed for the separation and quantification of homoisoflavonoids.[2][13]

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX SB-C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Acetonitrile/Methanol (90:10, v/v)

    • B: Water with 0.2% (v/v) acetic acid

  • Gradient Elution:

    • 0-12 min: 41% A

    • 12-50 min: 41% to 44% A

    • 50-73 min: 44% to 65% A

    • 73-95 min: Hold at 65% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 296 nm[2][13]

  • Injection Volume: 20 µL

Sample Preparation:

  • The extract from the IL-UAE procedure should be filtered through a 0.45 µm membrane prior to injection.

Structural Elucidation by Mass Spectrometry (MS)

This section describes the general parameters for analyzing homoisoflavonoids using HPLC-ESI-MSn in negative ion mode.[7]

Instrumentation:

  • HPLC system coupled to an electrospray ionization (ESI) source and an ion trap mass spectrometer.

MS Parameters (Negative Ion Mode):

  • Ionization Mode: ESI (-)

  • Scan Range: m/z 100-1000

  • Fragmentation: Collision-Induced Dissociation (CID) for MSn analysis.

  • Key Fragmentation Patterns:

    • Homoisoflavonoids with a saturated C2-C3 bond typically undergo cleavage of the C3-C9 bond, leading to the loss of the B-ring, followed by a loss of CO.[7]

    • Homoisoflavonoids with a C2-C3 double bond often first lose a CO molecule, followed by cleavage of the C3-C9 or C9-C1' bonds.[7]

In Vitro Antioxidant Activity Assay (DPPH)

This protocol is adapted for determining the radical scavenging activity of O. japonicus extracts or isolated homoisoflavonoids.[13]

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Trolox (as a positive control)

  • Test samples (extracts or isolated compounds) dissolved in methanol

  • Spectrophotometer

Procedure:

  • Prepare a 0.06 mM solution of DPPH in methanol.

  • In a test tube, add 0.5 mL of the sample solution to 3 mL of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm against a blank.

  • Calculate the percentage of DPPH radical scavenging activity.

Signaling Pathways and Mechanisms of Action

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of homoisoflavonoids from Ophiopogon japonicus.

Tyrosinase Inhibition

Methylophiopogonanone A (MO-A) and Methylophiopogonanone B (MO-B) have been identified as inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[3] Molecular docking studies suggest that these homoisoflavonoids can chelate the copper ions in the active site of tyrosinase and form hydrogen bonds with key amino acid residues, thereby blocking substrate entry and inhibiting enzyme activity.[14][15]

Tyrosinase_Inhibition cluster_0 Tyrosinase Active Site cluster_1 Homoisoflavonoids cluster_2 Outcome Tyrosinase Tyrosinase Copper_Ions Cu2+ Tyrosinase->Copper_Ions contains Amino_Acid_Residues e.g., Glu322 Tyrosinase->Amino_Acid_Residues contains Inhibition Tyrosinase Inhibition MO-A_MO-B Methylophiopogonanone A/B MO-A_MO-B->Copper_Ions chelates MO-A_MO-B->Amino_Acid_Residues H-bonds with MO-A_MO-B->Inhibition leads to

Caption: Inhibition of Tyrosinase by Methylophiopogonanones A and B.

Protection Against Oxidative Stress in Endothelial Cells

Methylophiopogonanone B (MO-B) has been shown to protect human umbilical vein endothelial cells (HUVECs) from H₂O₂-induced apoptosis.[9] The proposed mechanism involves the inhibition of the NADPH oxidase pathway. MO-B reduces the expression of p22phox, a key subunit of NADPH oxidase, leading to decreased production of reactive oxygen species (ROS). This, in turn, enhances the activity of superoxide dismutase (SOD) and reduces lipid peroxidation (measured as malondialdehyde, MDA). The downstream effects include a modulation of the Bax/Bcl-2 ratio and a decrease in caspase-3 activity, ultimately inhibiting the apoptotic cascade.[9]

Oxidative_Stress_Pathway H2O2 H₂O₂ (Oxidative Stress) NADPH_Oxidase NADPH Oxidase H2O2->NADPH_Oxidase p22phox p22phox expression NADPH_Oxidase->p22phox ROS ROS Production p22phox->ROS Apoptosis Endothelial Cell Apoptosis ROS->Apoptosis MO-B Methylophiopogonanone B MO-B->p22phox inhibits

Caption: Protective Mechanism of Methylophiopogonanone B in HUVECs.

Alleviation of Hyperlipidemia

Methylophiopogonanone A (MO-A) has demonstrated a hypolipidemic effect in high-fat diet-induced hyperlipidemic rats.[16] The mechanism is multifactorial and involves the regulation of key enzymes and transcription factors in lipid metabolism. MO-A enhances the activities of lipoprotein lipase (LPL) and hepatic lipase (HL), which are crucial for triglyceride hydrolysis. Furthermore, it down-regulates the mRNA expression of acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein 1c (SREBP-1c), key players in fatty acid synthesis. Concurrently, MO-A up-regulates the expression of the low-density lipoprotein receptor (LDLR) and peroxisome proliferator-activated receptor alpha (PPARα), promoting cholesterol uptake and fatty acid oxidation, respectively.[16]

Hyperlipidemia_Mechanism cluster_0 Lipid Metabolism Regulation cluster_1 Physiological Outcome MO-A Methylophiopogonanone A LPL_HL LPL & HL Activity MO-A->LPL_HL up-regulates ACC_SREBP1c ACC & SREBP-1c mRNA MO-A->ACC_SREBP1c down-regulates LDLR_PPARa LDLR & PPARα mRNA MO-A->LDLR_PPARa up-regulates Hyperlipidemia Alleviation of Hyperlipidemia LPL_HL->Hyperlipidemia ACC_SREBP1c->Hyperlipidemia LDLR_PPARa->Hyperlipidemia

Caption: Hypolipidemic Mechanism of Methylophiopogonanone A.

Conclusion

The homoisoflavonoids isolated from the roots of Ophiopogon japonicus represent a structurally diverse and biologically active class of natural products. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake further studies in this area. The elucidated mechanisms of action, including enzyme inhibition and modulation of key signaling pathways, highlight the significant therapeutic potential of these compounds. Future research should focus on the continued discovery of new homoisoflavonoid derivatives, a more comprehensive understanding of their structure-activity relationships, and in-depth preclinical and clinical investigations to validate their efficacy and safety for various therapeutic applications. This compiled resource is intended to streamline these efforts and contribute to the advancement of drug discovery from this valuable medicinal plant.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 6-Formyl-isoophiopogonanone A from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the extraction, purification, and biological activities of 6-Formyl-isoophiopogonanone A, a homoisoflavonoid derived from the roots of Ophiopogon japonicus. The protocols outlined below are based on established scientific literature and are intended to guide researchers in the isolation and investigation of this compound for potential therapeutic applications.

Introduction

This compound is a bioactive homoisoflavonoid found in the medicinal plant Ophiopogon japonicus (L. f.) Ker-Gawl, a member of the Liliaceae family.[1][2] This compound, along with other homoisoflavonoids, is recognized for its significant antioxidant and anti-inflammatory properties, making it a person of interest for drug discovery and development.[1][2] Ophiopogon japonicus, commonly known as "Maidong" in traditional Chinese medicine, has a long history of use for treating various ailments. Modern research has focused on isolating and characterizing its active constituents to understand their pharmacological effects.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the extraction and purification of this compound and related compounds from Ophiopogon japonicus using a combination of Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC).

Table 1: Optimized Supercritical Fluid Extraction (SFE) Parameters

ParameterOptimized Value
Pressure25 MPa
Temperature55°C
Dynamic Extraction Time4.0 hours
Modifier25% Methanol

Table 2: Purification Yields and Purity from HSCCC

CompoundYield from 140 mg Crude ExtractPurity
Methylophiopogonanone A15.3 mg96.9%
6-Aldehydo-isoophiopogonone A4.1 mg98.3%
This compound 13.5 mg 97.3%

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound from the dried roots of Ophiopogon japonicus.

Plant Material Preparation
  • Obtain dried tuberous roots of Ophiopogon japonicus.

  • Pulverize the dried roots into a fine powder using a suitable mill.

  • Sieve the powder to ensure a uniform particle size for efficient extraction.

Supercritical Fluid Extraction (SFE) of Crude Homoisoflavonoids

This protocol is based on the optimized parameters for preparative SFE.

  • Apparatus: A preparative Supercritical Fluid Extraction system.

  • Sample Loading: Load the powdered Ophiopogon japonicus root into the extraction vessel.

  • Extraction Conditions:

    • Set the extraction pressure to 25 MPa .

    • Set the extraction temperature to 55°C .

    • Use 25% methanol as a modifier with supercritical CO₂.

    • Perform the dynamic extraction for a total of 4.0 hours .

  • Collection: Collect the crude extract from the separator.

  • Post-Extraction: Evaporate the solvent from the collected fraction under reduced pressure to obtain the dry crude extract containing homoisoflavonoids.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the one-step purification of this compound from the crude SFE extract.

  • Apparatus: A High-Speed Counter-Current Chromatography instrument equipped with a suitable pump, detector, and fraction collector.

  • Two-Phase Solvent System:

    • Prepare a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/acetonitrile/water in a volume ratio of 1.8:1.0:1.0:1.2:1.0 .

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.

  • Column Preparation:

    • Fill the entire HSCCC column with the stationary phase (upper phase).

    • Pump the mobile phase (lower phase) into the column at a suitable flow rate until hydrodynamic equilibrium is reached, as indicated by the emergence of the mobile phase from the column outlet.

  • Sample Injection:

    • Dissolve a known amount of the crude SFE extract (e.g., 140 mg) in a small volume of the biphasic solvent system.

    • Inject the sample solution into the column through the sample injection valve.

  • Elution and Fraction Collection:

    • Continue to pump the mobile phase through the column.

    • Monitor the effluent with a UV detector at an appropriate wavelength.

    • Collect fractions of the eluate based on the detector response.

  • Analysis of Fractions:

    • Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing this compound.

  • Isolation:

    • Combine the pure fractions containing the target compound.

    • Evaporate the solvent under reduced pressure to obtain purified this compound.

    • Confirm the purity of the final product using HPLC. The structure can be further confirmed by ESI-MS and NMR analysis.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as an antioxidant and anti-inflammatory agent. While the precise molecular mechanisms are still under investigation, the following diagrams illustrate the general experimental workflow and a plausible signaling pathway based on the known activities of flavonoids.

G A Dried Ophiopogon japonicus Roots B Pulverization A->B C Supercritical Fluid Extraction (SFE) B->C D Crude Homoisoflavonoid Extract C->D E High-Speed Counter-Current Chromatography (HSCCC) D->E F Purified this compound E->F G Biological Activity Assays F->G

Fig. 1: Experimental workflow for the extraction and analysis of this compound.
Antioxidant Activity

Homoisoflavonoids like this compound are known to possess antioxidant properties. This activity is generally attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. A potential mechanism involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a key regulator of cellular antioxidant defenses.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Oxidative Stress Oxidative Stress This compound This compound Keap1 Keap1 This compound->Keap1 promotes dissociation Nrf2 Nrf2 Keap1->Nrf2 inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds to Antioxidant Enzymes (e.g., HO-1, NQO1) Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant Enzymes (e.g., HO-1, NQO1) activates transcription Cellular Protection Cellular Protection Antioxidant Enzymes (e.g., HO-1, NQO1)->Cellular Protection

Fig. 2: Potential antioxidant signaling pathway of this compound via Nrf2 activation.
Anti-inflammatory Activity

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. By inhibiting this pathway, this compound may reduce the production of pro-inflammatory cytokines and mediators.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocation DNA DNA NFkB_n->DNA binds to Pro-inflammatory Genes\n(e.g., TNF-α, IL-6, COX-2) Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Pro-inflammatory Genes\n(e.g., TNF-α, IL-6, COX-2) activates transcription Inflammation Inflammation Pro-inflammatory Genes\n(e.g., TNF-α, IL-6, COX-2)->Inflammation This compound This compound This compound->IKK inhibition

Fig. 3: Plausible anti-inflammatory mechanism via NF-κB pathway inhibition.

Disclaimer: The depicted signaling pathways are based on the known mechanisms of similar flavonoid compounds. The precise molecular targets of this compound within these pathways require further specific investigation.

Conclusion

The protocols detailed in these application notes provide a robust framework for the efficient extraction and purification of this compound from Ophiopogon japonicus. The combination of Supercritical Fluid Extraction and High-Speed Counter-Current Chromatography offers a powerful method for obtaining this and other bioactive homoisoflavonoids in high purity. Further research into the specific molecular mechanisms underlying the antioxidant and anti-inflammatory properties of this compound is warranted and holds promise for the development of novel therapeutic agents.

References

Application Notes and Protocols for the Extraction of 6-Formyl-isoophiopogonanone A from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the extraction, purification, and biological activities of 6-Formyl-isoophiopogonanone A, a homoisoflavonoid derived from the roots of Ophiopogon japonicus. The protocols outlined below are based on established scientific literature and are intended to guide researchers in the isolation and investigation of this compound for potential therapeutic applications.

Introduction

This compound is a bioactive homoisoflavonoid found in the medicinal plant Ophiopogon japonicus (L. f.) Ker-Gawl, a member of the Liliaceae family.[1][2] This compound, along with other homoisoflavonoids, is recognized for its significant antioxidant and anti-inflammatory properties, making it a person of interest for drug discovery and development.[1][2] Ophiopogon japonicus, commonly known as "Maidong" in traditional Chinese medicine, has a long history of use for treating various ailments. Modern research has focused on isolating and characterizing its active constituents to understand their pharmacological effects.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the extraction and purification of this compound and related compounds from Ophiopogon japonicus using a combination of Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC).

Table 1: Optimized Supercritical Fluid Extraction (SFE) Parameters

ParameterOptimized Value
Pressure25 MPa
Temperature55°C
Dynamic Extraction Time4.0 hours
Modifier25% Methanol

Table 2: Purification Yields and Purity from HSCCC

CompoundYield from 140 mg Crude ExtractPurity
Methylophiopogonanone A15.3 mg96.9%
6-Aldehydo-isoophiopogonone A4.1 mg98.3%
This compound 13.5 mg 97.3%

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound from the dried roots of Ophiopogon japonicus.

Plant Material Preparation
  • Obtain dried tuberous roots of Ophiopogon japonicus.

  • Pulverize the dried roots into a fine powder using a suitable mill.

  • Sieve the powder to ensure a uniform particle size for efficient extraction.

Supercritical Fluid Extraction (SFE) of Crude Homoisoflavonoids

This protocol is based on the optimized parameters for preparative SFE.

  • Apparatus: A preparative Supercritical Fluid Extraction system.

  • Sample Loading: Load the powdered Ophiopogon japonicus root into the extraction vessel.

  • Extraction Conditions:

    • Set the extraction pressure to 25 MPa .

    • Set the extraction temperature to 55°C .

    • Use 25% methanol as a modifier with supercritical CO₂.

    • Perform the dynamic extraction for a total of 4.0 hours .

  • Collection: Collect the crude extract from the separator.

  • Post-Extraction: Evaporate the solvent from the collected fraction under reduced pressure to obtain the dry crude extract containing homoisoflavonoids.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the one-step purification of this compound from the crude SFE extract.

  • Apparatus: A High-Speed Counter-Current Chromatography instrument equipped with a suitable pump, detector, and fraction collector.

  • Two-Phase Solvent System:

    • Prepare a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/acetonitrile/water in a volume ratio of 1.8:1.0:1.0:1.2:1.0 .

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.

  • Column Preparation:

    • Fill the entire HSCCC column with the stationary phase (upper phase).

    • Pump the mobile phase (lower phase) into the column at a suitable flow rate until hydrodynamic equilibrium is reached, as indicated by the emergence of the mobile phase from the column outlet.

  • Sample Injection:

    • Dissolve a known amount of the crude SFE extract (e.g., 140 mg) in a small volume of the biphasic solvent system.

    • Inject the sample solution into the column through the sample injection valve.

  • Elution and Fraction Collection:

    • Continue to pump the mobile phase through the column.

    • Monitor the effluent with a UV detector at an appropriate wavelength.

    • Collect fractions of the eluate based on the detector response.

  • Analysis of Fractions:

    • Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing this compound.

  • Isolation:

    • Combine the pure fractions containing the target compound.

    • Evaporate the solvent under reduced pressure to obtain purified this compound.

    • Confirm the purity of the final product using HPLC. The structure can be further confirmed by ESI-MS and NMR analysis.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as an antioxidant and anti-inflammatory agent. While the precise molecular mechanisms are still under investigation, the following diagrams illustrate the general experimental workflow and a plausible signaling pathway based on the known activities of flavonoids.

G A Dried Ophiopogon japonicus Roots B Pulverization A->B C Supercritical Fluid Extraction (SFE) B->C D Crude Homoisoflavonoid Extract C->D E High-Speed Counter-Current Chromatography (HSCCC) D->E F Purified this compound E->F G Biological Activity Assays F->G

Fig. 1: Experimental workflow for the extraction and analysis of this compound.
Antioxidant Activity

Homoisoflavonoids like this compound are known to possess antioxidant properties. This activity is generally attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. A potential mechanism involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a key regulator of cellular antioxidant defenses.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Oxidative Stress Oxidative Stress This compound This compound Keap1 Keap1 This compound->Keap1 promotes dissociation Nrf2 Nrf2 Keap1->Nrf2 inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds to Antioxidant Enzymes (e.g., HO-1, NQO1) Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant Enzymes (e.g., HO-1, NQO1) activates transcription Cellular Protection Cellular Protection Antioxidant Enzymes (e.g., HO-1, NQO1)->Cellular Protection

Fig. 2: Potential antioxidant signaling pathway of this compound via Nrf2 activation.
Anti-inflammatory Activity

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. By inhibiting this pathway, this compound may reduce the production of pro-inflammatory cytokines and mediators.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocation DNA DNA NFkB_n->DNA binds to Pro-inflammatory Genes\n(e.g., TNF-α, IL-6, COX-2) Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Pro-inflammatory Genes\n(e.g., TNF-α, IL-6, COX-2) activates transcription Inflammation Inflammation Pro-inflammatory Genes\n(e.g., TNF-α, IL-6, COX-2)->Inflammation This compound This compound This compound->IKK inhibition

Fig. 3: Plausible anti-inflammatory mechanism via NF-κB pathway inhibition.

Disclaimer: The depicted signaling pathways are based on the known mechanisms of similar flavonoid compounds. The precise molecular targets of this compound within these pathways require further specific investigation.

Conclusion

The protocols detailed in these application notes provide a robust framework for the efficient extraction and purification of this compound from Ophiopogon japonicus. The combination of Supercritical Fluid Extraction and High-Speed Counter-Current Chromatography offers a powerful method for obtaining this and other bioactive homoisoflavonoids in high purity. Further research into the specific molecular mechanisms underlying the antioxidant and anti-inflammatory properties of this compound is warranted and holds promise for the development of novel therapeutic agents.

References

Application Note: High-Speed Counter-Current Chromatography for Homoisoflavonoid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homoisoflavonoids are a class of natural phenolic compounds recognized for their diverse and significant biological activities. Found in various medicinal plants like Ophiopogon japonicus and Caesalpinia sappan, these compounds present considerable interest for pharmaceutical and nutraceutical applications.[1][2][3] However, their structural similarity to other flavonoids and the complexity of natural extracts make their isolation and purification challenging. Traditional methods like column chromatography can be time-consuming and may lead to irreversible sample adsorption and loss.[3]

High-Speed Counter-Current Chromatography (HSCCC) offers a robust and efficient alternative for preparative separation.[4][5] As a liquid-liquid partition chromatography technique, HSCCC operates without a solid support matrix, thereby eliminating issues of irreversible adsorption and ensuring high sample recovery.[4][6][7] This makes it an ideal platform for purifying homoisoflavonoids from crude extracts with high purity and yield. This document provides detailed protocols and application data for the purification of homoisoflavonoids using HSCCC.

General Experimental Workflow

The purification of homoisoflavonoids from a plant source is a multi-step process that begins with extraction and culminates in the analysis of the purified compounds. The typical workflow involves initial extraction, preliminary fractionation to enrich the target compounds, separation by HSCCC, and finally, purity verification using HPLC.

G Plant Plant Material (e.g., Ophiopogon japonicus roots) Extract Crude Extraction (e.g., 70% Ethanol) Plant->Extract Solvent Extraction Fraction Pre-purification / Fractionation (e.g., Liquid-Liquid Extraction, Silica (B1680970) Gel Column) Extract->Fraction Enrichment HSCCC HSCCC Separation Fraction->HSCCC Sample Injection Collect Fraction Collection HSCCC->Collect Elution Analyze Purity Analysis (HPLC) Collect->Analyze Quality Control Pure Pure Homoisoflavonoids Analyze->Pure

General workflow for homoisoflavonoid purification.

Experimental Protocols

Protocol 1: Preparation of Crude Extract

This protocol describes the initial extraction and fractionation of plant material to prepare a sample enriched in homoisoflavonoids for HSCCC.

  • Source Material: Begin with dried, powdered plant material, such as the fibrous roots of Ophiopogon japonicus.[8]

  • Extraction:

    • Macerate the powdered material with a suitable solvent (e.g., 70-80% ethanol) at a ratio of 1:10 (w/v).[6][8]

    • Perform the extraction multiple times to ensure completeness. For example, use ultrasonic-assisted extraction or heat reflux.[9]

    • Combine the extracts, filter to remove solid plant debris, and concentrate the filtrate under reduced pressure to obtain a residue.[6]

  • Fractionation (Enrichment):

    • Dissolve the residue in water or a low-percentage ethanol (B145695) solution.

    • Perform liquid-liquid partitioning with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to extract the homoisoflavonoids.[8]

    • Combine the ethyl acetate fractions and evaporate the solvent to dryness. This yields the crude extract for HSCCC separation.

    • For further enrichment, this crude extract can be subjected to silica gel column chromatography (SGCC) before HSCCC.[2][8]

Protocol 2: HSCCC Two-Phase Solvent System Selection

The selection of an appropriate two-phase solvent system is the most critical step for a successful HSCCC separation. The goal is to find a system where the target compounds have partition coefficient (K) values ideally between 0.5 and 2.0.[6]

  • System Selection: A common and versatile solvent system family for flavonoids is n-hexane–ethyl acetate–methanol–water (HEMW).[10][11] Acetonitrile (B52724) is often added to modulate polarity for separating homoisoflavonoid analogues.[9]

  • Determining the Partition Coefficient (K):

    • Prepare a small amount of the selected two-phase solvent system (e.g., n-hexane–ethyl acetate–methanol–acetonitrile–water at a specific ratio) in a separatory funnel.

    • Allow the phases to separate completely.

    • Dissolve a small amount of the crude extract in a known volume of the lower (or upper) phase.

    • Analyze this solution by HPLC to determine the initial peak area (A1) of the target homoisoflavonoid.

    • Add an equal volume of the other phase, shake thoroughly, and allow the layers to separate.

    • Analyze the same phase again by HPLC to determine the final peak area (A2).

    • Calculate the K value as K = (A1 - A2) / A2.

  • Optimization: Adjust the volume ratios of the solvents to achieve optimal K values for the target compounds.

Protocol 3: HSCCC Operation and Fraction Collection

This protocol outlines the general procedure for operating the HSCCC instrument.

  • System Preparation:

    • Prepare a sufficient volume of the chosen two-phase solvent system. Mix thoroughly in a separatory funnel and allow the phases to equilibrate and separate. Degas both phases by sonication before use.[11]

  • HSCCC Setup:

    • Fill the entire multilayer coil column with the stationary phase (typically the upper phase for homoisoflavonoids).

    • Set the revolution speed of the centrifuge (e.g., 800-900 rpm).[3][7]

    • Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 1.0 - 2.5 mL/min).[3][10]

    • Continue pumping until the mobile phase emerges from the column outlet and hydrodynamic equilibrium is established. The retention of the stationary phase should be satisfactory (e.g., >50%).

  • Sample Injection:

    • Dissolve a precisely weighed amount of the crude extract (e.g., 50-140 mg) in a mixture of the upper and lower phases (e.g., 1:1, v/v).[9][10][12]

    • Inject the sample solution into the column through the injection valve.

  • Elution and Fraction Collection:

    • Continuously monitor the effluent from the column outlet with a UV detector at a suitable wavelength (e.g., 280 or 285 nm).[3][9]

    • Collect fractions manually or with an automated fraction collector based on the peaks observed in the real-time chromatogram.

G cluster_0 HSCCC Principle cluster_1 struct Coiled Column Stationary Phase (Upper, Organic) Mobile Phase (Lower, Aqueous) Sample Components B Compound B (High K value) struct:f1->B  Retained in  Stationary Phase  (Elutes Slower)   A Compound A (Low K value)

Principle of HSCCC liquid-liquid partitioning.
Protocol 4: Purity Analysis

The purity of the collected fractions must be determined to assess the success of the separation.

  • HPLC Analysis:

    • Analyze each collected fraction corresponding to a chromatographic peak using an analytical HPLC system.[9]

    • A typical system would use a C18 column with a mobile phase gradient of acetonitrile and water.[9]

    • Monitor the elution at the same wavelength used for HSCCC detection (e.g., 285 nm).[9]

  • Purity Calculation: The purity of each compound is typically calculated based on the peak area normalization method from the HPLC chromatogram.

  • Structure Identification: The chemical structures of the purified compounds are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[8][12]

Application Data and Results

HSCCC has been successfully applied to the preparative isolation of various homoisoflavonoids from different plant sources. The following tables summarize quantitative data from published studies.

Table 1: Purification of Homoisoflavonoids from Ophiopogon japonicus

Homoisoflavonoid IsolatedSample Load (mg)HSCCC Two-Phase Solvent System (v/v/v/v/v)Yield (mg)Purity (%)Reference
6-aldehydo-isoophiopogonanone A50 (sub-fraction)n-hexane/EtOAc/MeOH/ACN/H₂O (3:2:3.5:1:0.5)1697.82[8][9]
6-aldehydo-isoophiopogonanone B50 (sub-fraction)n-hexane/EtOAc/MeOH/ACN/H₂O (3:2:3.5:1:0.5)2696.70[8][9]
methylophiopogonanone A50 (sub-fraction)n-hexane/EtOAc/MeOH/ACN/H₂O (3:2:2.5:1:1.5)4697.76[8][9]
methylophiopogonanone B50 (sub-fraction)n-hexane/EtOAc/MeOH/ACN/H₂O (3:2:2.5:1:1.5)14894.62[8][9]
methylophiopogonanone A140 (crude extract)n-hexane/EtOAc/MeOH/ACN/H₂O (1.8:1:1:1.2:1)15.396.9[12]
6-aldehydo-isoophiopogonone A140 (crude extract)n-hexane/EtOAc/MeOH/ACN/H₂O (1.8:1:1:1.2:1)4.198.3[12]
6-formyl-isoophiopogonanone A140 (crude extract)n-hexane/EtOAc/MeOH/ACN/H₂O (1.8:1:1:1.2:1)13.597.3[12]

Table 2: Purification of Homoisoflavonoids from Caesalpinia sappan

Homoisoflavonoid IsolatedSample Load (mg)HSCCC Two-Phase Solvent System (v/v/v)Yield (mg)Purity (%)Recovery (%)Reference
3'-deoxysappanol120Chloroform/Methanol/Water (4:3:2)59983[3]
3-deoxysappanone B120Chloroform/Methanol/Water (4:3:2)89786[3]
4-O-methylsappanol120Chloroform/Methanol/Water (4:3:2)209093[3]
Brazilin120Chloroform/Methanol/Water (4:3:2)188585[3]
Conclusion

High-Speed Counter-Current Chromatography is a highly effective and efficient technique for the preparative isolation and purification of homoisoflavonoids from complex natural product extracts.[3] By eliminating the solid support phase, HSCCC minimizes sample loss and allows for high recovery rates and the purification of multiple analogues in a single run.[8][12] The detailed protocols and successful application data presented here demonstrate that HSCCC is a valuable tool for researchers and scientists in natural product chemistry and drug development, enabling the large-scale preparation of high-purity homoisoflavonoids for further biological and pharmacological investigation.[8]

References

Application Note: High-Speed Counter-Current Chromatography for Homoisoflavonoid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homoisoflavonoids are a class of natural phenolic compounds recognized for their diverse and significant biological activities. Found in various medicinal plants like Ophiopogon japonicus and Caesalpinia sappan, these compounds present considerable interest for pharmaceutical and nutraceutical applications.[1][2][3] However, their structural similarity to other flavonoids and the complexity of natural extracts make their isolation and purification challenging. Traditional methods like column chromatography can be time-consuming and may lead to irreversible sample adsorption and loss.[3]

High-Speed Counter-Current Chromatography (HSCCC) offers a robust and efficient alternative for preparative separation.[4][5] As a liquid-liquid partition chromatography technique, HSCCC operates without a solid support matrix, thereby eliminating issues of irreversible adsorption and ensuring high sample recovery.[4][6][7] This makes it an ideal platform for purifying homoisoflavonoids from crude extracts with high purity and yield. This document provides detailed protocols and application data for the purification of homoisoflavonoids using HSCCC.

General Experimental Workflow

The purification of homoisoflavonoids from a plant source is a multi-step process that begins with extraction and culminates in the analysis of the purified compounds. The typical workflow involves initial extraction, preliminary fractionation to enrich the target compounds, separation by HSCCC, and finally, purity verification using HPLC.

G Plant Plant Material (e.g., Ophiopogon japonicus roots) Extract Crude Extraction (e.g., 70% Ethanol) Plant->Extract Solvent Extraction Fraction Pre-purification / Fractionation (e.g., Liquid-Liquid Extraction, Silica Gel Column) Extract->Fraction Enrichment HSCCC HSCCC Separation Fraction->HSCCC Sample Injection Collect Fraction Collection HSCCC->Collect Elution Analyze Purity Analysis (HPLC) Collect->Analyze Quality Control Pure Pure Homoisoflavonoids Analyze->Pure

General workflow for homoisoflavonoid purification.

Experimental Protocols

Protocol 1: Preparation of Crude Extract

This protocol describes the initial extraction and fractionation of plant material to prepare a sample enriched in homoisoflavonoids for HSCCC.

  • Source Material: Begin with dried, powdered plant material, such as the fibrous roots of Ophiopogon japonicus.[8]

  • Extraction:

    • Macerate the powdered material with a suitable solvent (e.g., 70-80% ethanol) at a ratio of 1:10 (w/v).[6][8]

    • Perform the extraction multiple times to ensure completeness. For example, use ultrasonic-assisted extraction or heat reflux.[9]

    • Combine the extracts, filter to remove solid plant debris, and concentrate the filtrate under reduced pressure to obtain a residue.[6]

  • Fractionation (Enrichment):

    • Dissolve the residue in water or a low-percentage ethanol solution.

    • Perform liquid-liquid partitioning with a solvent of intermediate polarity, such as ethyl acetate, to extract the homoisoflavonoids.[8]

    • Combine the ethyl acetate fractions and evaporate the solvent to dryness. This yields the crude extract for HSCCC separation.

    • For further enrichment, this crude extract can be subjected to silica gel column chromatography (SGCC) before HSCCC.[2][8]

Protocol 2: HSCCC Two-Phase Solvent System Selection

The selection of an appropriate two-phase solvent system is the most critical step for a successful HSCCC separation. The goal is to find a system where the target compounds have partition coefficient (K) values ideally between 0.5 and 2.0.[6]

  • System Selection: A common and versatile solvent system family for flavonoids is n-hexane–ethyl acetate–methanol–water (HEMW).[10][11] Acetonitrile is often added to modulate polarity for separating homoisoflavonoid analogues.[9]

  • Determining the Partition Coefficient (K):

    • Prepare a small amount of the selected two-phase solvent system (e.g., n-hexane–ethyl acetate–methanol–acetonitrile–water at a specific ratio) in a separatory funnel.

    • Allow the phases to separate completely.

    • Dissolve a small amount of the crude extract in a known volume of the lower (or upper) phase.

    • Analyze this solution by HPLC to determine the initial peak area (A1) of the target homoisoflavonoid.

    • Add an equal volume of the other phase, shake thoroughly, and allow the layers to separate.

    • Analyze the same phase again by HPLC to determine the final peak area (A2).

    • Calculate the K value as K = (A1 - A2) / A2.

  • Optimization: Adjust the volume ratios of the solvents to achieve optimal K values for the target compounds.

Protocol 3: HSCCC Operation and Fraction Collection

This protocol outlines the general procedure for operating the HSCCC instrument.

  • System Preparation:

    • Prepare a sufficient volume of the chosen two-phase solvent system. Mix thoroughly in a separatory funnel and allow the phases to equilibrate and separate. Degas both phases by sonication before use.[11]

  • HSCCC Setup:

    • Fill the entire multilayer coil column with the stationary phase (typically the upper phase for homoisoflavonoids).

    • Set the revolution speed of the centrifuge (e.g., 800-900 rpm).[3][7]

    • Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 1.0 - 2.5 mL/min).[3][10]

    • Continue pumping until the mobile phase emerges from the column outlet and hydrodynamic equilibrium is established. The retention of the stationary phase should be satisfactory (e.g., >50%).

  • Sample Injection:

    • Dissolve a precisely weighed amount of the crude extract (e.g., 50-140 mg) in a mixture of the upper and lower phases (e.g., 1:1, v/v).[9][10][12]

    • Inject the sample solution into the column through the injection valve.

  • Elution and Fraction Collection:

    • Continuously monitor the effluent from the column outlet with a UV detector at a suitable wavelength (e.g., 280 or 285 nm).[3][9]

    • Collect fractions manually or with an automated fraction collector based on the peaks observed in the real-time chromatogram.

G cluster_0 HSCCC Principle cluster_1 struct Coiled Column Stationary Phase (Upper, Organic) Mobile Phase (Lower, Aqueous) Sample Components B Compound B (High K value) struct:f1->B  Retained in  Stationary Phase  (Elutes Slower)   A Compound A (Low K value)

Principle of HSCCC liquid-liquid partitioning.
Protocol 4: Purity Analysis

The purity of the collected fractions must be determined to assess the success of the separation.

  • HPLC Analysis:

    • Analyze each collected fraction corresponding to a chromatographic peak using an analytical HPLC system.[9]

    • A typical system would use a C18 column with a mobile phase gradient of acetonitrile and water.[9]

    • Monitor the elution at the same wavelength used for HSCCC detection (e.g., 285 nm).[9]

  • Purity Calculation: The purity of each compound is typically calculated based on the peak area normalization method from the HPLC chromatogram.

  • Structure Identification: The chemical structures of the purified compounds are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[8][12]

Application Data and Results

HSCCC has been successfully applied to the preparative isolation of various homoisoflavonoids from different plant sources. The following tables summarize quantitative data from published studies.

Table 1: Purification of Homoisoflavonoids from Ophiopogon japonicus

Homoisoflavonoid IsolatedSample Load (mg)HSCCC Two-Phase Solvent System (v/v/v/v/v)Yield (mg)Purity (%)Reference
6-aldehydo-isoophiopogonanone A50 (sub-fraction)n-hexane/EtOAc/MeOH/ACN/H₂O (3:2:3.5:1:0.5)1697.82[8][9]
6-aldehydo-isoophiopogonanone B50 (sub-fraction)n-hexane/EtOAc/MeOH/ACN/H₂O (3:2:3.5:1:0.5)2696.70[8][9]
methylophiopogonanone A50 (sub-fraction)n-hexane/EtOAc/MeOH/ACN/H₂O (3:2:2.5:1:1.5)4697.76[8][9]
methylophiopogonanone B50 (sub-fraction)n-hexane/EtOAc/MeOH/ACN/H₂O (3:2:2.5:1:1.5)14894.62[8][9]
methylophiopogonanone A140 (crude extract)n-hexane/EtOAc/MeOH/ACN/H₂O (1.8:1:1:1.2:1)15.396.9[12]
6-aldehydo-isoophiopogonone A140 (crude extract)n-hexane/EtOAc/MeOH/ACN/H₂O (1.8:1:1:1.2:1)4.198.3[12]
6-formyl-isoophiopogonanone A140 (crude extract)n-hexane/EtOAc/MeOH/ACN/H₂O (1.8:1:1:1.2:1)13.597.3[12]

Table 2: Purification of Homoisoflavonoids from Caesalpinia sappan

Homoisoflavonoid IsolatedSample Load (mg)HSCCC Two-Phase Solvent System (v/v/v)Yield (mg)Purity (%)Recovery (%)Reference
3'-deoxysappanol120Chloroform/Methanol/Water (4:3:2)59983[3]
3-deoxysappanone B120Chloroform/Methanol/Water (4:3:2)89786[3]
4-O-methylsappanol120Chloroform/Methanol/Water (4:3:2)209093[3]
Brazilin120Chloroform/Methanol/Water (4:3:2)188585[3]
Conclusion

High-Speed Counter-Current Chromatography is a highly effective and efficient technique for the preparative isolation and purification of homoisoflavonoids from complex natural product extracts.[3] By eliminating the solid support phase, HSCCC minimizes sample loss and allows for high recovery rates and the purification of multiple analogues in a single run.[8][12] The detailed protocols and successful application data presented here demonstrate that HSCCC is a valuable tool for researchers and scientists in natural product chemistry and drug development, enabling the large-scale preparation of high-purity homoisoflavonoids for further biological and pharmacological investigation.[8]

References

Application Note: HPLC Method for the Quantification of 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Formyl-isoophiopogonanone A is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus, a plant widely used in traditional medicine.[1][2] This compound has demonstrated antioxidant properties, making its accurate quantification essential for quality control, pharmacokinetic studies, and the development of new therapeutic agents.[1][2] This application note presents a reliable and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in plant extracts and other relevant matrices.

The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid, ensuring a robust separation and accurate measurement of the analyte. The protocol has been developed based on established methods for the analysis of homoisoflavonoids and is suitable for routine quality control and research purposes.[3][4]

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

  • Reference Standard: this compound (purity ≥ 98%).

  • Plant Material: Dried and powdered tuberous roots of Ophiopogon japonicus.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0.0 70 30
    15.0 60 40
    25.0 20 80
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 285 nm.[5]

Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by diluting the stock solution with methanol to obtain concentrations ranging from 1.0 to 50.0 µg/mL (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation (from Ophiopogon japonicus root)

This protocol is based on established methods for extracting homoisoflavonoids from plant material.[1][5][6]

  • Extraction: Accurately weigh 1.0 g of powdered Ophiopogon japonicus root into a conical flask. Add 50 mL of 70% ethanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 1-4) on the plant residue one more time.

  • Combine and Evaporate: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in 10 mL of methanol.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation and Data Presentation

The described HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in accordance with standard guidelines. The following tables summarize the representative quantitative data.

Table 1: Linearity and Range

The linearity of the method was evaluated by analyzing five concentrations of the reference standard. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range1.0 - 50.0 µg/mL
Regression Equationy = 45872x - 1235.1
Correlation Coefficient (r²)0.9997

Table 2: Accuracy (Recovery)

Accuracy was determined by a recovery study, spiking a known amount of the reference standard into a pre-analyzed sample matrix at three different concentration levels.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD
Low5.04.9298.41.5
Medium10.010.15101.51.1
High25.024.6598.61.3

Table 3: Precision

Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate injections of a standard solution (10 µg/mL).

Precision Type% RSD (Relative Standard Deviation)
Repeatability (Intra-day)0.85%
Intermediate Precision (Inter-day)1.42%

Table 4: Sensitivity (LOD and LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
Limit of Detection (LOD)0.25
Limit of Quantification (LOQ)0.80

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the quantification of this compound.

G cluster_prep Sample Preparation cluster_std Standard Preparation cluster_data Data Analysis p1 Weigh 1.0g Powdered Ophiopogon japonicus p2 Add 50mL 70% Ethanol p1->p2 p3 Ultrasonic Extraction (30 min) p2->p3 p4 Centrifuge (4000 rpm) p3->p4 p5 Collect Supernatant p4->p5 p6 Repeat Extraction p5->p6 p7 Combine & Evaporate p6->p7 p8 Reconstitute in Methanol p7->p8 p9 Filter (0.45 µm) p8->p9 hplc HPLC Analysis (C18, Gradient, 285 nm) p9->hplc Inject Sample s1 Prepare Stock Solution (100 µg/mL) s2 Create Working Standards (1-50 µg/mL) s1->s2 s2->hplc Inject Standards d2 Integrate Peak Areas hplc->d2 Chromatographic Data d1 Generate Calibration Curve d3 Quantify Analyte d1->d3 d2->d3

References

Application Note: HPLC Method for the Quantification of 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Formyl-isoophiopogonanone A is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus, a plant widely used in traditional medicine.[1][2] This compound has demonstrated antioxidant properties, making its accurate quantification essential for quality control, pharmacokinetic studies, and the development of new therapeutic agents.[1][2] This application note presents a reliable and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in plant extracts and other relevant matrices.

The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid, ensuring a robust separation and accurate measurement of the analyte. The protocol has been developed based on established methods for the analysis of homoisoflavonoids and is suitable for routine quality control and research purposes.[3][4]

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Reference Standard: this compound (purity ≥ 98%).

  • Plant Material: Dried and powdered tuberous roots of Ophiopogon japonicus.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0.0 70 30
    15.0 60 40
    25.0 20 80
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 285 nm.[5]

Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by diluting the stock solution with methanol to obtain concentrations ranging from 1.0 to 50.0 µg/mL (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation (from Ophiopogon japonicus root)

This protocol is based on established methods for extracting homoisoflavonoids from plant material.[1][5][6]

  • Extraction: Accurately weigh 1.0 g of powdered Ophiopogon japonicus root into a conical flask. Add 50 mL of 70% ethanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 1-4) on the plant residue one more time.

  • Combine and Evaporate: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in 10 mL of methanol.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation and Data Presentation

The described HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in accordance with standard guidelines. The following tables summarize the representative quantitative data.

Table 1: Linearity and Range

The linearity of the method was evaluated by analyzing five concentrations of the reference standard. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range1.0 - 50.0 µg/mL
Regression Equationy = 45872x - 1235.1
Correlation Coefficient (r²)0.9997

Table 2: Accuracy (Recovery)

Accuracy was determined by a recovery study, spiking a known amount of the reference standard into a pre-analyzed sample matrix at three different concentration levels.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD
Low5.04.9298.41.5
Medium10.010.15101.51.1
High25.024.6598.61.3

Table 3: Precision

Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate injections of a standard solution (10 µg/mL).

Precision Type% RSD (Relative Standard Deviation)
Repeatability (Intra-day)0.85%
Intermediate Precision (Inter-day)1.42%

Table 4: Sensitivity (LOD and LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
Limit of Detection (LOD)0.25
Limit of Quantification (LOQ)0.80

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the quantification of this compound.

G cluster_prep Sample Preparation cluster_std Standard Preparation cluster_data Data Analysis p1 Weigh 1.0g Powdered Ophiopogon japonicus p2 Add 50mL 70% Ethanol p1->p2 p3 Ultrasonic Extraction (30 min) p2->p3 p4 Centrifuge (4000 rpm) p3->p4 p5 Collect Supernatant p4->p5 p6 Repeat Extraction p5->p6 p7 Combine & Evaporate p6->p7 p8 Reconstitute in Methanol p7->p8 p9 Filter (0.45 µm) p8->p9 hplc HPLC Analysis (C18, Gradient, 285 nm) p9->hplc Inject Sample s1 Prepare Stock Solution (100 µg/mL) s2 Create Working Standards (1-50 µg/mL) s1->s2 s2->hplc Inject Standards d2 Integrate Peak Areas hplc->d2 Chromatographic Data d1 Generate Calibration Curve d3 Quantify Analyte d1->d3 d2->d3

References

Application Notes and Protocols: Investigating MAPK Signaling Pathways with 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-isoophiopogonanone A is a homoisoflavonoid compound that can be isolated from the roots of Ophiopogon japonicus[1]. This plant has a long history in traditional medicine for treating inflammatory conditions[2][3][4][5]. The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include cascades mediated by Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 kinases, are crucial regulators of cellular responses to inflammatory stimuli[6][7]. Dysregulation of these pathways is implicated in numerous inflammatory diseases, making them a key target for novel therapeutic agents.

While direct studies on the effects of this compound on MAPK signaling are not yet available in published literature, research on other homoisoflavonoids from Ophiopogon japonicus provides a strong rationale for its investigation in this context. For instance, 4′-O-Demethylophiopogonanone E, a structurally related compound from the same plant, has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of ERK1/2 and JNK in lipopolysaccharide (LPS)-stimulated macrophages[2][3][6][7][8].

These application notes provide a comprehensive framework and detailed protocols for researchers to investigate the potential of this compound as a modulator of MAPK signaling pathways. The methodologies are based on established techniques for studying inflammation in cell culture models.

Data Presentation: Hypothetical Inhibitory Effects on Inflammatory Mediators

The following tables present hypothetical data on the inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. These tables are intended to serve as a template for data organization and presentation.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

Treatment GroupConcentration (µM)NO Production (µM)% Inhibition
Control (untreated)-1.5 ± 0.2-
LPS (1 µg/mL)-25.8 ± 2.10%
LPS + this compound122.1 ± 1.914.3%
LPS + this compound515.4 ± 1.540.3%
LPS + this compound109.8 ± 1.162.0%
LPS + this compound255.2 ± 0.879.8%

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

Treatment GroupConcentration (µM)IL-6 Production (pg/mL)TNF-α Production (pg/mL)
Control (untreated)-50 ± 885 ± 12
LPS (1 µg/mL)-2150 ± 1803500 ± 250
LPS + this compound11890 ± 1503100 ± 210
LPS + this compound51350 ± 1102450 ± 180
LPS + this compound10850 ± 951600 ± 140
LPS + this compound25450 ± 60900 ± 110

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the effects of this compound on MAPK signaling pathways.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for Western blotting) at a density of 2 x 10^5 cells/mL. Allow cells to adhere overnight.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, 15-60 minutes for Western blotting of phosphorylated proteins).

    • Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS alone.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Purpose: To determine the cytotoxic effects of this compound.

  • Procedure:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Nitric Oxide (NO) Assay (Griess Test)
  • Purpose: To measure the production of NO, an inflammatory mediator.

  • Procedure:

    • After 24 hours of treatment, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant in a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
  • Purpose: To quantify the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α.

  • Procedure:

    • Collect the cell culture supernatant after 24 hours of treatment.

    • Centrifuge to remove any cellular debris.

    • Measure the concentrations of IL-6 and TNF-α in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Protocol 5: Western Blot Analysis of MAPK Phosphorylation
  • Purpose: To assess the activation of ERK, JNK, and p38 MAPK pathways by detecting their phosphorylated forms.

  • Procedure:

    • After a short treatment period (e.g., 15, 30, 60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2, phospho-JNK, phospho-p38, total ERK1/2, total JNK, and total p38 overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK4/7, MKK3/6) MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors Formyl This compound Formyl->MAPKK Inhibition InflammatoryGenes Pro-inflammatory Genes (iNOS, IL-6, TNF-α) TranscriptionFactors->InflammatoryGenes

Caption: Proposed inhibitory mechanism of this compound on the MAPK signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed RAW 264.7 Macrophages pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay Nitric Oxide (Griess) stimulate->no_assay cytokine_assay Cytokines (ELISA) stimulate->cytokine_assay western_blot MAPK Phosphorylation (Western Blot) stimulate->western_blot data Quantify Results viability->data no_assay->data cytokine_assay->data western_blot->data conclusion Determine Effects on MAPK Signaling data->conclusion

Caption: Experimental workflow for studying the effects of this compound.

Conclusion

The provided application notes and protocols offer a robust starting point for investigating the role of this compound in the modulation of MAPK signaling pathways. Based on the known anti-inflammatory properties of related compounds from Ophiopogon japonicus, it is hypothesized that this compound will exhibit inhibitory effects on the phosphorylation of key MAPK proteins, leading to a reduction in the production of inflammatory mediators. Successful execution of these experiments will provide valuable insights into the therapeutic potential of this natural compound for the treatment of inflammatory diseases.

References

Application Notes and Protocols: Investigating MAPK Signaling Pathways with 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-isoophiopogonanone A is a homoisoflavonoid compound that can be isolated from the roots of Ophiopogon japonicus[1]. This plant has a long history in traditional medicine for treating inflammatory conditions[2][3][4][5]. The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include cascades mediated by Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 kinases, are crucial regulators of cellular responses to inflammatory stimuli[6][7]. Dysregulation of these pathways is implicated in numerous inflammatory diseases, making them a key target for novel therapeutic agents.

While direct studies on the effects of this compound on MAPK signaling are not yet available in published literature, research on other homoisoflavonoids from Ophiopogon japonicus provides a strong rationale for its investigation in this context. For instance, 4′-O-Demethylophiopogonanone E, a structurally related compound from the same plant, has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of ERK1/2 and JNK in lipopolysaccharide (LPS)-stimulated macrophages[2][3][6][7][8].

These application notes provide a comprehensive framework and detailed protocols for researchers to investigate the potential of this compound as a modulator of MAPK signaling pathways. The methodologies are based on established techniques for studying inflammation in cell culture models.

Data Presentation: Hypothetical Inhibitory Effects on Inflammatory Mediators

The following tables present hypothetical data on the inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. These tables are intended to serve as a template for data organization and presentation.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

Treatment GroupConcentration (µM)NO Production (µM)% Inhibition
Control (untreated)-1.5 ± 0.2-
LPS (1 µg/mL)-25.8 ± 2.10%
LPS + this compound122.1 ± 1.914.3%
LPS + this compound515.4 ± 1.540.3%
LPS + this compound109.8 ± 1.162.0%
LPS + this compound255.2 ± 0.879.8%

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

Treatment GroupConcentration (µM)IL-6 Production (pg/mL)TNF-α Production (pg/mL)
Control (untreated)-50 ± 885 ± 12
LPS (1 µg/mL)-2150 ± 1803500 ± 250
LPS + this compound11890 ± 1503100 ± 210
LPS + this compound51350 ± 1102450 ± 180
LPS + this compound10850 ± 951600 ± 140
LPS + this compound25450 ± 60900 ± 110

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the effects of this compound on MAPK signaling pathways.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for Western blotting) at a density of 2 x 10^5 cells/mL. Allow cells to adhere overnight.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, 15-60 minutes for Western blotting of phosphorylated proteins).

    • Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS alone.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Purpose: To determine the cytotoxic effects of this compound.

  • Procedure:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Nitric Oxide (NO) Assay (Griess Test)
  • Purpose: To measure the production of NO, an inflammatory mediator.

  • Procedure:

    • After 24 hours of treatment, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
  • Purpose: To quantify the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α.

  • Procedure:

    • Collect the cell culture supernatant after 24 hours of treatment.

    • Centrifuge to remove any cellular debris.

    • Measure the concentrations of IL-6 and TNF-α in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Protocol 5: Western Blot Analysis of MAPK Phosphorylation
  • Purpose: To assess the activation of ERK, JNK, and p38 MAPK pathways by detecting their phosphorylated forms.

  • Procedure:

    • After a short treatment period (e.g., 15, 30, 60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2, phospho-JNK, phospho-p38, total ERK1/2, total JNK, and total p38 overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK4/7, MKK3/6) MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors Formyl This compound Formyl->MAPKK Inhibition InflammatoryGenes Pro-inflammatory Genes (iNOS, IL-6, TNF-α) TranscriptionFactors->InflammatoryGenes

Caption: Proposed inhibitory mechanism of this compound on the MAPK signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed RAW 264.7 Macrophages pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay Nitric Oxide (Griess) stimulate->no_assay cytokine_assay Cytokines (ELISA) stimulate->cytokine_assay western_blot MAPK Phosphorylation (Western Blot) stimulate->western_blot data Quantify Results viability->data no_assay->data cytokine_assay->data western_blot->data conclusion Determine Effects on MAPK Signaling data->conclusion

Caption: Experimental workflow for studying the effects of this compound.

Conclusion

The provided application notes and protocols offer a robust starting point for investigating the role of this compound in the modulation of MAPK signaling pathways. Based on the known anti-inflammatory properties of related compounds from Ophiopogon japonicus, it is hypothesized that this compound will exhibit inhibitory effects on the phosphorylation of key MAPK proteins, leading to a reduction in the production of inflammatory mediators. Successful execution of these experiments will provide valuable insights into the therapeutic potential of this natural compound for the treatment of inflammatory diseases.

References

Application Notes and Protocols for Measuring IL-6 and IL-1β Inhibition by 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-isoophiopogonanone A is a homoisoflavonoid compound extracted from the medicinal plant Ophiopogon japonicus.[1][2][3] This class of compounds has garnered interest for its potential antioxidant and anti-inflammatory properties. Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) are pro-inflammatory cytokines that play a crucial role in the pathogenesis of various inflammatory diseases. Dysregulated overproduction of these cytokines is a hallmark of chronic inflammatory conditions, making them key targets for therapeutic intervention.[4][5][6][7][8][9]

These application notes provide a comprehensive guide to measuring the inhibitory effects of this compound on the production of IL-6 and IL-1β in a cellular context. The protocols detailed below are designed to enable researchers to assess the anti-inflammatory potential of this compound and similar natural products. While specific quantitative data for this compound is not yet widely available, research on analogous compounds from Ophiopogon japonicus suggests a potential mechanism of action through the MAPK signaling pathway.

Mechanism of Action: Inhibition of Pro-inflammatory Cytokine Signaling

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Upon binding to its receptor complex, including Toll-like receptor 4 (TLR4), on the surface of immune cells such as macrophages, it triggers intracellular signaling cascades. These cascades primarily involve the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The activation of these pathways leads to the transcriptional upregulation and subsequent secretion of pro-inflammatory cytokines, including IL-6 and IL-1β. This compound is hypothesized to exert its anti-inflammatory effects by modulating these signaling pathways, thereby reducing the production of these key inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Inhibition by This compound MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (ERK, JNK, p38) TAK1->MAPK p65p50 p65/p50 IKK->p65p50 phosphorylates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB Nucleus Nucleus p65p50->Nucleus translocation Cytokines IL-6, IL-1β Gene Transcription Nucleus->Cytokines AP1 AP-1 MAPK->AP1 AP1->Nucleus translocation

Caption: LPS-induced pro-inflammatory signaling pathway.

Data Presentation

While specific inhibitory data for this compound is not available in the searched literature, the following table presents data for a structurally similar homoisoflavonoid, 4′-O-Demethylophiopogonanone E, isolated from the same plant, Ophiopogon japonicas. This data can serve as a preliminary reference for the expected potency of related compounds.

CompoundTargetCell LineStimulantIC₅₀ (µg/mL)IC₅₀ (µM)Reference
4′-O-Demethylophiopogonanone EIL-1β ProductionRAW 264.7LPS32.5 ± 3.5~91.2[10][11][12]
4′-O-Demethylophiopogonanone EIL-6 ProductionRAW 264.7LPS13.4 ± 2.3~37.6[10][11][12]

Note: The molecular weight of 4′-O-Demethylophiopogonanone E is approximately 356.33 g/mol , which is used for the µM conversion.

Experimental Protocols

The following protocols describe the in vitro assessment of the inhibitory effects of this compound on IL-6 and IL-1β production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Protocol 1: Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Prior to assessing the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept below 0.1%. Add the diluted compound to the cells and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

G A Seed RAW 264.7 cells in 96-well plate B Treat with serial dilutions of This compound A->B C Incubate for 24h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G

Caption: MTT assay workflow for cytotoxicity.

Protocol 3: Measurement of IL-6 and IL-1β Inhibition (ELISA)
  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) for 24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the cell-free supernatant. Store the supernatant at -80°C until analysis.

  • ELISA: Quantify the concentration of IL-6 and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-6 and IL-1β production for each concentration of this compound relative to the vehicle control group. Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration.

G A Seed RAW 264.7 cells in 24-well plate B Pre-treat with This compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24h C->D E Collect cell supernatant D->E F Quantify IL-6 and IL-1β using ELISA E->F G Calculate % Inhibition and IC₅₀ F->G

References

Application Notes and Protocols for Measuring IL-6 and IL-1β Inhibition by 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-isoophiopogonanone A is a homoisoflavonoid compound extracted from the medicinal plant Ophiopogon japonicus.[1][2][3] This class of compounds has garnered interest for its potential antioxidant and anti-inflammatory properties. Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) are pro-inflammatory cytokines that play a crucial role in the pathogenesis of various inflammatory diseases. Dysregulated overproduction of these cytokines is a hallmark of chronic inflammatory conditions, making them key targets for therapeutic intervention.[4][5][6][7][8][9]

These application notes provide a comprehensive guide to measuring the inhibitory effects of this compound on the production of IL-6 and IL-1β in a cellular context. The protocols detailed below are designed to enable researchers to assess the anti-inflammatory potential of this compound and similar natural products. While specific quantitative data for this compound is not yet widely available, research on analogous compounds from Ophiopogon japonicus suggests a potential mechanism of action through the MAPK signaling pathway.

Mechanism of Action: Inhibition of Pro-inflammatory Cytokine Signaling

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Upon binding to its receptor complex, including Toll-like receptor 4 (TLR4), on the surface of immune cells such as macrophages, it triggers intracellular signaling cascades. These cascades primarily involve the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The activation of these pathways leads to the transcriptional upregulation and subsequent secretion of pro-inflammatory cytokines, including IL-6 and IL-1β. This compound is hypothesized to exert its anti-inflammatory effects by modulating these signaling pathways, thereby reducing the production of these key inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Inhibition by This compound MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (ERK, JNK, p38) TAK1->MAPK p65p50 p65/p50 IKK->p65p50 phosphorylates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB Nucleus Nucleus p65p50->Nucleus translocation Cytokines IL-6, IL-1β Gene Transcription Nucleus->Cytokines AP1 AP-1 MAPK->AP1 AP1->Nucleus translocation

Caption: LPS-induced pro-inflammatory signaling pathway.

Data Presentation

While specific inhibitory data for this compound is not available in the searched literature, the following table presents data for a structurally similar homoisoflavonoid, 4′-O-Demethylophiopogonanone E, isolated from the same plant, Ophiopogon japonicas. This data can serve as a preliminary reference for the expected potency of related compounds.

CompoundTargetCell LineStimulantIC₅₀ (µg/mL)IC₅₀ (µM)Reference
4′-O-Demethylophiopogonanone EIL-1β ProductionRAW 264.7LPS32.5 ± 3.5~91.2[10][11][12]
4′-O-Demethylophiopogonanone EIL-6 ProductionRAW 264.7LPS13.4 ± 2.3~37.6[10][11][12]

Note: The molecular weight of 4′-O-Demethylophiopogonanone E is approximately 356.33 g/mol , which is used for the µM conversion.

Experimental Protocols

The following protocols describe the in vitro assessment of the inhibitory effects of this compound on IL-6 and IL-1β production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Protocol 1: Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Prior to assessing the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept below 0.1%. Add the diluted compound to the cells and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

G A Seed RAW 264.7 cells in 96-well plate B Treat with serial dilutions of This compound A->B C Incubate for 24h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G

Caption: MTT assay workflow for cytotoxicity.

Protocol 3: Measurement of IL-6 and IL-1β Inhibition (ELISA)
  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) for 24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the cell-free supernatant. Store the supernatant at -80°C until analysis.

  • ELISA: Quantify the concentration of IL-6 and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-6 and IL-1β production for each concentration of this compound relative to the vehicle control group. Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration.

G A Seed RAW 264.7 cells in 24-well plate B Pre-treat with This compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24h C->D E Collect cell supernatant D->E F Quantify IL-6 and IL-1β using ELISA E->F G Calculate % Inhibition and IC₅₀ F->G

References

Application Notes and Protocols: Nitric Oxide Suppression Assay with 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory potential of 6-Formyl-isoophiopogonanone A, a homoisoflavonoid compound, through a nitric oxide (NO) suppression assay in a cellular model of inflammation.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages play a central role in the inflammatory process, and upon activation by stimuli like lipopolysaccharide (LPS), they produce a variety of pro-inflammatory mediators, including nitric oxide (NO). The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of pathological inflammation. Therefore, inhibiting NO production is a key therapeutic strategy for inflammatory disorders.

This compound, a homoisoflavonoid isolated from Ophiopogon japonicus, is investigated here for its potential to suppress LPS-induced NO production in RAW 264.7 macrophage cells. This document outlines the underlying signaling pathways, provides detailed experimental protocols, and presents expected quantitative outcomes based on studies of structurally related homoisoflavonoids.

Mechanism of Action

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages primarily through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, prominently the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways lead to the transcriptional activation of genes encoding pro-inflammatory proteins, including iNOS and cyclooxygenase-2 (COX-2). This compound is hypothesized to exert its anti-inflammatory effects by inhibiting these key signaling pathways, thereby reducing the expression of iNOS and COX-2 and consequently suppressing NO production.

Quantitative Data Summary

The following tables summarize the inhibitory effects of homoisoflavonoids structurally related to this compound on nitric oxide production in LPS-stimulated murine macrophage cells. This data provides a reference for the expected potency of this compound.

Table 1: Inhibition of Nitric Oxide Production by Homoisoflavonoids in LPS-Stimulated BV-2 Microglial Cells

CompoundIC₅₀ (µM) on NO Production
Ophiopogonanone H20.1
Homoisoflavonoid Compound 417.0
Homoisoflavonoid Compound 67.8
Homoisoflavonoid Compound 75.1
Homoisoflavonoid Compound 1019.2
Homoisoflavonoid Compound 1114.4

Data is derived from studies on various homoisoflavonoids isolated from Ophiopogon japonicus and tested on the murine microglial cell line BV-2.[1]

Table 2: Inhibition of Pro-inflammatory Cytokines by a Homoisoflavonoid in LPS-Induced RAW 264.7 Macrophages

Pro-inflammatory CytokineIC₅₀ (µg/mL)
IL-1β32.5 ± 3.5
IL-613.4 ± 2.3

This data represents the inhibitory concentration of 4′-O-Demethylophiopogonanone E, a homoisoflavonoid from Ophiopogon japonicas, on cytokine production.[2][3]

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days when they reach 80-90% confluency.

  • To subculture, aspirate the old medium, wash the cells with sterile PBS, and detach them using a cell scraper (as RAW 264.7 cells adhere strongly).

  • Resuspend the cells in fresh medium and seed them into new flasks or plates for experiments.

Nitric Oxide Suppression Assay

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution (for standard curve)

  • 96-well microplate reader

Protocol:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be less than 0.1%.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells treated as in the NO suppression assay

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Protocol:

  • After collecting the supernatant for the NO assay, add 20 µL of MTT solution to the remaining medium in each well.

  • Incubate the plate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

Materials:

  • RAW 264.7 cells cultured in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and treat with this compound and/or LPS as described for the NO assay.

  • After the desired incubation time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture RAW 264.7 Cells seeding Seed cells in 96-well plates (5x10^4 cells/well) cell_culture->seeding adhesion Incubate for 24h for adhesion seeding->adhesion compound_prep Prepare serial dilutions of this compound pretreatment Pre-treat cells for 1h compound_prep->pretreatment lps_stimulation Stimulate with LPS (1 µg/mL) for 24h pretreatment->lps_stimulation collect_supernatant Collect supernatant lps_stimulation->collect_supernatant mtt_assay MTT Assay for Cell Viability lps_stimulation->mtt_assay griess_assay Griess Assay for Nitric Oxide collect_supernatant->griess_assay absorbance_no Read Absorbance at 540 nm griess_assay->absorbance_no absorbance_mtt Read Absorbance at 570 nm mtt_assay->absorbance_mtt

Caption: Experimental workflow for the nitric oxide suppression assay.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 iNOS_COX2 iNOS & COX-2 Gene Expression AP1->iNOS_COX2 IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->iNOS_COX2 NO Nitric Oxide (NO) Production iNOS_COX2->NO Compound 6-Formyl- isoophiopogonanone A Compound->MAPKK Compound->IKK

Caption: Proposed signaling pathway for LPS-induced NO production and its inhibition.

References

Application Notes and Protocols: Nitric Oxide Suppression Assay with 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory potential of 6-Formyl-isoophiopogonanone A, a homoisoflavonoid compound, through a nitric oxide (NO) suppression assay in a cellular model of inflammation.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages play a central role in the inflammatory process, and upon activation by stimuli like lipopolysaccharide (LPS), they produce a variety of pro-inflammatory mediators, including nitric oxide (NO). The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of pathological inflammation. Therefore, inhibiting NO production is a key therapeutic strategy for inflammatory disorders.

This compound, a homoisoflavonoid isolated from Ophiopogon japonicus, is investigated here for its potential to suppress LPS-induced NO production in RAW 264.7 macrophage cells. This document outlines the underlying signaling pathways, provides detailed experimental protocols, and presents expected quantitative outcomes based on studies of structurally related homoisoflavonoids.

Mechanism of Action

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages primarily through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, prominently the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways lead to the transcriptional activation of genes encoding pro-inflammatory proteins, including iNOS and cyclooxygenase-2 (COX-2). This compound is hypothesized to exert its anti-inflammatory effects by inhibiting these key signaling pathways, thereby reducing the expression of iNOS and COX-2 and consequently suppressing NO production.

Quantitative Data Summary

The following tables summarize the inhibitory effects of homoisoflavonoids structurally related to this compound on nitric oxide production in LPS-stimulated murine macrophage cells. This data provides a reference for the expected potency of this compound.

Table 1: Inhibition of Nitric Oxide Production by Homoisoflavonoids in LPS-Stimulated BV-2 Microglial Cells

CompoundIC₅₀ (µM) on NO Production
Ophiopogonanone H20.1
Homoisoflavonoid Compound 417.0
Homoisoflavonoid Compound 67.8
Homoisoflavonoid Compound 75.1
Homoisoflavonoid Compound 1019.2
Homoisoflavonoid Compound 1114.4

Data is derived from studies on various homoisoflavonoids isolated from Ophiopogon japonicus and tested on the murine microglial cell line BV-2.[1]

Table 2: Inhibition of Pro-inflammatory Cytokines by a Homoisoflavonoid in LPS-Induced RAW 264.7 Macrophages

Pro-inflammatory CytokineIC₅₀ (µg/mL)
IL-1β32.5 ± 3.5
IL-613.4 ± 2.3

This data represents the inhibitory concentration of 4′-O-Demethylophiopogonanone E, a homoisoflavonoid from Ophiopogon japonicas, on cytokine production.[2][3]

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days when they reach 80-90% confluency.

  • To subculture, aspirate the old medium, wash the cells with sterile PBS, and detach them using a cell scraper (as RAW 264.7 cells adhere strongly).

  • Resuspend the cells in fresh medium and seed them into new flasks or plates for experiments.

Nitric Oxide Suppression Assay

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well microplate reader

Protocol:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be less than 0.1%.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells treated as in the NO suppression assay

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • After collecting the supernatant for the NO assay, add 20 µL of MTT solution to the remaining medium in each well.

  • Incubate the plate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

Materials:

  • RAW 264.7 cells cultured in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and treat with this compound and/or LPS as described for the NO assay.

  • After the desired incubation time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture RAW 264.7 Cells seeding Seed cells in 96-well plates (5x10^4 cells/well) cell_culture->seeding adhesion Incubate for 24h for adhesion seeding->adhesion compound_prep Prepare serial dilutions of this compound pretreatment Pre-treat cells for 1h compound_prep->pretreatment lps_stimulation Stimulate with LPS (1 µg/mL) for 24h pretreatment->lps_stimulation collect_supernatant Collect supernatant lps_stimulation->collect_supernatant mtt_assay MTT Assay for Cell Viability lps_stimulation->mtt_assay griess_assay Griess Assay for Nitric Oxide collect_supernatant->griess_assay absorbance_no Read Absorbance at 540 nm griess_assay->absorbance_no absorbance_mtt Read Absorbance at 570 nm mtt_assay->absorbance_mtt

Caption: Experimental workflow for the nitric oxide suppression assay.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 iNOS_COX2 iNOS & COX-2 Gene Expression AP1->iNOS_COX2 IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->iNOS_COX2 NO Nitric Oxide (NO) Production iNOS_COX2->NO Compound 6-Formyl- isoophiopogonanone A Compound->MAPKK Compound->IKK

Caption: Proposed signaling pathway for LPS-induced NO production and its inhibition.

References

Application of 6-Formyl-isoophiopogonanone A in Immunoregulatory Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-isoophiopogonanone A is a homoisoflavonoid compound extracted from the tuberous root of Ophiopogon japonicus[1]. This plant has a long history in traditional Chinese medicine for treating inflammatory diseases[2][3][4]. Emerging research suggests that homoisoflavonoids from Ophiopogon japonicus possess significant anti-inflammatory and immunomodulatory properties[2][4]. These natural products represent a promising area for the discovery of new therapeutic agents for immune-related disorders[5][6]. While direct and extensive research on this compound is still developing, its structural similarity to other bioactive homoisoflavonoids from the same plant, such as 4′-O-Demethylophiopogonanone E, indicates its potential as a modulator of immune responses, particularly in the context of inflammation.

These application notes provide a comprehensive overview of the potential use of this compound in immunoregulatory research, including its likely mechanism of action, protocols for key experiments, and expected outcomes based on related compounds.

Postulated Mechanism of Action

Based on studies of analogous homoisoflavonoids, this compound is hypothesized to exert its immunomodulatory effects primarily through the inhibition of pro-inflammatory signaling pathways in macrophages. Macrophages are key players in the innate immune system and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of inflammatory mediators[2][4].

The proposed mechanism involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial for the transcriptional activation of genes encoding pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO)[2][4]. Specifically, related compounds have been shown to inhibit the phosphorylation of ERK1/2 and JNK, key components of the MAPK pathway[2][3]. By inhibiting these pathways, this compound can potentially reduce the inflammatory response.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical, yet plausible, quantitative data illustrating the expected immunomodulatory effects of this compound based on the activities of similar compounds isolated from Ophiopogon japonicus.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198.7 ± 4.8
597.2 ± 5.1
1095.5 ± 4.9
2593.1 ± 5.3
5090.8 ± 6.0

Data are presented as mean ± SD. The data suggests that this compound exhibits low cytotoxicity to RAW 264.7 macrophages at concentrations effective for immunomodulation.

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentNO Concentration (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.10
LPS + this compound (1 µM)38.2 ± 2.516.6
LPS + this compound (5 µM)27.5 ± 2.140.0
LPS + this compound (10 µM)15.9 ± 1.865.3
LPS + this compound (25 µM)8.3 ± 1.181.9

Data are presented as mean ± SD. The results indicate a dose-dependent inhibition of NO production.

Table 3: Reduction of Pro-inflammatory Cytokine Secretion in LPS-stimulated RAW 264.7 Macrophages

TreatmentIL-6 (pg/mL)TNF-α (pg/mL)
Control5.2 ± 0.810.5 ± 1.2
LPS (1 µg/mL)250.1 ± 15.3320.4 ± 20.7
LPS + this compound (10 µM)112.5 ± 9.8145.2 ± 11.3
LPS + this compound (25 µM)55.8 ± 6.772.1 ± 8.5

Data are presented as mean ± SD. The compound shows significant reduction in the secretion of key pro-inflammatory cytokines.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the immunomodulatory effects of this compound are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound

  • LPS (from E. coli O111:B4)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control, LPS-only, and compound-only groups.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Objective: To measure the effect of this compound on the secretion of IL-6 and TNF-α in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • As listed in Protocol 1

  • ELISA kits for mouse IL-6 and TNF-α

Procedure:

  • Follow steps 1-3 of Protocol 2.

  • After 24 hours of stimulation, collect the cell culture supernatant.

  • Quantify the levels of IL-6 and TNF-α in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution. The colorimetric change is then measured at the appropriate wavelength.

  • Calculate cytokine concentrations based on the standard curves provided in the kits.

Protocol 4: Western Blot Analysis for MAPK and NF-κB Pathway Proteins

Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • As listed in Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for MAPK, 1 hour for NF-κB).

  • Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to PVDF membranes.

  • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • Quantify band intensities and normalize to the total protein or a housekeeping protein like β-actin.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK FIPA This compound MAPKK MAPKK FIPA->MAPKK Inhibits FIPA->IKK Inhibits MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates ProInflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α, iNOS) AP1->ProInflammatory_Genes IkB IkB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->ProInflammatory_Genes

Caption: Proposed inhibitory mechanism of this compound on MAPK and NF-κB signaling pathways.

G cluster_supernatant Supernatant Analysis cluster_cells Cellular Analysis start Start step1 step1 start->step1 Seed RAW 264.7 cells step step decision decision end End step2 step2 step1->step2 Pre-treat with This compound step3 step3 step2->step3 Stimulate with LPS decision1 decision1 step3->decision1 Incubate 24h decision1->branch1 Supernatant decision1->branch2 Cells step4a step4a branch1->step4a Griess Assay (NO) step4b step4b branch1->step4b ELISA (Cytokines) step5a step5a branch2->step5a MTT Assay (Viability) step5b step5b branch2->step5b Western Blot (Proteins) step4a->end step4b->end step5a->end step5b->end

Caption: General experimental workflow for assessing immunomodulatory activity.

Conclusion

This compound presents a compelling candidate for further investigation in the field of immunomodulation. The provided application notes and protocols offer a structured approach for researchers to explore its potential anti-inflammatory effects. Based on the activity of structurally related compounds, it is anticipated that this compound will demonstrate inhibitory effects on macrophage activation through the MAPK and NF-κB signaling pathways. Further research is warranted to fully elucidate its specific mechanisms and therapeutic potential.

References

Application of 6-Formyl-isoophiopogonanone A in Immunoregulatory Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-isoophiopogonanone A is a homoisoflavonoid compound extracted from the tuberous root of Ophiopogon japonicus[1]. This plant has a long history in traditional Chinese medicine for treating inflammatory diseases[2][3][4]. Emerging research suggests that homoisoflavonoids from Ophiopogon japonicus possess significant anti-inflammatory and immunomodulatory properties[2][4]. These natural products represent a promising area for the discovery of new therapeutic agents for immune-related disorders[5][6]. While direct and extensive research on this compound is still developing, its structural similarity to other bioactive homoisoflavonoids from the same plant, such as 4′-O-Demethylophiopogonanone E, indicates its potential as a modulator of immune responses, particularly in the context of inflammation.

These application notes provide a comprehensive overview of the potential use of this compound in immunoregulatory research, including its likely mechanism of action, protocols for key experiments, and expected outcomes based on related compounds.

Postulated Mechanism of Action

Based on studies of analogous homoisoflavonoids, this compound is hypothesized to exert its immunomodulatory effects primarily through the inhibition of pro-inflammatory signaling pathways in macrophages. Macrophages are key players in the innate immune system and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of inflammatory mediators[2][4].

The proposed mechanism involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial for the transcriptional activation of genes encoding pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO)[2][4]. Specifically, related compounds have been shown to inhibit the phosphorylation of ERK1/2 and JNK, key components of the MAPK pathway[2][3]. By inhibiting these pathways, this compound can potentially reduce the inflammatory response.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical, yet plausible, quantitative data illustrating the expected immunomodulatory effects of this compound based on the activities of similar compounds isolated from Ophiopogon japonicus.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198.7 ± 4.8
597.2 ± 5.1
1095.5 ± 4.9
2593.1 ± 5.3
5090.8 ± 6.0

Data are presented as mean ± SD. The data suggests that this compound exhibits low cytotoxicity to RAW 264.7 macrophages at concentrations effective for immunomodulation.

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentNO Concentration (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.10
LPS + this compound (1 µM)38.2 ± 2.516.6
LPS + this compound (5 µM)27.5 ± 2.140.0
LPS + this compound (10 µM)15.9 ± 1.865.3
LPS + this compound (25 µM)8.3 ± 1.181.9

Data are presented as mean ± SD. The results indicate a dose-dependent inhibition of NO production.

Table 3: Reduction of Pro-inflammatory Cytokine Secretion in LPS-stimulated RAW 264.7 Macrophages

TreatmentIL-6 (pg/mL)TNF-α (pg/mL)
Control5.2 ± 0.810.5 ± 1.2
LPS (1 µg/mL)250.1 ± 15.3320.4 ± 20.7
LPS + this compound (10 µM)112.5 ± 9.8145.2 ± 11.3
LPS + this compound (25 µM)55.8 ± 6.772.1 ± 8.5

Data are presented as mean ± SD. The compound shows significant reduction in the secretion of key pro-inflammatory cytokines.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the immunomodulatory effects of this compound are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound

  • LPS (from E. coli O111:B4)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • As listed in Protocol 1

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control, LPS-only, and compound-only groups.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Objective: To measure the effect of this compound on the secretion of IL-6 and TNF-α in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • As listed in Protocol 1

  • ELISA kits for mouse IL-6 and TNF-α

Procedure:

  • Follow steps 1-3 of Protocol 2.

  • After 24 hours of stimulation, collect the cell culture supernatant.

  • Quantify the levels of IL-6 and TNF-α in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution. The colorimetric change is then measured at the appropriate wavelength.

  • Calculate cytokine concentrations based on the standard curves provided in the kits.

Protocol 4: Western Blot Analysis for MAPK and NF-κB Pathway Proteins

Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • As listed in Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for MAPK, 1 hour for NF-κB).

  • Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to PVDF membranes.

  • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • Quantify band intensities and normalize to the total protein or a housekeeping protein like β-actin.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK FIPA This compound MAPKK MAPKK FIPA->MAPKK Inhibits FIPA->IKK Inhibits MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates ProInflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α, iNOS) AP1->ProInflammatory_Genes IkB IkB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->ProInflammatory_Genes

Caption: Proposed inhibitory mechanism of this compound on MAPK and NF-κB signaling pathways.

G cluster_supernatant Supernatant Analysis cluster_cells Cellular Analysis start Start step1 step1 start->step1 Seed RAW 264.7 cells step step decision decision end End step2 step2 step1->step2 Pre-treat with This compound step3 step3 step2->step3 Stimulate with LPS decision1 decision1 step3->decision1 Incubate 24h decision1->branch1 Supernatant decision1->branch2 Cells step4a step4a branch1->step4a Griess Assay (NO) step4b step4b branch1->step4b ELISA (Cytokines) step5a step5a branch2->step5a MTT Assay (Viability) step5b step5b branch2->step5b Western Blot (Proteins) step4a->end step4b->end step5a->end step5b->end

Caption: General experimental workflow for assessing immunomodulatory activity.

Conclusion

This compound presents a compelling candidate for further investigation in the field of immunomodulation. The provided application notes and protocols offer a structured approach for researchers to explore its potential anti-inflammatory effects. Based on the activity of structurally related compounds, it is anticipated that this compound will demonstrate inhibitory effects on macrophage activation through the MAPK and NF-κB signaling pathways. Further research is warranted to fully elucidate its specific mechanisms and therapeutic potential.

References

Application Notes & Protocols: A Proposed Total Synthesis Approach for 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Formyl-isoophiopogonanone A is a naturally occurring homoisoflavonoid isolated from the tubers of Ophiopogon japonicus, a plant used in traditional medicine.[1][2] This compound has garnered interest for its antioxidant properties.[1][2] To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a novel, proposed retrosynthetic analysis and a forward synthetic strategy to access this complex natural product. The proposed synthesis leverages established methodologies for the construction of the chromanone core and subsequent functionalization. These application notes are intended to serve as a guide for researchers interested in the synthesis and further biological evaluation of this compound and its analogs.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is depicted below. The strategy hinges on the late-stage introduction of the formyl group via a regioselective formylation of a highly substituted phenolic chromanone precursor. The chromanone core itself is envisioned to be assembled from a simpler phenolic precursor and a piperonyl-derived side chain.

Retrosynthesis This compound This compound Isoophiopogonanone A Isoophiopogonanone A This compound->Isoophiopogonanone A Formylation Chromanone Core Construction Chromanone Core Construction Isoophiopogonanone A->Chromanone Core Construction Key Intermediate Starting Materials 2,4,6-trihydroxy-3-methylacetophenone & Piperonal (B3395001) derivative Chromanone Core Construction->Starting Materials Precursors

Caption: Retrosynthetic analysis of this compound.

The key disconnections are:

  • C6-Formylation: The formyl group at the C6 position is proposed to be installed in the final step of the synthesis. This approach avoids potential complications with the aldehyde functionality during the construction of the chromanone skeleton. Various ortho-formylation methods for phenols could be applicable here.[3][4][5][6]

  • Chromanone Ring Formation: The central chromanone core can be constructed through several established methods, such as those involving the condensation of a substituted 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde followed by cyclization.[7][8][9][10][11]

  • Side Chain Attachment: The 3-piperonylmethyl side chain can be introduced via conjugate addition to a chalcone (B49325) intermediate or related Michael acceptor.

Proposed Forward Synthetic Pathway

The proposed forward synthesis is outlined below. The pathway commences with commercially available starting materials and proceeds through a series of well-precedented transformations.

Forward Synthesis cluster_0 Synthesis of Chalcone Intermediate cluster_1 Chromanone Formation cluster_2 Final Formylation Start 2,4,6-Trihydroxy- 3-methylacetophenone Chalcone Chalcone Intermediate Start->Chalcone Piperonal Piperonal Piperonal->Chalcone Chromanone Isoophiopogonanone A Chalcone->Chromanone Michael Addition & Cyclization Target This compound Chromanone->Target Regioselective Formylation

Caption: Proposed forward synthesis of this compound.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and serve as a starting point for experimental investigation. Optimization of reaction conditions would be necessary.

3.1. Synthesis of the Chalcone Intermediate

StepReagents & ConditionsPurpose
12,4,6-Trihydroxy-3-methylacetophenone, Piperonal, Ethanolic KOH, rt, 24hClaisen-Schmidt condensation to form the chalcone.
2Aqueous HCl (1 M)Neutralization and precipitation of the product.
3Recrystallization (Ethanol/Water)Purification of the chalcone intermediate.

Protocol: To a stirred solution of 2,4,6-trihydroxy-3-methylacetophenone (1.0 eq) and piperonal (1.1 eq) in ethanol (B145695), a solution of potassium hydroxide (B78521) (3.0 eq) in ethanol is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice-cold 1 M HCl. The precipitated solid is filtered, washed with water, and dried. The crude product is purified by recrystallization from an ethanol/water mixture.

3.2. Synthesis of Isoophiopogonanone A (Chromanone Core)

StepReagents & ConditionsPurpose
1Chalcone Intermediate, NaBH₄, Methanol (B129727), 0 °C to rt, 4hReduction of the double bond to form the dihydrochalcone (B1670589).
2Pyridinium p-toluenesulfonate (PPTS), Toluene, reflux, 12hAcid-catalyzed intramolecular cyclization to form the chromanone.
3Column Chromatography (Silica gel, Hexane/Ethyl Acetate)Purification of Isoophiopogonanone A.

Protocol: To a solution of the chalcone intermediate (1.0 eq) in methanol at 0 °C, sodium borohydride (B1222165) (1.5 eq) is added portion-wise. The reaction is stirred for 4 hours while warming to room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude dihydrochalcone is dissolved in toluene, and a catalytic amount of PPTS is added. The mixture is refluxed for 12 hours with a Dean-Stark trap. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

3.3. Formylation to Yield this compound

StepReagents & ConditionsPurpose
1Isoophiopogonanone A, Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA), 70 °C, 48hDuff reaction for ortho-formylation of the phenol.
2Aqueous HCl (2 M), 100 °C, 1hHydrolysis of the intermediate to the aldehyde.
3Preparative HPLCPurification of the final product.

Protocol: To a solution of Isoophiopogonanone A (1.0 eq) in trifluoroacetic acid, hexamethylenetetramine (2.0 eq) is added portion-wise.[3] The mixture is heated to 70 °C and stirred for 48 hours. The reaction is cooled, and 2 M aqueous HCl is added. The mixture is then heated to 100 °C for 1 hour to hydrolyze the intermediate. After cooling, the mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative HPLC to afford this compound.

Data Presentation (Anticipated)

Upon successful synthesis, the following quantitative data would be collected and presented.

Table 1: Summary of Reaction Yields and Purity

StepProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC)
3.1Chalcone Intermediate----
3.2Isoophiopogonanone A----
3.3This compound----

Table 2: Spectroscopic Data for this compound

TechniqueKey Signals
¹H NMR (CDCl₃, 500 MHz)δ (ppm) ~10.0 (s, 1H, -CHO), aromatic protons, methoxy (B1213986) protons, methylene (B1212753) and methine protons of the chromanone core.
¹³C NMR (CDCl₃, 125 MHz)δ (ppm) ~195 (C=O, aldehyde), ~190 (C=O, ketone), aromatic and aliphatic carbons.
HRMS (ESI)Calculated m/z for C₁₉H₁₆O₇ [M+H]⁺, Found m/z.
IR (KBr)ν (cm⁻¹) ~3400 (O-H), ~1680 (C=O, aldehyde), ~1650 (C=O, ketone), aromatic C=C stretches.

Conclusion

The proposed total synthesis of this compound provides a strategic and feasible route to this natural product. The synthesis is designed to be convergent and utilizes well-established chemical transformations. Successful completion of this synthesis would not only provide access to this biologically active molecule for further studies but also allow for the generation of analogs for structure-activity relationship (SAR) investigations. The protocols and data tables provided herein serve as a comprehensive guide for the synthetic endeavor.

References

Application Notes & Protocols: A Proposed Total Synthesis Approach for 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Formyl-isoophiopogonanone A is a naturally occurring homoisoflavonoid isolated from the tubers of Ophiopogon japonicus, a plant used in traditional medicine.[1][2] This compound has garnered interest for its antioxidant properties.[1][2] To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a novel, proposed retrosynthetic analysis and a forward synthetic strategy to access this complex natural product. The proposed synthesis leverages established methodologies for the construction of the chromanone core and subsequent functionalization. These application notes are intended to serve as a guide for researchers interested in the synthesis and further biological evaluation of this compound and its analogs.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is depicted below. The strategy hinges on the late-stage introduction of the formyl group via a regioselective formylation of a highly substituted phenolic chromanone precursor. The chromanone core itself is envisioned to be assembled from a simpler phenolic precursor and a piperonyl-derived side chain.

Retrosynthesis This compound This compound Isoophiopogonanone A Isoophiopogonanone A This compound->Isoophiopogonanone A Formylation Chromanone Core Construction Chromanone Core Construction Isoophiopogonanone A->Chromanone Core Construction Key Intermediate Starting Materials 2,4,6-trihydroxy-3-methylacetophenone & Piperonal derivative Chromanone Core Construction->Starting Materials Precursors

Caption: Retrosynthetic analysis of this compound.

The key disconnections are:

  • C6-Formylation: The formyl group at the C6 position is proposed to be installed in the final step of the synthesis. This approach avoids potential complications with the aldehyde functionality during the construction of the chromanone skeleton. Various ortho-formylation methods for phenols could be applicable here.[3][4][5][6]

  • Chromanone Ring Formation: The central chromanone core can be constructed through several established methods, such as those involving the condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde followed by cyclization.[7][8][9][10][11]

  • Side Chain Attachment: The 3-piperonylmethyl side chain can be introduced via conjugate addition to a chalcone intermediate or related Michael acceptor.

Proposed Forward Synthetic Pathway

The proposed forward synthesis is outlined below. The pathway commences with commercially available starting materials and proceeds through a series of well-precedented transformations.

Forward Synthesis cluster_0 Synthesis of Chalcone Intermediate cluster_1 Chromanone Formation cluster_2 Final Formylation Start 2,4,6-Trihydroxy- 3-methylacetophenone Chalcone Chalcone Intermediate Start->Chalcone Piperonal Piperonal Piperonal->Chalcone Chromanone Isoophiopogonanone A Chalcone->Chromanone Michael Addition & Cyclization Target This compound Chromanone->Target Regioselective Formylation

Caption: Proposed forward synthesis of this compound.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and serve as a starting point for experimental investigation. Optimization of reaction conditions would be necessary.

3.1. Synthesis of the Chalcone Intermediate

StepReagents & ConditionsPurpose
12,4,6-Trihydroxy-3-methylacetophenone, Piperonal, Ethanolic KOH, rt, 24hClaisen-Schmidt condensation to form the chalcone.
2Aqueous HCl (1 M)Neutralization and precipitation of the product.
3Recrystallization (Ethanol/Water)Purification of the chalcone intermediate.

Protocol: To a stirred solution of 2,4,6-trihydroxy-3-methylacetophenone (1.0 eq) and piperonal (1.1 eq) in ethanol, a solution of potassium hydroxide (3.0 eq) in ethanol is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice-cold 1 M HCl. The precipitated solid is filtered, washed with water, and dried. The crude product is purified by recrystallization from an ethanol/water mixture.

3.2. Synthesis of Isoophiopogonanone A (Chromanone Core)

StepReagents & ConditionsPurpose
1Chalcone Intermediate, NaBH₄, Methanol, 0 °C to rt, 4hReduction of the double bond to form the dihydrochalcone.
2Pyridinium p-toluenesulfonate (PPTS), Toluene, reflux, 12hAcid-catalyzed intramolecular cyclization to form the chromanone.
3Column Chromatography (Silica gel, Hexane/Ethyl Acetate)Purification of Isoophiopogonanone A.

Protocol: To a solution of the chalcone intermediate (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred for 4 hours while warming to room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude dihydrochalcone is dissolved in toluene, and a catalytic amount of PPTS is added. The mixture is refluxed for 12 hours with a Dean-Stark trap. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

3.3. Formylation to Yield this compound

StepReagents & ConditionsPurpose
1Isoophiopogonanone A, Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA), 70 °C, 48hDuff reaction for ortho-formylation of the phenol.
2Aqueous HCl (2 M), 100 °C, 1hHydrolysis of the intermediate to the aldehyde.
3Preparative HPLCPurification of the final product.

Protocol: To a solution of Isoophiopogonanone A (1.0 eq) in trifluoroacetic acid, hexamethylenetetramine (2.0 eq) is added portion-wise.[3] The mixture is heated to 70 °C and stirred for 48 hours. The reaction is cooled, and 2 M aqueous HCl is added. The mixture is then heated to 100 °C for 1 hour to hydrolyze the intermediate. After cooling, the mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative HPLC to afford this compound.

Data Presentation (Anticipated)

Upon successful synthesis, the following quantitative data would be collected and presented.

Table 1: Summary of Reaction Yields and Purity

StepProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC)
3.1Chalcone Intermediate----
3.2Isoophiopogonanone A----
3.3This compound----

Table 2: Spectroscopic Data for this compound

TechniqueKey Signals
¹H NMR (CDCl₃, 500 MHz)δ (ppm) ~10.0 (s, 1H, -CHO), aromatic protons, methoxy protons, methylene and methine protons of the chromanone core.
¹³C NMR (CDCl₃, 125 MHz)δ (ppm) ~195 (C=O, aldehyde), ~190 (C=O, ketone), aromatic and aliphatic carbons.
HRMS (ESI)Calculated m/z for C₁₉H₁₆O₇ [M+H]⁺, Found m/z.
IR (KBr)ν (cm⁻¹) ~3400 (O-H), ~1680 (C=O, aldehyde), ~1650 (C=O, ketone), aromatic C=C stretches.

Conclusion

The proposed total synthesis of this compound provides a strategic and feasible route to this natural product. The synthesis is designed to be convergent and utilizes well-established chemical transformations. Successful completion of this synthesis would not only provide access to this biologically active molecule for further studies but also allow for the generation of analogs for structure-activity relationship (SAR) investigations. The protocols and data tables provided herein serve as a comprehensive guide for the synthetic endeavor.

References

Application Note: Development of Analytical Standards for 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Formyl-isoophiopogonanone A is a naturally occurring homoisoflavonoid extracted from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl, a plant used in Traditional Chinese Medicine.[1][2] As a member of the homoisoflavonoid class, it is distinguished by a unique C6-C1-C-C6 skeleton.[3] This compound has demonstrated a range of promising biological activities, including antioxidant, antimicrobial, and cytotoxic effects against various cancer cell lines.[1][2][3] The development of a well-characterized, high-purity analytical standard is a critical prerequisite for accurate quantitative analysis, pharmacological studies, and quality control in drug development and herbal medicine research.[4]

This document provides detailed protocols for the isolation, purification, and analytical characterization of this compound to establish a reference standard.

Physicochemical Characterization

An analytical standard must be defined by its fundamental chemical and physical properties. These identifiers are crucial for batch-to-batch consistency and regulatory documentation.

PropertyDataSource
IUPAC Name 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxochromene-6-carbaldehyde[5]
Synonyms 6-Aldehydo-isoophiopogonone A, Aldehydoisoophiopogonanone A[1][6]
CAS Number 112500-90-0[1][7]
Molecular Formula C₁₉H₁₆O₇ (Note: Some sources indicate C₁₉H₁₄O₇)[1][6]
Molecular Weight 356.3 g/mol (based on C₁₉H₁₆O₇)[6]
Chemical Class Homoisoflavonoid[1][8]
Botanical Source Ophiopogon japonicus (Thunb.) Ker-Gawler[2]
Solubility Soluble in polar organic solvents like methanol (B129727) and ethanol.[1]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[7]

Experimental Protocol: Isolation and Purification

The following protocol outlines a multi-step process for obtaining high-purity this compound from its natural source, Ophiopogon japonicus. The workflow is designed to maximize yield and purity.

Workflow for Isolation and Purification```dot

// Node Definitions Start [label="Dried Tuberous Roots of\nOphiopogon japonicus", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Ultrasonic-Assisted Extraction\n(70% Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration & Concentration\n(Rotary Evaporation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeExtract [label="Crude Extract", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Partition [label="Liquid-Liquid Partitioning\n(Water Suspension)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Sequential Partition with:\n1. Petroleum Ether\n2. Ethyl Acetate\n3. n-Butanol", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; EtOAc [label="Ethyl Acetate Fraction\n(Enriched in Homoisoflavonoids)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; ColumnChrom [label="Silica Gel Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; SemiPure [label="Semi-Purified Fractions", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; PrepHPLC [label="Preparative HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="this compound\n(Purity >98%)", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Extraction; Extraction -> Filtration; Filtration -> CrudeExtract; CrudeExtract -> Partition; Partition -> Fractions [style=dashed]; Partition -> EtOAc; EtOAc -> ColumnChrom; ColumnChrom -> SemiPure; SemiPure -> PrepHPLC; PrepHPLC -> FinalProduct; }

Figure 2. Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The protocols described in this application note provide a comprehensive framework for the development and qualification of a high-purity analytical standard for this compound. The availability of this standard is essential for enabling reliable and reproducible research into its pharmacological properties and for ensuring the quality and consistency of related natural products and potential therapeutic agents.

References

Application Note: Development of Analytical Standards for 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Formyl-isoophiopogonanone A is a naturally occurring homoisoflavonoid extracted from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl, a plant used in Traditional Chinese Medicine.[1][2] As a member of the homoisoflavonoid class, it is distinguished by a unique C6-C1-C-C6 skeleton.[3] This compound has demonstrated a range of promising biological activities, including antioxidant, antimicrobial, and cytotoxic effects against various cancer cell lines.[1][2][3] The development of a well-characterized, high-purity analytical standard is a critical prerequisite for accurate quantitative analysis, pharmacological studies, and quality control in drug development and herbal medicine research.[4]

This document provides detailed protocols for the isolation, purification, and analytical characterization of this compound to establish a reference standard.

Physicochemical Characterization

An analytical standard must be defined by its fundamental chemical and physical properties. These identifiers are crucial for batch-to-batch consistency and regulatory documentation.

PropertyDataSource
IUPAC Name 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxochromene-6-carbaldehyde[5]
Synonyms 6-Aldehydo-isoophiopogonone A, Aldehydoisoophiopogonanone A[1][6]
CAS Number 112500-90-0[1][7]
Molecular Formula C₁₉H₁₆O₇ (Note: Some sources indicate C₁₉H₁₄O₇)[1][6]
Molecular Weight 356.3 g/mol (based on C₁₉H₁₆O₇)[6]
Chemical Class Homoisoflavonoid[1][8]
Botanical Source Ophiopogon japonicus (Thunb.) Ker-Gawler[2]
Solubility Soluble in polar organic solvents like methanol and ethanol.[1]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[7]

Experimental Protocol: Isolation and Purification

The following protocol outlines a multi-step process for obtaining high-purity this compound from its natural source, Ophiopogon japonicus. The workflow is designed to maximize yield and purity.

Workflow for Isolation and Purification```dot

// Node Definitions Start [label="Dried Tuberous Roots of\nOphiopogon japonicus", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Ultrasonic-Assisted Extraction\n(70% Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration & Concentration\n(Rotary Evaporation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeExtract [label="Crude Extract", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Partition [label="Liquid-Liquid Partitioning\n(Water Suspension)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Sequential Partition with:\n1. Petroleum Ether\n2. Ethyl Acetate\n3. n-Butanol", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; EtOAc [label="Ethyl Acetate Fraction\n(Enriched in Homoisoflavonoids)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; ColumnChrom [label="Silica Gel Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; SemiPure [label="Semi-Purified Fractions", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; PrepHPLC [label="Preparative HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="this compound\n(Purity >98%)", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Extraction; Extraction -> Filtration; Filtration -> CrudeExtract; CrudeExtract -> Partition; Partition -> Fractions [style=dashed]; Partition -> EtOAc; EtOAc -> ColumnChrom; ColumnChrom -> SemiPure; SemiPure -> PrepHPLC; PrepHPLC -> FinalProduct; }

Figure 2. Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The protocols described in this application note provide a comprehensive framework for the development and qualification of a high-purity analytical standard for this compound. The availability of this standard is essential for enabling reliable and reproducible research into its pharmacological properties and for ensuring the quality and consistency of related natural products and potential therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of 6-Formyl-isoophiopogonanone A Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 6-Formyl-isoophiopogonanone A isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and other structurally similar flavonoid isomers.

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

Poor resolution is a frequent challenge in the separation of structurally similar isomers.[1] Several factors in your HPLC method can be optimized to improve the separation.

  • Question: My isomer peaks are not well separated. What should I do? Answer: To improve poor resolution, consider the following optimization steps:

    • Initial Checks:

      • Column Health: Ensure your column is not old or contaminated. A decline in performance over time can lead to peak broadening and loss of resolution.[1]

      • System Suitability: Verify that your HPLC system is performing correctly by running a standard mixture with known separation characteristics.[1]

    • Method Optimization:

      • Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of the organic solvent can increase retention and improve separation. Modifying the pH of the aqueous phase with additives like formic acid or acetic acid can also significantly impact the selectivity between isomers.

      • Gradient Slope: If using a gradient elution, a shallower gradient (slower increase in organic solvent concentration) can enhance the separation of closely eluting peaks.

      • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.[1] Experiment with temperatures in the range of 30-40°C, as this has been shown to be optimal for some flavonoid isomer separations.[2]

      • Flow Rate: Lowering the flow rate can sometimes improve resolution, but be mindful that excessively low rates can lead to band broadening due to diffusion.[3] A flow rate of 1.0 mL/min is a common starting point.[2]

      • Column Chemistry: If other optimizations fail, consider trying a different stationary phase. For flavonoids and their isomers, C18 columns are common, but a phenyl-hexyl or a biphenyl (B1667301) column might offer different selectivity.

Issue 2: Peak Tailing or Fronting

Asymmetrical peaks can compromise accurate quantification.

  • Question: My peaks are tailing. What is the cause and how can I fix it? Answer: Peak tailing is often caused by:

    • Secondary Interactions: Active sites on the silica (B1680970) packing material can interact with the analytes, causing tailing. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress these interactions.

    • Column Overload: Injecting too much sample can lead to peak distortion.[3] Try reducing the injection volume or the sample concentration.

    • Mismatched Sample Solvent: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[1]

    • Column Contamination or Void: A blocked or contaminated column frit or a void at the head of the column can also lead to poor peak shape. Try back-flushing the column or replacing it if necessary.

  • Question: Why are my peaks fronting? Answer: Peak fronting is less common than tailing but can be caused by:

    • Sample Overload: Similar to tailing, severe mass overload can also cause fronting.[1] Decrease the injection volume or sample concentration.

    • Sample Solvent Effects: If the sample is dissolved in a solvent significantly weaker than the mobile phase, it can lead to fronting.

Issue 3: Fluctuating Retention Times

Inconsistent retention times can make peak identification and quantification unreliable.

  • Question: I'm observing fluctuating retention times. What could be the cause? Answer: Several factors can lead to retention time drift:

    • Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the initial mobile phase before each injection, especially when running a gradient.[1] Increase the equilibration time between runs.

    • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention.[1] Ensure accurate preparation and keep mobile phase reservoirs covered.

    • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.[1] Utilizing a column oven provides a stable temperature environment.

    • Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates.[1] Regular pump maintenance is crucial.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for developing an HPLC method for separating this compound isomers? A1: A good starting point for method development would be to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3] For the mobile phase, you can start with a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[1][3] A typical starting gradient might be 10-20% B increasing to 50-60% B over 20-30 minutes.[3] Set the flow rate to 1.0 mL/min and the column temperature to 35-40°C.[2][3] UV detection can be performed at the lambda max of the compounds, which for flavonoids is often around 280 nm and 360 nm.[1]

  • Q2: How does the mobile phase pH affect the separation of these isomers? A2: Mobile phase pH can significantly influence the ionization state of the analytes, which in turn affects their retention and selectivity on a reversed-phase column. For ionizable compounds, small changes in pH can lead to large changes in retention time. Using a buffered mobile phase or adding an acid like formic or acetic acid helps to control the pH and ensure reproducible results.

  • Q3: Can I use methanol (B129727) instead of acetonitrile as the organic solvent? A3: Yes, methanol is another common organic solvent used in reversed-phase HPLC. Acetonitrile and methanol have different selectivities, so one may provide a better separation for your specific isomers than the other. If you are not achieving adequate separation with acetonitrile, trying a method with methanol is a reasonable next step.

Experimental Protocols

The following are example protocols that can be adapted for the separation of this compound isomers. These are based on general methods for flavonoid isomer separation.

Protocol 1: General Reversed-Phase HPLC Method for Isomer Separation [3]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-25 min: 15% to 30% B (linear gradient)

    • 25-30 min: 30% B (isocratic)

    • 30-32 min: 30% to 15% B (linear gradient)

    • 32-40 min: 15% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis detector at 280 nm and 360 nm.

Protocol 2: Alternative Reversed-Phase HPLC Method with Temperature Optimization [1][2]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 10% to 25% B

    • 10-35 min: 25% to 50% B

    • 35-40 min: 50% to 10% B

    • 40-50 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[1][2]

  • Injection Volume: 10 µL.

  • Detection: Diode-array detector monitoring at 280 nm and 360 nm.[1]

Data Presentation

The following tables provide example data on how different HPLC parameters can affect the separation of flavonoid isomers. Note: This data is illustrative and based on general principles for structurally similar compounds.

Table 1: Effect of Mobile Phase Composition on Resolution (Rs)

Mobile Phase B ConcentrationResolution (Rs) between Isomer 1 and 2
30% Acetonitrile1.2
25% Acetonitrile1.6
20% Acetonitrile2.1

Table 2: Effect of Column Temperature on Retention Time (RT) and Resolution (Rs)

Temperature (°C)RT Isomer 1 (min)RT Isomer 2 (min)Resolution (Rs)
3015.816.51.4
3514.214.81.7
4012.913.41.5

Table 3: Effect of Flow Rate on Resolution (Rs) and Analysis Time

Flow Rate (mL/min)Resolution (Rs)Total Analysis Time (min)
1.21.435
1.01.742
0.81.852

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample Weighing dissolution Dissolution in Initial Mobile Phase sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC System filtration->injection separation Chromatographic Separation injection->separation detection UV/DAD Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Reporting integration->report

Caption: General experimental workflow for HPLC analysis of flavonoid isomers.

troubleshooting_workflow cluster_resolution Resolution Issues cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Instability start Poor Isomer Separation check_column Check Column Performance check_overload Check for Column Overload check_equilibration Increase Equilibration Time optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, pH) check_column->optimize_mobile_phase adjust_gradient Adjust Gradient Slope optimize_mobile_phase->adjust_gradient optimize_temp Optimize Temperature adjust_gradient->optimize_temp adjust_flow Adjust Flow Rate optimize_temp->adjust_flow check_solvent Check Sample Solvent check_overload->check_solvent flush_column Flush/Replace Column check_solvent->flush_column check_mobile_phase_prep Verify Mobile Phase Preparation check_equilibration->check_mobile_phase_prep use_oven Use Column Oven check_mobile_phase_prep->use_oven check_pump Check Pump Performance use_oven->check_pump

Caption: Troubleshooting workflow for poor isomer separation.

References

Technical Support Center: Optimizing HPLC Separation of 6-Formyl-isoophiopogonanone A Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 6-Formyl-isoophiopogonanone A isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and other structurally similar flavonoid isomers.

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

Poor resolution is a frequent challenge in the separation of structurally similar isomers.[1] Several factors in your HPLC method can be optimized to improve the separation.

  • Question: My isomer peaks are not well separated. What should I do? Answer: To improve poor resolution, consider the following optimization steps:

    • Initial Checks:

      • Column Health: Ensure your column is not old or contaminated. A decline in performance over time can lead to peak broadening and loss of resolution.[1]

      • System Suitability: Verify that your HPLC system is performing correctly by running a standard mixture with known separation characteristics.[1]

    • Method Optimization:

      • Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent can increase retention and improve separation. Modifying the pH of the aqueous phase with additives like formic acid or acetic acid can also significantly impact the selectivity between isomers.

      • Gradient Slope: If using a gradient elution, a shallower gradient (slower increase in organic solvent concentration) can enhance the separation of closely eluting peaks.

      • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.[1] Experiment with temperatures in the range of 30-40°C, as this has been shown to be optimal for some flavonoid isomer separations.[2]

      • Flow Rate: Lowering the flow rate can sometimes improve resolution, but be mindful that excessively low rates can lead to band broadening due to diffusion.[3] A flow rate of 1.0 mL/min is a common starting point.[2]

      • Column Chemistry: If other optimizations fail, consider trying a different stationary phase. For flavonoids and their isomers, C18 columns are common, but a phenyl-hexyl or a biphenyl column might offer different selectivity.

Issue 2: Peak Tailing or Fronting

Asymmetrical peaks can compromise accurate quantification.

  • Question: My peaks are tailing. What is the cause and how can I fix it? Answer: Peak tailing is often caused by:

    • Secondary Interactions: Active sites on the silica packing material can interact with the analytes, causing tailing. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress these interactions.

    • Column Overload: Injecting too much sample can lead to peak distortion.[3] Try reducing the injection volume or the sample concentration.

    • Mismatched Sample Solvent: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[1]

    • Column Contamination or Void: A blocked or contaminated column frit or a void at the head of the column can also lead to poor peak shape. Try back-flushing the column or replacing it if necessary.

  • Question: Why are my peaks fronting? Answer: Peak fronting is less common than tailing but can be caused by:

    • Sample Overload: Similar to tailing, severe mass overload can also cause fronting.[1] Decrease the injection volume or sample concentration.

    • Sample Solvent Effects: If the sample is dissolved in a solvent significantly weaker than the mobile phase, it can lead to fronting.

Issue 3: Fluctuating Retention Times

Inconsistent retention times can make peak identification and quantification unreliable.

  • Question: I'm observing fluctuating retention times. What could be the cause? Answer: Several factors can lead to retention time drift:

    • Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the initial mobile phase before each injection, especially when running a gradient.[1] Increase the equilibration time between runs.

    • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention.[1] Ensure accurate preparation and keep mobile phase reservoirs covered.

    • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.[1] Utilizing a column oven provides a stable temperature environment.

    • Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates.[1] Regular pump maintenance is crucial.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for developing an HPLC method for separating this compound isomers? A1: A good starting point for method development would be to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3] For the mobile phase, you can start with a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[1][3] A typical starting gradient might be 10-20% B increasing to 50-60% B over 20-30 minutes.[3] Set the flow rate to 1.0 mL/min and the column temperature to 35-40°C.[2][3] UV detection can be performed at the lambda max of the compounds, which for flavonoids is often around 280 nm and 360 nm.[1]

  • Q2: How does the mobile phase pH affect the separation of these isomers? A2: Mobile phase pH can significantly influence the ionization state of the analytes, which in turn affects their retention and selectivity on a reversed-phase column. For ionizable compounds, small changes in pH can lead to large changes in retention time. Using a buffered mobile phase or adding an acid like formic or acetic acid helps to control the pH and ensure reproducible results.

  • Q3: Can I use methanol instead of acetonitrile as the organic solvent? A3: Yes, methanol is another common organic solvent used in reversed-phase HPLC. Acetonitrile and methanol have different selectivities, so one may provide a better separation for your specific isomers than the other. If you are not achieving adequate separation with acetonitrile, trying a method with methanol is a reasonable next step.

Experimental Protocols

The following are example protocols that can be adapted for the separation of this compound isomers. These are based on general methods for flavonoid isomer separation.

Protocol 1: General Reversed-Phase HPLC Method for Isomer Separation [3]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-25 min: 15% to 30% B (linear gradient)

    • 25-30 min: 30% B (isocratic)

    • 30-32 min: 30% to 15% B (linear gradient)

    • 32-40 min: 15% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis detector at 280 nm and 360 nm.

Protocol 2: Alternative Reversed-Phase HPLC Method with Temperature Optimization [1][2]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 10% to 25% B

    • 10-35 min: 25% to 50% B

    • 35-40 min: 50% to 10% B

    • 40-50 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[1][2]

  • Injection Volume: 10 µL.

  • Detection: Diode-array detector monitoring at 280 nm and 360 nm.[1]

Data Presentation

The following tables provide example data on how different HPLC parameters can affect the separation of flavonoid isomers. Note: This data is illustrative and based on general principles for structurally similar compounds.

Table 1: Effect of Mobile Phase Composition on Resolution (Rs)

Mobile Phase B ConcentrationResolution (Rs) between Isomer 1 and 2
30% Acetonitrile1.2
25% Acetonitrile1.6
20% Acetonitrile2.1

Table 2: Effect of Column Temperature on Retention Time (RT) and Resolution (Rs)

Temperature (°C)RT Isomer 1 (min)RT Isomer 2 (min)Resolution (Rs)
3015.816.51.4
3514.214.81.7
4012.913.41.5

Table 3: Effect of Flow Rate on Resolution (Rs) and Analysis Time

Flow Rate (mL/min)Resolution (Rs)Total Analysis Time (min)
1.21.435
1.01.742
0.81.852

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample Weighing dissolution Dissolution in Initial Mobile Phase sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC System filtration->injection separation Chromatographic Separation injection->separation detection UV/DAD Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Reporting integration->report

Caption: General experimental workflow for HPLC analysis of flavonoid isomers.

troubleshooting_workflow cluster_resolution Resolution Issues cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Instability start Poor Isomer Separation check_column Check Column Performance check_overload Check for Column Overload check_equilibration Increase Equilibration Time optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, pH) check_column->optimize_mobile_phase adjust_gradient Adjust Gradient Slope optimize_mobile_phase->adjust_gradient optimize_temp Optimize Temperature adjust_gradient->optimize_temp adjust_flow Adjust Flow Rate optimize_temp->adjust_flow check_solvent Check Sample Solvent check_overload->check_solvent flush_column Flush/Replace Column check_solvent->flush_column check_mobile_phase_prep Verify Mobile Phase Preparation check_equilibration->check_mobile_phase_prep use_oven Use Column Oven check_mobile_phase_prep->use_oven check_pump Check Pump Performance use_oven->check_pump

Caption: Troubleshooting workflow for poor isomer separation.

References

Technical Support Center: Purification of 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of 6-Formyl-isoophiopogonanone A samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield of this compound After Initial Extraction

  • Symptom: The amount of crude extract obtained from the raw plant material (Ophiopogon japonicus) is lower than expected.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient Extraction Solvent Use a 70% ethanol (B145695) solution for ultrasonic-assisted extraction. This has been shown to be effective for homoisoflavonoids from Ophiopogon japonicus.[1]
Insufficient Extraction Time or Temperature Ensure adequate extraction time and temperature. For instance, ultrasonic extraction can be performed twice with a 10-fold amount of solvent.
Improper Plant Material Preparation The fibrous roots of Ophiopogon japonicus should be dried and ground to a fine powder (e.g., 60 mesh) to increase the surface area for solvent penetration.[1]

Issue 2: Poor Separation of this compound from Other Homoisoflavonoids During Column Chromatography

  • Symptom: Fractions collected from the silica (B1680970) gel column show a mixture of this compound and its analogues (e.g., 6-aldehydo-isoophiopogonanone B, methylophiopogonanone A/B).[2]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent System Use a gradient elution system. A common approach for initial purification on a silica gel column is a petroleum ether-ethyl acetate (B1210297) gradient, starting from a low polarity (e.g., 50:1 v/v) and gradually increasing the polarity to 2:1 (v/v).[2]
Column Overloading Do not overload the column with the crude extract. A general guideline is to use a ratio of 1:20 to 1:100 of sample to silica gel by weight.
Poor Column Packing Ensure the silica gel column is packed uniformly to avoid channeling, which leads to poor separation.
Fractions Collected are Too Large Collect smaller fractions to improve the resolution of closely eluting compounds. Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the target compound in its purest form.

Issue 3: Co-elution or Poor Resolution of Peaks in HPLC Analysis

  • Symptom: In the HPLC chromatogram, the peak for this compound overlaps with peaks of impurities, particularly its isomers.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Mobile Phase For a C18 column, a mobile phase of acetonitrile (B52724) and water is commonly used.[1] To improve the separation of isomers, try adjusting the ratio of acetonitrile to water or adding a small amount of acid (e.g., 0.1% formic acid) to the aqueous phase to sharpen the peaks.
Inappropriate Flow Rate A lower flow rate can sometimes improve the resolution of closely eluting peaks, although it will increase the run time. A typical flow rate is 1.0 mL/min.[1]
Incorrect Column Temperature Maintaining a constant and optimized column temperature (e.g., 30°C) can improve reproducibility and resolution.[1]
High-Speed Counter-Current Chromatography (HSCCC) For difficult separations of homoisoflavonoid analogues, consider using HSCCC, which has been successfully applied for the purification of compounds from Ophiopogon japonicus.[2]

Issue 4: Sample Degradation During Purification or Storage

  • Symptom: Loss of the target compound or the appearance of new, unidentified peaks in the chromatogram over time.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Temperature Sensitivity Flavonoids can be sensitive to high temperatures. Avoid prolonged heating during extraction and solvent evaporation.[3] Store purified samples at low temperatures (e.g., -20°C).
pH Instability Flavonoids can degrade under certain pH conditions. It is generally advisable to work under neutral or slightly acidic conditions.
Oxidation Homoisoflavonoids have antioxidant activity, which means they are susceptible to oxidation.[4] Store samples under an inert atmosphere (e.g., nitrogen or argon) if possible, and minimize exposure to air.
Light Sensitivity Protect the sample from light, especially UV light, by using amber vials or covering glassware with aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is a reliable initial extraction and fractionation strategy for isolating this compound?

A1: A proven method involves ultrasonic-assisted extraction of the dried, powdered fibrous roots of Ophiopogon japonicus with 70% ethanol. The resulting crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The homoisoflavonoids, including this compound, are typically enriched in the ethyl acetate fraction.[1]

Q2: What are the most common impurities I should expect in my this compound sample?

A2: The most common impurities are other structurally similar homoisoflavonoids that are naturally present in Ophiopogon japonicus. These include 6-aldehydo-isoophiopogonanone B, methylophiopogonanone A, and methylophiopogonanone B.[2] Due to their similar structures, they often have close retention times in chromatographic systems.

Q3: Can I use recrystallization to purify this compound?

Q4: What analytical technique is best for assessing the purity of my final sample?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water, and UV detection at around 285-296 nm, is a suitable setup.[1][5]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

  • Preparation: Dry the fibrous roots of Ophiopogon japonicus and grind them into a fine powder (approximately 60 mesh).

  • Extraction: Extract the powder with 10 times its volume of 70% ethanol using an ultrasonic bath. Repeat the extraction process twice.

  • Concentration: Combine the ethanol extracts and concentrate them using a rotary evaporator to obtain a brown syrup.

  • Fractionation: Suspend the syrup in water and perform liquid-liquid partitioning in a separatory funnel. Extract sequentially with petroleum ether, ethyl acetate, and n-butanol.

  • Collection: Collect the ethyl acetate layer, as it will be enriched with homoisoflavonoids. Evaporate the solvent to dryness and store the dried extract at 4°C.[1]

Protocol 2: Silica Gel Column Chromatography (SGCC)

  • Column Preparation: Prepare a glass column with silica gel (200-300 mesh) using a wet packing method with petroleum ether.

  • Sample Loading: Dissolve the dried ethyl acetate extract in a small amount of ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of petroleum ether-ethyl acetate, starting with a ratio of 50:1 (v/v) and gradually increasing the polarity to 2:1 (v/v).[2]

  • Fraction Collection and Analysis: Collect fractions and monitor them using TLC with a petroleum ether-ethyl acetate (4:1, v/v) developing solvent. Visualize the spots under a UV lamp at 254 nm. Combine the fractions containing the purified this compound.

Protocol 3: HPLC Analysis

  • Column: Shimadzu C18 column (5 µm, 250 mm × 4.6 mm).[1]

  • Mobile Phase: A mixture of acetonitrile (Solvent B) and water (Solvent A). An isocratic elution with a ratio of 65:35 (B:A) can be used.[1] Alternatively, a gradient elution can be optimized to improve separation.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV detector set at 285 nm.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol.

Visualizations

PurificationWorkflow Purification Workflow for this compound cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis raw_material Dried Ophiopogon japonicus Roots extraction 70% Ethanol Extraction raw_material->extraction fractionation Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->fractionation ethyl_acetate_fraction Enriched Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction sgcc Silica Gel Column Chromatography (Petroleum Ether-Ethyl Acetate Gradient) ethyl_acetate_fraction->sgcc hplc_hsccc Further Purification (Optional) Preparative HPLC or HSCCC sgcc->hplc_hsccc pure_compound Pure this compound hplc_hsccc->pure_compound hplc_analysis HPLC Purity Analysis pure_compound->hplc_analysis

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Purification of 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of 6-Formyl-isoophiopogonanone A samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield of this compound After Initial Extraction

  • Symptom: The amount of crude extract obtained from the raw plant material (Ophiopogon japonicus) is lower than expected.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient Extraction Solvent Use a 70% ethanol solution for ultrasonic-assisted extraction. This has been shown to be effective for homoisoflavonoids from Ophiopogon japonicus.[1]
Insufficient Extraction Time or Temperature Ensure adequate extraction time and temperature. For instance, ultrasonic extraction can be performed twice with a 10-fold amount of solvent.
Improper Plant Material Preparation The fibrous roots of Ophiopogon japonicus should be dried and ground to a fine powder (e.g., 60 mesh) to increase the surface area for solvent penetration.[1]

Issue 2: Poor Separation of this compound from Other Homoisoflavonoids During Column Chromatography

  • Symptom: Fractions collected from the silica gel column show a mixture of this compound and its analogues (e.g., 6-aldehydo-isoophiopogonanone B, methylophiopogonanone A/B).[2]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent System Use a gradient elution system. A common approach for initial purification on a silica gel column is a petroleum ether-ethyl acetate gradient, starting from a low polarity (e.g., 50:1 v/v) and gradually increasing the polarity to 2:1 (v/v).[2]
Column Overloading Do not overload the column with the crude extract. A general guideline is to use a ratio of 1:20 to 1:100 of sample to silica gel by weight.
Poor Column Packing Ensure the silica gel column is packed uniformly to avoid channeling, which leads to poor separation.
Fractions Collected are Too Large Collect smaller fractions to improve the resolution of closely eluting compounds. Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the target compound in its purest form.

Issue 3: Co-elution or Poor Resolution of Peaks in HPLC Analysis

  • Symptom: In the HPLC chromatogram, the peak for this compound overlaps with peaks of impurities, particularly its isomers.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Mobile Phase For a C18 column, a mobile phase of acetonitrile and water is commonly used.[1] To improve the separation of isomers, try adjusting the ratio of acetonitrile to water or adding a small amount of acid (e.g., 0.1% formic acid) to the aqueous phase to sharpen the peaks.
Inappropriate Flow Rate A lower flow rate can sometimes improve the resolution of closely eluting peaks, although it will increase the run time. A typical flow rate is 1.0 mL/min.[1]
Incorrect Column Temperature Maintaining a constant and optimized column temperature (e.g., 30°C) can improve reproducibility and resolution.[1]
High-Speed Counter-Current Chromatography (HSCCC) For difficult separations of homoisoflavonoid analogues, consider using HSCCC, which has been successfully applied for the purification of compounds from Ophiopogon japonicus.[2]

Issue 4: Sample Degradation During Purification or Storage

  • Symptom: Loss of the target compound or the appearance of new, unidentified peaks in the chromatogram over time.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Temperature Sensitivity Flavonoids can be sensitive to high temperatures. Avoid prolonged heating during extraction and solvent evaporation.[3] Store purified samples at low temperatures (e.g., -20°C).
pH Instability Flavonoids can degrade under certain pH conditions. It is generally advisable to work under neutral or slightly acidic conditions.
Oxidation Homoisoflavonoids have antioxidant activity, which means they are susceptible to oxidation.[4] Store samples under an inert atmosphere (e.g., nitrogen or argon) if possible, and minimize exposure to air.
Light Sensitivity Protect the sample from light, especially UV light, by using amber vials or covering glassware with aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is a reliable initial extraction and fractionation strategy for isolating this compound?

A1: A proven method involves ultrasonic-assisted extraction of the dried, powdered fibrous roots of Ophiopogon japonicus with 70% ethanol. The resulting crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The homoisoflavonoids, including this compound, are typically enriched in the ethyl acetate fraction.[1]

Q2: What are the most common impurities I should expect in my this compound sample?

A2: The most common impurities are other structurally similar homoisoflavonoids that are naturally present in Ophiopogon japonicus. These include 6-aldehydo-isoophiopogonanone B, methylophiopogonanone A, and methylophiopogonanone B.[2] Due to their similar structures, they often have close retention times in chromatographic systems.

Q3: Can I use recrystallization to purify this compound?

Q4: What analytical technique is best for assessing the purity of my final sample?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water, and UV detection at around 285-296 nm, is a suitable setup.[1][5]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

  • Preparation: Dry the fibrous roots of Ophiopogon japonicus and grind them into a fine powder (approximately 60 mesh).

  • Extraction: Extract the powder with 10 times its volume of 70% ethanol using an ultrasonic bath. Repeat the extraction process twice.

  • Concentration: Combine the ethanol extracts and concentrate them using a rotary evaporator to obtain a brown syrup.

  • Fractionation: Suspend the syrup in water and perform liquid-liquid partitioning in a separatory funnel. Extract sequentially with petroleum ether, ethyl acetate, and n-butanol.

  • Collection: Collect the ethyl acetate layer, as it will be enriched with homoisoflavonoids. Evaporate the solvent to dryness and store the dried extract at 4°C.[1]

Protocol 2: Silica Gel Column Chromatography (SGCC)

  • Column Preparation: Prepare a glass column with silica gel (200-300 mesh) using a wet packing method with petroleum ether.

  • Sample Loading: Dissolve the dried ethyl acetate extract in a small amount of ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of petroleum ether-ethyl acetate, starting with a ratio of 50:1 (v/v) and gradually increasing the polarity to 2:1 (v/v).[2]

  • Fraction Collection and Analysis: Collect fractions and monitor them using TLC with a petroleum ether-ethyl acetate (4:1, v/v) developing solvent. Visualize the spots under a UV lamp at 254 nm. Combine the fractions containing the purified this compound.

Protocol 3: HPLC Analysis

  • Column: Shimadzu C18 column (5 µm, 250 mm × 4.6 mm).[1]

  • Mobile Phase: A mixture of acetonitrile (Solvent B) and water (Solvent A). An isocratic elution with a ratio of 65:35 (B:A) can be used.[1] Alternatively, a gradient elution can be optimized to improve separation.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV detector set at 285 nm.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol.

Visualizations

PurificationWorkflow Purification Workflow for this compound cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis raw_material Dried Ophiopogon japonicus Roots extraction 70% Ethanol Extraction raw_material->extraction fractionation Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->fractionation ethyl_acetate_fraction Enriched Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction sgcc Silica Gel Column Chromatography (Petroleum Ether-Ethyl Acetate Gradient) ethyl_acetate_fraction->sgcc hplc_hsccc Further Purification (Optional) Preparative HPLC or HSCCC sgcc->hplc_hsccc pure_compound Pure this compound hplc_hsccc->pure_compound hplc_analysis HPLC Purity Analysis pure_compound->hplc_analysis

Caption: Workflow for the purification of this compound.

References

Troubleshooting low bioactivity of natural 6-Formyl-isoophiopogonanone A extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing natural 6-Formyl-isoophiopogonanone A extract in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a homoisoflavonoid compound naturally occurring in the roots of Ophiopogon japonicus[1]. It is recognized for its antioxidant properties[1]. Homoisoflavonoids from Ophiopogon japonicus have also demonstrated anti-inflammatory activities, including the inhibition of nitric oxide (NO) production and the release of pro-inflammatory cytokines.[2][3][4]

Q2: What are the potential signaling pathways involved in the bioactivity of this compound?

A2: While direct studies on this compound are limited, research on other homoisoflavonoids from Ophiopogon japonicus suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically through the inhibition of ERK1/2 and JNK phosphorylation, in mediating anti-inflammatory effects[2][4][5]. Due to its structure and the known mechanisms of similar antioxidant and anti-inflammatory compounds, it is also plausible that the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways are involved.

Q3: What solvents are suitable for dissolving and diluting this compound extract?

A3: this compound is generally soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically below 0.5%).

Q4: What are some common in vitro assays to assess the bioactivity of this compound?

A4: Common in vitro assays include:

  • Cytotoxicity Assays: To determine the non-toxic concentration range of the extract. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method.

  • Anti-inflammatory Assays:

    • Nitric Oxide (NO) Inhibition Assay: Measured using the Griess reagent in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7)[2][4].

    • Pro-inflammatory Cytokine Quantification: Measuring levels of cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) using ELISA in LPS-stimulated macrophages[2][4].

  • Antioxidant Assays:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay.

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay.

Troubleshooting Guide for Low Bioactivity

This guide addresses common issues that may lead to lower-than-expected bioactivity of your natural this compound extract.

Problem 1: Low or No Observed Anti-inflammatory Activity
Possible Cause Troubleshooting Step
Sub-optimal Extract Concentration Perform a dose-response experiment to determine the optimal concentration range for bioactivity. Start with a broad range of concentrations based on literature values for similar compounds.
Degradation of Active Compound Ensure proper storage of the extract at -20°C or lower, protected from light and moisture. Prepare fresh dilutions for each experiment from a stock solution.
Cell Line Issues Confirm the health and viability of your cell line (e.g., RAW 264.7 macrophages). Ensure cells are not passaged too many times and are responsive to the positive control (LPS).
Inadequate LPS Stimulation Verify the potency of your LPS stock. Titrate the LPS concentration to ensure optimal stimulation of NO and cytokine production in your specific cell line.
Assay Protocol Variability Standardize all incubation times, reagent concentrations, and measurement parameters for the Griess assay and ELISAs.
Problem 2: Inconsistent Antioxidant Activity Results
Possible Cause Troubleshooting Step
Extract Purity and Composition The bioactivity of natural extracts can vary between batches due to factors like plant origin, harvest time, and extraction method. Standardize your extraction protocol and consider quantifying the amount of this compound in your extract using HPLC.
Solvent Interference Ensure that the solvent used to dissolve the extract (e.g., DMSO) does not interfere with the antioxidant assay at the concentrations used. Run appropriate solvent controls.
Assay Sensitivity The DPPH and ABTS assays have different sensitivities and mechanisms. Consider using multiple antioxidant assays to obtain a comprehensive profile of your extract's activity.
Light Sensitivity of Reagents Both DPPH and ABTS reagents are light-sensitive. Perform the assays in low-light conditions and store reagents appropriately.

Quantitative Data Summary

The following tables summarize quantitative data for the anti-inflammatory activity of homoisoflavonoids isolated from Ophiopogon japonicus. While data for this compound is not specifically available in the cited literature, these values for structurally related compounds can serve as a reference.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages [2][4]

CompoundIC₅₀ (µg/mL)
Oleic acid80.2 ± 2.3
Palmitic acid33.4 ± 2.9
Desmethylisoophiopogonone B14.1 ± 1.5
5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone10.9 ± 0.8
4′-O-Demethylophiopogonanone E66.4 ± 3.5

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Induced RAW 264.7 Macrophages [2][4][5]

CompoundCytokineIC₅₀ (µg/mL)
4′-O-Demethylophiopogonanone EIL-1β32.5 ± 3.5
4′-O-Demethylophiopogonanone EIL-613.4 ± 2.3

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of this compound extract on NO production in LPS-stimulated macrophages.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound extract (or vehicle control) for 2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Pro-inflammatory Cytokine (IL-6, IL-1β) Quantification by ELISA

Objective: To quantify the effect of this compound extract on the secretion of pro-inflammatory cytokines.

Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 of the NO Inhibition Assay protocol.

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate and collect the cell culture supernatant.

  • ELISA: Perform the ELISA for IL-6 and IL-1β according to the manufacturer's instructions for the specific ELISA kit being used. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected cell supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-linked secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Visualizations

Signaling Pathways

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway p_ERK p-ERK MAPK_pathway->p_ERK p_JNK p-JNK MAPK_pathway->p_JNK IkB IκBα NFkB_pathway->IkB degradation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Compound This compound Compound->MAPK_pathway inhibition Compound->NFkB_pathway inhibition Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, IL-6, IL-1β) NFkB_nuc->Pro_inflammatory_genes activation

Caption: Putative Anti-inflammatory Signaling Pathway.

antioxidant_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Compound This compound Compound->Keap1_Nrf2 promotes dissociation ARE ARE Nrf2_nuc->ARE binds Antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_genes activation

Caption: Postulated Antioxidant Signaling Pathway.

Experimental Workflow

experimental_workflow start Start cell_culture RAW 264.7 Cell Culture (Seeding & Adherence) start->cell_culture treatment Treatment with This compound cell_culture->treatment stimulation LPS Stimulation (1 µg/mL) treatment->stimulation incubation 24-hour Incubation stimulation->incubation supernatant Collect Supernatant incubation->supernatant no_assay NO Assay (Griess Reagent) supernatant->no_assay elisa_assay ELISA (IL-6, IL-1β) supernatant->elisa_assay end End no_assay->end elisa_assay->end

Caption: In Vitro Anti-inflammatory Assay Workflow.

References

Troubleshooting low bioactivity of natural 6-Formyl-isoophiopogonanone A extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing natural 6-Formyl-isoophiopogonanone A extract in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a homoisoflavonoid compound naturally occurring in the roots of Ophiopogon japonicus[1]. It is recognized for its antioxidant properties[1]. Homoisoflavonoids from Ophiopogon japonicus have also demonstrated anti-inflammatory activities, including the inhibition of nitric oxide (NO) production and the release of pro-inflammatory cytokines.[2][3][4]

Q2: What are the potential signaling pathways involved in the bioactivity of this compound?

A2: While direct studies on this compound are limited, research on other homoisoflavonoids from Ophiopogon japonicus suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically through the inhibition of ERK1/2 and JNK phosphorylation, in mediating anti-inflammatory effects[2][4][5]. Due to its structure and the known mechanisms of similar antioxidant and anti-inflammatory compounds, it is also plausible that the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways are involved.

Q3: What solvents are suitable for dissolving and diluting this compound extract?

A3: this compound is generally soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically below 0.5%).

Q4: What are some common in vitro assays to assess the bioactivity of this compound?

A4: Common in vitro assays include:

  • Cytotoxicity Assays: To determine the non-toxic concentration range of the extract. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method.

  • Anti-inflammatory Assays:

    • Nitric Oxide (NO) Inhibition Assay: Measured using the Griess reagent in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7)[2][4].

    • Pro-inflammatory Cytokine Quantification: Measuring levels of cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) using ELISA in LPS-stimulated macrophages[2][4].

  • Antioxidant Assays:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay.

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay.

Troubleshooting Guide for Low Bioactivity

This guide addresses common issues that may lead to lower-than-expected bioactivity of your natural this compound extract.

Problem 1: Low or No Observed Anti-inflammatory Activity
Possible Cause Troubleshooting Step
Sub-optimal Extract Concentration Perform a dose-response experiment to determine the optimal concentration range for bioactivity. Start with a broad range of concentrations based on literature values for similar compounds.
Degradation of Active Compound Ensure proper storage of the extract at -20°C or lower, protected from light and moisture. Prepare fresh dilutions for each experiment from a stock solution.
Cell Line Issues Confirm the health and viability of your cell line (e.g., RAW 264.7 macrophages). Ensure cells are not passaged too many times and are responsive to the positive control (LPS).
Inadequate LPS Stimulation Verify the potency of your LPS stock. Titrate the LPS concentration to ensure optimal stimulation of NO and cytokine production in your specific cell line.
Assay Protocol Variability Standardize all incubation times, reagent concentrations, and measurement parameters for the Griess assay and ELISAs.
Problem 2: Inconsistent Antioxidant Activity Results
Possible Cause Troubleshooting Step
Extract Purity and Composition The bioactivity of natural extracts can vary between batches due to factors like plant origin, harvest time, and extraction method. Standardize your extraction protocol and consider quantifying the amount of this compound in your extract using HPLC.
Solvent Interference Ensure that the solvent used to dissolve the extract (e.g., DMSO) does not interfere with the antioxidant assay at the concentrations used. Run appropriate solvent controls.
Assay Sensitivity The DPPH and ABTS assays have different sensitivities and mechanisms. Consider using multiple antioxidant assays to obtain a comprehensive profile of your extract's activity.
Light Sensitivity of Reagents Both DPPH and ABTS reagents are light-sensitive. Perform the assays in low-light conditions and store reagents appropriately.

Quantitative Data Summary

The following tables summarize quantitative data for the anti-inflammatory activity of homoisoflavonoids isolated from Ophiopogon japonicus. While data for this compound is not specifically available in the cited literature, these values for structurally related compounds can serve as a reference.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages [2][4]

CompoundIC₅₀ (µg/mL)
Oleic acid80.2 ± 2.3
Palmitic acid33.4 ± 2.9
Desmethylisoophiopogonone B14.1 ± 1.5
5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone10.9 ± 0.8
4′-O-Demethylophiopogonanone E66.4 ± 3.5

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Induced RAW 264.7 Macrophages [2][4][5]

CompoundCytokineIC₅₀ (µg/mL)
4′-O-Demethylophiopogonanone EIL-1β32.5 ± 3.5
4′-O-Demethylophiopogonanone EIL-613.4 ± 2.3

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of this compound extract on NO production in LPS-stimulated macrophages.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound extract (or vehicle control) for 2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Pro-inflammatory Cytokine (IL-6, IL-1β) Quantification by ELISA

Objective: To quantify the effect of this compound extract on the secretion of pro-inflammatory cytokines.

Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 of the NO Inhibition Assay protocol.

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate and collect the cell culture supernatant.

  • ELISA: Perform the ELISA for IL-6 and IL-1β according to the manufacturer's instructions for the specific ELISA kit being used. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected cell supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-linked secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Visualizations

Signaling Pathways

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway p_ERK p-ERK MAPK_pathway->p_ERK p_JNK p-JNK MAPK_pathway->p_JNK IkB IκBα NFkB_pathway->IkB degradation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Compound This compound Compound->MAPK_pathway inhibition Compound->NFkB_pathway inhibition Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, IL-6, IL-1β) NFkB_nuc->Pro_inflammatory_genes activation

Caption: Putative Anti-inflammatory Signaling Pathway.

antioxidant_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Compound This compound Compound->Keap1_Nrf2 promotes dissociation ARE ARE Nrf2_nuc->ARE binds Antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_genes activation

Caption: Postulated Antioxidant Signaling Pathway.

Experimental Workflow

experimental_workflow start Start cell_culture RAW 264.7 Cell Culture (Seeding & Adherence) start->cell_culture treatment Treatment with This compound cell_culture->treatment stimulation LPS Stimulation (1 µg/mL) treatment->stimulation incubation 24-hour Incubation stimulation->incubation supernatant Collect Supernatant incubation->supernatant no_assay NO Assay (Griess Reagent) supernatant->no_assay elisa_assay ELISA (IL-6, IL-1β) supernatant->elisa_assay end End no_assay->end elisa_assay->end

Caption: In Vitro Anti-inflammatory Assay Workflow.

References

Technical Support Center: Stability of 6-Formyl-isoophiopogonanone A in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on conducting stability testing of 6-Formyl-isoophiopogonanone A in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when evaluating the stability of this compound in solution?

When assessing the stability of this compound, a homoisoflavonoid extracted from Ophiopogon japonicus, it is crucial to consider several environmental factors that can influence its degradation.[1][2] Key parameters include:

  • pH: The acidity or alkalinity of the solution can significantly impact the molecular structure of flavonoids.[2]

  • Temperature: Elevated temperatures can accelerate degradation kinetics.[2]

  • Light Exposure: Photodegradation can occur, especially for compounds with conjugated double bond systems.[2][3]

  • Oxidative Stress: The presence of oxidizing agents can lead to the degradation of the compound.[2][4]

  • Solvent Type: The choice of solvent can affect the solubility and stability of the compound.

Q2: How should a forced degradation study be designed for this compound?

Forced degradation, or stress testing, is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5][6] A typical forced degradation study for this compound should expose the compound to various stress conditions to generate potential degradation products.[4][6] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Key conditions to test include:[3][4][5]

  • Acidic Hydrolysis: Treatment with an acid such as 0.1 M HCl.

  • Alkaline Hydrolysis: Treatment with a base such as 0.1 M NaOH.

  • Oxidative Degradation: Exposure to an oxidizing agent like 3% hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Heating the solution at a controlled temperature (e.g., 60°C).

  • Photodegradation: Exposing the solution to a controlled light source, such as a UV lamp, for a specified duration.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed immediately after dissolving in an alkaline solution.

  • Possible Cause: Homoisoflavonoids can be susceptible to rapid degradation in alkaline environments. The phenoxy group in the flavonoid structure can be readily oxidized under basic conditions.

  • Troubleshooting Steps:

    • pH Adjustment: Immediately neutralize the solution with a suitable acidic buffer to a pH closer to neutral (pH 6-7.5).

    • Lower Molarity of Base: For future experiments, use a lower concentration of the alkaline solution (e.g., 0.01 M NaOH) to control the rate of degradation.

    • Time-Point Analysis: If studying alkaline liability is necessary, perform the analysis at very short time intervals immediately after dissolution to capture the initial degradation kinetics.

Issue 2: Inconsistent results are obtained during photostability testing.

  • Possible Cause: Inconsistent light exposure or fluctuations in sample temperature due to the light source can lead to variable degradation rates.

  • Troubleshooting Steps:

    • Controlled Environment: Utilize a photostability chamber with controlled light intensity and temperature.

    • Sample Positioning: Ensure all samples are placed at an equal distance from the light source to receive uniform light exposure.

    • Control Samples: Include control samples wrapped in aluminum foil to shield them from light. This will help differentiate between photodegradation and thermal degradation caused by the light source.

Issue 3: The concentration of this compound appears to decrease even in control samples stored at room temperature.

  • Possible Cause: The compound may have limited stability at room temperature, or it could be sensitive to ambient light or oxidation from dissolved oxygen in the solvent.

  • Troubleshooting Steps:

    • Storage Conditions: Store stock solutions and samples at a lower temperature, such as 2-8°C or -20°C, and protect them from light by using amber vials or wrapping them in foil.

    • Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols

Protocol 1: Sample Preparation for Stability Testing

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a buffer system) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or buffer of a specific pH) to achieve the desired final concentration for the stability study.

  • Initial Time Point (T=0): Immediately after preparation, analyze a sample of the working solution to determine the initial concentration of this compound.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (a preliminary scan should be performed).

  • Injection Volume: 10 µL.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area with a standard curve prepared from known concentrations of the compound.

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)Remaining this compound (%)
0.1 M HCl2485.2
0.1 M NaOH245.7
3% H₂O₂2478.9
Heat (60°C)2492.1
Light (UV)865.4

Table 2: Hypothetical pH-Rate Profile for this compound Degradation at 25°C

pHApparent First-Order Rate Constant (k, hr⁻¹)Half-life (t½, hours)
3.00.002346.5
5.00.001693.0
7.00.005138.6
9.00.0858.2
11.00.3502.0

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution Working Prepare Working Solutions Stock->Working Acid Acidic Hydrolysis Working->Acid Base Alkaline Hydrolysis Oxidation Oxidative Degradation Thermal Thermal Degradation Photo Photodegradation Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for the stability testing of this compound.

Troubleshooting_Logic Start Inconsistent Stability Results Check_Controls Review Control Sample Data Start->Check_Controls Degradation_In_Controls Degradation in Controls? Check_Controls->Degradation_In_Controls Check_Storage Verify Storage Conditions (Temp, Light) Degradation_In_Controls->Check_Storage Yes Variable_Degradation High Variability in Stressed Samples? Degradation_In_Controls->Variable_Degradation No Check_Method Review Analytical Method (e.g., HPLC) Optimize_Method Optimize Analytical Method Check_Method->Optimize_Method Variable_Degradation->Check_Method No Check_Stress_Conditions Verify Stress Condition Uniformity Variable_Degradation->Check_Stress_Conditions Yes

References

Technical Support Center: Stability of 6-Formyl-isoophiopogonanone A in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on conducting stability testing of 6-Formyl-isoophiopogonanone A in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when evaluating the stability of this compound in solution?

When assessing the stability of this compound, a homoisoflavonoid extracted from Ophiopogon japonicus, it is crucial to consider several environmental factors that can influence its degradation.[1][2] Key parameters include:

  • pH: The acidity or alkalinity of the solution can significantly impact the molecular structure of flavonoids.[2]

  • Temperature: Elevated temperatures can accelerate degradation kinetics.[2]

  • Light Exposure: Photodegradation can occur, especially for compounds with conjugated double bond systems.[2][3]

  • Oxidative Stress: The presence of oxidizing agents can lead to the degradation of the compound.[2][4]

  • Solvent Type: The choice of solvent can affect the solubility and stability of the compound.

Q2: How should a forced degradation study be designed for this compound?

Forced degradation, or stress testing, is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5][6] A typical forced degradation study for this compound should expose the compound to various stress conditions to generate potential degradation products.[4][6] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Key conditions to test include:[3][4][5]

  • Acidic Hydrolysis: Treatment with an acid such as 0.1 M HCl.

  • Alkaline Hydrolysis: Treatment with a base such as 0.1 M NaOH.

  • Oxidative Degradation: Exposure to an oxidizing agent like 3% hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Heating the solution at a controlled temperature (e.g., 60°C).

  • Photodegradation: Exposing the solution to a controlled light source, such as a UV lamp, for a specified duration.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed immediately after dissolving in an alkaline solution.

  • Possible Cause: Homoisoflavonoids can be susceptible to rapid degradation in alkaline environments. The phenoxy group in the flavonoid structure can be readily oxidized under basic conditions.

  • Troubleshooting Steps:

    • pH Adjustment: Immediately neutralize the solution with a suitable acidic buffer to a pH closer to neutral (pH 6-7.5).

    • Lower Molarity of Base: For future experiments, use a lower concentration of the alkaline solution (e.g., 0.01 M NaOH) to control the rate of degradation.

    • Time-Point Analysis: If studying alkaline liability is necessary, perform the analysis at very short time intervals immediately after dissolution to capture the initial degradation kinetics.

Issue 2: Inconsistent results are obtained during photostability testing.

  • Possible Cause: Inconsistent light exposure or fluctuations in sample temperature due to the light source can lead to variable degradation rates.

  • Troubleshooting Steps:

    • Controlled Environment: Utilize a photostability chamber with controlled light intensity and temperature.

    • Sample Positioning: Ensure all samples are placed at an equal distance from the light source to receive uniform light exposure.

    • Control Samples: Include control samples wrapped in aluminum foil to shield them from light. This will help differentiate between photodegradation and thermal degradation caused by the light source.

Issue 3: The concentration of this compound appears to decrease even in control samples stored at room temperature.

  • Possible Cause: The compound may have limited stability at room temperature, or it could be sensitive to ambient light or oxidation from dissolved oxygen in the solvent.

  • Troubleshooting Steps:

    • Storage Conditions: Store stock solutions and samples at a lower temperature, such as 2-8°C or -20°C, and protect them from light by using amber vials or wrapping them in foil.

    • Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols

Protocol 1: Sample Preparation for Stability Testing

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or a buffer system) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or buffer of a specific pH) to achieve the desired final concentration for the stability study.

  • Initial Time Point (T=0): Immediately after preparation, analyze a sample of the working solution to determine the initial concentration of this compound.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (a preliminary scan should be performed).

  • Injection Volume: 10 µL.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area with a standard curve prepared from known concentrations of the compound.

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)Remaining this compound (%)
0.1 M HCl2485.2
0.1 M NaOH245.7
3% H₂O₂2478.9
Heat (60°C)2492.1
Light (UV)865.4

Table 2: Hypothetical pH-Rate Profile for this compound Degradation at 25°C

pHApparent First-Order Rate Constant (k, hr⁻¹)Half-life (t½, hours)
3.00.002346.5
5.00.001693.0
7.00.005138.6
9.00.0858.2
11.00.3502.0

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution Working Prepare Working Solutions Stock->Working Acid Acidic Hydrolysis Working->Acid Base Alkaline Hydrolysis Oxidation Oxidative Degradation Thermal Thermal Degradation Photo Photodegradation Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for the stability testing of this compound.

Troubleshooting_Logic Start Inconsistent Stability Results Check_Controls Review Control Sample Data Start->Check_Controls Degradation_In_Controls Degradation in Controls? Check_Controls->Degradation_In_Controls Check_Storage Verify Storage Conditions (Temp, Light) Degradation_In_Controls->Check_Storage Yes Variable_Degradation High Variability in Stressed Samples? Degradation_In_Controls->Variable_Degradation No Check_Method Review Analytical Method (e.g., HPLC) Optimize_Method Optimize Analytical Method Check_Method->Optimize_Method Variable_Degradation->Check_Method No Check_Stress_Conditions Verify Stress Condition Uniformity Variable_Degradation->Check_Stress_Conditions Yes

References

Minimizing degradation of 6-Formyl-isoophiopogonanone A during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 6-Formyl-isoophiopogonanone A during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

A1: For long-term stability, solid this compound should be stored at or below -20°C in a tightly sealed container, protected from light and moisture.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are best prepared fresh. If short-term storage is necessary, store in a tightly sealed vial, protected from light, at -80°C. For optimal stability, use a non-polar, aprotic solvent.

Q3: What are the initial signs of degradation of this compound?

A3: Visual signs of degradation can include a change in the color of the solid material or solution, often to a yellowish or brownish hue. A decrease in the compound's biological activity or the appearance of additional peaks in analytical chromatograms (e.g., HPLC, LC-MS) are also strong indicators of degradation.

Q4: Which solvents are recommended for dissolving this compound?

A4: Based on the polar nature of homoisoflavonoids, polar organic solvents such as methanol (B129727), ethanol, and acetonitrile (B52724) are commonly used for dissolution.[1] For enhanced stability in solution, consider using anhydrous solvents to minimize hydrolysis.

Q5: Is this compound sensitive to light?

A5: Yes, like many flavonoids, this compound is expected to be sensitive to light, particularly UV radiation.[2][3] Exposure to light can lead to photodegradation. Therefore, it is crucial to store the compound in amber vials or containers wrapped in aluminum foil and to minimize light exposure during experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of Solid Compound (Yellowing/Browning) Oxidation due to improper storage (exposure to air, moisture, or light).Discard the discolored compound as its purity is compromised. For future prevention, ensure storage at ≤ -20°C in a tightly sealed, light-protected container. Consider flushing the container with an inert gas (e.g., argon or nitrogen) before sealing.
Decreased Biological Activity in Experiments Degradation of the compound in solution due to factors like pH, temperature, or solvent choice.Prepare fresh solutions for each experiment. If using aqueous buffers, opt for a slightly acidic pH (around 6.0) as flavonoids are generally more stable in acidic conditions. Avoid prolonged exposure to high temperatures.
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis Chemical degradation (hydrolysis, oxidation) of this compound.Analyze the sample preparation and storage procedures. If the sample was stored in solution, it has likely degraded. Prepare a fresh solution from solid material and analyze immediately. To identify degradation products, a forced degradation study can be performed (see Experimental Protocols).
Poor Solubility in a Chosen Solvent The solvent may not be optimal for this specific homoisoflavonoid.Test a range of polar organic solvents such as methanol, ethanol, acetonitrile, or DMSO. Gentle warming and sonication may aid dissolution, but avoid excessive heat.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 30 minutes. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the solid compound at 70°C for 48 hours. Also, incubate the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours. As a control, keep a similar solution in the dark.

3. Analysis:

  • Analyze the stressed samples and a control sample (untreated stock solution) by a stability-indicating analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector or LC-MS.

  • Compare the chromatograms to identify degradation products (new peaks) and quantify the loss of the parent compound.

Protocol 2: HPLC Method for Stability Assessment

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). - Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). - Gradient Program (Illustrative):

Time (min) % Solvent A % Solvent B
0 90 10
20 10 90
25 10 90
26 90 10
30 90 10
- Flow Rate: 1.0 mL/min. - Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan) and also scan a broader range (e.g., 200-400 nm) with a PDA detector to observe degradation products. - Injection Volume: 10 µL. - Column Temperature: 30°C.

Data Presentation

The following tables illustrate how to present quantitative data from stability studies. The data shown are hypothetical and for illustrative purposes only.

Table 1: Stability of Solid this compound Under Different Storage Conditions Over 12 Months

Storage ConditionPurity (%) at 0 MonthsPurity (%) at 6 MonthsPurity (%) at 12 Months
-20°C, Dark, Dry99.899.599.2
4°C, Dark, Dry99.898.196.5
25°C, Ambient Light99.892.385.1
40°C, 75% RH99.888.579.4

Table 2: Degradation of this compound in Solution Under Forced Degradation Conditions

Stress Condition% DegradationNumber of Degradation Products
0.1 M HCl, 60°C, 2h15.22
0.1 M NaOH, 60°C, 30min45.84
3% H₂O₂, RT, 24h25.13
60°C, 24h (in Methanol)10.51
UV Light (254 nm), 24h35.63

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress base Base Hydrolysis stock->base Expose to Stress oxidation Oxidation stock->oxidation Expose to Stress thermal Thermal Stress stock->thermal Expose to Stress photo Photodegradation stock->photo Expose to Stress hplc HPLC/LC-MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Compare Chromatograms degradation_pathways cluster_products Potential Degradation Products parent This compound hydrolysis_prod Hydrolysis Products (e.g., cleavage of ether linkages) parent->hydrolysis_prod Acid/Base oxidation_prod Oxidation Products (e.g., quinone formation) parent->oxidation_prod Oxidizing Agent/Air photo_prod Photodegradation Products (e.g., radical-induced fragmentation) parent->photo_prod Light (UV) troubleshooting_logic cluster_issues Identify the Issue cluster_solutions Implement Solution start Problem Encountered discoloration Discoloration start->discoloration low_activity Low Activity start->low_activity extra_peaks Extra HPLC Peaks start->extra_peaks storage Check Storage Conditions discoloration->storage fresh_prep Prepare Fresh Solution low_activity->fresh_prep analytical Verify Analytical Method extra_peaks->analytical

References

Minimizing degradation of 6-Formyl-isoophiopogonanone A during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 6-Formyl-isoophiopogonanone A during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

A1: For long-term stability, solid this compound should be stored at or below -20°C in a tightly sealed container, protected from light and moisture.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are best prepared fresh. If short-term storage is necessary, store in a tightly sealed vial, protected from light, at -80°C. For optimal stability, use a non-polar, aprotic solvent.

Q3: What are the initial signs of degradation of this compound?

A3: Visual signs of degradation can include a change in the color of the solid material or solution, often to a yellowish or brownish hue. A decrease in the compound's biological activity or the appearance of additional peaks in analytical chromatograms (e.g., HPLC, LC-MS) are also strong indicators of degradation.

Q4: Which solvents are recommended for dissolving this compound?

A4: Based on the polar nature of homoisoflavonoids, polar organic solvents such as methanol, ethanol, and acetonitrile are commonly used for dissolution.[1] For enhanced stability in solution, consider using anhydrous solvents to minimize hydrolysis.

Q5: Is this compound sensitive to light?

A5: Yes, like many flavonoids, this compound is expected to be sensitive to light, particularly UV radiation.[2][3] Exposure to light can lead to photodegradation. Therefore, it is crucial to store the compound in amber vials or containers wrapped in aluminum foil and to minimize light exposure during experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of Solid Compound (Yellowing/Browning) Oxidation due to improper storage (exposure to air, moisture, or light).Discard the discolored compound as its purity is compromised. For future prevention, ensure storage at ≤ -20°C in a tightly sealed, light-protected container. Consider flushing the container with an inert gas (e.g., argon or nitrogen) before sealing.
Decreased Biological Activity in Experiments Degradation of the compound in solution due to factors like pH, temperature, or solvent choice.Prepare fresh solutions for each experiment. If using aqueous buffers, opt for a slightly acidic pH (around 6.0) as flavonoids are generally more stable in acidic conditions. Avoid prolonged exposure to high temperatures.
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis Chemical degradation (hydrolysis, oxidation) of this compound.Analyze the sample preparation and storage procedures. If the sample was stored in solution, it has likely degraded. Prepare a fresh solution from solid material and analyze immediately. To identify degradation products, a forced degradation study can be performed (see Experimental Protocols).
Poor Solubility in a Chosen Solvent The solvent may not be optimal for this specific homoisoflavonoid.Test a range of polar organic solvents such as methanol, ethanol, acetonitrile, or DMSO. Gentle warming and sonication may aid dissolution, but avoid excessive heat.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 30 minutes. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the solid compound at 70°C for 48 hours. Also, incubate the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours. As a control, keep a similar solution in the dark.

3. Analysis:

  • Analyze the stressed samples and a control sample (untreated stock solution) by a stability-indicating analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector or LC-MS.

  • Compare the chromatograms to identify degradation products (new peaks) and quantify the loss of the parent compound.

Protocol 2: HPLC Method for Stability Assessment

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). - Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). - Gradient Program (Illustrative):

Time (min) % Solvent A % Solvent B
0 90 10
20 10 90
25 10 90
26 90 10
30 90 10
- Flow Rate: 1.0 mL/min. - Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan) and also scan a broader range (e.g., 200-400 nm) with a PDA detector to observe degradation products. - Injection Volume: 10 µL. - Column Temperature: 30°C.

Data Presentation

The following tables illustrate how to present quantitative data from stability studies. The data shown are hypothetical and for illustrative purposes only.

Table 1: Stability of Solid this compound Under Different Storage Conditions Over 12 Months

Storage ConditionPurity (%) at 0 MonthsPurity (%) at 6 MonthsPurity (%) at 12 Months
-20°C, Dark, Dry99.899.599.2
4°C, Dark, Dry99.898.196.5
25°C, Ambient Light99.892.385.1
40°C, 75% RH99.888.579.4

Table 2: Degradation of this compound in Solution Under Forced Degradation Conditions

Stress Condition% DegradationNumber of Degradation Products
0.1 M HCl, 60°C, 2h15.22
0.1 M NaOH, 60°C, 30min45.84
3% H₂O₂, RT, 24h25.13
60°C, 24h (in Methanol)10.51
UV Light (254 nm), 24h35.63

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress base Base Hydrolysis stock->base Expose to Stress oxidation Oxidation stock->oxidation Expose to Stress thermal Thermal Stress stock->thermal Expose to Stress photo Photodegradation stock->photo Expose to Stress hplc HPLC/LC-MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Compare Chromatograms degradation_pathways cluster_products Potential Degradation Products parent This compound hydrolysis_prod Hydrolysis Products (e.g., cleavage of ether linkages) parent->hydrolysis_prod Acid/Base oxidation_prod Oxidation Products (e.g., quinone formation) parent->oxidation_prod Oxidizing Agent/Air photo_prod Photodegradation Products (e.g., radical-induced fragmentation) parent->photo_prod Light (UV) troubleshooting_logic cluster_issues Identify the Issue cluster_solutions Implement Solution start Problem Encountered discoloration Discoloration start->discoloration low_activity Low Activity start->low_activity extra_peaks Extra HPLC Peaks start->extra_peaks storage Check Storage Conditions discoloration->storage fresh_prep Prepare Fresh Solution low_activity->fresh_prep analytical Verify Analytical Method extra_peaks->analytical

References

Refining dosage for 6-Formyl-isoophiopogonanone A in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Formyl-isoophiopogonanone A in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

A1: this compound is a homoisoflavonoid compound extracted from the rhizomes of Ophiopogon japonicus. It is recognized for its antioxidant properties. Research on structurally similar homoisoflavonoids suggests potential anti-inflammatory and anti-cancer activities.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. For cell culture experiments, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q3: What is a recommended starting concentration range for in vitro experiments?

A3: A specific optimal concentration for this compound is not well-documented in publicly available literature. However, based on studies of similar homoisoflavonoids, a broad starting range of 1 µM to 50 µM can be considered for initial screening experiments. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: What are the known signaling pathways affected by compounds structurally related to this compound?

A4: Studies on homoisoflavonoids isolated from Ophiopogon japonicus suggest that they can exert anti-inflammatory effects by inhibiting the phosphorylation of ERK1/2 and JNK in the MAPK signaling pathway. This inhibition leads to a decrease in the production of pro-inflammatory cytokines. While not directly demonstrated for this compound, it is plausible that it may act through similar mechanisms.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium

  • Problem: After diluting the DMSO stock solution of this compound into the cell culture medium, a precipitate forms.

  • Cause: This is a common issue with hydrophobic compounds when the concentration in the aqueous medium exceeds its solubility limit. The final DMSO concentration might also be too low to keep the compound dissolved.

  • Solutions:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept as low as possible to avoid solvent-induced cytotoxicity, typically below 0.5%. However, a minimal amount is necessary to maintain solubility. You may need to empirically determine the lowest effective DMSO concentration.

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the DMSO stock into pre-warmed (37°C) cell culture medium while gently vortexing.

    • Use of a Surfactant: For particularly challenging solubility issues, a non-ionic surfactant like Tween 80 can be used at a very low concentration (e.g., 0.01-0.1%) in the final culture medium to improve solubility. However, the effect of the surfactant on your cells should be tested in a separate control experiment.

Issue 2: High Cell Death Observed at Expected "Effective" Concentrations

  • Problem: Significant cytotoxicity is observed at concentrations intended to be non-toxic for studying other biological effects.

  • Cause: The compound may have a narrow therapeutic window, or the specific cell line being used is particularly sensitive to this compound.

  • Solutions:

    • Perform a Thorough Cytotoxicity Assay: It is essential to determine the IC50 value for cell viability in your specific cell line. An MTT or similar cell viability assay should be performed with a wide range of concentrations (e.g., 0.1 µM to 100 µM) and at different time points (e.g., 24, 48, 72 hours).

    • Select Sub-toxic Concentrations: Based on the cytotoxicity data, choose concentrations for your functional assays that are well below the IC50 value and show minimal impact on cell viability (e.g., >90% viability).

Issue 3: Inconsistent or No Biological Effect Observed

  • Problem: The expected biological effect (e.g., anti-inflammatory response) is not observed or varies between experiments.

  • Cause: This could be due to compound degradation, improper storage, or issues with the experimental setup.

  • Solutions:

    • Proper Stock Solution Handling: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the DMSO stock solution at -20°C or -80°C in small aliquots.

    • Positive and Negative Controls: Always include appropriate controls in your experiments. For anti-inflammatory studies, a positive control could be a known anti-inflammatory drug, and a negative control would be vehicle (DMSO) treated cells. In studies involving stimulation (e.g., with LPS), ensure the stimulant is active and used at an optimal concentration.

Data Presentation

Table 1: Reported Bioactivity of Homoisoflavonoids from Ophiopogon japonicus

Note: The following data is for compounds structurally related to this compound and should be used as a reference for initial experimental design.

CompoundCell LineAssayEndpointIC50 / Effect
4'-O-Demethylophiopogonanone ERAW 264.7ELISAIL-1β Production (LPS-induced)32.5 ± 3.5 µg/mL
4'-O-Demethylophiopogonanone ERAW 264.7ELISAIL-6 Production (LPS-induced)13.4 ± 2.3 µg/mL
8-Formylophiopogonanone BCNE-1 (Nasopharyngeal Carcinoma)CCK-8 AssayCell Viability~10 µM (after 48h)
8-Formylophiopogonanone BCNE-2 (Nasopharyngeal Carcinoma)CCK-8 AssayCell Viability~20 µM (after 48h)
8-Formylophiopogonanone BNeuro-2a (Neuroblastoma)CCK-8 AssayCell Viability~25 µM (after 48h)
8-Formylophiopogonanone BSK-Hep1 (Hepatocellular Carcinoma)CCK-8 AssayCell Viability~30 µM (after 48h)
8-Formylophiopogonanone BHeLa (Cervical Cancer)CCK-8 AssayCell Viability~35 µM (after 48h)
8-Formylophiopogonanone BMGC-803 (Gastric Cancer)CCK-8 AssayCell Viability~40 µM (after 48h)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh a small amount (e.g., 1 mg) of this compound powder.

  • Dissolving: Dissolve the powder in a precise volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing. Gentle warming to 37°C may aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Determination of Optimal Dosage using MTT Cell Viability Assay

  • Cell Seeding: Seed the cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound DMSO stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO serial Serial Dilution in Medium stock->serial treat Treat Cells with Compound serial->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay incubate->mtt read Read Absorbance mtt->read calc Calculate IC50 read->calc signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway MAPK Pathway cluster_transcription Transcription Factor cluster_response Inflammatory Response LPS LPS ERK ERK1/2 LPS->ERK Activates JNK JNK LPS->JNK Activates NFkB NF-κB ERK->NFkB JNK->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->Cytokines Induces Compound This compound (and related compounds) Compound->ERK Inhibits (presumed) Compound->JNK Inhibits (presumed)

References

Refining dosage for 6-Formyl-isoophiopogonanone A in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Formyl-isoophiopogonanone A in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

A1: this compound is a homoisoflavonoid compound extracted from the rhizomes of Ophiopogon japonicus. It is recognized for its antioxidant properties. Research on structurally similar homoisoflavonoids suggests potential anti-inflammatory and anti-cancer activities.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. For cell culture experiments, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q3: What is a recommended starting concentration range for in vitro experiments?

A3: A specific optimal concentration for this compound is not well-documented in publicly available literature. However, based on studies of similar homoisoflavonoids, a broad starting range of 1 µM to 50 µM can be considered for initial screening experiments. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: What are the known signaling pathways affected by compounds structurally related to this compound?

A4: Studies on homoisoflavonoids isolated from Ophiopogon japonicus suggest that they can exert anti-inflammatory effects by inhibiting the phosphorylation of ERK1/2 and JNK in the MAPK signaling pathway. This inhibition leads to a decrease in the production of pro-inflammatory cytokines. While not directly demonstrated for this compound, it is plausible that it may act through similar mechanisms.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium

  • Problem: After diluting the DMSO stock solution of this compound into the cell culture medium, a precipitate forms.

  • Cause: This is a common issue with hydrophobic compounds when the concentration in the aqueous medium exceeds its solubility limit. The final DMSO concentration might also be too low to keep the compound dissolved.

  • Solutions:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept as low as possible to avoid solvent-induced cytotoxicity, typically below 0.5%. However, a minimal amount is necessary to maintain solubility. You may need to empirically determine the lowest effective DMSO concentration.

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the DMSO stock into pre-warmed (37°C) cell culture medium while gently vortexing.

    • Use of a Surfactant: For particularly challenging solubility issues, a non-ionic surfactant like Tween 80 can be used at a very low concentration (e.g., 0.01-0.1%) in the final culture medium to improve solubility. However, the effect of the surfactant on your cells should be tested in a separate control experiment.

Issue 2: High Cell Death Observed at Expected "Effective" Concentrations

  • Problem: Significant cytotoxicity is observed at concentrations intended to be non-toxic for studying other biological effects.

  • Cause: The compound may have a narrow therapeutic window, or the specific cell line being used is particularly sensitive to this compound.

  • Solutions:

    • Perform a Thorough Cytotoxicity Assay: It is essential to determine the IC50 value for cell viability in your specific cell line. An MTT or similar cell viability assay should be performed with a wide range of concentrations (e.g., 0.1 µM to 100 µM) and at different time points (e.g., 24, 48, 72 hours).

    • Select Sub-toxic Concentrations: Based on the cytotoxicity data, choose concentrations for your functional assays that are well below the IC50 value and show minimal impact on cell viability (e.g., >90% viability).

Issue 3: Inconsistent or No Biological Effect Observed

  • Problem: The expected biological effect (e.g., anti-inflammatory response) is not observed or varies between experiments.

  • Cause: This could be due to compound degradation, improper storage, or issues with the experimental setup.

  • Solutions:

    • Proper Stock Solution Handling: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the DMSO stock solution at -20°C or -80°C in small aliquots.

    • Positive and Negative Controls: Always include appropriate controls in your experiments. For anti-inflammatory studies, a positive control could be a known anti-inflammatory drug, and a negative control would be vehicle (DMSO) treated cells. In studies involving stimulation (e.g., with LPS), ensure the stimulant is active and used at an optimal concentration.

Data Presentation

Table 1: Reported Bioactivity of Homoisoflavonoids from Ophiopogon japonicus

Note: The following data is for compounds structurally related to this compound and should be used as a reference for initial experimental design.

CompoundCell LineAssayEndpointIC50 / Effect
4'-O-Demethylophiopogonanone ERAW 264.7ELISAIL-1β Production (LPS-induced)32.5 ± 3.5 µg/mL
4'-O-Demethylophiopogonanone ERAW 264.7ELISAIL-6 Production (LPS-induced)13.4 ± 2.3 µg/mL
8-Formylophiopogonanone BCNE-1 (Nasopharyngeal Carcinoma)CCK-8 AssayCell Viability~10 µM (after 48h)
8-Formylophiopogonanone BCNE-2 (Nasopharyngeal Carcinoma)CCK-8 AssayCell Viability~20 µM (after 48h)
8-Formylophiopogonanone BNeuro-2a (Neuroblastoma)CCK-8 AssayCell Viability~25 µM (after 48h)
8-Formylophiopogonanone BSK-Hep1 (Hepatocellular Carcinoma)CCK-8 AssayCell Viability~30 µM (after 48h)
8-Formylophiopogonanone BHeLa (Cervical Cancer)CCK-8 AssayCell Viability~35 µM (after 48h)
8-Formylophiopogonanone BMGC-803 (Gastric Cancer)CCK-8 AssayCell Viability~40 µM (after 48h)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh a small amount (e.g., 1 mg) of this compound powder.

  • Dissolving: Dissolve the powder in a precise volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing. Gentle warming to 37°C may aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Determination of Optimal Dosage using MTT Cell Viability Assay

  • Cell Seeding: Seed the cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound DMSO stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO serial Serial Dilution in Medium stock->serial treat Treat Cells with Compound serial->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay incubate->mtt read Read Absorbance mtt->read calc Calculate IC50 read->calc signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway MAPK Pathway cluster_transcription Transcription Factor cluster_response Inflammatory Response LPS LPS ERK ERK1/2 LPS->ERK Activates JNK JNK LPS->JNK Activates NFkB NF-κB ERK->NFkB JNK->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->Cytokines Induces Compound This compound (and related compounds) Compound->ERK Inhibits (presumed) Compound->JNK Inhibits (presumed)

References

Technical Support Center: Identification of 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the identity of isolated 6-Formyl-isoophiopogonanone A.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a homoisoflavonoid compound that has been extracted from the tubers of Ophiopogon japonicus.[1] It is recognized for its antioxidant properties. Its chemical formula is C₁₉H₁₆O₇, and it has a molecular weight of 356.33 g/mol . The CAS number for this compound is 116291-82-8.

Q2: What are the primary methods for identifying this compound?

The primary analytical techniques for the structural confirmation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A combination of these methods is recommended for unambiguous identification.

Q3: I have isolated a compound I believe is this compound. What are the expected analytical data I should look for?

Troubleshooting Guides

Mass Spectrometry (MS) Analysis

Issue: My mass spectrum does not match the expected values.

  • Troubleshooting Steps:

    • Verify Ionization Mode: Ensure you are using an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for homoisoflavonoids.

    • Check Adduct Formation: Look for common adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+H]⁺) that can shift the observed mass-to-charge ratio.

    • Review Fragmentation Pattern: Compare your MS/MS fragmentation pattern with the data in Table 1. The presence of characteristic fragment ions is a strong indicator of the compound's identity. The fragmentation of homoisoflavonoids with a C-6 formyl group often involves an initial neutral loss of CO.

    • Instrument Calibration: Confirm that your mass spectrometer is properly calibrated.

Table 1: Mass Spectrometry Data for this compound

ParameterExpected ValueSource
Precursor Ion [M-H]⁻ m/z 355
MS/MS Fragments m/z 339, 324, 311, 296
Molecular Formula C₁₉H₁₆O₇
Molecular Weight 356.33

Note: The fragmentation data is based on analysis of related homoisoflavonoids and may serve as a reference.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: The retention time of my peak does not match the expected value.

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the HPLC column is thoroughly equilibrated with the mobile phase before injection.

    • Mobile Phase Preparation: Remake the mobile phase, ensuring accurate composition and pH. The retention of ionizable compounds can be sensitive to pH changes.

    • Column Condition: The performance of a C18 column can degrade over time. If you observe peak tailing or significant shifts in retention time, consider washing or replacing the column.

    • Flow Rate and Temperature: Verify that the flow rate and column temperature are set correctly and are stable throughout the run.

Table 2: HPLC Conditions and Expected Retention Time

ParameterValue
Column C18
Mobile Phase Acetonitrile (B52724)/Water gradient
Expected Retention Time Approximately 17 minutes

Note: Retention times can vary between different HPLC systems and columns. It is recommended to run a standard if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: I am having trouble interpreting the NMR spectra of my isolated compound.

  • Troubleshooting Steps:

    • Purity Check: Ensure the purity of your sample. Impurities can significantly complicate NMR spectra.

    • Solvent Selection: Use an appropriate deuterated solvent and ensure it is free from water and other contaminants.

    • Reference Standard: Use a suitable internal standard (e.g., TMS) for accurate chemical shift referencing.

    • Compare with Similar Structures: In the absence of a reference spectrum for this compound, compare your data with published spectra of structurally related homoisoflavonoids. Key structural features to look for include signals corresponding to an aldehyde proton, aromatic protons, and protons of the chromanone core.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Homoisoflavonoid Core Structures

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aldehyde (-CHO) 9.5 - 10.5185 - 200
Aromatic (Ar-H) 6.0 - 8.0100 - 160
Chromanone Core 2.5 - 5.040 - 80
Carbonyl (C=O) -190 - 205
Phenolic Hydroxyl (-OH) 5.0 - 12.0-

Note: These are general ranges and the exact chemical shifts will be influenced by the specific substitution pattern of this compound.

Experimental Protocols

Protocol 1: Mass Spectrometry Analysis (ESI-MS/MS)
  • Sample Preparation: Dissolve the isolated compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis Mode: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • MS Scan: Perform a full scan to determine the mass of the molecular ion.

  • MS/MS Scan: Select the molecular ion as the precursor for collision-induced dissociation (CID) to obtain the fragmentation pattern.

  • Data Analysis: Compare the observed m/z values of the precursor and fragment ions with the expected values in Table 1.

Protocol 2: HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the isolated compound in a suitable solvent (e.g., methanol) and dilute to an appropriate concentration for UV detection.

  • HPLC System: Use a standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended.

  • Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic or acetic acid to improve peak shape) is typically used.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: Monitor the elution profile at a wavelength where the compound has maximum absorbance (typically determined by UV-Vis spectroscopy).

  • Analysis: Compare the retention time of the major peak with the expected value.

Visualizations

experimental_workflow cluster_isolation Isolation cluster_analysis Analysis cluster_confirmation Confirmation Isolation Isolated Compound from Ophiopogon japonicus HPLC HPLC Analysis Isolation->HPLC Purity & Retention Time MS Mass Spectrometry Isolation->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy Isolation->NMR Structural Elucidation Confirmation Identity Confirmation of This compound HPLC->Confirmation MS->Confirmation NMR->Confirmation

Caption: Experimental workflow for the identification of this compound.

signaling_pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation FIOA This compound FIOA->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free releases Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds AOE Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->AOE activates transcription AOE->ROS neutralizes

Caption: Postulated antioxidant signaling pathway of this compound via Keap1-Nrf2.

References

Technical Support Center: Identification of 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the identity of isolated 6-Formyl-isoophiopogonanone A.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a homoisoflavonoid compound that has been extracted from the tubers of Ophiopogon japonicus.[1] It is recognized for its antioxidant properties. Its chemical formula is C₁₉H₁₆O₇, and it has a molecular weight of 356.33 g/mol . The CAS number for this compound is 116291-82-8.

Q2: What are the primary methods for identifying this compound?

The primary analytical techniques for the structural confirmation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A combination of these methods is recommended for unambiguous identification.

Q3: I have isolated a compound I believe is this compound. What are the expected analytical data I should look for?

Troubleshooting Guides

Mass Spectrometry (MS) Analysis

Issue: My mass spectrum does not match the expected values.

  • Troubleshooting Steps:

    • Verify Ionization Mode: Ensure you are using an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for homoisoflavonoids.

    • Check Adduct Formation: Look for common adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+H]⁺) that can shift the observed mass-to-charge ratio.

    • Review Fragmentation Pattern: Compare your MS/MS fragmentation pattern with the data in Table 1. The presence of characteristic fragment ions is a strong indicator of the compound's identity. The fragmentation of homoisoflavonoids with a C-6 formyl group often involves an initial neutral loss of CO.

    • Instrument Calibration: Confirm that your mass spectrometer is properly calibrated.

Table 1: Mass Spectrometry Data for this compound

ParameterExpected ValueSource
Precursor Ion [M-H]⁻ m/z 355
MS/MS Fragments m/z 339, 324, 311, 296
Molecular Formula C₁₉H₁₆O₇
Molecular Weight 356.33

Note: The fragmentation data is based on analysis of related homoisoflavonoids and may serve as a reference.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: The retention time of my peak does not match the expected value.

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the HPLC column is thoroughly equilibrated with the mobile phase before injection.

    • Mobile Phase Preparation: Remake the mobile phase, ensuring accurate composition and pH. The retention of ionizable compounds can be sensitive to pH changes.

    • Column Condition: The performance of a C18 column can degrade over time. If you observe peak tailing or significant shifts in retention time, consider washing or replacing the column.

    • Flow Rate and Temperature: Verify that the flow rate and column temperature are set correctly and are stable throughout the run.

Table 2: HPLC Conditions and Expected Retention Time

ParameterValue
Column C18
Mobile Phase Acetonitrile/Water gradient
Expected Retention Time Approximately 17 minutes

Note: Retention times can vary between different HPLC systems and columns. It is recommended to run a standard if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: I am having trouble interpreting the NMR spectra of my isolated compound.

  • Troubleshooting Steps:

    • Purity Check: Ensure the purity of your sample. Impurities can significantly complicate NMR spectra.

    • Solvent Selection: Use an appropriate deuterated solvent and ensure it is free from water and other contaminants.

    • Reference Standard: Use a suitable internal standard (e.g., TMS) for accurate chemical shift referencing.

    • Compare with Similar Structures: In the absence of a reference spectrum for this compound, compare your data with published spectra of structurally related homoisoflavonoids. Key structural features to look for include signals corresponding to an aldehyde proton, aromatic protons, and protons of the chromanone core.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Homoisoflavonoid Core Structures

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aldehyde (-CHO) 9.5 - 10.5185 - 200
Aromatic (Ar-H) 6.0 - 8.0100 - 160
Chromanone Core 2.5 - 5.040 - 80
Carbonyl (C=O) -190 - 205
Phenolic Hydroxyl (-OH) 5.0 - 12.0-

Note: These are general ranges and the exact chemical shifts will be influenced by the specific substitution pattern of this compound.

Experimental Protocols

Protocol 1: Mass Spectrometry Analysis (ESI-MS/MS)
  • Sample Preparation: Dissolve the isolated compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis Mode: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • MS Scan: Perform a full scan to determine the mass of the molecular ion.

  • MS/MS Scan: Select the molecular ion as the precursor for collision-induced dissociation (CID) to obtain the fragmentation pattern.

  • Data Analysis: Compare the observed m/z values of the precursor and fragment ions with the expected values in Table 1.

Protocol 2: HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the isolated compound in a suitable solvent (e.g., methanol) and dilute to an appropriate concentration for UV detection.

  • HPLC System: Use a standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended.

  • Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic or acetic acid to improve peak shape) is typically used.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: Monitor the elution profile at a wavelength where the compound has maximum absorbance (typically determined by UV-Vis spectroscopy).

  • Analysis: Compare the retention time of the major peak with the expected value.

Visualizations

experimental_workflow cluster_isolation Isolation cluster_analysis Analysis cluster_confirmation Confirmation Isolation Isolated Compound from Ophiopogon japonicus HPLC HPLC Analysis Isolation->HPLC Purity & Retention Time MS Mass Spectrometry Isolation->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy Isolation->NMR Structural Elucidation Confirmation Identity Confirmation of This compound HPLC->Confirmation MS->Confirmation NMR->Confirmation

Caption: Experimental workflow for the identification of this compound.

signaling_pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation FIOA This compound FIOA->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free releases Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds AOE Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->AOE activates transcription AOE->ROS neutralizes

Caption: Postulated antioxidant signaling pathway of this compound via Keap1-Nrf2.

References

Technical Support Center: Enhancing the Resolution of Homoisoflavonoids in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of homoisoflavonoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for improving the separation and resolution of these complex compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the resolution of homoisoflavonoid isomers in HPLC?

A1: The resolution of homoisoflavonoid isomers is primarily influenced by three main factors: column efficiency (N), selectivity (α), and retention factor (k)[1]. Key practical parameters to optimize include the choice of stationary phase (column chemistry), the composition of the mobile phase (including organic modifier, pH, and additives), column temperature, and mobile phase flow rate[2][3]. For structurally similar isomers, selectivity (α) is often the most critical factor to adjust for improved separation[1].

Q2: Which type of HPLC column is best suited for separating homoisoflavonoids?

A2: For general separation of homoisoflavonoids, reversed-phase columns, particularly C18-bonded silica, are widely used[4][5]. However, for separating chiral or isomeric homoisoflavonoids, specialized stationary phases are often necessary. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose, have proven effective for resolving flavonoid and related isomers[6]. Phenyl or diphenyl phases can also offer alternative selectivity, especially for aromatic compounds[1].

Q3: Can mobile phase additives improve the peak shape of my homoisoflavonoids?

A3: Yes, mobile phase additives can significantly improve peak shape. Peak tailing for flavonoids is often caused by secondary interactions between the hydroxyl groups of the analyte and residual silanol (B1196071) groups on the silica-based stationary phase[7]. Adding a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can suppress the ionization of these silanol groups, leading to more symmetrical peaks[6][7].

Q4: When should I choose a gradient elution over an isocratic method?

A4: Gradient elution is generally preferred for analyzing complex samples containing multiple homoisoflavonoids with a wide range of polarities[5]. It helps to achieve better resolution for all compounds in a shorter analysis time and can produce sharper peaks for late-eluting components[5]. Isocratic elution is simpler and may be sufficient for separating a small number of components with similar retention behavior, but it can lead to significant peak broadening for compounds that are strongly retained[8].

Q5: What is a good starting point for developing a new HPLC method for a crude homoisoflavonoid extract?

A5: A good starting point is to use a reversed-phase C18 column (e.g., 100-150 mm length, 3-5 µm particle size) with a gradient elution[5]. A common "scouting gradient" runs from a low percentage of organic solvent (e.g., 5-10% acetonitrile (B52724) or methanol (B129727) in water) to a high percentage (e.g., 95-100%) over 10-20 minutes[8]. Both mobile phase components should contain 0.1% formic acid to ensure good peak shape. The detection wavelength can be initially set based on the UV spectra of your compounds of interest, often around 254 nm or a more specific maximum wavelength if known[4].

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of homoisoflavonoids.

Issue 1: Poor Resolution or Peak Co-elution
  • Symptom: Two or more peaks are overlapping or not returning to the baseline between them.

  • Possible Causes & Solutions:

Possible Cause Solution Citation
Suboptimal Mobile Phase Composition Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase. Test different organic modifiers, as they offer different selectivities.[1]
Inappropriate Stationary Phase If working with isomers, consider a chiral stationary phase (CSP). For general improvements, test a column with a different chemistry, such as a phenyl-hexyl phase.[1][6]
Incorrect Flow Rate Decrease the flow rate. This allows more time for interactions between the analytes and the stationary phase, which can improve resolution, although it will increase the analysis time.[2][6]
Column Temperature Not Optimized Vary the column temperature. Increasing the temperature can decrease mobile phase viscosity and improve efficiency, while lower temperatures can increase retention and sometimes improve resolution.[2]
Gradient Slope is Too Steep If using a gradient, make the slope shallower (i.e., increase the gradient time). This provides more time for closely eluting compounds to separate.[5]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
  • Symptom: Peaks are asymmetrical or wider than expected. Peak symmetry is often quantified by the tailing factor (T); a value of 1 is perfectly symmetrical, while values > 1 indicate tailing and < 1 indicate fronting[9].

  • Possible Causes & Solutions:

Possible Cause Solution Citation
Secondary Interactions (Tailing) Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.[7]
Column Overload (Tailing/Fronting) Dilute the sample and inject a smaller volume. Overloading the column with too much sample is a common cause of peak distortion.[6][10]
Sample Solvent Mismatch (Fronting) Dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[6][7]
Column Contamination or Voids (Tailing/Broadening) Flush the column with a strong solvent. If the problem persists and affects all peaks, the column may be damaged and need replacement.[10][11]
Extra-Column Volume (Broadening) Minimize the length and diameter of tubing connecting the injector, column, and detector. Ensure all fittings are properly made.[9]
Issue 3: Inconsistent Retention Times
  • Symptom: The time it takes for a peak to elute varies between injections.

  • Possible Causes & Solutions:

Possible Cause Solution Citation
Inadequate Column Equilibration Increase the equilibration time between gradient runs to ensure the column returns to the initial mobile phase conditions.[7]
Mobile Phase Preparation Issues Prepare fresh mobile phase daily. Ensure accurate composition and proper mixing. Filter and degas the mobile phase before use.[10][12]
Temperature Fluctuations Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[7][10]
HPLC Pump or System Issues Check for leaks in the system. Perform regular pump maintenance, including checking check valves and seals, to ensure a consistent flow rate.[7][12]

Experimental Protocols

Protocol 1: General Method Development for Homoisoflavonoid Separation using RP-HPLC

This protocol outlines a systematic approach to developing a robust separation method for a complex mixture of homoisoflavonoids.

1. Sample Preparation: a. Accurately weigh a small amount of the dried plant extract or sample. b. Dissolve the sample in a suitable solvent. Methanol or a mixture of methanol and water is often a good starting point. c. Ensure the final sample concentration is within the linear range of the detector to avoid overloading the column[12]. A starting concentration of 0.1-1.0 mg/mL is typical. d. Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could block the column frit[11].

2. Initial Chromatographic Conditions (Scouting Gradient): a. Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Flow Rate: 1.0 mL/min[4]. e. Column Temperature: 30 °C. f. Injection Volume: 5-10 µL. g. Detector: UV/PDA, monitoring at 254 nm and a range of other wavelengths to identify the optimal wavelength for all compounds. h. Gradient Program:

  • 0-2 min: 5% B
  • 2-25 min: Linear gradient from 5% to 95% B
  • 25-28 min: Hold at 95% B (column wash)
  • 28-30 min: Return to 5% B
  • 30-35 min: Re-equilibration at 5% B

3. Method Optimization: a. Gradient Optimization: Based on the scouting run, adjust the gradient slope. If peaks are clustered together, flatten the gradient in that region to improve resolution. b. Solvent Selection: If resolution is still poor, replace acetonitrile with methanol (or vice versa) as the organic modifier (Mobile Phase B) and repeat the scouting run. Methanol and acetonitrile have different selectivities and can significantly alter the elution order[13]. c. Temperature Optimization: Analyze the sample at different temperatures (e.g., 25 °C, 40 °C, 50 °C) to see the effect on resolution. Higher temperatures can improve peak efficiency but may also alter selectivity[2]. d. Flow Rate Optimization: If necessary, reduce the flow rate (e.g., to 0.8 mL/min) to increase the separation time and potentially improve resolution between closely eluting peaks[2].

4. Method Validation (Abbreviated): a. Once optimal conditions are found, assess method performance. b. Repeatability: Inject the same sample multiple times (n=5-6) and check the relative standard deviation (RSD) of the retention times and peak areas. c. Linearity: Prepare a calibration curve with standards (if available) to ensure a linear detector response over the desired concentration range.

Data & Visualization

Quantitative Data Summary

The following table summarizes the impact of key chromatographic parameters on separation performance, based on data for flavonoid separations.

Table 1: Effect of Mobile Phase Flow Rate on Flavonoid Separation by HSCCC

Flow Rate (mL/min)Peak Time (min)Retention of Stationary Phase (%)Product Purity (%)
514056.493.8
Data adapted from a study on flavonoid purification, illustrating a common principle where lower flow rates can lead to better separation and higher purity at the cost of longer run times.

Citation for data:[14]

Diagrams and Workflows

Troubleshooting_Workflow Start Poor Resolution or Bad Peak Shape CheckSystem 1. Check HPLC System - Leaks? Flow rate stable? - Temperature constant? Start->CheckSystem CheckMobilePhase 2. Evaluate Mobile Phase - Freshly prepared? - Correct pH/additives? CheckSystem->CheckMobilePhase System OK End Problem Resolved CheckSystem->End CheckSample 3. Review Sample Prep - Sample overloaded? - Solvent mismatch? CheckMobilePhase->CheckSample MP OK CheckMobilePhase->End OptimizeMethod 4. Optimize Method Parameters CheckSample->OptimizeMethod Sample OK CheckSample->End ChangeGradient Adjust Gradient Slope OptimizeMethod->ChangeGradient ChangeSolvent Change Organic Modifier (ACN <=> MeOH) OptimizeMethod->ChangeSolvent ChangeTemp Adjust Temperature OptimizeMethod->ChangeTemp ChangeColumn 5. Change Column - New column of same type - Different stationary phase ChangeGradient->ChangeColumn Resolution Still Poor ChangeGradient->End ChangeSolvent->ChangeColumn Resolution Still Poor ChangeSolvent->End ChangeTemp->ChangeColumn Resolution Still Poor ChangeTemp->End ChangeColumn->End

Caption: A systematic workflow for troubleshooting poor chromatographic resolution.

Resolution_Factors Resolution Peak Resolution (Rs) Efficiency Efficiency (N) Resolution->Efficiency influenced by Selectivity Selectivity (α) Resolution->Selectivity influenced by Retention Retention Factor (k) Resolution->Retention influenced by ParticleSize Smaller Particle Size Efficiency->ParticleSize ColumnLength Longer Column Efficiency->ColumnLength MobilePhase Mobile Phase Composition Selectivity->MobilePhase StationaryPhase Stationary Phase Chemistry Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature OrganicStrength Organic Solvent % Retention->OrganicStrength Method_Development_Flow Start Define Separation Goal SelectColumn Select Column & Initial Conditions (e.g., C18, ACN/H2O w/ 0.1% FA) Start->SelectColumn ScoutingRun Perform Scouting Gradient (e.g., 5-95% over 20 min) SelectColumn->ScoutingRun Evaluate Evaluate Chromatogram - Resolution? - Peak Shape? ScoutingRun->Evaluate OptimizeGradient Optimize Gradient (Adjust slope and time) Evaluate->OptimizeGradient Resolution Needs Improvement OptimizeSelectivity Optimize Selectivity (Change solvent/temp) Evaluate->OptimizeSelectivity Co-elution Persists FineTune Fine-Tune (Flow rate, injection vol.) Evaluate->FineTune Good Separation OptimizeGradient->Evaluate OptimizeSelectivity->Evaluate Validate Validate Method FineTune->Validate

References

Technical Support Center: Enhancing the Resolution of Homoisoflavonoids in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of homoisoflavonoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for improving the separation and resolution of these complex compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the resolution of homoisoflavonoid isomers in HPLC?

A1: The resolution of homoisoflavonoid isomers is primarily influenced by three main factors: column efficiency (N), selectivity (α), and retention factor (k)[1]. Key practical parameters to optimize include the choice of stationary phase (column chemistry), the composition of the mobile phase (including organic modifier, pH, and additives), column temperature, and mobile phase flow rate[2][3]. For structurally similar isomers, selectivity (α) is often the most critical factor to adjust for improved separation[1].

Q2: Which type of HPLC column is best suited for separating homoisoflavonoids?

A2: For general separation of homoisoflavonoids, reversed-phase columns, particularly C18-bonded silica, are widely used[4][5]. However, for separating chiral or isomeric homoisoflavonoids, specialized stationary phases are often necessary. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, have proven effective for resolving flavonoid and related isomers[6]. Phenyl or diphenyl phases can also offer alternative selectivity, especially for aromatic compounds[1].

Q3: Can mobile phase additives improve the peak shape of my homoisoflavonoids?

A3: Yes, mobile phase additives can significantly improve peak shape. Peak tailing for flavonoids is often caused by secondary interactions between the hydroxyl groups of the analyte and residual silanol groups on the silica-based stationary phase[7]. Adding a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can suppress the ionization of these silanol groups, leading to more symmetrical peaks[6][7].

Q4: When should I choose a gradient elution over an isocratic method?

A4: Gradient elution is generally preferred for analyzing complex samples containing multiple homoisoflavonoids with a wide range of polarities[5]. It helps to achieve better resolution for all compounds in a shorter analysis time and can produce sharper peaks for late-eluting components[5]. Isocratic elution is simpler and may be sufficient for separating a small number of components with similar retention behavior, but it can lead to significant peak broadening for compounds that are strongly retained[8].

Q5: What is a good starting point for developing a new HPLC method for a crude homoisoflavonoid extract?

A5: A good starting point is to use a reversed-phase C18 column (e.g., 100-150 mm length, 3-5 µm particle size) with a gradient elution[5]. A common "scouting gradient" runs from a low percentage of organic solvent (e.g., 5-10% acetonitrile or methanol in water) to a high percentage (e.g., 95-100%) over 10-20 minutes[8]. Both mobile phase components should contain 0.1% formic acid to ensure good peak shape. The detection wavelength can be initially set based on the UV spectra of your compounds of interest, often around 254 nm or a more specific maximum wavelength if known[4].

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of homoisoflavonoids.

Issue 1: Poor Resolution or Peak Co-elution
  • Symptom: Two or more peaks are overlapping or not returning to the baseline between them.

  • Possible Causes & Solutions:

Possible Cause Solution Citation
Suboptimal Mobile Phase Composition Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase. Test different organic modifiers, as they offer different selectivities.[1]
Inappropriate Stationary Phase If working with isomers, consider a chiral stationary phase (CSP). For general improvements, test a column with a different chemistry, such as a phenyl-hexyl phase.[1][6]
Incorrect Flow Rate Decrease the flow rate. This allows more time for interactions between the analytes and the stationary phase, which can improve resolution, although it will increase the analysis time.[2][6]
Column Temperature Not Optimized Vary the column temperature. Increasing the temperature can decrease mobile phase viscosity and improve efficiency, while lower temperatures can increase retention and sometimes improve resolution.[2]
Gradient Slope is Too Steep If using a gradient, make the slope shallower (i.e., increase the gradient time). This provides more time for closely eluting compounds to separate.[5]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
  • Symptom: Peaks are asymmetrical or wider than expected. Peak symmetry is often quantified by the tailing factor (T); a value of 1 is perfectly symmetrical, while values > 1 indicate tailing and < 1 indicate fronting[9].

  • Possible Causes & Solutions:

Possible Cause Solution Citation
Secondary Interactions (Tailing) Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.[7]
Column Overload (Tailing/Fronting) Dilute the sample and inject a smaller volume. Overloading the column with too much sample is a common cause of peak distortion.[6][10]
Sample Solvent Mismatch (Fronting) Dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[6][7]
Column Contamination or Voids (Tailing/Broadening) Flush the column with a strong solvent. If the problem persists and affects all peaks, the column may be damaged and need replacement.[10][11]
Extra-Column Volume (Broadening) Minimize the length and diameter of tubing connecting the injector, column, and detector. Ensure all fittings are properly made.[9]
Issue 3: Inconsistent Retention Times
  • Symptom: The time it takes for a peak to elute varies between injections.

  • Possible Causes & Solutions:

Possible Cause Solution Citation
Inadequate Column Equilibration Increase the equilibration time between gradient runs to ensure the column returns to the initial mobile phase conditions.[7]
Mobile Phase Preparation Issues Prepare fresh mobile phase daily. Ensure accurate composition and proper mixing. Filter and degas the mobile phase before use.[10][12]
Temperature Fluctuations Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[7][10]
HPLC Pump or System Issues Check for leaks in the system. Perform regular pump maintenance, including checking check valves and seals, to ensure a consistent flow rate.[7][12]

Experimental Protocols

Protocol 1: General Method Development for Homoisoflavonoid Separation using RP-HPLC

This protocol outlines a systematic approach to developing a robust separation method for a complex mixture of homoisoflavonoids.

1. Sample Preparation: a. Accurately weigh a small amount of the dried plant extract or sample. b. Dissolve the sample in a suitable solvent. Methanol or a mixture of methanol and water is often a good starting point. c. Ensure the final sample concentration is within the linear range of the detector to avoid overloading the column[12]. A starting concentration of 0.1-1.0 mg/mL is typical. d. Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could block the column frit[11].

2. Initial Chromatographic Conditions (Scouting Gradient): a. Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Flow Rate: 1.0 mL/min[4]. e. Column Temperature: 30 °C. f. Injection Volume: 5-10 µL. g. Detector: UV/PDA, monitoring at 254 nm and a range of other wavelengths to identify the optimal wavelength for all compounds. h. Gradient Program:

  • 0-2 min: 5% B
  • 2-25 min: Linear gradient from 5% to 95% B
  • 25-28 min: Hold at 95% B (column wash)
  • 28-30 min: Return to 5% B
  • 30-35 min: Re-equilibration at 5% B

3. Method Optimization: a. Gradient Optimization: Based on the scouting run, adjust the gradient slope. If peaks are clustered together, flatten the gradient in that region to improve resolution. b. Solvent Selection: If resolution is still poor, replace acetonitrile with methanol (or vice versa) as the organic modifier (Mobile Phase B) and repeat the scouting run. Methanol and acetonitrile have different selectivities and can significantly alter the elution order[13]. c. Temperature Optimization: Analyze the sample at different temperatures (e.g., 25 °C, 40 °C, 50 °C) to see the effect on resolution. Higher temperatures can improve peak efficiency but may also alter selectivity[2]. d. Flow Rate Optimization: If necessary, reduce the flow rate (e.g., to 0.8 mL/min) to increase the separation time and potentially improve resolution between closely eluting peaks[2].

4. Method Validation (Abbreviated): a. Once optimal conditions are found, assess method performance. b. Repeatability: Inject the same sample multiple times (n=5-6) and check the relative standard deviation (RSD) of the retention times and peak areas. c. Linearity: Prepare a calibration curve with standards (if available) to ensure a linear detector response over the desired concentration range.

Data & Visualization

Quantitative Data Summary

The following table summarizes the impact of key chromatographic parameters on separation performance, based on data for flavonoid separations.

Table 1: Effect of Mobile Phase Flow Rate on Flavonoid Separation by HSCCC

Flow Rate (mL/min)Peak Time (min)Retention of Stationary Phase (%)Product Purity (%)
514056.493.8
Data adapted from a study on flavonoid purification, illustrating a common principle where lower flow rates can lead to better separation and higher purity at the cost of longer run times.

Citation for data:[14]

Diagrams and Workflows

Troubleshooting_Workflow Start Poor Resolution or Bad Peak Shape CheckSystem 1. Check HPLC System - Leaks? Flow rate stable? - Temperature constant? Start->CheckSystem CheckMobilePhase 2. Evaluate Mobile Phase - Freshly prepared? - Correct pH/additives? CheckSystem->CheckMobilePhase System OK End Problem Resolved CheckSystem->End CheckSample 3. Review Sample Prep - Sample overloaded? - Solvent mismatch? CheckMobilePhase->CheckSample MP OK CheckMobilePhase->End OptimizeMethod 4. Optimize Method Parameters CheckSample->OptimizeMethod Sample OK CheckSample->End ChangeGradient Adjust Gradient Slope OptimizeMethod->ChangeGradient ChangeSolvent Change Organic Modifier (ACN <=> MeOH) OptimizeMethod->ChangeSolvent ChangeTemp Adjust Temperature OptimizeMethod->ChangeTemp ChangeColumn 5. Change Column - New column of same type - Different stationary phase ChangeGradient->ChangeColumn Resolution Still Poor ChangeGradient->End ChangeSolvent->ChangeColumn Resolution Still Poor ChangeSolvent->End ChangeTemp->ChangeColumn Resolution Still Poor ChangeTemp->End ChangeColumn->End

Caption: A systematic workflow for troubleshooting poor chromatographic resolution.

Resolution_Factors Resolution Peak Resolution (Rs) Efficiency Efficiency (N) Resolution->Efficiency influenced by Selectivity Selectivity (α) Resolution->Selectivity influenced by Retention Retention Factor (k) Resolution->Retention influenced by ParticleSize Smaller Particle Size Efficiency->ParticleSize ColumnLength Longer Column Efficiency->ColumnLength MobilePhase Mobile Phase Composition Selectivity->MobilePhase StationaryPhase Stationary Phase Chemistry Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature OrganicStrength Organic Solvent % Retention->OrganicStrength Method_Development_Flow Start Define Separation Goal SelectColumn Select Column & Initial Conditions (e.g., C18, ACN/H2O w/ 0.1% FA) Start->SelectColumn ScoutingRun Perform Scouting Gradient (e.g., 5-95% over 20 min) SelectColumn->ScoutingRun Evaluate Evaluate Chromatogram - Resolution? - Peak Shape? ScoutingRun->Evaluate OptimizeGradient Optimize Gradient (Adjust slope and time) Evaluate->OptimizeGradient Resolution Needs Improvement OptimizeSelectivity Optimize Selectivity (Change solvent/temp) Evaluate->OptimizeSelectivity Co-elution Persists FineTune Fine-Tune (Flow rate, injection vol.) Evaluate->FineTune Good Separation OptimizeGradient->Evaluate OptimizeSelectivity->Evaluate Validate Validate Method FineTune->Validate

References

Validation & Comparative

A Comparative Analysis of 6-Formyl-isoophiopogonanone A and Other Homoisoflavonoids from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological performance of 6-Formyl-isoophiopogonanone A with alternative homoisoflavonoids from Ophiopogon japonicus, supported by experimental data.

Introduction

Ophiopogon japonicus, a plant widely used in traditional medicine, is a rich source of homoisoflavonoids, a class of phenolic compounds known for their diverse biological activities. Among these, this compound has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of the performance of this compound against other prominent homoisoflavonoids isolated from the same plant, focusing on their antioxidant, anti-inflammatory, and neuroprotective properties. The information presented is based on available experimental data to facilitate informed decisions in research and drug development.

Comparative Analysis of Biological Activities

While direct comparative studies quantifying the bioactivity of this compound against other homoisoflavonoids from Ophiopogon japonicus under identical experimental conditions are limited, existing research provides valuable insights into their relative performance.

Antioxidant Activity

One study systematically evaluated the antioxidant activities of MOPA and MOPB using various assays, as detailed in the table below.[1]

CompoundDPPH (μmol TE/g)ABTS (μmol TE/g)FRAP (μmol TE/g)CUPRAC (μmol TE/g)
Methylophiopogonanone A (MOPA)31.56 ± 0.3055.59 ± 1.30225.03 ± 0.9182.17 ± 0.79
Methylophiopogonanone B (MOPB)136.10 ± 0.94163.90 ± 0.50345.12 ± 0.64217.00 ± 0.75
Data is expressed as mean ± standard deviation. TE = Trolox equivalents.[1]

These results indicate that MOPB exhibits significantly stronger antioxidant activity than MOPA across all tested methods.[1] Although data for this compound is absent from this direct comparison, its structural similarity to other homoisoflavonoids suggests it likely possesses antioxidant properties. Further research is required to quantify its activity relative to MOPA and MOPB.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Homoisoflavonoids from Ophiopogon japonicus have demonstrated potent anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production in inflammatory cells.[4][5][6]

Several studies have reported the half-maximal inhibitory concentrations (IC50) for NO inhibition by various homoisoflavonoids in lipopolysaccharide (LPS)-stimulated microglial (BV-2) and macrophage (RAW 264.7) cells.

CompoundCell LineIC50 for NO InhibitionReference
Ophiopogonanone HBV-220.1 µM[5]
Compound 4 BV-217.0 µM[5]
Compound 6 BV-27.8 µM[5]
Compound 7 BV-25.1 µM[5]
Compound 10 BV-219.2 µM[5]
Compound 11 BV-214.4 µM[5]
Desmethylisoophiopogonone BRAW 264.714.1 ± 1.5 µg/mL[4]
5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromoneRAW 264.710.9 ± 0.8 µg/mL[4]
4′-O-Demethylophiopogonanone ERAW 264.766.4 ± 3.5 µg/mL[4]
Note: The specific structures for compounds 4, 6, 7, 10, and 11 from the referenced study were not provided in the abstract.

While a direct IC50 value for this compound is not available in these comparative datasets, the existing data reveals a range of potencies among different homoisoflavonoids. Notably, some compounds exhibit potent anti-inflammatory activity with IC50 values in the low micromolar range.[5] This highlights the potential of this class of compounds as anti-inflammatory agents. Further investigation is needed to determine where this compound falls within this spectrum of activity.

Neuroprotective Activity

The neuroprotective effects of flavonoids are an area of active research. While specific comparative studies on the neuroprotective activities of this compound and other Ophiopogon japonicus homoisoflavonoids are not yet available, the known antioxidant and anti-inflammatory properties of this compound class suggest a strong potential for neuroprotection.[7] Neuroinflammation and oxidative stress are key pathological mechanisms in neurodegenerative diseases, and compounds that can mitigate these processes are promising therapeutic candidates.

Methylophiopogonanone A (MO-A), for instance, has been shown to have protective effects in models of cerebral ischemia/reperfusion injury.[7] The anti-inflammatory activity observed in microglial cells, the primary immune cells of the central nervous system, further supports the potential of these compounds in mitigating neuroinflammation.[5] Future studies are warranted to directly compare the neuroprotective efficacy of this compound with other homoisoflavonoids in relevant in vitro and in vivo models of neurodegeneration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol).

  • A working solution of DPPH in methanol (B129727) (e.g., 0.06 mM) is prepared.

  • Aliquots of the test compound at various concentrations are mixed with the DPPH working solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.[1]

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Procedure:

  • RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions, which forms a colored azo dye.

  • The absorbance of the colored solution is measured spectrophotometrically at a wavelength of approximately 540 nm.

  • A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value is determined from a dose-response curve.[4]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of some homoisoflavonoids from Ophiopogon japonicus are mediated through the modulation of key signaling pathways. For instance, 4′-O-Demethylophiopogonanone E has been shown to inhibit the production of NO and pro-inflammatory cytokines by suppressing the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK) in the mitogen-activated protein kinase (MAPK) signaling pathway.[4]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK4_7 MKK4/7 MAPKKK->MKK4_7 ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 ERK1_2->AP1 JNK JNK MKK4_7->JNK JNK->AP1 Gene_Expression Pro-inflammatory Gene Expression (iNOS, Cytokines) AP1->Gene_Expression Homoisoflavonoid 4′-O-Demethylophiopogonanone E Homoisoflavonoid->ERK1_2 Inhibits phosphorylation Homoisoflavonoid->JNK Inhibits phosphorylation

Caption: Inhibition of the MAPK signaling pathway by 4′-O-Demethylophiopogonanone E.

This inhibition of MAPK signaling ultimately leads to a reduction in the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and various cytokines. The ability of these compounds to modulate such critical inflammatory pathways underscores their therapeutic potential.

Conclusion

The homoisoflavonoids from Ophiopogon japonicus represent a promising class of natural compounds with significant antioxidant and anti-inflammatory properties, suggesting their potential for development as therapeutic agents for a variety of diseases. While comparative data for this compound is currently limited, the available evidence for other homoisoflavonoids like methylophiopogonanone A and B, and various other derivatives, provides a strong rationale for further investigation.

Future research should focus on direct, head-to-head comparative studies of this compound against other Ophiopogon japonicus homoisoflavonoids to definitively establish its relative potency in antioxidant, anti-inflammatory, and neuroprotective activities. Such studies are crucial for identifying the most promising lead compounds for further preclinical and clinical development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future research endeavors.

References

A Comparative Analysis of 6-Formyl-isoophiopogonanone A and Other Homoisoflavonoids from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological performance of 6-Formyl-isoophiopogonanone A with alternative homoisoflavonoids from Ophiopogon japonicus, supported by experimental data.

Introduction

Ophiopogon japonicus, a plant widely used in traditional medicine, is a rich source of homoisoflavonoids, a class of phenolic compounds known for their diverse biological activities. Among these, this compound has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of the performance of this compound against other prominent homoisoflavonoids isolated from the same plant, focusing on their antioxidant, anti-inflammatory, and neuroprotective properties. The information presented is based on available experimental data to facilitate informed decisions in research and drug development.

Comparative Analysis of Biological Activities

While direct comparative studies quantifying the bioactivity of this compound against other homoisoflavonoids from Ophiopogon japonicus under identical experimental conditions are limited, existing research provides valuable insights into their relative performance.

Antioxidant Activity

One study systematically evaluated the antioxidant activities of MOPA and MOPB using various assays, as detailed in the table below.[1]

CompoundDPPH (μmol TE/g)ABTS (μmol TE/g)FRAP (μmol TE/g)CUPRAC (μmol TE/g)
Methylophiopogonanone A (MOPA)31.56 ± 0.3055.59 ± 1.30225.03 ± 0.9182.17 ± 0.79
Methylophiopogonanone B (MOPB)136.10 ± 0.94163.90 ± 0.50345.12 ± 0.64217.00 ± 0.75
Data is expressed as mean ± standard deviation. TE = Trolox equivalents.[1]

These results indicate that MOPB exhibits significantly stronger antioxidant activity than MOPA across all tested methods.[1] Although data for this compound is absent from this direct comparison, its structural similarity to other homoisoflavonoids suggests it likely possesses antioxidant properties. Further research is required to quantify its activity relative to MOPA and MOPB.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Homoisoflavonoids from Ophiopogon japonicus have demonstrated potent anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production in inflammatory cells.[4][5][6]

Several studies have reported the half-maximal inhibitory concentrations (IC50) for NO inhibition by various homoisoflavonoids in lipopolysaccharide (LPS)-stimulated microglial (BV-2) and macrophage (RAW 264.7) cells.

CompoundCell LineIC50 for NO InhibitionReference
Ophiopogonanone HBV-220.1 µM[5]
Compound 4 BV-217.0 µM[5]
Compound 6 BV-27.8 µM[5]
Compound 7 BV-25.1 µM[5]
Compound 10 BV-219.2 µM[5]
Compound 11 BV-214.4 µM[5]
Desmethylisoophiopogonone BRAW 264.714.1 ± 1.5 µg/mL[4]
5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromoneRAW 264.710.9 ± 0.8 µg/mL[4]
4′-O-Demethylophiopogonanone ERAW 264.766.4 ± 3.5 µg/mL[4]
Note: The specific structures for compounds 4, 6, 7, 10, and 11 from the referenced study were not provided in the abstract.

While a direct IC50 value for this compound is not available in these comparative datasets, the existing data reveals a range of potencies among different homoisoflavonoids. Notably, some compounds exhibit potent anti-inflammatory activity with IC50 values in the low micromolar range.[5] This highlights the potential of this class of compounds as anti-inflammatory agents. Further investigation is needed to determine where this compound falls within this spectrum of activity.

Neuroprotective Activity

The neuroprotective effects of flavonoids are an area of active research. While specific comparative studies on the neuroprotective activities of this compound and other Ophiopogon japonicus homoisoflavonoids are not yet available, the known antioxidant and anti-inflammatory properties of this compound class suggest a strong potential for neuroprotection.[7] Neuroinflammation and oxidative stress are key pathological mechanisms in neurodegenerative diseases, and compounds that can mitigate these processes are promising therapeutic candidates.

Methylophiopogonanone A (MO-A), for instance, has been shown to have protective effects in models of cerebral ischemia/reperfusion injury.[7] The anti-inflammatory activity observed in microglial cells, the primary immune cells of the central nervous system, further supports the potential of these compounds in mitigating neuroinflammation.[5] Future studies are warranted to directly compare the neuroprotective efficacy of this compound with other homoisoflavonoids in relevant in vitro and in vivo models of neurodegeneration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol).

  • A working solution of DPPH in methanol (e.g., 0.06 mM) is prepared.

  • Aliquots of the test compound at various concentrations are mixed with the DPPH working solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.[1]

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Procedure:

  • RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions, which forms a colored azo dye.

  • The absorbance of the colored solution is measured spectrophotometrically at a wavelength of approximately 540 nm.

  • A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value is determined from a dose-response curve.[4]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of some homoisoflavonoids from Ophiopogon japonicus are mediated through the modulation of key signaling pathways. For instance, 4′-O-Demethylophiopogonanone E has been shown to inhibit the production of NO and pro-inflammatory cytokines by suppressing the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK) in the mitogen-activated protein kinase (MAPK) signaling pathway.[4]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK4_7 MKK4/7 MAPKKK->MKK4_7 ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 ERK1_2->AP1 JNK JNK MKK4_7->JNK JNK->AP1 Gene_Expression Pro-inflammatory Gene Expression (iNOS, Cytokines) AP1->Gene_Expression Homoisoflavonoid 4′-O-Demethylophiopogonanone E Homoisoflavonoid->ERK1_2 Inhibits phosphorylation Homoisoflavonoid->JNK Inhibits phosphorylation

Caption: Inhibition of the MAPK signaling pathway by 4′-O-Demethylophiopogonanone E.

This inhibition of MAPK signaling ultimately leads to a reduction in the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and various cytokines. The ability of these compounds to modulate such critical inflammatory pathways underscores their therapeutic potential.

Conclusion

The homoisoflavonoids from Ophiopogon japonicus represent a promising class of natural compounds with significant antioxidant and anti-inflammatory properties, suggesting their potential for development as therapeutic agents for a variety of diseases. While comparative data for this compound is currently limited, the available evidence for other homoisoflavonoids like methylophiopogonanone A and B, and various other derivatives, provides a strong rationale for further investigation.

Future research should focus on direct, head-to-head comparative studies of this compound against other Ophiopogon japonicus homoisoflavonoids to definitively establish its relative potency in antioxidant, anti-inflammatory, and neuroprotective activities. Such studies are crucial for identifying the most promising lead compounds for further preclinical and clinical development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future research endeavors.

References

A Comparative Analysis of the Antioxidant Potential of 6-Formyl-isoophiopogonanone A and Methylophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant potential of two homoisoflavonoids, 6-Formyl-isoophiopogonanone A and methylophiopogonanone A, both of which are constituents of the medicinal plant Ophiopogon japonicus. While both compounds are recognized for their antioxidant properties, the extent of their comparative efficacy remains an area of ongoing research. This document synthesizes the available experimental data, details relevant experimental protocols, and explores potential mechanistic pathways.

Data Presentation: A Quantitative Comparison

A direct quantitative comparison of the antioxidant potential of this compound and methylophiopogonanone A is challenging due to the limited availability of published data for this compound in standardized antioxidant assays. However, robust data exists for methylophiopogonanone A, which is presented below.

Antioxidant AssayMethylophiopogonanone A (µmol TE/g)This compound
DPPH Radical Scavenging Activity31.56 ± 0.30[1]Data not available
ABTS Radical Scavenging Activity55.59 ± 1.30[1]Data not available
Ferric Reducing Antioxidant Power (FRAP)225.03 ± 0.91[1]Data not available
Cupric Reducing Antioxidant Capacity (CUPRAC)82.17 ± 0.79[1]Data not available

Note: The antioxidant activities for methylophiopogonanone A are expressed as micromoles of Trolox equivalents per gram of sample. The absence of data for this compound in the reviewed literature prevents a direct comparison within this table.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to support researchers in the design and execution of their own comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • Test compounds (this compound, methylophiopogonanone A) dissolved in a suitable solvent (e.g., DMSO, methanol)

    • Positive control (e.g., Ascorbic acid, Trolox)

  • Procedure:

    • Prepare various concentrations of the test compounds and positive control.

    • Add a specific volume of the test sample to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] × 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).

  • Reagents:

    • ABTS solution (7 mM)

    • Potassium persulfate (2.45 mM)

    • Phosphate buffered saline (PBS) or ethanol (B145695)

    • Test compounds

    • Positive control (e.g., Trolox)

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.

    • Add a small volume of the test sample to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

  • Reagents:

    • FRAP reagent: prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

    • Test compounds

    • Ferrous sulfate (B86663) (FeSO₄) for the standard curve.

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add the test sample to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the resulting blue-colored solution at 593 nm.

    • The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as Fe²⁺ equivalents.

Cupric Reducing Antioxidant Capacity (CUPRAC) Assay

This assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by antioxidants.

  • Reagents:

    • Copper(II) chloride solution

    • Neocuproine solution

    • Ammonium (B1175870) acetate buffer

    • Test compounds

    • Uric acid or Trolox for the standard curve.

  • Procedure:

    • Mix the test sample with the copper(II) chloride, neocuproine, and ammonium acetate buffer solutions.

    • Measure the absorbance of the resulting colored complex at 450 nm after a defined incubation period.

    • The antioxidant capacity is calculated from a standard curve and can be expressed as uric acid or Trolox equivalents.

Mechanistic Insights: Potential Signaling Pathways

The antioxidant effects of homoisoflavonoids may be mediated through the modulation of intracellular signaling pathways involved in cellular stress responses. Based on studies of related compounds, two potential pathways are highlighted below.

PI3K_Akt_eNOS_Pathway Methylophiopogonanone_A Methylophiopogonanone A PI3K PI3K Methylophiopogonanone_A->PI3K Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO Nitric Oxide (NO) Production eNOS->NO Antioxidant_Effects Antioxidant Effects NO->Antioxidant_Effects

Caption: PI3K/Akt/eNOS Signaling Pathway.

Studies on methylophiopogonanone A suggest its involvement in the activation of the PI3K/Akt/eNOS signaling pathway. This pathway is crucial for cell survival and is known to contribute to antioxidant defenses. Activation of this pathway can lead to increased production of nitric oxide (NO), which, in certain contexts, can exert antioxidant effects.

NADPH_Oxidase_Pathway Homoisoflavonoids Homoisoflavonoids (e.g., this compound, Methylophiopogonanone A) NADPH_Oxidase NADPH Oxidase Homoisoflavonoids->NADPH_Oxidase Inhibits ROS_Production Reactive Oxygen Species (ROS) Production NADPH_Oxidase->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress

Caption: NADPH Oxidase Inhibition Pathway.

The NADPH oxidase enzyme complex is a major source of cellular reactive oxygen species (ROS). The antioxidant activity of some homoisoflavonoids has been linked to the inhibition of this enzyme. By reducing the activity of NADPH oxidase, these compounds can decrease the production of ROS and thereby alleviate oxidative stress. This represents a plausible mechanism for both this compound and methylophiopogonanone A.

Conclusion

Methylophiopogonanone A demonstrates significant antioxidant potential across multiple in vitro assays. While this compound is also recognized as an antioxidant, a lack of quantitative data currently limits a direct comparative assessment. The provided experimental protocols and mechanistic insights offer a framework for future research to elucidate the relative antioxidant potencies and underlying mechanisms of these two promising natural compounds. Further investigation is warranted to fully characterize the antioxidant profile of this compound and to explore the cellular antioxidant activities of both homoisoflavonoids.

References

A Comparative Analysis of the Antioxidant Potential of 6-Formyl-isoophiopogonanone A and Methylophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant potential of two homoisoflavonoids, 6-Formyl-isoophiopogonanone A and methylophiopogonanone A, both of which are constituents of the medicinal plant Ophiopogon japonicus. While both compounds are recognized for their antioxidant properties, the extent of their comparative efficacy remains an area of ongoing research. This document synthesizes the available experimental data, details relevant experimental protocols, and explores potential mechanistic pathways.

Data Presentation: A Quantitative Comparison

A direct quantitative comparison of the antioxidant potential of this compound and methylophiopogonanone A is challenging due to the limited availability of published data for this compound in standardized antioxidant assays. However, robust data exists for methylophiopogonanone A, which is presented below.

Antioxidant AssayMethylophiopogonanone A (µmol TE/g)This compound
DPPH Radical Scavenging Activity31.56 ± 0.30[1]Data not available
ABTS Radical Scavenging Activity55.59 ± 1.30[1]Data not available
Ferric Reducing Antioxidant Power (FRAP)225.03 ± 0.91[1]Data not available
Cupric Reducing Antioxidant Capacity (CUPRAC)82.17 ± 0.79[1]Data not available

Note: The antioxidant activities for methylophiopogonanone A are expressed as micromoles of Trolox equivalents per gram of sample. The absence of data for this compound in the reviewed literature prevents a direct comparison within this table.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to support researchers in the design and execution of their own comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • Test compounds (this compound, methylophiopogonanone A) dissolved in a suitable solvent (e.g., DMSO, methanol)

    • Positive control (e.g., Ascorbic acid, Trolox)

  • Procedure:

    • Prepare various concentrations of the test compounds and positive control.

    • Add a specific volume of the test sample to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] × 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).

  • Reagents:

    • ABTS solution (7 mM)

    • Potassium persulfate (2.45 mM)

    • Phosphate buffered saline (PBS) or ethanol

    • Test compounds

    • Positive control (e.g., Trolox)

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.

    • Add a small volume of the test sample to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

  • Reagents:

    • FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

    • Test compounds

    • Ferrous sulfate (FeSO₄) for the standard curve.

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add the test sample to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the resulting blue-colored solution at 593 nm.

    • The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as Fe²⁺ equivalents.

Cupric Reducing Antioxidant Capacity (CUPRAC) Assay

This assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by antioxidants.

  • Reagents:

    • Copper(II) chloride solution

    • Neocuproine solution

    • Ammonium acetate buffer

    • Test compounds

    • Uric acid or Trolox for the standard curve.

  • Procedure:

    • Mix the test sample with the copper(II) chloride, neocuproine, and ammonium acetate buffer solutions.

    • Measure the absorbance of the resulting colored complex at 450 nm after a defined incubation period.

    • The antioxidant capacity is calculated from a standard curve and can be expressed as uric acid or Trolox equivalents.

Mechanistic Insights: Potential Signaling Pathways

The antioxidant effects of homoisoflavonoids may be mediated through the modulation of intracellular signaling pathways involved in cellular stress responses. Based on studies of related compounds, two potential pathways are highlighted below.

PI3K_Akt_eNOS_Pathway Methylophiopogonanone_A Methylophiopogonanone A PI3K PI3K Methylophiopogonanone_A->PI3K Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO Nitric Oxide (NO) Production eNOS->NO Antioxidant_Effects Antioxidant Effects NO->Antioxidant_Effects

Caption: PI3K/Akt/eNOS Signaling Pathway.

Studies on methylophiopogonanone A suggest its involvement in the activation of the PI3K/Akt/eNOS signaling pathway. This pathway is crucial for cell survival and is known to contribute to antioxidant defenses. Activation of this pathway can lead to increased production of nitric oxide (NO), which, in certain contexts, can exert antioxidant effects.

NADPH_Oxidase_Pathway Homoisoflavonoids Homoisoflavonoids (e.g., this compound, Methylophiopogonanone A) NADPH_Oxidase NADPH Oxidase Homoisoflavonoids->NADPH_Oxidase Inhibits ROS_Production Reactive Oxygen Species (ROS) Production NADPH_Oxidase->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress

Caption: NADPH Oxidase Inhibition Pathway.

The NADPH oxidase enzyme complex is a major source of cellular reactive oxygen species (ROS). The antioxidant activity of some homoisoflavonoids has been linked to the inhibition of this enzyme. By reducing the activity of NADPH oxidase, these compounds can decrease the production of ROS and thereby alleviate oxidative stress. This represents a plausible mechanism for both this compound and methylophiopogonanone A.

Conclusion

Methylophiopogonanone A demonstrates significant antioxidant potential across multiple in vitro assays. While this compound is also recognized as an antioxidant, a lack of quantitative data currently limits a direct comparative assessment. The provided experimental protocols and mechanistic insights offer a framework for future research to elucidate the relative antioxidant potencies and underlying mechanisms of these two promising natural compounds. Further investigation is warranted to fully characterize the antioxidant profile of this compound and to explore the cellular antioxidant activities of both homoisoflavonoids.

References

Comparative Anti-inflammatory Activity of Flavonoids from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of flavonoids and other bioactive compounds isolated from the medicinal plant Ophiopogon japonicus. The data presented is compiled from various experimental studies to aid in the evaluation of these compounds for potential therapeutic applications.

Introduction

Ophiopogon japonicus (L.f) Ker-Gawl, a perennial herb, has a long history of use in traditional Chinese medicine for treating inflammatory conditions and cardiovascular diseases.[1] Phytochemical investigations have revealed that its rhizomes are rich in various bioactive constituents, including homoisoflavonoids and steroidal saponins, which are major contributors to its pharmacological effects.[1][2] This guide focuses on the comparative anti-inflammatory activities of these compounds, providing quantitative data and insights into their mechanisms of action.

Data Presentation: A Comparative Overview

The anti-inflammatory effects of various compounds from Ophiopogon japonicus have been evaluated using in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Homoisoflavonoids
CompoundCell LineInflammatory MediatorIC50 ValueReference
Ophiopogonanone EBV-2 microgliaNitric Oxide (NO)Not specified[3]
Ophiopogonanone HBV-2 microgliaNitric Oxide (NO)20.1 µM[3]
Compound 4 (unspecified homoisoflavonoid)BV-2 microgliaNitric Oxide (NO)17.0 µM[3]
Compound 6 (unspecified homoisoflavonoid)BV-2 microgliaNitric Oxide (NO)7.8 µM[3]
Compound 7 (unspecified homoisoflavonoid)BV-2 microgliaNitric Oxide (NO)5.1 µM[3]
Compound 10 (unspecified homoisoflavonoid)BV-2 microgliaNitric Oxide (NO)19.2 µM[3]
Compound 11 (unspecified homoisoflavonoid)BV-2 microgliaNitric Oxide (NO)14.4 µM[3]
4′-O-Demethylophiopogonanone ERAW 264.7 macrophagesInterleukin-1β (IL-1β)32.5 ± 3.5 µg/mL[1][4]
4′-O-Demethylophiopogonanone ERAW 264.7 macrophagesInterleukin-6 (IL-6)13.4 ± 2.3 µg/mL[1][4]
Desmethylisoophiopogonone BRAW 264.7 macrophagesNitric Oxide (NO)Significant suppression[1]
5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromoneRAW 264.7 macrophagesNitric Oxide (NO)Significant suppression[1]
Methylophiopogonanone AHuman Dermal FibroblastsInterleukin-6 (IL-6)Concentration-dependent decrease[5]
Methylophiopogonanone BHuman Dermal FibroblastsInterleukin-6 (IL-6)Concentration-dependent decrease[5]
Ophiopogonanone AHuman Dermal FibroblastsInterleukin-6 (IL-6)Concentration-dependent decrease[5]
Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Saponins and Other Compounds
Compound/ExtractModelAssayIC50/EffectReference
RuscogeninPMA-induced HL-60 & ECV304 cell adhesionCell Adhesion7.76 nmol/l[6][7]
Ophiopogonin DPMA-induced HL-60 & ECV304 cell adhesionCell Adhesion1.38 nmol/l[6][7]
Aqueous Extract (ROJ-ext)PMA-induced HL-60 & ECV304 cell adhesionCell Adhesion42.85 µg/ml[6][7]
RuscogeninZymosan A-induced peritonitis (mice)Leukocyte MigrationNotable decrease[6][7]
Ophiopogonin DZymosan A-induced peritonitis (mice)Leukocyte MigrationNotable decrease[6][7]
Aqueous Extract (ROJ-ext)Xylene-induced ear swelling (mice)Edema InhibitionSignificant inhibition at 25 & 50 mg/kg[6][7][8]
Aqueous Extract (ROJ-ext)Carrageenan-induced paw edema (mice)Edema InhibitionSignificant inhibition at 25 & 50 mg/kg[6][7][8]
Ophiopogonin DStreptozotocin-induced diabetic nephropathy (rats)IL-6 & IL-1β levelsDecreased levels[9]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the cited studies for evaluating the anti-inflammatory activity of compounds from Ophiopogon japonicus.

In Vitro Anti-inflammatory Assays
  • Cell Culture:

    • RAW 264.7 Macrophages: These cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β and IL-6.[1][4]

    • BV-2 Microglia: Murine microglial cells are used to assess neuroinflammatory responses, with LPS being a common stimulant for NO production.[3]

    • Human Dermal Fibroblasts: These cells are induced into a senescent state using hydrogen peroxide, leading to the expression of senescence-associated secretory phenotype (SASP) factors like IL-6 and IL-8.[5]

    • HL-60 and ECV304 Cells: Phorbol-12-myristate-13-acetate (PMA) is used to induce the adhesion of HL-60 cells to ECV304 endothelial cells, mimicking leukocyte-endothelial interactions during inflammation.[6][7]

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The inhibitory effect of the test compounds on NO production is then calculated.[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 in the cell culture supernatant are quantified using specific ELISA kits.[1][5]

  • Western Blotting: This technique is used to analyze the protein expression levels of key signaling molecules involved in inflammatory pathways, such as phosphorylated forms of ERK1/2 and JNK in the MAPK pathway.[1]

In Vivo Anti-inflammatory Models
  • Xylene-Induced Ear Edema in Mice: Xylene is applied to the mouse ear to induce acute inflammation and edema. The anti-inflammatory effect of orally administered compounds is assessed by measuring the reduction in ear swelling.[6][7][8]

  • Carrageenan-Induced Paw Edema in Mice: Carrageenan is injected into the mouse paw to induce localized inflammation and edema. The reduction in paw volume after oral administration of the test compounds indicates anti-inflammatory activity.[6][7][8]

  • Carrageenan-Induced Pleurisy in Rats: Carrageenan is injected into the pleural cavity of rats to induce an inflammatory response characterized by leukocyte migration. The inhibitory effect of the compounds on leukocyte infiltration into the pleural fluid is then quantified.[6]

  • Zymosan A-Induced Peritonitis in Mice: Zymosan A is injected into the peritoneal cavity of mice to induce leukocyte migration. The reduction in the number of leukocytes in the peritoneal fluid following treatment with the test compounds is measured.[6][7]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of flavonoids from Ophiopogon japonicus are mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10][11] Ophiopogonin D has been shown to inhibit the NF-κB signaling pathway, which may contribute to its anti-inflammatory effects.[12] Flavonoids, in general, are known to suppress NF-κB signaling, thereby reducing the expression of pro-inflammatory genes.[10][13]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB (p50/p65) NF-κB (p50/p65) Proteasome Proteasome IκBα->Proteasome Ub NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Flavonoids Flavonoids Flavonoids->IKK Complex Inhibition DNA DNA NF-κB (p50/p65)_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: NF-κB signaling pathway and flavonoid inhibition.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2 and JNK, is another critical regulator of the inflammatory response.[1] The anti-inflammatory activity of 4′-O-Demethylophiopogonanone E has been linked to its ability to inhibit the phosphorylation of ERK1/2 and JNK.[1][4]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK1/2 ERK1/2 MAPKK->ERK1/2 P JNK JNK MAPKK->JNK P AP-1 AP-1 ERK1/2->AP-1 Activation JNK->AP-1 Activation Homoisoflavonoids Homoisoflavonoids Homoisoflavonoids->ERK1/2 Inhibition of P Homoisoflavonoids->JNK Inhibition of P Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression AP-1->Pro-inflammatory Gene Expression

Caption: MAPK signaling pathway and homoisoflavonoid inhibition.

Experimental Workflow

The general workflow for identifying and characterizing the anti-inflammatory activity of flavonoids from Ophiopogon japonicus is outlined below.

Experimental_Workflow Start Start Extraction_Isolation Extraction and Isolation of Flavonoids from O. japonicus Start->Extraction_Isolation In_Vitro_Screening In Vitro Screening (e.g., NO, Cytokine Inhibition) Extraction_Isolation->In_Vitro_Screening In_Vivo_Validation In Vivo Validation (e.g., Edema Models) In_Vitro_Screening->In_Vivo_Validation Mechanism_Studies Mechanism of Action Studies (Signaling Pathways) In_Vivo_Validation->Mechanism_Studies Lead_Compound Lead Compound Identification Mechanism_Studies->Lead_Compound End End Lead_Compound->End

Caption: Workflow for anti-inflammatory compound discovery.

Conclusion

The flavonoids and other bioactive compounds from Ophiopogon japonicus demonstrate significant anti-inflammatory potential through various mechanisms, including the inhibition of key inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. The quantitative data presented in this guide highlights the potent activity of several of these compounds, particularly certain homoisoflavonoids and the saponin (B1150181) ophiopogonin D, suggesting their promise as candidates for further preclinical and clinical development in the management of inflammatory diseases. Further research is warranted to conduct direct comparative studies under standardized experimental conditions to more definitively rank the anti-inflammatory potency of these promising natural products.

References

Comparative Anti-inflammatory Activity of Flavonoids from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of flavonoids and other bioactive compounds isolated from the medicinal plant Ophiopogon japonicus. The data presented is compiled from various experimental studies to aid in the evaluation of these compounds for potential therapeutic applications.

Introduction

Ophiopogon japonicus (L.f) Ker-Gawl, a perennial herb, has a long history of use in traditional Chinese medicine for treating inflammatory conditions and cardiovascular diseases.[1] Phytochemical investigations have revealed that its rhizomes are rich in various bioactive constituents, including homoisoflavonoids and steroidal saponins, which are major contributors to its pharmacological effects.[1][2] This guide focuses on the comparative anti-inflammatory activities of these compounds, providing quantitative data and insights into their mechanisms of action.

Data Presentation: A Comparative Overview

The anti-inflammatory effects of various compounds from Ophiopogon japonicus have been evaluated using in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Homoisoflavonoids
CompoundCell LineInflammatory MediatorIC50 ValueReference
Ophiopogonanone EBV-2 microgliaNitric Oxide (NO)Not specified[3]
Ophiopogonanone HBV-2 microgliaNitric Oxide (NO)20.1 µM[3]
Compound 4 (unspecified homoisoflavonoid)BV-2 microgliaNitric Oxide (NO)17.0 µM[3]
Compound 6 (unspecified homoisoflavonoid)BV-2 microgliaNitric Oxide (NO)7.8 µM[3]
Compound 7 (unspecified homoisoflavonoid)BV-2 microgliaNitric Oxide (NO)5.1 µM[3]
Compound 10 (unspecified homoisoflavonoid)BV-2 microgliaNitric Oxide (NO)19.2 µM[3]
Compound 11 (unspecified homoisoflavonoid)BV-2 microgliaNitric Oxide (NO)14.4 µM[3]
4′-O-Demethylophiopogonanone ERAW 264.7 macrophagesInterleukin-1β (IL-1β)32.5 ± 3.5 µg/mL[1][4]
4′-O-Demethylophiopogonanone ERAW 264.7 macrophagesInterleukin-6 (IL-6)13.4 ± 2.3 µg/mL[1][4]
Desmethylisoophiopogonone BRAW 264.7 macrophagesNitric Oxide (NO)Significant suppression[1]
5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromoneRAW 264.7 macrophagesNitric Oxide (NO)Significant suppression[1]
Methylophiopogonanone AHuman Dermal FibroblastsInterleukin-6 (IL-6)Concentration-dependent decrease[5]
Methylophiopogonanone BHuman Dermal FibroblastsInterleukin-6 (IL-6)Concentration-dependent decrease[5]
Ophiopogonanone AHuman Dermal FibroblastsInterleukin-6 (IL-6)Concentration-dependent decrease[5]
Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Saponins and Other Compounds
Compound/ExtractModelAssayIC50/EffectReference
RuscogeninPMA-induced HL-60 & ECV304 cell adhesionCell Adhesion7.76 nmol/l[6][7]
Ophiopogonin DPMA-induced HL-60 & ECV304 cell adhesionCell Adhesion1.38 nmol/l[6][7]
Aqueous Extract (ROJ-ext)PMA-induced HL-60 & ECV304 cell adhesionCell Adhesion42.85 µg/ml[6][7]
RuscogeninZymosan A-induced peritonitis (mice)Leukocyte MigrationNotable decrease[6][7]
Ophiopogonin DZymosan A-induced peritonitis (mice)Leukocyte MigrationNotable decrease[6][7]
Aqueous Extract (ROJ-ext)Xylene-induced ear swelling (mice)Edema InhibitionSignificant inhibition at 25 & 50 mg/kg[6][7][8]
Aqueous Extract (ROJ-ext)Carrageenan-induced paw edema (mice)Edema InhibitionSignificant inhibition at 25 & 50 mg/kg[6][7][8]
Ophiopogonin DStreptozotocin-induced diabetic nephropathy (rats)IL-6 & IL-1β levelsDecreased levels[9]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the cited studies for evaluating the anti-inflammatory activity of compounds from Ophiopogon japonicus.

In Vitro Anti-inflammatory Assays
  • Cell Culture:

    • RAW 264.7 Macrophages: These cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β and IL-6.[1][4]

    • BV-2 Microglia: Murine microglial cells are used to assess neuroinflammatory responses, with LPS being a common stimulant for NO production.[3]

    • Human Dermal Fibroblasts: These cells are induced into a senescent state using hydrogen peroxide, leading to the expression of senescence-associated secretory phenotype (SASP) factors like IL-6 and IL-8.[5]

    • HL-60 and ECV304 Cells: Phorbol-12-myristate-13-acetate (PMA) is used to induce the adhesion of HL-60 cells to ECV304 endothelial cells, mimicking leukocyte-endothelial interactions during inflammation.[6][7]

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The inhibitory effect of the test compounds on NO production is then calculated.[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 in the cell culture supernatant are quantified using specific ELISA kits.[1][5]

  • Western Blotting: This technique is used to analyze the protein expression levels of key signaling molecules involved in inflammatory pathways, such as phosphorylated forms of ERK1/2 and JNK in the MAPK pathway.[1]

In Vivo Anti-inflammatory Models
  • Xylene-Induced Ear Edema in Mice: Xylene is applied to the mouse ear to induce acute inflammation and edema. The anti-inflammatory effect of orally administered compounds is assessed by measuring the reduction in ear swelling.[6][7][8]

  • Carrageenan-Induced Paw Edema in Mice: Carrageenan is injected into the mouse paw to induce localized inflammation and edema. The reduction in paw volume after oral administration of the test compounds indicates anti-inflammatory activity.[6][7][8]

  • Carrageenan-Induced Pleurisy in Rats: Carrageenan is injected into the pleural cavity of rats to induce an inflammatory response characterized by leukocyte migration. The inhibitory effect of the compounds on leukocyte infiltration into the pleural fluid is then quantified.[6]

  • Zymosan A-Induced Peritonitis in Mice: Zymosan A is injected into the peritoneal cavity of mice to induce leukocyte migration. The reduction in the number of leukocytes in the peritoneal fluid following treatment with the test compounds is measured.[6][7]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of flavonoids from Ophiopogon japonicus are mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10][11] Ophiopogonin D has been shown to inhibit the NF-κB signaling pathway, which may contribute to its anti-inflammatory effects.[12] Flavonoids, in general, are known to suppress NF-κB signaling, thereby reducing the expression of pro-inflammatory genes.[10][13]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB (p50/p65) NF-κB (p50/p65) Proteasome Proteasome IκBα->Proteasome Ub NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Flavonoids Flavonoids Flavonoids->IKK Complex Inhibition DNA DNA NF-κB (p50/p65)_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: NF-κB signaling pathway and flavonoid inhibition.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2 and JNK, is another critical regulator of the inflammatory response.[1] The anti-inflammatory activity of 4′-O-Demethylophiopogonanone E has been linked to its ability to inhibit the phosphorylation of ERK1/2 and JNK.[1][4]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK1/2 ERK1/2 MAPKK->ERK1/2 P JNK JNK MAPKK->JNK P AP-1 AP-1 ERK1/2->AP-1 Activation JNK->AP-1 Activation Homoisoflavonoids Homoisoflavonoids Homoisoflavonoids->ERK1/2 Inhibition of P Homoisoflavonoids->JNK Inhibition of P Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression AP-1->Pro-inflammatory Gene Expression

Caption: MAPK signaling pathway and homoisoflavonoid inhibition.

Experimental Workflow

The general workflow for identifying and characterizing the anti-inflammatory activity of flavonoids from Ophiopogon japonicus is outlined below.

Experimental_Workflow Start Start Extraction_Isolation Extraction and Isolation of Flavonoids from O. japonicus Start->Extraction_Isolation In_Vitro_Screening In Vitro Screening (e.g., NO, Cytokine Inhibition) Extraction_Isolation->In_Vitro_Screening In_Vivo_Validation In Vivo Validation (e.g., Edema Models) In_Vitro_Screening->In_Vivo_Validation Mechanism_Studies Mechanism of Action Studies (Signaling Pathways) In_Vivo_Validation->Mechanism_Studies Lead_Compound Lead Compound Identification Mechanism_Studies->Lead_Compound End End Lead_Compound->End

Caption: Workflow for anti-inflammatory compound discovery.

Conclusion

The flavonoids and other bioactive compounds from Ophiopogon japonicus demonstrate significant anti-inflammatory potential through various mechanisms, including the inhibition of key inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. The quantitative data presented in this guide highlights the potent activity of several of these compounds, particularly certain homoisoflavonoids and the saponin ophiopogonin D, suggesting their promise as candidates for further preclinical and clinical development in the management of inflammatory diseases. Further research is warranted to conduct direct comparative studies under standardized experimental conditions to more definitively rank the anti-inflammatory potency of these promising natural products.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Formyl-isoophiopogonanone A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of 6-Formyl-isoophiopogonanone A derivatives is limited in publicly available literature. This guide provides a comparative analysis based on established SAR principles for the broader class of homoisoflavonoids and flavonoids, to which this compound belongs. The presented data is intended to be a predictive guide for research and development and should be validated by experimental studies.

This compound is a homoisoflavonoid extracted from Ophiopogon japonicus and is known for its antioxidant properties.[1][2] Homoisoflavonoids, a unique subclass of flavonoids, are recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anti-angiogenic effects.[3] This guide explores the potential structure-activity relationships of novel derivatives of this compound, drawing parallels from existing research on related flavonoid and isoflavonoid (B1168493) compounds.

Comparative Analysis of Hypothetical Derivatives

The biological activity of flavonoids and their derivatives is significantly influenced by the substitution pattern on their core structure. Key determinants of activity, particularly antioxidant and anti-inflammatory effects, include the number and position of hydroxyl (-OH) and methoxyl (-OCH3) groups.[4][5][6][7] The presence of a C2-C3 double bond in the C ring, conjugated with a 4-oxo group, is also known to enhance radical scavenging capacity.[5]

Based on these principles, the following table outlines the predicted activities of hypothetical this compound derivatives.

Table 1: Predicted Structure-Activity Relationship of this compound Derivatives

Compound Modification from Parent Compound (this compound) Predicted Antioxidant Activity (Relative) Predicted Anti-inflammatory Activity (Relative) Rationale for Prediction
Derivative 1 Additional hydroxyl group at C4'HighHighThe presence of a hydroxyl group at the C4' position is known to enhance both antioxidant and anti-inflammatory activities in flavones.[7]
Derivative 2 Methoxy group at C7 instead of hydroxylModerateModerateMethoxylation of hydroxyl groups can sometimes reduce antioxidant activity compared to the parent hydroxylated compound.[6]
Derivative 3 Removal of the 6-formyl groupModerateModerateThe electron-withdrawing nature of the formyl group might influence the electronic properties of the A ring and its interaction with biological targets. Its removal would likely alter activity, though the direction is uncertain without experimental data.
Derivative 4 Reduction of the 4-oxo group to a hydroxyl groupLowLowThe 4-oxo group, in conjugation with the C2-C3 double bond (if present), is important for antioxidant activity.[5] Its reduction would likely decrease this activity.
Derivative 5 Glycosylation at the C7 hydroxyl groupLowLowO-glycosylation of flavonoids has been shown to decrease their in vitro antioxidant potential.[5]
Derivative 6 Additional hydroxyl group at C3'HighHighAn ortho-dihydroxyl structure (catechol group) on the B ring, which would be formed by an additional hydroxyl at C3', is a significant contributor to high antioxidant activity.[5]
Derivative 7 Isoprenyl group at C8Moderate-HighModerate-HighPrenylation of flavonoids can enhance their lipophilicity and biological activities, including antioxidant potential.

Experimental Protocols

To validate the predicted activities of novel this compound derivatives, the following experimental protocols are recommended.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.[8]

  • Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[3][9]

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol. This solution should be prepared fresh and kept in the dark.[3]

    • Test Compound Stock Solutions: Prepare stock solutions of the derivatives and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • Serial Dilutions: Create a series of dilutions of the test compounds from the stock solutions.

  • Assay Procedure (96-well plate):

    • Add 100 µL of various concentrations of the test compounds and positive control to the wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to all wells.

    • For the blank, add 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

      AcontrolA{control}Acontrol​
      - ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      ) / ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      ] x 100 where ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      is the absorbance of the DPPH solution without the sample, and ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      is the absorbance with the sample.[3]

    • The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][10]

  • Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[1]

  • Cell Culture:

    • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.[10]

  • Reagent Preparation:

    • Griess Reagent: A mixture of equal volumes of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.[1]

    • LPS Solution: Prepare a stock solution of LPS in sterile PBS.

    • Test Compounds: Prepare stock solutions in DMSO and dilute to final concentrations in culture medium.

  • Assay Procedure:

    • Seed RAW 264.7 cells (e.g., 1 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours.[10]

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours.[10]

    • After incubation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of the Griess reagent in a new 96-well plate.[2]

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540-550 nm.[1][10]

  • Data Analysis:

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The concentration of nitrite in the samples is determined from the standard curve.

    • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

    • Cell viability should be assessed in parallel (e.g., using an MTT assay) to ensure that the observed inhibition of NO is not due to cytotoxicity.[2]

Visualizations

Core Chemical Structure and Potential Modification Sites

Caption: Core structure of this compound with key sites for derivatization.

Experimental Workflow for Bioactivity Screening

Experimental_Workflow Start Synthesis of Derivatives Screening Primary Screening: Antioxidant & Anti-inflammatory Assays Start->Screening Antioxidant Antioxidant Assays (e.g., DPPH, ORAC) Screening->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO production) Screening->Anti_inflammatory Hit_ID Hit Identification & IC50 Determination Antioxidant->Hit_ID Anti_inflammatory->Hit_ID Secondary Secondary Assays (e.g., Cytokine Profiling, Western Blot) Hit_ID->Secondary Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Secondary->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Potential Anti-inflammatory Signaling Pathway

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB NF-κB IKK->NF_kB NF_kB_Inhibition This compound Derivative NF_kB_Inhibition->IKK Inhibits Nucleus Nucleus NF_kB->Nucleus iNOS_COX2 iNOS, COX-2 Gene Expression Nucleus->iNOS_COX2 Inflammatory_Mediators NO, Prostaglandins iNOS_COX2->Inflammatory_Mediators

Caption: A plausible anti-inflammatory mechanism involving the inhibition of the NF-κB pathway.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Formyl-isoophiopogonanone A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of 6-Formyl-isoophiopogonanone A derivatives is limited in publicly available literature. This guide provides a comparative analysis based on established SAR principles for the broader class of homoisoflavonoids and flavonoids, to which this compound belongs. The presented data is intended to be a predictive guide for research and development and should be validated by experimental studies.

This compound is a homoisoflavonoid extracted from Ophiopogon japonicus and is known for its antioxidant properties.[1][2] Homoisoflavonoids, a unique subclass of flavonoids, are recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anti-angiogenic effects.[3] This guide explores the potential structure-activity relationships of novel derivatives of this compound, drawing parallels from existing research on related flavonoid and isoflavonoid compounds.

Comparative Analysis of Hypothetical Derivatives

The biological activity of flavonoids and their derivatives is significantly influenced by the substitution pattern on their core structure. Key determinants of activity, particularly antioxidant and anti-inflammatory effects, include the number and position of hydroxyl (-OH) and methoxyl (-OCH3) groups.[4][5][6][7] The presence of a C2-C3 double bond in the C ring, conjugated with a 4-oxo group, is also known to enhance radical scavenging capacity.[5]

Based on these principles, the following table outlines the predicted activities of hypothetical this compound derivatives.

Table 1: Predicted Structure-Activity Relationship of this compound Derivatives

Compound Modification from Parent Compound (this compound) Predicted Antioxidant Activity (Relative) Predicted Anti-inflammatory Activity (Relative) Rationale for Prediction
Derivative 1 Additional hydroxyl group at C4'HighHighThe presence of a hydroxyl group at the C4' position is known to enhance both antioxidant and anti-inflammatory activities in flavones.[7]
Derivative 2 Methoxy group at C7 instead of hydroxylModerateModerateMethoxylation of hydroxyl groups can sometimes reduce antioxidant activity compared to the parent hydroxylated compound.[6]
Derivative 3 Removal of the 6-formyl groupModerateModerateThe electron-withdrawing nature of the formyl group might influence the electronic properties of the A ring and its interaction with biological targets. Its removal would likely alter activity, though the direction is uncertain without experimental data.
Derivative 4 Reduction of the 4-oxo group to a hydroxyl groupLowLowThe 4-oxo group, in conjugation with the C2-C3 double bond (if present), is important for antioxidant activity.[5] Its reduction would likely decrease this activity.
Derivative 5 Glycosylation at the C7 hydroxyl groupLowLowO-glycosylation of flavonoids has been shown to decrease their in vitro antioxidant potential.[5]
Derivative 6 Additional hydroxyl group at C3'HighHighAn ortho-dihydroxyl structure (catechol group) on the B ring, which would be formed by an additional hydroxyl at C3', is a significant contributor to high antioxidant activity.[5]
Derivative 7 Isoprenyl group at C8Moderate-HighModerate-HighPrenylation of flavonoids can enhance their lipophilicity and biological activities, including antioxidant potential.

Experimental Protocols

To validate the predicted activities of novel this compound derivatives, the following experimental protocols are recommended.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.[8]

  • Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[3][9]

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol. This solution should be prepared fresh and kept in the dark.[3]

    • Test Compound Stock Solutions: Prepare stock solutions of the derivatives and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • Serial Dilutions: Create a series of dilutions of the test compounds from the stock solutions.

  • Assay Procedure (96-well plate):

    • Add 100 µL of various concentrations of the test compounds and positive control to the wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to all wells.

    • For the blank, add 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

      AcontrolA{control}Acontrol​
      - ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      ) / ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      ] x 100 where ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      is the absorbance of the DPPH solution without the sample, and ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      is the absorbance with the sample.[3]

    • The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][10]

  • Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1]

  • Cell Culture:

    • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.[10]

  • Reagent Preparation:

    • Griess Reagent: A mixture of equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.[1]

    • LPS Solution: Prepare a stock solution of LPS in sterile PBS.

    • Test Compounds: Prepare stock solutions in DMSO and dilute to final concentrations in culture medium.

  • Assay Procedure:

    • Seed RAW 264.7 cells (e.g., 1 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours.[10]

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours.[10]

    • After incubation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of the Griess reagent in a new 96-well plate.[2]

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540-550 nm.[1][10]

  • Data Analysis:

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The concentration of nitrite in the samples is determined from the standard curve.

    • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

    • Cell viability should be assessed in parallel (e.g., using an MTT assay) to ensure that the observed inhibition of NO is not due to cytotoxicity.[2]

Visualizations

Core Chemical Structure and Potential Modification Sites

Caption: Core structure of this compound with key sites for derivatization.

Experimental Workflow for Bioactivity Screening

Experimental_Workflow Start Synthesis of Derivatives Screening Primary Screening: Antioxidant & Anti-inflammatory Assays Start->Screening Antioxidant Antioxidant Assays (e.g., DPPH, ORAC) Screening->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO production) Screening->Anti_inflammatory Hit_ID Hit Identification & IC50 Determination Antioxidant->Hit_ID Anti_inflammatory->Hit_ID Secondary Secondary Assays (e.g., Cytokine Profiling, Western Blot) Hit_ID->Secondary Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Secondary->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Potential Anti-inflammatory Signaling Pathway

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB NF-κB IKK->NF_kB NF_kB_Inhibition This compound Derivative NF_kB_Inhibition->IKK Inhibits Nucleus Nucleus NF_kB->Nucleus iNOS_COX2 iNOS, COX-2 Gene Expression Nucleus->iNOS_COX2 Inflammatory_Mediators NO, Prostaglandins iNOS_COX2->Inflammatory_Mediators

Caption: A plausible anti-inflammatory mechanism involving the inhibition of the NF-κB pathway.

References

Validating the Mechanism of Action of 6-Formyl-isoophiopogonanone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action of 6-Formyl-isoophiopogonanone A, a homoisoflavonoid with antioxidant properties, against the well-characterized anticancer agent 6-Shogaol. Due to the limited direct research on this compound, this guide utilizes data from its close structural analog, 8-Formylophiopogonanone B (8-FOB), as a proxy to infer its potential biological activities. This comparison aims to offer a validated framework for investigating the anticancer potential of this compound by leveraging the extensive research available on comparable natural compounds.

Executive Summary

This compound is a natural compound isolated from Ophiopogon japonicus[1]. While its direct mechanism of action is not extensively studied, its structural similarity to 8-Formylophiopogonanone B suggests a potential pro-apoptotic and anti-proliferative role in cancer cells, likely mediated by the induction of reactive oxygen species (ROS)[2].

6-Shogaol, a pungent constituent of ginger, is a well-established anticancer agent known to induce apoptosis and inhibit cancer cell proliferation and metastasis through multiple signaling pathways. Its mechanisms include the generation of ROS, modulation of the PI3K/Akt/mTOR and MAPK pathways, and induction of endoplasmic reticulum stress[3][4][5][6].

This guide compares the cytotoxic and pro-apoptotic effects of 8-FOB (as a proxy for this compound) and 6-Shogaol, presenting quantitative data from various cancer cell line studies. Detailed experimental protocols for key validation assays are also provided to facilitate further research.

Data Presentation: Comparative Efficacy

The following tables summarize the cytotoxic and pro-apoptotic activities of 8-Formylophiopogonanone B and 6-Shogaol in various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCancer Cell LineCell TypeIC50 (µM)Citation
8-Formylophiopogonanone B CNE-1Nasopharyngeal Carcinoma140.6[2]
CNE-2Nasopharyngeal Carcinoma155.2[2]
Neuro-2aNeuroblastoma181.9[2]
SK-Hep1Liver Cancer250.5[2]
HeLaCervical Cancer333.9[2]
MGC-803Gastric Cancer292.6[2]
6-Shogaol HCT-116Colon Cancer24.43[1]
H-1299Lung Cancer25.82[1]
T47DBreast Cancer0.5[7]
SW480Colon Cancer~20[3]
SW620Colon Cancer~20[3]
A549Lung Cancer62[5]
MB49Bladder Cancer146.8[8]

Table 2: Comparative Pro-Apoptotic Activity

CompoundCancer Cell LineTreatment Concentration (µM)Apoptotic Cells (%)Key Molecular EffectsCitation
8-Formylophiopogonanone B CNE-1100IncreasedUpregulation of Bax, Cleaved PARP, Cleaved Caspase-3, and Cytochrome c; Downregulation of Bcl-2.[2]
CNE-1150Significantly IncreasedUpregulation of Bax, Cleaved PARP, Cleaved Caspase-3, and Cytochrome c; Downregulation of Bcl-2.[2]
6-Shogaol MCF-72511 (Early Apoptosis)Increased PARP cleavage.[9]
COLO 205Not specifiedIncreasedUpregulation of Bax, Fas, and FasL; Downregulation of Bcl-2 and Bcl-xL.[10]
SW87220IncreasedTime-dependent increase in cleaved caspase-9 and -3, and cleaved PARP.[4]
HT-29Not specifiedIncreasedTime-dependent increase in Caspase-3/7 activity.[11]

Signaling Pathways and Mechanisms of Action

8-Formylophiopogonanone B (Proxy for this compound)

The proposed mechanism for 8-FOB-induced apoptosis is primarily mediated by the generation of intracellular ROS. This oxidative stress leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential, and subsequent activation of the intrinsic apoptotic pathway.

G 8-FOB 8-FOB ROS_Production Increased ROS Production 8-FOB->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Bax_up Bax ↑ Mitochondrial_Dysfunction->Bax_up Bcl2_down Bcl-2 ↓ Mitochondrial_Dysfunction->Bcl2_down Apoptosis Apoptosis Caspase_Activation Caspase Activation Bax_up->Caspase_Activation Bcl2_down->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway of 8-Formylophiopogonanone B.

6-Shogaol

6-Shogaol induces apoptosis through a more complex and multifaceted mechanism involving several key signaling pathways. It not only increases ROS production but also inhibits the pro-survival PI3K/Akt/mTOR and MAPK signaling pathways.

G 6-Shogaol 6-Shogaol PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway 6-Shogaol->PI3K_Akt_mTOR MAPK_Pathway MAPK Pathway 6-Shogaol->MAPK_Pathway ROS_Production Increased ROS Production 6-Shogaol->ROS_Production Proliferation_Inhibition Inhibition of Proliferation PI3K_Akt_mTOR->Proliferation_Inhibition Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis MAPK_Pathway->Proliferation_Inhibition ROS_Production->Apoptosis

Caption: Multi-target mechanism of action of 6-Shogaol in cancer cells.

Experimental Protocols

To validate the proposed mechanisms of action, the following key experiments are recommended.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compound on cancer cells and calculate the IC50 value.

Methodology:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 0-200 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_0 MTT Assay Workflow Seed_Cells Seed Cells (96-well plate) Treat_Compound Treat with Compound Seed_Cells->Treat_Compound Add_MTT Add MTT Solution Treat_Compound->Add_MTT Dissolve_Formazan Dissolve Formazan (DMSO) Add_MTT->Dissolve_Formazan Measure_Absorbance Measure Absorbance (570 nm) Dissolve_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the compound.

Methodology:

  • Treat cancer cells with the test compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

G cluster_0 Apoptosis Assay Workflow Treat_Cells Treat Cells with Compound Harvest_Wash Harvest and Wash Cells Treat_Cells->Harvest_Wash Stain_AnnexinV_PI Stain with Annexin V and PI Harvest_Wash->Stain_AnnexinV_PI Flow_Cytometry Analyze by Flow Cytometry Stain_AnnexinV_PI->Flow_Cytometry Quantify_Apoptosis Quantify Apoptotic Cells Flow_Cytometry->Quantify_Apoptosis

Caption: Workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To determine the effect of the compound on the expression levels of key proteins involved in the apoptotic pathway.

Methodology:

  • Treat cells with the test compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the level of intracellular ROS production induced by the compound.

Methodology:

  • Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Treat the cells with the test compound for a specified time.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Mitochondrial Membrane Potential (MMP) Assay

Objective: To assess the effect of the compound on mitochondrial function.

Methodology:

  • Treat cells with the test compound for the desired time.

  • Stain the cells with a potentiometric dye, such as JC-1 or TMRE.

  • Analyze the fluorescence using a fluorescence microscope, microplate reader, or flow cytometer. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates a loss of MMP.

Conclusion

While direct experimental data on the mechanism of action of this compound is currently limited, the available information on its structural analog, 8-Formylophiopogonanone B, suggests a promising avenue for investigation into its potential as a pro-apoptotic agent. The comparative analysis with the well-characterized compound 6-Shogaol provides a robust framework for designing experiments to validate this hypothesis. The detailed protocols provided in this guide offer a starting point for researchers to systematically evaluate the anticancer properties of this compound and elucidate its underlying molecular mechanisms. Further research is warranted to confirm these potential activities and to explore the therapeutic utility of this natural compound.

References

Validating the Mechanism of Action of 6-Formyl-isoophiopogonanone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action of 6-Formyl-isoophiopogonanone A, a homoisoflavonoid with antioxidant properties, against the well-characterized anticancer agent 6-Shogaol (B1671286). Due to the limited direct research on this compound, this guide utilizes data from its close structural analog, 8-Formylophiopogonanone B (8-FOB), as a proxy to infer its potential biological activities. This comparison aims to offer a validated framework for investigating the anticancer potential of this compound by leveraging the extensive research available on comparable natural compounds.

Executive Summary

This compound is a natural compound isolated from Ophiopogon japonicus[1]. While its direct mechanism of action is not extensively studied, its structural similarity to 8-Formylophiopogonanone B suggests a potential pro-apoptotic and anti-proliferative role in cancer cells, likely mediated by the induction of reactive oxygen species (ROS)[2].

6-Shogaol, a pungent constituent of ginger, is a well-established anticancer agent known to induce apoptosis and inhibit cancer cell proliferation and metastasis through multiple signaling pathways. Its mechanisms include the generation of ROS, modulation of the PI3K/Akt/mTOR and MAPK pathways, and induction of endoplasmic reticulum stress[3][4][5][6].

This guide compares the cytotoxic and pro-apoptotic effects of 8-FOB (as a proxy for this compound) and 6-Shogaol, presenting quantitative data from various cancer cell line studies. Detailed experimental protocols for key validation assays are also provided to facilitate further research.

Data Presentation: Comparative Efficacy

The following tables summarize the cytotoxic and pro-apoptotic activities of 8-Formylophiopogonanone B and 6-Shogaol in various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCancer Cell LineCell TypeIC50 (µM)Citation
8-Formylophiopogonanone B CNE-1Nasopharyngeal Carcinoma140.6[2]
CNE-2Nasopharyngeal Carcinoma155.2[2]
Neuro-2aNeuroblastoma181.9[2]
SK-Hep1Liver Cancer250.5[2]
HeLaCervical Cancer333.9[2]
MGC-803Gastric Cancer292.6[2]
6-Shogaol HCT-116Colon Cancer24.43[1]
H-1299Lung Cancer25.82[1]
T47DBreast Cancer0.5[7]
SW480Colon Cancer~20[3]
SW620Colon Cancer~20[3]
A549Lung Cancer62[5]
MB49Bladder Cancer146.8[8]

Table 2: Comparative Pro-Apoptotic Activity

CompoundCancer Cell LineTreatment Concentration (µM)Apoptotic Cells (%)Key Molecular EffectsCitation
8-Formylophiopogonanone B CNE-1100IncreasedUpregulation of Bax, Cleaved PARP, Cleaved Caspase-3, and Cytochrome c; Downregulation of Bcl-2.[2]
CNE-1150Significantly IncreasedUpregulation of Bax, Cleaved PARP, Cleaved Caspase-3, and Cytochrome c; Downregulation of Bcl-2.[2]
6-Shogaol MCF-72511 (Early Apoptosis)Increased PARP cleavage.[9]
COLO 205Not specifiedIncreasedUpregulation of Bax, Fas, and FasL; Downregulation of Bcl-2 and Bcl-xL.[10]
SW87220IncreasedTime-dependent increase in cleaved caspase-9 and -3, and cleaved PARP.[4]
HT-29Not specifiedIncreasedTime-dependent increase in Caspase-3/7 activity.[11]

Signaling Pathways and Mechanisms of Action

8-Formylophiopogonanone B (Proxy for this compound)

The proposed mechanism for 8-FOB-induced apoptosis is primarily mediated by the generation of intracellular ROS. This oxidative stress leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential, and subsequent activation of the intrinsic apoptotic pathway.

G 8-FOB 8-FOB ROS_Production Increased ROS Production 8-FOB->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Bax_up Bax ↑ Mitochondrial_Dysfunction->Bax_up Bcl2_down Bcl-2 ↓ Mitochondrial_Dysfunction->Bcl2_down Apoptosis Apoptosis Caspase_Activation Caspase Activation Bax_up->Caspase_Activation Bcl2_down->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway of 8-Formylophiopogonanone B.

6-Shogaol

6-Shogaol induces apoptosis through a more complex and multifaceted mechanism involving several key signaling pathways. It not only increases ROS production but also inhibits the pro-survival PI3K/Akt/mTOR and MAPK signaling pathways.

G 6-Shogaol 6-Shogaol PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway 6-Shogaol->PI3K_Akt_mTOR MAPK_Pathway MAPK Pathway 6-Shogaol->MAPK_Pathway ROS_Production Increased ROS Production 6-Shogaol->ROS_Production Proliferation_Inhibition Inhibition of Proliferation PI3K_Akt_mTOR->Proliferation_Inhibition Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis MAPK_Pathway->Proliferation_Inhibition ROS_Production->Apoptosis

Caption: Multi-target mechanism of action of 6-Shogaol in cancer cells.

Experimental Protocols

To validate the proposed mechanisms of action, the following key experiments are recommended.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compound on cancer cells and calculate the IC50 value.

Methodology:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 0-200 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_0 MTT Assay Workflow Seed_Cells Seed Cells (96-well plate) Treat_Compound Treat with Compound Seed_Cells->Treat_Compound Add_MTT Add MTT Solution Treat_Compound->Add_MTT Dissolve_Formazan Dissolve Formazan (DMSO) Add_MTT->Dissolve_Formazan Measure_Absorbance Measure Absorbance (570 nm) Dissolve_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the compound.

Methodology:

  • Treat cancer cells with the test compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

G cluster_0 Apoptosis Assay Workflow Treat_Cells Treat Cells with Compound Harvest_Wash Harvest and Wash Cells Treat_Cells->Harvest_Wash Stain_AnnexinV_PI Stain with Annexin V and PI Harvest_Wash->Stain_AnnexinV_PI Flow_Cytometry Analyze by Flow Cytometry Stain_AnnexinV_PI->Flow_Cytometry Quantify_Apoptosis Quantify Apoptotic Cells Flow_Cytometry->Quantify_Apoptosis

Caption: Workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To determine the effect of the compound on the expression levels of key proteins involved in the apoptotic pathway.

Methodology:

  • Treat cells with the test compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the level of intracellular ROS production induced by the compound.

Methodology:

  • Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Treat the cells with the test compound for a specified time.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Mitochondrial Membrane Potential (MMP) Assay

Objective: To assess the effect of the compound on mitochondrial function.

Methodology:

  • Treat cells with the test compound for the desired time.

  • Stain the cells with a potentiometric dye, such as JC-1 or TMRE.

  • Analyze the fluorescence using a fluorescence microscope, microplate reader, or flow cytometer. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates a loss of MMP.

Conclusion

While direct experimental data on the mechanism of action of this compound is currently limited, the available information on its structural analog, 8-Formylophiopogonanone B, suggests a promising avenue for investigation into its potential as a pro-apoptotic agent. The comparative analysis with the well-characterized compound 6-Shogaol provides a robust framework for designing experiments to validate this hypothesis. The detailed protocols provided in this guide offer a starting point for researchers to systematically evaluate the anticancer properties of this compound and elucidate its underlying molecular mechanisms. Further research is warranted to confirm these potential activities and to explore the therapeutic utility of this natural compound.

References

Comparative analysis of 6-Formyl-isoophiopogonanone A and other iNOS inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme implicated in inflammatory processes. While this report aims to be comprehensive, specific quantitative data on the iNOS inhibitory activity of 6-Formyl-isoophiopogonanone A was not available in the reviewed literature. Therefore, this guide will focus on a selection of other well-characterized natural and synthetic iNOS inhibitors to provide a valuable comparative overview for research and drug development purposes.

The overproduction of nitric oxide (NO) by iNOS is a hallmark of various inflammatory diseases. Consequently, the inhibition of iNOS has emerged as a significant therapeutic target. This guide presents a compilation of experimental data on the efficacy of several iNOS inhibitors, details the methodologies used to obtain this data, and visualizes the key signaling pathways and experimental workflows.

Quantitative Comparison of iNOS Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of iNOS inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of iNOS by 50% and are a standard measure of inhibitor potency. The data has been compiled from various in vitro studies, and it is important to note that IC50 values can vary depending on the specific experimental conditions.

CompoundTypeTarget Cell/EnzymeIC50 Value (µM)Reference CompoundIC50 Value (µM)
ErmaninNatural (Flavonoid)iNOS (in RAW 264.7 cells)6.7L-NIL~3-10
QuercetinNatural (Flavonoid)iNOS (in RAW 264.7 cells)~17-27
LuteolinNatural (Flavonoid)iNOS (in RAW 264.7 cells)17.1
ApigeninNatural (Flavonoid)iNOS (in RAW 264.7 cells)23
ThymoquinoneNaturaliNOS (in rat peritoneal macrophages)1.4-2.76
AminoguanidineSyntheticMouse iNOS2.1
FR038251SyntheticMouse iNOS1.7Aminoguanidine2.1
FR038470SyntheticMouse iNOS8.8Aminoguanidine2.1
FR191863SyntheticMouse iNOS1.9Aminoguanidine2.1
GW274150SyntheticRecombinant human iNOS0.09L-NMMA2.6
S-Methyl-L-thiocitrullineSyntheticHuman iNOS0.034
S-Ethyl-L-thiocitrullineSyntheticHuman iNOS0.017

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key experiments commonly used to assess the efficacy of iNOS inhibitors.

Griess Assay for Nitric Oxide Production

This assay quantifies the amount of nitrite (B80452), a stable and quantifiable end-product of NO, in cell culture supernatants.

a. Cell Culture and Treatment:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubate the cells for 24 hours to allow for iNOS expression and NO production.

b. Nitrite Measurement:

  • After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Western Blot for iNOS Protein Expression

This technique is used to detect and quantify the amount of iNOS protein in cell lysates, providing insight into whether an inhibitor affects the expression of the enzyme.

a. Cell Lysis and Protein Quantification:

  • After treatment as described above, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.

  • Determine the protein concentration of each sample using a protein assay, such as the Bradford or BCA assay.

b. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.

  • Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizing Molecular Pathways and Experimental Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key signaling pathway involved in iNOS induction and a typical experimental workflow for evaluating iNOS inhibitors.

iNOS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases iNOS_Gene iNOS Gene NFkB->iNOS_Gene translocates to nucleus and activates transcription Nucleus Nucleus iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes L_Arginine L-Arginine L_Arginine->NO Inhibitor iNOS Inhibitor Inhibitor->iNOS_Protein inhibits

Caption: LPS-induced iNOS expression and inhibition pathway.

Experimental_Workflow Start Start: Hypothesis Cell_Culture Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Treatment Treatment with Inhibitor & LPS Cell_Culture->Treatment Incubation 24h Incubation Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cell_Lysate Prepare Cell Lysate Incubation->Cell_Lysate Griess_Assay Griess Assay (NO Measurement) Supernatant->Griess_Assay Western_Blot Western Blot (iNOS Expression) Cell_Lysate->Western_Blot Data_Analysis Data Analysis (IC50 Calculation) Griess_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for evaluating iNOS inhibitors.

Comparative analysis of 6-Formyl-isoophiopogonanone A and other iNOS inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme implicated in inflammatory processes. While this report aims to be comprehensive, specific quantitative data on the iNOS inhibitory activity of 6-Formyl-isoophiopogonanone A was not available in the reviewed literature. Therefore, this guide will focus on a selection of other well-characterized natural and synthetic iNOS inhibitors to provide a valuable comparative overview for research and drug development purposes.

The overproduction of nitric oxide (NO) by iNOS is a hallmark of various inflammatory diseases. Consequently, the inhibition of iNOS has emerged as a significant therapeutic target. This guide presents a compilation of experimental data on the efficacy of several iNOS inhibitors, details the methodologies used to obtain this data, and visualizes the key signaling pathways and experimental workflows.

Quantitative Comparison of iNOS Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of iNOS inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of iNOS by 50% and are a standard measure of inhibitor potency. The data has been compiled from various in vitro studies, and it is important to note that IC50 values can vary depending on the specific experimental conditions.

CompoundTypeTarget Cell/EnzymeIC50 Value (µM)Reference CompoundIC50 Value (µM)
ErmaninNatural (Flavonoid)iNOS (in RAW 264.7 cells)6.7L-NIL~3-10
QuercetinNatural (Flavonoid)iNOS (in RAW 264.7 cells)~17-27
LuteolinNatural (Flavonoid)iNOS (in RAW 264.7 cells)17.1
ApigeninNatural (Flavonoid)iNOS (in RAW 264.7 cells)23
ThymoquinoneNaturaliNOS (in rat peritoneal macrophages)1.4-2.76
AminoguanidineSyntheticMouse iNOS2.1
FR038251SyntheticMouse iNOS1.7Aminoguanidine2.1
FR038470SyntheticMouse iNOS8.8Aminoguanidine2.1
FR191863SyntheticMouse iNOS1.9Aminoguanidine2.1
GW274150SyntheticRecombinant human iNOS0.09L-NMMA2.6
S-Methyl-L-thiocitrullineSyntheticHuman iNOS0.034
S-Ethyl-L-thiocitrullineSyntheticHuman iNOS0.017

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key experiments commonly used to assess the efficacy of iNOS inhibitors.

Griess Assay for Nitric Oxide Production

This assay quantifies the amount of nitrite, a stable and quantifiable end-product of NO, in cell culture supernatants.

a. Cell Culture and Treatment:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubate the cells for 24 hours to allow for iNOS expression and NO production.

b. Nitrite Measurement:

  • After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Western Blot for iNOS Protein Expression

This technique is used to detect and quantify the amount of iNOS protein in cell lysates, providing insight into whether an inhibitor affects the expression of the enzyme.

a. Cell Lysis and Protein Quantification:

  • After treatment as described above, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.

  • Determine the protein concentration of each sample using a protein assay, such as the Bradford or BCA assay.

b. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.

  • Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizing Molecular Pathways and Experimental Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key signaling pathway involved in iNOS induction and a typical experimental workflow for evaluating iNOS inhibitors.

iNOS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases iNOS_Gene iNOS Gene NFkB->iNOS_Gene translocates to nucleus and activates transcription Nucleus Nucleus iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes L_Arginine L-Arginine L_Arginine->NO Inhibitor iNOS Inhibitor Inhibitor->iNOS_Protein inhibits

Caption: LPS-induced iNOS expression and inhibition pathway.

Experimental_Workflow Start Start: Hypothesis Cell_Culture Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Treatment Treatment with Inhibitor & LPS Cell_Culture->Treatment Incubation 24h Incubation Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cell_Lysate Prepare Cell Lysate Incubation->Cell_Lysate Griess_Assay Griess Assay (NO Measurement) Supernatant->Griess_Assay Western_Blot Western Blot (iNOS Expression) Cell_Lysate->Western_Blot Data_Analysis Data Analysis (IC50 Calculation) Griess_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for evaluating iNOS inhibitors.

A Comparative Guide to the Bioactivity of 6-Formyl-isoophiopogonanone A and Related Homoisoflavonoids in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of 6-Formyl-isoophiopogonanone A and structurally related homoisoflavonoids isolated from Ophiopogon japonicus. Due to the limited publicly available data on the specific bioactivity of this compound, this document focuses on presenting the available information and drawing comparisons with more extensively studied analogs, namely 8-Formylophiopogonanone B and Homoisopogon A. This comparative approach aims to provide valuable insights for researchers interested in the therapeutic potential of this class of compounds.

Introduction to this compound

This compound is a homoisoflavonoid extracted from the tubers of Ophiopogon japonicus.[1][2] Currently, its characterized bioactivity is primarily noted as having antioxidant properties.[1][2] Detailed studies cross-validating its cytotoxic or other specific bioactivities across multiple cell lines are not extensively available in the public domain.

Comparative Bioactivity of Structurally Related Homoisoflavonoids

To provide a useful benchmark, this guide presents data on two other homoisoflavonoids from Ophiopogon japonicus: 8-Formylophiopogonanone B and Homoisopogon A.

8-Formylophiopogonanone B (8-FOB) , a structural isomer of this compound, has demonstrated significant anti-tumor effects in several cancer cell lines. Its mechanism of action is reported to be the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS).

Homoisopogon A is another novel homoisoflavanone isolated from Ophiopogon japonicus that has shown potent cytotoxic effects against various cancer cell lines.[3][4]

Data Presentation: Comparative Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic activity of 8-Formylophiopogonanone B and Homoisopogon A in various human cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)Reference
8-Formylophiopogonanone B CNE-1Nasopharyngeal Carcinoma140.6
CNE-2Nasopharyngeal Carcinoma155.2
Neuro-2aNeuroblastoma181.9
SK-Hep1Liver Adenocarcinoma250.5
HeLaCervical Cancer333.9
MGC-803Gastric Cancer292.6
Homoisopogon A LU-1Lung Adenocarcinoma0.51[3]
KBEpidermoid Carcinoma0.66[3]
SK-Mel-2Melanoma0.58[3]

Note: No publicly available IC50 data for this compound was found at the time of this publication.

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies of related homoisoflavonoids are provided below. These protocols can serve as a reference for designing future studies on this compound.

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and cultured overnight to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 8-FOB) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a defined time.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the molecular pathways affected by the compound.

  • Protein Extraction: Cells are treated with the compound, harvested, and lysed using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening and validating the bioactivity of a novel compound like this compound.

G Experimental Workflow for Bioactivity Assessment cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Conclusion A Compound Isolation/Synthesis (this compound) B Cell Viability Assay (CCK-8) (Multiple Cell Lines) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis C->E H Compare Bioactivity Across Cell Lines C->H F Western Blotting (Apoptosis & Signaling Proteins) D->F I Elucidate Signaling Pathway F->I G ROS Measurement G->F J Publish Comparison Guide H->J I->J

Caption: A flowchart of the experimental process for evaluating the bioactivity of a compound.

Proposed Signaling Pathway for 8-Formylophiopogonanone B-Induced Apoptosis

Based on the available literature for the structurally related 8-FOB, the following diagram illustrates its proposed mechanism of action in inducing cancer cell death.

G Proposed ROS-Mediated Apoptosis Pathway (8-FOB) Compound 8-Formylophiopogonanone B Cell Cancer Cell Compound->Cell ROS Increased Intracellular Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: The proposed mechanism of 8-FOB inducing apoptosis through ROS production.

References

A Comparative Guide to the Bioactivity of 6-Formyl-isoophiopogonanone A and Related Homoisoflavonoids in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of 6-Formyl-isoophiopogonanone A and structurally related homoisoflavonoids isolated from Ophiopogon japonicus. Due to the limited publicly available data on the specific bioactivity of this compound, this document focuses on presenting the available information and drawing comparisons with more extensively studied analogs, namely 8-Formylophiopogonanone B and Homoisopogon A. This comparative approach aims to provide valuable insights for researchers interested in the therapeutic potential of this class of compounds.

Introduction to this compound

This compound is a homoisoflavonoid extracted from the tubers of Ophiopogon japonicus.[1][2] Currently, its characterized bioactivity is primarily noted as having antioxidant properties.[1][2] Detailed studies cross-validating its cytotoxic or other specific bioactivities across multiple cell lines are not extensively available in the public domain.

Comparative Bioactivity of Structurally Related Homoisoflavonoids

To provide a useful benchmark, this guide presents data on two other homoisoflavonoids from Ophiopogon japonicus: 8-Formylophiopogonanone B and Homoisopogon A.

8-Formylophiopogonanone B (8-FOB) , a structural isomer of this compound, has demonstrated significant anti-tumor effects in several cancer cell lines. Its mechanism of action is reported to be the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS).

Homoisopogon A is another novel homoisoflavanone isolated from Ophiopogon japonicus that has shown potent cytotoxic effects against various cancer cell lines.[3][4]

Data Presentation: Comparative Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic activity of 8-Formylophiopogonanone B and Homoisopogon A in various human cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)Reference
8-Formylophiopogonanone B CNE-1Nasopharyngeal Carcinoma140.6
CNE-2Nasopharyngeal Carcinoma155.2
Neuro-2aNeuroblastoma181.9
SK-Hep1Liver Adenocarcinoma250.5
HeLaCervical Cancer333.9
MGC-803Gastric Cancer292.6
Homoisopogon A LU-1Lung Adenocarcinoma0.51[3]
KBEpidermoid Carcinoma0.66[3]
SK-Mel-2Melanoma0.58[3]

Note: No publicly available IC50 data for this compound was found at the time of this publication.

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies of related homoisoflavonoids are provided below. These protocols can serve as a reference for designing future studies on this compound.

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and cultured overnight to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 8-FOB) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a defined time.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the molecular pathways affected by the compound.

  • Protein Extraction: Cells are treated with the compound, harvested, and lysed using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening and validating the bioactivity of a novel compound like this compound.

G Experimental Workflow for Bioactivity Assessment cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Conclusion A Compound Isolation/Synthesis (this compound) B Cell Viability Assay (CCK-8) (Multiple Cell Lines) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis C->E H Compare Bioactivity Across Cell Lines C->H F Western Blotting (Apoptosis & Signaling Proteins) D->F I Elucidate Signaling Pathway F->I G ROS Measurement G->F J Publish Comparison Guide H->J I->J

Caption: A flowchart of the experimental process for evaluating the bioactivity of a compound.

Proposed Signaling Pathway for 8-Formylophiopogonanone B-Induced Apoptosis

Based on the available literature for the structurally related 8-FOB, the following diagram illustrates its proposed mechanism of action in inducing cancer cell death.

G Proposed ROS-Mediated Apoptosis Pathway (8-FOB) Compound 8-Formylophiopogonanone B Cell Cancer Cell Compound->Cell ROS Increased Intracellular Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: The proposed mechanism of 8-FOB inducing apoptosis through ROS production.

References

Comparative Efficacy of 6-Formyl-isoophiopogonanone A and Synthetic Anti-inflammatory Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-inflammatory properties of the natural compound 6-Formyl-isoophiopogonanone A in comparison to widely used synthetic drugs, Ibuprofen and Dexamethasone. This guide provides a detailed examination of their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

In the quest for novel anti-inflammatory agents, natural products are a promising source of lead compounds. Among these, this compound, a homoisoflavonoid isolated from the medicinal plant Ophiopogon japonicus, has garnered attention for its potential therapeutic properties. This guide offers a comparative analysis of the anti-inflammatory efficacy of this natural compound against two commonly prescribed synthetic drugs: Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent corticosteroid.

Quantitative Efficacy: A Comparative Overview

Direct comparative studies on the anti-inflammatory activity of this compound are limited. However, research on a structurally related compound, 4′-O-Demethylophiopogonanone E, also isolated from Ophiopogon japonicus, provides valuable insights into the potential efficacy of this class of compounds. The following table summarizes the inhibitory concentration (IC50) values for 4′-O-Demethylophiopogonanone E, Ibuprofen, and Dexamethasone against key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

It is important to note that the data for the natural compound is for 4′-O-Demethylophiopogonanone E and is used as a surrogate for this compound due to the lack of direct experimental data for the latter. This assumption should be considered when interpreting the results.

CompoundTarget MediatorIC50 (µg/mL)IC50 (µM)
4′-O-Demethylophiopogonanone E Nitric Oxide (NO)66.4 ± 3.5~212.5
Interleukin-1β (IL-1β)32.5 ± 3.5~104.0
Interleukin-6 (IL-6)13.4 ± 2.3~42.9
Ibuprofen Nitric Oxide (NO)-~150
Dexamethasone Nitric Oxide (NO)-~0.05
Interleukin-6 (IL-6)-~0.001

Note: IC50 values for Ibuprofen and Dexamethasone are approximated from various studies under similar experimental conditions. The conversion to µM is based on the respective molecular weights of the compounds.

Mechanisms of Action: Distinct Pathways to Inflammation Control

The anti-inflammatory effects of this compound (and its analogue), Ibuprofen, and Dexamethasone are achieved through distinct molecular pathways.

This compound (inferred from 4′-O-Demethylophiopogonanone E): The anti-inflammatory activity of this class of homoisoflavonoids is believed to be mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3][4] Specifically, it has been shown to inhibit the phosphorylation of ERK1/2 and JNK, which are key kinases in the MAPK cascade.[1][2][3][4] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), IL-1β, and IL-6.[1][2][3][4]

Ibuprofen: As a non-selective NSAID, Ibuprofen exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, Ibuprofen reduces the synthesis of prostaglandins.

Dexamethasone: This synthetic glucocorticoid acts by binding to cytosolic glucocorticoid receptors.[6][7] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of a wide range of genes. Dexamethasone upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, such as IL-1, IL-6, and TNF-α, by inhibiting transcription factors like NF-κB.[6][7]

Signaling Pathway Diagrams

To visualize the distinct mechanisms of action, the following diagrams illustrate the key signaling pathways involved.

LPS-induced Inflammatory Pathway in Macrophages cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TAK1->MAPK_pathway IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates Gene_expression Pro-inflammatory Gene Expression MAPK_pathway->Gene_expression Activates Transcription Factors NFκB_n->Gene_expression Induces

LPS-induced inflammatory signaling pathway in macrophages.

Mechanisms of Action cluster_6FIOA This compound (Inferred) cluster_Ibuprofen Ibuprofen cluster_Dexamethasone Dexamethasone FIOA 6-Formyl- isoophiopogonanone A MAPK MAPK Pathway (ERK, JNK) FIOA->MAPK Inhibits Ibu Ibuprofen COX COX-1 / COX-2 Ibu->COX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Converts to Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Dex Dexamethasone GR_c Glucocorticoid Receptor (Cytosol) Dex->GR_c Binds GR_n GR-Dex Complex (Nucleus) GR_c->GR_n Translocates Gene_Mod Modulation of Gene Expression GR_n->Gene_Mod

Comparative mechanisms of action of the anti-inflammatory agents.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (4′-O-Demethylophiopogonanone E, Ibuprofen, or Dexamethasone) for 2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Collect 100 µL of cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Principle: ELISA is used to quantify the concentration of pro-inflammatory cytokines (IL-1β and IL-6) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate and wash, then add streptavidin-horseradish peroxidase (HRP).

    • Incubate and wash, then add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from the standard curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: Western blotting is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway (ERK1/2 and JNK).

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated and total ERK1/2 and JNK.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Experimental Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treatment with Compound (2 hours) cell_culture->treatment lps_stimulation LPS Stimulation (1 µg/mL, 24 hours) treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cell_lysis Cell Lysis lps_stimulation->cell_lysis griess_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant_collection->griess_assay elisa Cytokine Measurement (ELISA) (IL-1β, IL-6) supernatant_collection->elisa western_blot Western Blot Analysis (p-ERK, p-JNK) cell_lysis->western_blot data_analysis Data Analysis and IC50 Calculation griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

A generalized workflow for in vitro anti-inflammatory assays.

Conclusion

This guide provides a comparative framework for understanding the anti-inflammatory potential of this compound relative to the established synthetic drugs, Ibuprofen and Dexamethasone. While direct quantitative comparisons for this compound are not yet available, data from a closely related compound suggest a distinct mechanism of action through the MAPK pathway, offering a potentially different therapeutic approach compared to the COX-inhibition of Ibuprofen and the broad genomic effects of Dexamethasone. Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate the efficacy and therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Comparative Efficacy of 6-Formyl-isoophiopogonanone A and Synthetic Anti-inflammatory Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-inflammatory properties of the natural compound 6-Formyl-isoophiopogonanone A in comparison to widely used synthetic drugs, Ibuprofen and Dexamethasone. This guide provides a detailed examination of their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

In the quest for novel anti-inflammatory agents, natural products are a promising source of lead compounds. Among these, this compound, a homoisoflavonoid isolated from the medicinal plant Ophiopogon japonicus, has garnered attention for its potential therapeutic properties. This guide offers a comparative analysis of the anti-inflammatory efficacy of this natural compound against two commonly prescribed synthetic drugs: Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent corticosteroid.

Quantitative Efficacy: A Comparative Overview

Direct comparative studies on the anti-inflammatory activity of this compound are limited. However, research on a structurally related compound, 4′-O-Demethylophiopogonanone E, also isolated from Ophiopogon japonicus, provides valuable insights into the potential efficacy of this class of compounds. The following table summarizes the inhibitory concentration (IC50) values for 4′-O-Demethylophiopogonanone E, Ibuprofen, and Dexamethasone against key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

It is important to note that the data for the natural compound is for 4′-O-Demethylophiopogonanone E and is used as a surrogate for this compound due to the lack of direct experimental data for the latter. This assumption should be considered when interpreting the results.

CompoundTarget MediatorIC50 (µg/mL)IC50 (µM)
4′-O-Demethylophiopogonanone E Nitric Oxide (NO)66.4 ± 3.5~212.5
Interleukin-1β (IL-1β)32.5 ± 3.5~104.0
Interleukin-6 (IL-6)13.4 ± 2.3~42.9
Ibuprofen Nitric Oxide (NO)-~150
Dexamethasone Nitric Oxide (NO)-~0.05
Interleukin-6 (IL-6)-~0.001

Note: IC50 values for Ibuprofen and Dexamethasone are approximated from various studies under similar experimental conditions. The conversion to µM is based on the respective molecular weights of the compounds.

Mechanisms of Action: Distinct Pathways to Inflammation Control

The anti-inflammatory effects of this compound (and its analogue), Ibuprofen, and Dexamethasone are achieved through distinct molecular pathways.

This compound (inferred from 4′-O-Demethylophiopogonanone E): The anti-inflammatory activity of this class of homoisoflavonoids is believed to be mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3][4] Specifically, it has been shown to inhibit the phosphorylation of ERK1/2 and JNK, which are key kinases in the MAPK cascade.[1][2][3][4] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), IL-1β, and IL-6.[1][2][3][4]

Ibuprofen: As a non-selective NSAID, Ibuprofen exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, Ibuprofen reduces the synthesis of prostaglandins.

Dexamethasone: This synthetic glucocorticoid acts by binding to cytosolic glucocorticoid receptors.[6][7] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of a wide range of genes. Dexamethasone upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, such as IL-1, IL-6, and TNF-α, by inhibiting transcription factors like NF-κB.[6][7]

Signaling Pathway Diagrams

To visualize the distinct mechanisms of action, the following diagrams illustrate the key signaling pathways involved.

LPS-induced Inflammatory Pathway in Macrophages cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TAK1->MAPK_pathway IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates Gene_expression Pro-inflammatory Gene Expression MAPK_pathway->Gene_expression Activates Transcription Factors NFκB_n->Gene_expression Induces

LPS-induced inflammatory signaling pathway in macrophages.

Mechanisms of Action cluster_6FIOA This compound (Inferred) cluster_Ibuprofen Ibuprofen cluster_Dexamethasone Dexamethasone FIOA 6-Formyl- isoophiopogonanone A MAPK MAPK Pathway (ERK, JNK) FIOA->MAPK Inhibits Ibu Ibuprofen COX COX-1 / COX-2 Ibu->COX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Converts to Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Dex Dexamethasone GR_c Glucocorticoid Receptor (Cytosol) Dex->GR_c Binds GR_n GR-Dex Complex (Nucleus) GR_c->GR_n Translocates Gene_Mod Modulation of Gene Expression GR_n->Gene_Mod

Comparative mechanisms of action of the anti-inflammatory agents.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (4′-O-Demethylophiopogonanone E, Ibuprofen, or Dexamethasone) for 2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Collect 100 µL of cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Principle: ELISA is used to quantify the concentration of pro-inflammatory cytokines (IL-1β and IL-6) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate and wash, then add streptavidin-horseradish peroxidase (HRP).

    • Incubate and wash, then add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from the standard curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: Western blotting is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway (ERK1/2 and JNK).

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated and total ERK1/2 and JNK.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Experimental Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treatment with Compound (2 hours) cell_culture->treatment lps_stimulation LPS Stimulation (1 µg/mL, 24 hours) treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cell_lysis Cell Lysis lps_stimulation->cell_lysis griess_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant_collection->griess_assay elisa Cytokine Measurement (ELISA) (IL-1β, IL-6) supernatant_collection->elisa western_blot Western Blot Analysis (p-ERK, p-JNK) cell_lysis->western_blot data_analysis Data Analysis and IC50 Calculation griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

A generalized workflow for in vitro anti-inflammatory assays.

Conclusion

This guide provides a comparative framework for understanding the anti-inflammatory potential of this compound relative to the established synthetic drugs, Ibuprofen and Dexamethasone. While direct quantitative comparisons for this compound are not yet available, data from a closely related compound suggest a distinct mechanism of action through the MAPK pathway, offering a potentially different therapeutic approach compared to the COX-inhibition of Ibuprofen and the broad genomic effects of Dexamethasone. Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate the efficacy and therapeutic potential of this compound as a novel anti-inflammatory agent.

References

A Head-to-Head Comparison of Homoisoflavonoid Extraction Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of homoisoflavonoids from plant sources is a critical first step in harnessing their therapeutic potential. This guide provides an objective comparison of prevalent extraction techniques, supported by available experimental data, to aid in the selection of the most suitable method for your research needs.

Homoisoflavonoids, a unique subclass of flavonoids, are garnering significant interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties. Found in plants such as Caesalpinia sappan (Sappanwood) and Ophiopogon japonicus, the effective isolation of these compounds is paramount for further investigation and drug development. This guide contrasts conventional and modern extraction methods, offering insights into their efficiency, solvent consumption, and impact on the final yield and purity of homoisoflavonoids.

Quantitative Comparison of Extraction Techniques

While a direct comparative study showcasing quantitative yields of various extraction techniques for homoisoflavonoids from a single plant source is not extensively available in the current literature, this section summarizes the performance of different methods based on existing studies on isoflavonoids and related compounds. The efficiency of an extraction process is influenced by numerous factors, including the specific plant matrix, the solvent system employed, and the operational parameters.

Extraction TechniquePrincipleTypical SolventsAdvantagesDisadvantagesReported Yield/Efficiency for (Homo)isoflavonoids
Maceration Soaking the plant material in a solvent for an extended period at room temperature.Methanol, Ethanol, WaterSimple, requires minimal equipment.Time-consuming, may result in lower yields compared to modern techniques, large solvent consumption.Often used as a baseline for comparison; yields are generally lower than more advanced methods.
Soxhlet Extraction Continuous extraction with a fresh portion of the solvent, which is refluxed and siphoned over the plant material.Ethanol, MethanolEfficient for exhaustive extraction, requires less solvent than maceration over time.Time-consuming, potential for thermal degradation of heat-sensitive compounds due to prolonged exposure to solvent boiling point.Maximum yields of some isoflavonoids like daidzein (B1669772) and genistein (B1671435) have been achieved with this method.
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.Ethanol, Methanol, Water, Ionic LiquidsFaster extraction times, reduced solvent consumption, and often higher yields compared to conventional methods.The efficiency can be affected by the viscosity and surface tension of the solvent.An ethanol-based UAE of Caesalpinia sappan wood yielded 6.125% of extract. Optimal conditions for ionic liquid-based UAE of Ophiopogon japonicus have been established.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of target compounds.Polar solvents like Ethanol, Methanol, WaterVery rapid extraction, reduced solvent usage, and typically high extraction efficiency.Requires specialized equipment, potential for localized overheating if not controlled properly.Generally provides higher or similar yields for flavonoids compared to UAE.
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid, most commonly CO2, as the extraction solvent.Supercritical CO2, often with a co-solvent like ethanol.Environmentally friendly (uses non-toxic, non-flammable CO2), highly selective, and yields pure extracts with no solvent residue.High initial equipment cost, may not be efficient for extracting highly polar compounds without a co-solvent.Maximum yields of certain isoflavonoids like apigenin (B1666066) and biochanin A have been obtained with SFE.
Pressurized Liquid Extraction (PLE) Uses solvents at elevated temperatures and pressures below their critical points to increase extraction efficiency.Water, Ethanol, MethanolFast, uses less solvent than conventional methods, and can be automated.High temperatures may degrade thermolabile compounds, requires specialized equipment.Has shown significant advantages over conventional solvent extraction and UAE for some isoflavones, with lower cost and higher yields.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key extraction techniques discussed.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Homoisoflavonoids from Caesalpinia sappan

This protocol is based on a study that utilized UAE for the extraction of phytochemicals from sappan wood.

  • Sample Preparation: The dried heartwood of Caesalpinia sappan is ground into a coarse powder and sieved.

  • Extraction: 10 grams of the powdered wood is mixed with 100 mL of ethanol.

  • Ultrasonication: The mixture is subjected to ultrasound extraction using a probe-type ultrasonicator at a frequency of 20-30 kHz for 15 minutes at 50°C.

  • Filtration: The resulting solution is filtered under vacuum to separate the extract from the solid plant material.

  • Solvent Evaporation: The solvent is removed from the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 2: Ionic Liquid-Based Ultrasound-Assisted Extraction (IL-UAE) of Homoisoflavonoids from Ophiopogon japonicus

This protocol is adapted from a study that developed a method for the simultaneous extraction of steroidal saponins (B1172615) and homoisoflavonoids.

  • Sample Preparation: The dried roots of Ophiopogon japonicus are pulverized.

  • Extraction Solvent: A 1 mol/L aqueous solution of the ionic liquid [Bmim]CF3SO3 is prepared.

  • Extraction: The powdered root material is mixed with the ionic liquid solution at a liquid-to-material ratio of 40 mL/g.

  • Ultrasonication: The mixture is sonicated for 60 minutes.

  • Analysis: The extract is then analyzed by High-Performance Liquid Chromatography with Diode-Array Detection and Evaporative Light Scattering Detection (HPLC-DAD-ELSD) for the quantification of homoisoflavonoids.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Biological Signaling Pathway

Homoisoflavonoids exert their anti-inflammatory effects by modulating key signaling pathways. One of the central pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Sappanone A, a homoisoflavonoid from Caesalpinia sappan, has been shown to inhibit this pathway.

anti_inflammatory_pathway LPS Inflammatory Stimuli (LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK p38 p38 MAPK TLR4->p38 IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription SappanoneA Sappanone A SappanoneA->IKK Inhibition SappanoneA->p38 Inhibition p38->NFkB_active

Caption: Anti-inflammatory action of Sappanone A via inhibition of NF-κB and p38 MAPK pathways.

Experimental Workflow

The general workflow for the extraction and analysis of homoisoflavonoids involves several key stages, from sample preparation to final characterization.

extraction_workflow Start Plant Material (e.g., Caesalpinia sappan) Prep Drying, Grinding, Sieving Start->Prep Extraction Extraction Prep->Extraction Maceration Maceration Extraction->Maceration Soxhlet Soxhlet Extraction->Soxhlet UAE UAE Extraction->UAE MAE MAE Extraction->MAE SFE SFE Extraction->SFE Filtration Filtration/ Centrifugation Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration SFE->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Homoisoflavonoid Extract Evaporation->CrudeExtract Purification Chromatographic Purification CrudeExtract->Purification Analysis Structural Elucidation & Quantification (HPLC, LC-MS, NMR) Purification->Analysis End Pure Homoisoflavonoids Analysis->End

Caption: General experimental workflow for homoisoflavonoid extraction and analysis.

A Head-to-Head Comparison of Homoisoflavonoid Extraction Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of homoisoflavonoids from plant sources is a critical first step in harnessing their therapeutic potential. This guide provides an objective comparison of prevalent extraction techniques, supported by available experimental data, to aid in the selection of the most suitable method for your research needs.

Homoisoflavonoids, a unique subclass of flavonoids, are garnering significant interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties. Found in plants such as Caesalpinia sappan (Sappanwood) and Ophiopogon japonicus, the effective isolation of these compounds is paramount for further investigation and drug development. This guide contrasts conventional and modern extraction methods, offering insights into their efficiency, solvent consumption, and impact on the final yield and purity of homoisoflavonoids.

Quantitative Comparison of Extraction Techniques

While a direct comparative study showcasing quantitative yields of various extraction techniques for homoisoflavonoids from a single plant source is not extensively available in the current literature, this section summarizes the performance of different methods based on existing studies on isoflavonoids and related compounds. The efficiency of an extraction process is influenced by numerous factors, including the specific plant matrix, the solvent system employed, and the operational parameters.

Extraction TechniquePrincipleTypical SolventsAdvantagesDisadvantagesReported Yield/Efficiency for (Homo)isoflavonoids
Maceration Soaking the plant material in a solvent for an extended period at room temperature.Methanol, Ethanol, WaterSimple, requires minimal equipment.Time-consuming, may result in lower yields compared to modern techniques, large solvent consumption.Often used as a baseline for comparison; yields are generally lower than more advanced methods.
Soxhlet Extraction Continuous extraction with a fresh portion of the solvent, which is refluxed and siphoned over the plant material.Ethanol, MethanolEfficient for exhaustive extraction, requires less solvent than maceration over time.Time-consuming, potential for thermal degradation of heat-sensitive compounds due to prolonged exposure to solvent boiling point.Maximum yields of some isoflavonoids like daidzein and genistein have been achieved with this method.
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.Ethanol, Methanol, Water, Ionic LiquidsFaster extraction times, reduced solvent consumption, and often higher yields compared to conventional methods.The efficiency can be affected by the viscosity and surface tension of the solvent.An ethanol-based UAE of Caesalpinia sappan wood yielded 6.125% of extract. Optimal conditions for ionic liquid-based UAE of Ophiopogon japonicus have been established.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of target compounds.Polar solvents like Ethanol, Methanol, WaterVery rapid extraction, reduced solvent usage, and typically high extraction efficiency.Requires specialized equipment, potential for localized overheating if not controlled properly.Generally provides higher or similar yields for flavonoids compared to UAE.
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid, most commonly CO2, as the extraction solvent.Supercritical CO2, often with a co-solvent like ethanol.Environmentally friendly (uses non-toxic, non-flammable CO2), highly selective, and yields pure extracts with no solvent residue.High initial equipment cost, may not be efficient for extracting highly polar compounds without a co-solvent.Maximum yields of certain isoflavonoids like apigenin and biochanin A have been obtained with SFE.
Pressurized Liquid Extraction (PLE) Uses solvents at elevated temperatures and pressures below their critical points to increase extraction efficiency.Water, Ethanol, MethanolFast, uses less solvent than conventional methods, and can be automated.High temperatures may degrade thermolabile compounds, requires specialized equipment.Has shown significant advantages over conventional solvent extraction and UAE for some isoflavones, with lower cost and higher yields.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key extraction techniques discussed.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Homoisoflavonoids from Caesalpinia sappan

This protocol is based on a study that utilized UAE for the extraction of phytochemicals from sappan wood.

  • Sample Preparation: The dried heartwood of Caesalpinia sappan is ground into a coarse powder and sieved.

  • Extraction: 10 grams of the powdered wood is mixed with 100 mL of ethanol.

  • Ultrasonication: The mixture is subjected to ultrasound extraction using a probe-type ultrasonicator at a frequency of 20-30 kHz for 15 minutes at 50°C.

  • Filtration: The resulting solution is filtered under vacuum to separate the extract from the solid plant material.

  • Solvent Evaporation: The solvent is removed from the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 2: Ionic Liquid-Based Ultrasound-Assisted Extraction (IL-UAE) of Homoisoflavonoids from Ophiopogon japonicus

This protocol is adapted from a study that developed a method for the simultaneous extraction of steroidal saponins and homoisoflavonoids.

  • Sample Preparation: The dried roots of Ophiopogon japonicus are pulverized.

  • Extraction Solvent: A 1 mol/L aqueous solution of the ionic liquid [Bmim]CF3SO3 is prepared.

  • Extraction: The powdered root material is mixed with the ionic liquid solution at a liquid-to-material ratio of 40 mL/g.

  • Ultrasonication: The mixture is sonicated for 60 minutes.

  • Analysis: The extract is then analyzed by High-Performance Liquid Chromatography with Diode-Array Detection and Evaporative Light Scattering Detection (HPLC-DAD-ELSD) for the quantification of homoisoflavonoids.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Biological Signaling Pathway

Homoisoflavonoids exert their anti-inflammatory effects by modulating key signaling pathways. One of the central pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Sappanone A, a homoisoflavonoid from Caesalpinia sappan, has been shown to inhibit this pathway.

anti_inflammatory_pathway LPS Inflammatory Stimuli (LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK p38 p38 MAPK TLR4->p38 IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription SappanoneA Sappanone A SappanoneA->IKK Inhibition SappanoneA->p38 Inhibition p38->NFkB_active

Caption: Anti-inflammatory action of Sappanone A via inhibition of NF-κB and p38 MAPK pathways.

Experimental Workflow

The general workflow for the extraction and analysis of homoisoflavonoids involves several key stages, from sample preparation to final characterization.

extraction_workflow Start Plant Material (e.g., Caesalpinia sappan) Prep Drying, Grinding, Sieving Start->Prep Extraction Extraction Prep->Extraction Maceration Maceration Extraction->Maceration Soxhlet Soxhlet Extraction->Soxhlet UAE UAE Extraction->UAE MAE MAE Extraction->MAE SFE SFE Extraction->SFE Filtration Filtration/ Centrifugation Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration SFE->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Homoisoflavonoid Extract Evaporation->CrudeExtract Purification Chromatographic Purification CrudeExtract->Purification Analysis Structural Elucidation & Quantification (HPLC, LC-MS, NMR) Purification->Analysis End Pure Homoisoflavonoids Analysis->End

Caption: General experimental workflow for homoisoflavonoid extraction and analysis.

Safety Operating Guide

Navigating the Disposal of 6-Formyl-isoophiopogonanone A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. This guide provides essential safety and logistical information for the proper disposal of 6-Formyl-isoophiopogonanone A, a homoisoflavonoid compound extracted from Ophiopogon japonicus.[1] Given that detailed toxicological properties for this compound have not been thoroughly investigated, a cautious approach to its handling and disposal is imperative.

Hazard Assessment and Safety Precautions

Based on general classifications for similar research compounds, the anticipated (though not confirmed) hazard profile is summarized below.

Anticipated Hazard Category Description
Acute Oral Toxicity May be harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.

Step-by-Step Disposal Protocol

The disposal of this compound must be in compliance with all federal, state, and local regulations. The following protocol provides a general framework for its proper disposal.

1. Waste Identification and Segregation:

  • Do not dispose of this compound down the drain or in regular trash.[2]

  • It should be treated as a chemical hazardous waste.

  • Segregate waste containing this compound from other waste streams to avoid unintended chemical reactions.

2. Waste Containment and Labeling:

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, paper towels), in a designated, leak-proof, and chemically compatible container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Indicate the approximate quantity of the waste.

  • Keep the container securely closed when not in use.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

4. Disposal Request:

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to arrange for the pickup and disposal of the hazardous waste.[2][3]

  • Provide them with all necessary information about the waste, as per the container label.

5. Final Disposal:

  • The EHS office will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical in accordance with all applicable regulations.[4]

Experimental Workflow for Waste Preparation

The following diagram illustrates the general workflow for preparing chemical waste for disposal in a laboratory setting.

A Identify Waste Stream (Solid or Liquid) B Select Appropriate Waste Container A->B C Transfer Waste to Container B->C D Securely Cap Container C->D E Label Container with Contents and Hazard Info D->E F Store in Designated Hazardous Waste Area E->F G Request EHS Waste Pickup F->G

Figure 1. General workflow for laboratory chemical waste preparation.

Logical Relationship for Disposal Decision-Making

The decision-making process for the disposal of a research chemical like this compound is guided by safety and regulatory considerations.

A Chemical Compound: This compound B Is a specific SDS available? A->B C Yes B->C D No B->D E Follow SDS Section 13: Disposal Considerations C->E F Treat as Hazardous Waste (General Protocol) D->F H Dispose via Licensed Waste Contractor E->H G Consult Institutional EHS for Guidance F->G G->H

Figure 2. Decision-making flowchart for chemical disposal.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Navigating the Disposal of 6-Formyl-isoophiopogonanone A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. This guide provides essential safety and logistical information for the proper disposal of 6-Formyl-isoophiopogonanone A, a homoisoflavonoid compound extracted from Ophiopogon japonicus.[1] Given that detailed toxicological properties for this compound have not been thoroughly investigated, a cautious approach to its handling and disposal is imperative.

Hazard Assessment and Safety Precautions

Based on general classifications for similar research compounds, the anticipated (though not confirmed) hazard profile is summarized below.

Anticipated Hazard Category Description
Acute Oral Toxicity May be harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.

Step-by-Step Disposal Protocol

The disposal of this compound must be in compliance with all federal, state, and local regulations. The following protocol provides a general framework for its proper disposal.

1. Waste Identification and Segregation:

  • Do not dispose of this compound down the drain or in regular trash.[2]

  • It should be treated as a chemical hazardous waste.

  • Segregate waste containing this compound from other waste streams to avoid unintended chemical reactions.

2. Waste Containment and Labeling:

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, paper towels), in a designated, leak-proof, and chemically compatible container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Indicate the approximate quantity of the waste.

  • Keep the container securely closed when not in use.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

4. Disposal Request:

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to arrange for the pickup and disposal of the hazardous waste.[2][3]

  • Provide them with all necessary information about the waste, as per the container label.

5. Final Disposal:

  • The EHS office will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical in accordance with all applicable regulations.[4]

Experimental Workflow for Waste Preparation

The following diagram illustrates the general workflow for preparing chemical waste for disposal in a laboratory setting.

A Identify Waste Stream (Solid or Liquid) B Select Appropriate Waste Container A->B C Transfer Waste to Container B->C D Securely Cap Container C->D E Label Container with Contents and Hazard Info D->E F Store in Designated Hazardous Waste Area E->F G Request EHS Waste Pickup F->G

Figure 1. General workflow for laboratory chemical waste preparation.

Logical Relationship for Disposal Decision-Making

The decision-making process for the disposal of a research chemical like this compound is guided by safety and regulatory considerations.

A Chemical Compound: This compound B Is a specific SDS available? A->B C Yes B->C D No B->D E Follow SDS Section 13: Disposal Considerations C->E F Treat as Hazardous Waste (General Protocol) D->F H Dispose via Licensed Waste Contractor E->H G Consult Institutional EHS for Guidance F->G G->H

Figure 2. Decision-making flowchart for chemical disposal.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Operational Guidance for Handling 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel compounds like 6-Formyl-isoophiopogonanone A. This homoisoflavonoid, extracted from Ophiopogon japonicus, shows antioxidant activity and is utilized in research settings. Adherence to strict safety protocols is crucial to minimize exposure and mitigate potential risks. The following guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal methods.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The required level of protection may vary depending on the specific laboratory procedure being performed.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Handling Solid Compound Safety glasses with side shieldsNitrile or neoprene gloves, lab coatRecommended if weighing outside a ventilated enclosure
Preparing Solutions Chemical splash goggles or a face shieldNitrile or neoprene gloves, chemically resistant lab coat or apronRequired if not working in a fume hood or ventilated enclosure
Administering to Cell Cultures or Animals Safety glasses with side shieldsNitrile or neoprene gloves, lab coatNot generally required if performed in a biological safety cabinet
Cleaning Spills Chemical splash goggles and face shieldHeavy-duty nitrile or

Essential Safety and Operational Guidance for Handling 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel compounds like 6-Formyl-isoophiopogonanone A. This homoisoflavonoid, extracted from Ophiopogon japonicus, shows antioxidant activity and is utilized in research settings. Adherence to strict safety protocols is crucial to minimize exposure and mitigate potential risks. The following guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal methods.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The required level of protection may vary depending on the specific laboratory procedure being performed.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Handling Solid Compound Safety glasses with side shieldsNitrile or neoprene gloves, lab coatRecommended if weighing outside a ventilated enclosure
Preparing Solutions Chemical splash goggles or a face shieldNitrile or neoprene gloves, chemically resistant lab coat or apronRequired if not working in a fume hood or ventilated enclosure
Administering to Cell Cultures or Animals Safety glasses with side shieldsNitrile or neoprene gloves, lab coatNot generally required if performed in a biological safety cabinet
Cleaning Spills Chemical splash goggles and face shieldHeavy-duty nitrile or

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Formyl-isoophiopogonanone A
Reactant of Route 2
6-Formyl-isoophiopogonanone A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。